molecular formula C2H8N2O5S B1197449 methyl carbamimidate;sulfuric acid CAS No. 24285-39-0

methyl carbamimidate;sulfuric acid

Cat. No.: B1197449
CAS No.: 24285-39-0
M. Wt: 172.16 g/mol
InChI Key: MDFRYRPNRLLJHT-UHFFFAOYSA-N
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Description

Methyl carbamimidate;sulfuric acid, also known as this compound, is a useful research compound. Its molecular formula is C2H8N2O5S and its molecular weight is 172.16 g/mol. The purity is usually 95%.
The exact mass of the compound Carbamimidic acid, methyl ester, sulfate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl carbamimidate;sulfuric acid
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InChI

InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
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InChI Key

MDFRYRPNRLLJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8N2O5S
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Related CAS

29427-58-5, 2440-60-0 (Parent)
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name 2-Methylisourea sulphate
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Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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DSSTOX Substance ID

DTXSID1067467
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Molecular Weight

172.16 g/mol
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CAS No.

52328-05-9, 24285-39-0, 29427-58-5
Record name O-Methylisourea hydrogen sulfate
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Record name Carbamimidic acid, methyl ester, sulfate (1:?)
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Record name 2-Methylisourea sulphate
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Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name 2-methylisourea sulphate
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Record name O-methylisourea hydrogen.sulphate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of O-Methylisourea and its Salts

In the landscape of organic synthesis and medicinal chemistry, the guanidinium group is a recurring and functionally critical moiety found in numerous biologically active molecules. The synthesis of substituted guanidines, however, presents unique challenges due to the high basicity and nucleophilicity of guanidine itself. This guide focuses on a cornerstone reagent that elegantly circumvents these challenges: O-methylisourea, particularly when stabilized and activated as its sulfate salt. O-methylisourea serves as a superior electrophilic precursor for the guanidinyl group, enabling controlled and efficient guanidinylation of amines.

This document provides a comprehensive examination of the core chemical properties of methyl carbamimidate (O-methylisourea) and its reaction with sulfuric acid to form stable, versatile sulfate salts. We will delve into the causality behind synthetic protocols, the physicochemical characteristics of the resulting salts, their application in pharmaceutical development, and the analytical methods required for their characterization.

O-Methylisourea (Methyl Carbamimidate): The Foundational Reagent

O-methylisourea is the isourea derivative where the oxygen is methylated. While the free base can be prepared, it is less stable than its corresponding salts. The molecule's utility stems from the O-methyl group being an excellent leaving group, facilitating the addition of nucleophiles, such as primary and secondary amines, to the central carbon atom.

The reaction with a strong acid like sulfuric acid protonates the imino nitrogen, significantly enhancing the electrophilicity of the carbamimidic carbon. This protonation creates a stable, crystalline, and easily handled salt, O-methylisourea sulfate, which is the primary subject of this guide and a key intermediate in various synthetic pathways.[1][2]

The Reaction with Sulfuric Acid: Synthesis and Mechanism of O-Methylisourea Sulfate

The synthesis of O-methylisourea sulfate is a critical process that transforms volatile or less stable precursors into a robust, crystalline solid ideal for use as a guanidinylating agent. The reaction is typically performed using precursors like cyanamide or urea in the presence of methanol and sulfuric acid.

Mechanism of Formation:

The core of the synthesis involves the acid-catalyzed addition of methanol to a cyanamide or a related precursor. Sulfuric acid serves two primary roles: it acts as a catalyst by protonating the nitrile nitrogen of cyanamide, making it more susceptible to nucleophilic attack by methanol, and it forms a stable salt with the resulting O-methylisourea product.

G OMIIon OMIIon Cyanamide Cyanamide H2SO4_1 H2SO4_1 ProtonatedCyanamide ProtonatedCyanamide Methanol Methanol Intermediate Intermediate H2SO4_2 H2SO4_2 Product Product

Causality in Experimental Choices:

  • Temperature Control: The reaction of precursors like cyanamide with sulfuric acid and methanol is highly exothermic.[3] Maintaining a low temperature (typically -10°C to 20°C) is critical to suppress secondary reactions and prevent the decomposition of the thermally sensitive cyanamide starting material.[3]

  • Reactant Ratios: An excess of sulfuric acid relative to cyanamide is often used to ensure complete protonation and drive the reaction to completion.[3] The amount of methanol is also controlled to serve as both a reactant and a solvent from which the product salt can precipitate.[3]

  • Order of Addition: Typically, cyanamide is added slowly to a pre-cooled mixture of methanol and sulfuric acid. This allows for careful management of the reaction exotherm and prevents localized overheating.[3]

Detailed Experimental Protocol: Synthesis of O-Methylisourea Sulfate

This protocol is a synthesized methodology based on established industrial practices for producing O-methylisourea sulfate (specifically, the hemisulfate salt) from urea and dimethyl sulfate.[4]

Materials:

  • Dimethyl sulfate (DMS)

  • Urea

  • Concentrated Sulfuric Acid (98%)

  • Calcium Hydroxide

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Initial Charge: Charge the reactor with dimethyl sulfate (e.g., 0.5 mol). Begin stirring and heat the vessel to 60°C.

  • Reactant Addition: At 60°C, slowly add urea (e.g., 0.75 mol). Follow this with the careful addition of water (e.g., 0.8 mol) and then concentrated sulfuric acid (e.g., 0.25 mol).

    • Expert Insight: The addition of sulfuric acid will cause an exotherm. The rate of addition should be controlled to maintain the reaction temperature at 60-65°C.

  • Reaction Hold: Maintain the mixture at 60°C for 3-4 hours to ensure the reaction goes to completion.

  • Neutralization and Precipitation: Cool the reaction mixture to 20°C. Add water (e.g., 130g) to dilute the mixture. Slowly add solid calcium hydroxide (e.g., 0.5 mol) to neutralize the excess acid and precipitate calcium sulfate.

    • Self-Validating Step: The formation of a thick white precipitate (calcium sulfate) indicates successful neutralization. The pH should be monitored to ensure it is near neutral.

  • Isolation: Filter the mixture to remove the insoluble calcium sulfate.

  • Crystallization: To the filtrate, add methanol (e.g., 50 mL) to induce the crystallization of O-methylisourea sulfate. Cool the solution to 0-5°C to maximize yield.

  • Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Physicochemical Properties of O-Methylisourea Sulfate

The resulting O-methylisourea sulfate is typically a white, crystalline solid that is soluble in water and ethanol.[1] Its stability and physical form make it a convenient reagent compared to its free base.

PropertyValueSource(s)
Chemical Name O-Methylisourea hemisulfate salt[5]
CAS Number 52328-05-9[5]
Molecular Formula C₄H₁₄N₄O₆S (or C₂H₆N₂O · ½H₂SO₄)[2][5]
Molecular Weight 246.24 g/mol (or 123.12 for C₂H₇N₂O·½H₂SO₄)[2][5]
Appearance White to off-white solid[1]
Melting Point 163-167 °C (lit.)[2]
Solubility Soluble in water (1000 g/L at 20 °C)[2]
Synonyms Methyl carbamimidate sulfate, OMISU[2][6]

Core Application: A Superior Reagent for Guanidinylation

The primary utility of O-methylisourea sulfate in drug development and organic synthesis is its function as an efficient amidinylating agent for the preparation of substituted guanidines.

G

The O-methylisouronium cation is attacked by the nucleophilic amine. The subsequent collapse of the tetrahedral intermediate expels methanol, a neutral and benign leaving group, to form the highly stable, resonance-delocalized guanidinium product. This method avoids the harsh conditions or toxic byproducts (like methyl mercaptan from S-methylisothiourea reagents) associated with other guanidinylation methods.[7]

Field-Proven Applications:

  • Pharmaceutical Intermediates: O-methylisourea sulfate is a key intermediate in the synthesis of fluoropyrimidine antitumor drugs, such as 5-fluorouracil, which are used to treat cancers of the colon, breast, and stomach.[1]

  • Agrochemicals: It is also used in the production of certain herbicides and pesticides.[1]

  • Peptide Modification: The mild conditions compatible with this reagent allow for the specific modification of lysine side chains in peptides to form homo-arginine, a valuable tool for studying protein structure and function.

Analytical Characterization Workflow

For any synthetic protocol, robust analytical validation is paramount to ensure purity, identity, and consistency.

TechniquePurposeExpected Results
HPLC Purity assessment and quantification of the salt.A single major peak corresponding to the O-methylisouronium cation when using an appropriate method like ion-exchange chromatography.[8]
¹H NMR Structural confirmation.A singlet corresponding to the O-methyl protons (OCH₃) and broad signals for the amine protons (NH₂), with chemical shifts dependent on the solvent.
¹³C NMR Structural confirmation.A peak for the methoxy carbon and a key downfield peak for the central guanidinyl carbon (C=N).
FTIR Functional group identification.Characteristic stretches for N-H bonds, C-O bonds, and the C=N imine bond.
TGA/DSC Thermal stability assessment.Determination of the melting point and decomposition temperature, providing information on the material's thermal limits.[8]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • O-Methylisourea Sulfate: Irritating to the eyes, respiratory system, and skin.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

  • Precursors (Methyl Carbamate/Urea): Methyl carbamate is suspected of causing cancer.[10] Handle only with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[10] Avoid dust formation.

  • Guanidinium Salts (General): While O-methylisourea sulfate itself is primarily an irritant, the product class, guanidinium salts, can have varying toxicological profiles. Guanidinium chloride, for instance, is harmful if swallowed.[11] Always consult the specific Safety Data Sheet (SDS) for the final synthesized compound.

Conclusion

The reaction of methyl carbamimidate (O-methylisourea) with sulfuric acid provides a robust and highly valuable synthetic intermediate, O-methylisourea sulfate. This stable, crystalline salt is a superior reagent for guanidinylation reactions, offering mild reaction conditions, operational simplicity, and the avoidance of toxic byproducts. Its application is critical in the synthesis of pharmaceuticals, agrochemicals, and for biochemical research. The protocols and data presented in this guide offer a framework for the effective synthesis, characterization, and application of this versatile compound, empowering researchers to construct complex, guanidine-containing molecules with greater efficiency and control.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine sulfate, 99%.
  • BenchChem. (2025). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.
  • Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt - Material Safety Data Sheet.
  • Merck. (n.d.). Methyl carbamate - Safety Data Sheet.
  • ECHEMI. (n.d.). Guanidinium sulfate SDS, 594-14-9 Safety Data Sheets.
  • ChemicalBook. (2025). Guanidinium sulphate - Safety Data Sheet.
  • ChemicalBook. (2025). Guanidine sulfate - Safety Data Sheet.
  • Guanidinium chloride. (n.d.). In ScienceDirect.
  • Wikipedia. (2023). Guanidinium chloride. Retrieved from [Link]

  • Wikipedia. (2023). Guanidine. Retrieved from [Link]

  • ChemBK. (2024). O-Methylisourea sulfate.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate.
  • ChemicalBook. (2025). O-Methylisourea hemisulfate.
  • Google Patents. (n.d.). US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide.
  • Sigma-Aldrich. (n.d.). O-Methylisourea 99 52328-05-9.
  • Google Patents. (n.d.). CN105669496A - Preparation method of O-methyl isourea sulphate.
  • Santa Cruz Biotechnology. (n.d.). O-Methylisourea hemisulfate salt | CAS 52328-05-9.
  • Thadani, A. N. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Guanidine Sulfamate.
  • PubChem. (n.d.). Methyl carbamimidate;sulfate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Guide to the Physical Characteristics of O-Methylisourea Sulfate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea sulfate is a pivotal reagent and intermediate in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily lies in the synthesis of various biologically active guanidine derivatives, imidazoles, and pyrimidine-based compounds.[1][2][3] As the stable salt form of the otherwise unstable O-methylisourea, its physical state dictates its storage, handling, and reactivity in synthetic protocols. A thorough understanding of the crystalline characteristics of O-Methylisourea sulfate is, therefore, not merely academic but a practical necessity for ensuring reproducibility, optimizing reaction conditions, and maintaining quality control in drug development and manufacturing processes.

This guide provides an in-depth exploration of the key physical and structural attributes of O-Methylisourea sulfate crystals. We will move from macroscopic observations to microscopic structural details, grounding the discussion in established analytical techniques and field-proven insights. The objective is to equip researchers and development professionals with the critical knowledge to effectively utilize this important synthetic building block.

Part 1: Macroscopic and Physicochemical Properties

The bulk properties of a crystalline solid are the first indicators of its identity and purity. For O-Methylisourea sulfate, these characteristics are well-documented, though some variation exists in reported values, likely attributable to the presence of the hemisulfate or hydrogen sulfate forms and differing analytical conditions.

Visual Appearance

In its solid form, O-Methylisourea sulfate is consistently described as a white to off-white crystalline solid.[3][4][5] Some sources have reported it as colorless crystals, particularly when obtained through careful crystallization methods.[1] The observation of a "light brown" crystalline appearance may suggest the presence of impurities.[6]

Thermal Properties: Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline compound. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities or a mixture of related salts (e.g., sulfate vs. hydrogen sulfate). The reported melting point for O-Methylisourea sulfate shows some variability across different suppliers and studies.

Table 1: Reported Melting Points for O-Methylisourea Salts

Salt FormReported Melting Point (°C)Source(s)
Sulfate (hemisulfate)167[4]
Sulfate (hemisulfate)163-169[7]
Sulfate (hemisulfate)163-167[5]
Sulfate (hemisulfate)152-164[1]
Sulfate (hemisulfate)147-153[8][9][10]
Hydrogen Sulfate118-120[5][6][11]
Hydrogen Sulfate109-112[12]

Note: The term "hemisulfate" is often used interchangeably with "sulfate" for this compound, referring to the 2:1 ratio of O-methylisouronium cation to sulfate anion.

The significant difference in melting points between the sulfate and the hydrogen sulfate (bisulfate) forms underscores the importance of correctly identifying the specific salt being used. The hydrogen sulfate salt, with one protonated O-methylisourea per bisulfate anion, exhibits a distinctly lower melting point.

Solubility Profile

The solubility of O-Methylisourea sulfate is a key factor in its application, influencing the choice of solvent for reactions, purification, and formulation. It is generally characterized by good solubility in polar protic solvents.

Table 2: Solubility of O-Methylisourea Sulfate

SolventSolubilitySource(s)
WaterSoluble, 100 mg/mL (clear, colorless solution)[5]
Water1000 g/L (at 20°C)[13]
MethanolSoluble[7]
EthanolSoluble[7]
Organic SolventsGenerally soluble[7]

While some patents describe it as "insoluble in methanol," this is likely in the context of recrystallization, where lower solubility at reduced temperatures allows for the isolation of purified crystals.[9][10] The hydrogen sulfate form is also noted to be soluble in methanol.[1]

Hygroscopicity

A critical handling characteristic of O-Methylisourea sulfate is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][7] This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain its crystalline integrity. Failure to do so can lead to clumping and impact weighing accuracy and reaction stoichiometry.

Part 2: Microscopic and Structural Characteristics

While macroscopic properties provide a top-level view, a definitive understanding of a crystalline material comes from elucidating its three-dimensional atomic arrangement through X-ray crystallography.

Crystal Structure of O-Methylisourea Hydrogen Sulfate

Detailed single-crystal X-ray diffraction data is available for the related O-Methylisourea hydrogen sulfate ([H₂NC(OCH₃)NH₂]HSO₄), which provides valuable insight into the molecular structure and intermolecular forces at play.[14]

A 2006 study reported the synthesis and crystal structure determination of O-methylisourea hydrosulfate.[14] The key findings from this authoritative work are summarized below.

Table 3: Crystallographic Data for O-Methylisourea Hydrogen Sulfate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5330(10)
b (Å)7.0548(9)
c (Å)11.6764(14)
β (°)95.429(2)
Volume (ų)699.75(15)
Z (formula units/cell)4
Calculated Density (g/cm³)1.634

Source: Chinese Journal of Structural Chemistry, 2006.[14]

Expert Insight: The space group P2₁/c is one of the most common for organic molecules, indicating a centrosymmetric packing arrangement. The calculated density is a useful theoretical value that can be compared with experimental measurements.

The structural analysis revealed that the protonated O-methylisourea cation and the bisulfate anion are linked by intramolecular hydrogen bonds, specifically between a nitrogen atom of the isourea moiety and an oxygen atom of the bisulfate.[14] This network of hydrogen bonds is the dominant force governing the crystal packing and is responsible for the stability of the crystalline lattice.

Part 3: Experimental Protocols for Characterization

To ensure the quality and consistency of O-Methylisourea sulfate, a set of standard characterization protocols should be employed. The following methodologies represent self-validating systems for verifying the physical properties of the material.

Workflow for Physical Characterization of Crystalline Solids

The following diagram outlines a logical workflow for the comprehensive characterization of a crystalline material like O-Methylisourea sulfate.

G cluster_0 Initial Assessment cluster_1 Physicochemical Analysis cluster_2 Structural Elucidation cluster_3 Final Report A Receive/Synthesize Sample B Visual Inspection (Color, Form) A->B C Hygroscopicity Test (Exposure to Ambient Air) B->C I Data Compilation & Analysis B->I D Melting Point Determination C->D E Solubility Screening D->E D->I F Crystal Growth for XRD E->F E->I G Single Crystal X-Ray Diffraction (SC-XRD) F->G H Structure Solution & Refinement G->H H->I

Caption: Workflow for the physical characterization of O-Methylisourea sulfate.

Protocol 1: Melting Point Determination

Causality: This protocol is designed to accurately determine the melting range, which serves as a primary indicator of purity. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, preventing an artificially elevated reading.

Methodology:

  • Sample Preparation: Ensure the O-Methylisourea sulfate sample is completely dry by placing it in a vacuum oven at 40°C for 2 hours. Finely crush the crystals into a powder using a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 140°C).

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: Report the result as a range (T₁ - T₂). For high-purity samples, this range should be narrow (< 2°C).

Protocol 2: Single Crystal Growth and X-Ray Diffraction

Causality: The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. Slow crystallization methods, such as solvent evaporation or diffusion, are employed to allow molecules sufficient time to organize into a well-ordered, defect-free lattice, which is necessary for producing sharp diffraction spots.

Methodology:

Step A: Crystal Growth (Slow Evaporation)

  • Solution Preparation: Prepare a saturated or near-saturated solution of O-Methylisourea sulfate in 95% ethanol at room temperature in a clean vial.[14]

  • Crystallization: Loosely cap the vial or cover it with perforated parafilm. This allows the solvent to evaporate slowly over several days.

  • Incubation: Place the vial in a vibration-free location.

  • Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or loop and allow them to dry.[15]

Step B: SC-XRD Data Collection and Analysis Workflow The following diagram illustrates the standard workflow once a suitable crystal has been obtained.

G A Select & Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Preliminary Screening (Unit Cell & Crystal Quality) B->C D Full Data Collection (Rotate Crystal, Collect Frames) C->D E Data Integration & Scaling D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Report Generation (CIF File) G->H

Caption: Standard workflow for Single Crystal X-Ray Diffraction (SC-XRD).

Conclusion

O-Methylisourea sulfate is a white, crystalline solid with a well-defined set of physical characteristics. Its high melting point and solubility in polar solvents are consistent with its ionic salt structure, which is stabilized by a robust network of hydrogen bonds. The compound is notably hygroscopic, a critical consideration for its long-term storage and handling. While detailed crystallographic data is published for the hydrogen sulfate salt, it provides a strong model for understanding the structural features of the more commonly used sulfate (hemisulfate) form. The application of systematic experimental protocols for melting point analysis, solubility assessment, and X-ray diffraction is essential for verifying the identity, purity, and structural integrity of O-Methylisourea sulfate, thereby ensuring its reliable performance in scientific research and development.

References

  • O-Methylisourea Sulfate - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved from [Link]

  • Kurzer, F., & Lawson, A. (1976). U.S. Patent No. 3,931,316. Washington, DC: U.S. Patent and Trademark Office.
  • 一种O-甲基异脲甲基硫酸盐制备新方法. (2018). CN108047094B.
  • Synthesis of O-methyl-isourea hydrogen sulfate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and crystal structure of o-methylisourea hydrosulfate. (2006). Chinese Journal of Structural Chemistry, 25(3), 290-294. Retrieved from [Link]

  • Preparation method of O-methyl isourea sulphate. (2016). CN105669496A.
  • O-methylisourea methyl sulfate. (n.d.). PubChem. Retrieved from [Link]

  • A kind of preparation method of o-methylisourea sulfate. (2017). CN105669496B. Eureka | Patsnap. Retrieved from [Link]

  • O-Methylisourea. (n.d.). PubChem. Retrieved from [Link]

  • O-Methylisourea hydrogen sulfate. (n.d.). Alzchem Group. Retrieved from [Link]

  • O-METHYLISOUREA SULFATE. (n.d.). Five Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • O-Methylisourea Sulfate, min 98% (N), 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Retrieved from [Link]

Sources

methyl carbamimidate;sulfuric acid reaction mechanism with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Guanidinylation of Amines using Methyl Carbamimidate with Sulfuric Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of guanidinium groups is a cornerstone of medicinal chemistry, owing to their unique physicochemical properties that facilitate crucial molecular interactions in biological systems. Among the various methods for installing this functional group, the reaction of primary amines with O-methylisourea (methyl carbamimidate) offers a reliable and high-yielding pathway. This guide provides a comprehensive examination of this reaction, with a specific focus on the pivotal role of sulfuric acid as a catalyst. We will dissect the underlying reaction mechanism, present a validated experimental protocol, and offer field-proven insights to navigate potential challenges, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Guanidinium Group in Drug Design

The guanidinium moiety, characterized by its planar, Y-shaped arrangement of nitrogen atoms around a central carbon, is protonated and positively charged over a wide physiological pH range. This stable charge distribution allows it to act as a potent hydrogen bond donor, engaging in strong, multipoint interactions with negatively charged groups such as carboxylates and phosphates. This capability is famously exemplified by the amino acid arginine, which frequently anchors protein-protein and protein-nucleic acid interactions.

In drug development, the incorporation of a guanidinium group can enhance binding affinity, improve cell permeability, and modulate the pharmacokinetic profile of a lead compound. Consequently, robust and predictable methods for their synthesis are of paramount importance. The reaction of an amine with an O-alkylisourea, such as methyl carbamimidate, is a widely adopted strategy for this transformation.

Reagent Profile and Mechanistic Fundamentals

The Guanidinylating Agent: Methyl Carbamimidate

Methyl carbamimidate, also known as O-methylisourea, is an effective electrophile for guanidinylation. It is typically prepared and used as a salt, most commonly the hydrochloride or sulfate salt, to improve its stability and handling characteristics. The protonated form of methyl carbamimidate is the active electrophilic species in the reaction.

The Nucleophile: The Amine Substrate

The reaction is broadly applicable to primary and secondary aliphatic and aromatic amines. The nucleophilicity of the amine is a key determinant of the reaction rate. Electron-rich amines react more readily, while electron-deficient amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions. Steric hindrance around the amino group can also significantly impede the reaction.

The Catalyst: The Critical Role of Sulfuric Acid

While methyl carbamimidate can be used as its hydrochloride salt, the addition of a strong acid like sulfuric acid (H₂SO₄) plays a crucial, multifaceted role in driving the reaction to completion:

  • Electrophile Activation: Sulfuric acid ensures that the methyl carbamimidate is fully protonated. This protonation occurs on the imine nitrogen, which significantly enhances the electrophilicity of the central carbon atom by increasing its partial positive charge, making it more susceptible to nucleophilic attack by the amine.

  • Maintaining the Amine's Nucleophilicity: Although a strong acid is used, a delicate balance is required. The reaction is typically conducted under conditions where a sufficient population of the amine substrate remains in its unprotonated, nucleophilic form to initiate the reaction. The equilibrium between the protonated (inactive) and unprotonated (active) amine allows the reaction to proceed.

  • Facilitating Leaving Group Departure: The hydroxyl group of the tetrahedral intermediate is a poor leaving group. Protonation by sulfuric acid converts it into a good leaving group (water or, in this case, methanol via an analogous mechanism), facilitating the final elimination step to form the stable guanidinium product.

The Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds through a nucleophilic addition-elimination pathway. The key steps are outlined below and illustrated in the diagram.

  • Protonation of Methyl Carbamimidate: The imine nitrogen of methyl carbamimidate is protonated by sulfuric acid, activating the molecule.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic central carbon of the activated methyl carbamimidate.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Proton Transfer: A series of proton transfers occurs, leading to the protonation of the methoxy group.

  • Elimination of Methanol: The protonated methoxy group departs as methanol, a neutral and stable leaving group. This step is often the rate-determining step and is facilitated by the acidic conditions.

  • Deprotonation: The resulting protonated guanidine is deprotonated to yield the final guanidinium product and regenerate the acid catalyst.

Caption: Figure 1: Reaction Mechanism of Amine Guanidinylation.

Experimental Protocol: A Validated Approach

This protocol provides a general method for the guanidinylation of a primary amine using O-methylisourea hydrogen sulfate, which can be pre-formed or generated in situ from the hydrochloride salt and sulfuric acid.

Disclaimer: This protocol is a representative example. Reaction times, temperatures, and purification methods must be optimized for each specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Primary Amine SubstrateNucleophile>98% Purity
O-Methylisourea hydrochlorideGuanidinylating agent precursor>97% Purity
Concentrated Sulfuric Acid (98%)Catalyst and reactantACS Grade
Deionized WaterSolventType I or II
Diethyl Ether or Ethyl AcetateFor extraction/washingACS Grade
Sodium Hydroxide (e.g., 5M aq.)For pH adjustment during work-upACS Grade
Anhydrous Sodium/Magnesium SulfateDrying agentACS Grade
Rotary EvaporatorSolvent removal-
Magnetic Stirrer and Stir BarReaction mixing-
Round-bottom flask, CondenserReaction vessel-
Step-by-Step Procedure
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in deionized water.

  • Addition of Guanidinylating Agent: To the stirred solution, add O-methylisourea hydrochloride (1.1 - 1.5 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 - 1.2 eq) to the mixture. An exotherm may be observed. The addition can be performed in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If the product is insoluble, it may precipitate and can be collected by filtration. c. If the product is soluble, begin by washing the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-polar impurities. d. Carefully basify the aqueous layer with a cold solution of sodium hydroxide (e.g., 5M NaOH) to the desired pH. The guanidinium product may precipitate at a specific pH. Alternatively, this step prepares the sample for extraction if the free base is desired. e. If applicable, extract the product into a suitable organic solvent.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography. The choice of method depends on the physical properties of the guanidinium salt.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and elemental analysis.

Process Optimization and Troubleshooting

  • Low Yield: If the yield is low, consider increasing the excess of the guanidinylating agent. Also, ensure the reaction has gone to completion via TLC or LC-MS before work-up. The reaction temperature can also be increased, but monitor for potential decomposition.

  • Side Reactions: A potential side reaction is the formation of a urea derivative through hydrolysis of the methyl carbamimidate. This can be minimized by ensuring anhydrous conditions if the reaction is performed in an organic solvent, though aqueous conditions are common and effective.

  • Purification Challenges: Guanidinium salts are often highly polar and water-soluble, which can make extraction and silica gel chromatography difficult. In these cases, purification by recrystallization or reverse-phase chromatography may be more effective.

  • Substrate Reactivity: For electron-deficient or sterically hindered amines, higher temperatures and longer reaction times are typically required.

Conclusion

The guanidinylation of amines using methyl carbamimidate in the presence of sulfuric acid is a robust and highly effective transformation critical to modern drug discovery. The role of sulfuric acid as a potent catalyst that activates the electrophile and facilitates the departure of the leaving group is central to the reaction's success. By understanding the underlying mechanism and adhering to a validated experimental framework, researchers can confidently employ this reaction to synthesize complex molecules bearing the vital guanidinium functional group, paving the way for the development of novel therapeutics.

O-Methylisourea Sulfate: A Comprehensive Solubility Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Methylisourea sulfate is a pivotal reagent in synthetic chemistry, widely employed in the synthesis of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility across a diverse range of solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible outcomes. This technical guide provides a detailed analysis of the solubility of O-Methylisourea sulfate, addressing discrepancies in existing literature and offering a theoretical framework grounded in its physicochemical properties. Furthermore, it supplies field-proven, step-by-step protocols for the experimental determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Introduction: The Synthetic Utility and Solubility Challenge

O-Methylisourea and its salts are versatile guanidinylating agents, crucial for the construction of various heterocyclic systems found in many active pharmaceutical ingredients and pesticides. The sulfate salt, in particular, offers advantages in terms of stability, handling, and cost-effectiveness. However, its utility in a laboratory or process setting is intrinsically linked to its behavior in different solvent systems. Key processes such as reaction setup, work-up, and purification (notably recrystallization) are all dictated by the solubility of the reagent.

This guide moves beyond a simple catalog of data points. It aims to provide a deeper understanding of the causal factors behind the solubility of O-Methylisourea sulfate, enabling scientists to make informed decisions in solvent selection and experimental design. We will dissect the molecule's structural features, address conflicting reports in the literature, and present a validated methodology for in-house solubility determination.

Decoding the Compound: Sulfate, Hemisulfate, and Hydrogen Sulfate

A critical point of ambiguity in the scientific literature is the precise form of O-Methylisourea sulfate being discussed. The term can refer to several stoichiometries, each with a distinct chemical structure and, consequently, different physical properties, including solubility and melting point.

  • O-Methylisourea Sulfate (or Monosulfate): (C₂H₆N₂O)·H₂SO₄ (CAS No. 29427-58-5)[1][2][3].

  • O-Methylisourea Hemisulfate: (C₂H₆N₂O)₂·H₂SO₄ or (C₂H₆N₂O)·½H₂SO₄ (CAS No. 52328-05-9)[4]. This is also referred to as bis(O-Methylisouronium) sulfate.

  • O-Methylisourea Hydrogen Sulfate (or Bisulfate): [C₂H₇N₂O]⁺[HSO₄]⁻ (CAS also cited as 52328-05-9, creating potential confusion)[5][6].

The significant differences in reported melting points (e.g., 118-120 °C for the sulfate vs. 163-167 °C for the hemisulfate) underscore the importance of this distinction[1][2][4][7]. Researchers must verify the specific form they are using, as this will directly impact its solubility characteristics. For the purpose of this guide, we will analyze data for all reported forms where possible, highlighting the specific salt .

Theoretical Underpinnings of Solubility

The solubility of O-Methylisourea sulfate is governed by its ionic nature and its capacity for hydrogen bonding. The core O-Methylisourea structure possesses both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (the nitrogen of the C=N bond). The presence of the sulfate or bisulfate counter-ion renders the compound a salt, significantly increasing its polarity.

  • In Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in strong hydrogen bonding with both the cation and the sulfate anion. Furthermore, their high dielectric constants effectively shield the ionic charges, facilitating the dissolution of the crystal lattice. This explains the high solubility observed in water.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the O-Methylisouronium cation effectively. While they cannot donate hydrogen bonds, they can accept them, interacting with the -NH₂ groups. This leads to moderate to high solubility.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic compound. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces that would be formed upon solvation. Consequently, solubility is expected to be negligible.

Solubility Profile: A Data-Driven Analysis

The following table summarizes the available solubility data from various sources. It is crucial to note the conflicting reports, particularly for methanol, which likely stem from the use of different salt forms or experimental conditions.

SolventSolvent TypeReported SolubilitySalt Form (if specified)Reference(s)
Water Polar ProticHighly Soluble Hemisulfate[4][7][8][9]
1000 g/L (at 20 °C)Hemisulfate[7][8][9]
100 mg/mLHemisulfate[4]
Methanol (MeOH) Polar ProticSoluble Hydrogen Sulfate / Hemisulfate[5][10]
Insoluble Sulfate[11][12]
Ethanol (EtOH) Polar ProticSoluble Hemisulfate[10]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble (Implied)Not Specified[13]
Dimethylformamide (DMF) Polar AproticSoluble (Implied)Not Specified[13]

Expert Analysis of Discrepancies:

The most striking contradiction lies with methanol. One patent clearly states that O-Methylisourea hydrogen sulfate is soluble in methanol[5]. Conversely, another patent describes O-Methylisourea sulfate as being insoluble in methanol, a property utilized in its purification by recrystallization[11][12]. This strongly suggests that the solubility is highly dependent on the specific salt form . The hemisulfate is also reported as soluble in methanol[10]. It is plausible that the hydrogen sulfate and hemisulfate forms are more readily solvated by methanol than the monosulfate form. This highlights the absolute necessity for researchers to characterize their starting material fully.

Experimental Protocol for Solubility Determination

To resolve ambiguities and generate precise data, we recommend the isothermal shake-flask method, a gold standard for equilibrium solubility measurement.

Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for O-Methylisourea sulfate.[1][14][6][15][16]

  • Hazards: May cause skin, eye, and respiratory irritation.[6][16] Suspected of causing genetic defects[14].

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

Step-by-Step Methodology
  • Preparation: Add an excess amount of O-Methylisourea sulfate (e.g., 200-300 mg) to a series of vials, ensuring that the amount added is more than will dissolve. The excess solid is crucial for ensuring equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24 hours. This extended time is to ensure that equilibrium is truly reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Centrifugation at a constant temperature is highly recommended for complete separation.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be extremely careful not to disturb the solid at the bottom.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration appropriate for the chosen analytical method.

  • Quantification: Analyze the concentration of O-Methylisourea sulfate in the diluted sample using a validated analytical technique such as HPLC-UV, LC-MS, or quantitative NMR.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the result in units such as mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess O-Methylisourea Sulfate to vial B Add precise volume of solvent A->B C Seal and shake at constant temperature (≥ 24h) B->C D Settle or centrifuge to separate phases C->D E Withdraw known volume of supernatant D->E F Dilute aliquot E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Isothermal shake-flask method workflow.

Practical Application: Solvent Selection in Synthesis

The solubility data is not merely academic; it directly informs practical decisions in the lab. For instance, when using O-Methylisourea sulfate as a reagent, the choice of solvent is critical.

  • For a Homogeneous Reaction: A solvent that dissolves both the O-Methylisourea sulfate and the other starting materials is required. Based on the data, water, methanol (for the hemisulfate/hydrogen sulfate forms), DMSO, or DMF would be primary candidates.

  • For Purification by Recrystallization: An ideal solvent system is one where the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature. The conflicting data on methanol suggests it could be an excellent recrystallization solvent for the monosulfate form[11][12]. A typical procedure would involve dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.

Solvent Selection Decision Tree

G A Goal: Select Solvent for O-Methylisourea Sulfate B Is a homogeneous reaction required? A->B E Choose a solvent with high solubility for all reagents. (e.g., Water, DMSO, DMF, MeOH for certain forms) B->E Yes F Is recrystallization the goal? B->F No C Yes D No (e.g., Purification) H Find a solvent with high solubility at high temp and low solubility at low temp. (e.g., Methanol for sulfate form) F->H Yes J Choose a solvent where the product is insoluble for precipitation/washing. F->J No G Yes I No

Caption: Decision tree for solvent selection.

Conclusion

The solubility of O-Methylisourea sulfate is a nuanced topic, complicated by the existence of multiple salt forms with distinct properties. It is demonstrably soluble in polar protic solvents like water and polar aprotic solvents like DMSO and DMF. The solubility in alcohols like methanol appears to be highly dependent on whether the compound is in its monosulfate, hemisulfate, or hydrogen sulfate form—a critical detail for any researcher to verify. By understanding the underlying chemical principles and employing robust experimental methods as detailed in this guide, scientists and drug development professionals can harness the full synthetic potential of this valuable reagent, ensuring efficiency, reproducibility, and success in their chemical endeavors.

References

  • Kurzer, F., & Lawson, A. (1957). Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide.
  • National Center for Biotechnology Information. (n.d.). O-methylisourea methyl sulfate. PubChem Compound Database. [Link]

  • Chemdad Co., Ltd. (n.d.). O-METHYLISOUREA SULFATE. [Link]

  • Hunan Research Institute of Chemical Industry. (2016). Preparation method of O-methyl isourea sulphate.
  • National Center for Biotechnology Information. (n.d.). O-Methylisourea. PubChem Compound Database. [Link]

  • LabSolutions. (n.d.). O-Methylisourea Sulfate. [Link]

  • Chemsrc. (2023). O-Methylisourea hemisulfate. [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. [Link]

  • Alzchem Group. (n.d.). O-Methylisourea sulfate (2:1). [Link]

  • Patsnap. (2017). A kind of preparation method of o-methylisourea sulfate. Eureka. [Link]

Sources

A Comprehensive Spectroscopic Guide to O-Methylisourea Sulfate for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-Methylisourea sulfate, often encountered as the hemisulfate salt, is a pivotal reagent in the fields of chemical synthesis and bioconjugation.[1] Its primary utility lies in the specific guanidination of primary amines, most notably the lysine residues in proteins and peptides. This modification is a critical technique in proteomics, employed to enhance analysis by mass spectrometry.[1] Given its role in precise chemical modifications, rigorous characterization of the reagent's identity and purity is paramount.

This technical guide provides an in-depth exploration of the spectroscopic signature of O-Methylisourea sulfate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of spectral data, grounded in the molecule's structure, and provide field-proven protocols for data acquisition. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and validate this essential compound.

Molecular Structure and Spectroscopic Implications

O-Methylisourea sulfate exists as an ionic salt, with two protonated O-methylisourea cations (O-methylisouronium) for every one sulfate anion.[2][3] The positive charge on the cation is delocalized across the N-C-N system, a key feature influencing its spectroscopic properties.

The molecular formula for the common hemisulfate salt is C₄H₁₄N₄O₆S, with a corresponding molecular weight of approximately 246.24 g/mol .[2][4] Understanding this 2:1 structure is fundamental to interpreting the spectral data that follows.

cluster_cation1 O-Methylisouronium Cation 1 cluster_cation2 O-Methylisouronium Cation 2 cluster_anion Sulfate Anion C1 C O1 O C1->O1 N1_1 NH₂ C1->N1_1 N2_1 NH₂ C1->N2_1 CH3_1 CH₃ O1->CH3_1 charge1 + C2 C O2 O C2->O2 N1_2 NH₂ C2->N1_2 N2_2 NH₂ C2->N2_2 CH3_2 CH₃ O2->CH3_2 charge2 + S S O3 O S->O3 O4 O S->O4 O5 O S->O5 O6 O S->O6 charge_anion 2-

Caption: Structure of O-Methylisourea Sulfate (2:1 Salt).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of O-Methylisourea sulfate. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it solubilizes the salt and allows for the observation of exchangeable N-H protons.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum is relatively simple and provides clear diagnostic signals. The key is to recognize the different types of protons and the effect of the chemical environment, including the sulfate counter-ion.[1]

  • Methoxy Protons (O-CH₃): These protons appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing oxygen atom.

  • Amine/Imine Protons (-NH₂): These protons are chemically equivalent due to resonance and rapid proton exchange. They typically appear as a broad signal. The broadness is a result of quadrupolar relaxation from the ¹⁴N nuclei and chemical exchange with residual water in the solvent.[6] Their chemical shift can be variable and is dependent on concentration and temperature.[6]

Table 1: Expected ¹H NMR Chemical Shifts for O-Methylisourea Sulfate in DMSO-d₆

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Methoxy (O-CH₃) ~3.7 Singlet 3H Protons on a methyl group attached to an oxygen atom.

| Amine/Imine (-NH₂) | 7.0 - 8.0 (Broad) | Singlet (broad) | 4H | Exchangeable protons on nitrogen atoms, broadened by quadrupole effects and exchange.[1][6] |

Note: A Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides two distinct signals, confirming the simple carbon framework of the molecule.[8]

  • Methoxy Carbon (-OCH₃): This carbon appears in the typical region for an sp³-hybridized carbon bonded to an oxygen atom.

  • Guanidinium Carbon (N-C=N): This carbon is significantly deshielded due to its attachment to two nitrogen atoms and an oxygen atom, causing it to appear further downfield.[1]

Table 2: Expected ¹³C NMR Chemical Shifts for O-Methylisourea Sulfate

Carbon Group Expected Chemical Shift (δ, ppm) Rationale
Methoxy (-OCH₃) ~55 Typical range for a methoxy carbon.

| Guanidinium (N-C=N) | ~160 | Deshielded carbon in a guanidinium-like system.[1] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for confirming the presence of key functional groups within O-Methylisourea sulfate. The spectrum is characterized by distinct vibrations from the O-methylisouronium cation and the sulfate anion.[1]

  • N-H Stretching: A broad and strong absorption band is expected in the high-frequency region, characteristic of the N-H bonds in the primary amine and imine groups.[1]

  • C=N Stretching: A strong absorption appears in the double bond region, corresponding to the stretching of the carbon-nitrogen double bond within the resonant guanidinium core.[1]

  • C-O Stretching: A band in the fingerprint region corresponds to the stretching of the ether C-O bond.[1]

  • S=O Stretching: The sulfate anion gives rise to very strong and often broad absorption bands. The presence of strong absorptions in this region is a key indicator of the sulfate counter-ion.[1][9]

Table 3: Key IR Absorption Bands for O-Methylisourea Sulfate

Functional Group Expected Frequency Range (cm⁻¹) Intensity Vibrational Mode
N-H 3100 - 3500 Strong, Broad Stretching
C=N 1650 - 1680 Strong Stretching
C-O 1000 - 1300 Medium-Strong Stretching

| S=O (Sulfate) | 1100 - 1200 | Very Strong, Broad | Asymmetric Stretching |

Experimental Protocols for Spectroscopic Analysis

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for acquiring NMR and FT-IR spectra.

Protocol for High-Resolution NMR Spectroscopy

This protocol outlines the steps for preparing a sample of O-Methylisourea sulfate for NMR analysis and acquiring both ¹H and ¹³C spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of O-Methylisourea sulfate solid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Cap the NMR tube and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and colorless.

  • Instrument Setup (400 MHz Spectrometer Example): [10]

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 8-16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg Sample dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correct acquire_C13->process reference Reference to Solvent Peak process->reference analyze Analyze Spectra reference->analyze

Caption: Experimental workflow for NMR analysis.

Protocol for FT-IR Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid samples.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has stabilized.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Typically, 16-32 scans are co-added.

  • Sample Analysis:

    • Place a small amount of O-Methylisourea sulfate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal.

    • Acquire the sample spectrum using the same number of scans and resolution as the background spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the absorbance spectrum of the pure compound.

    • Perform an ATR correction if necessary, although for routine identification, this is often optional.

    • Label the significant peaks with their frequencies (in cm⁻¹).

start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Place Sample on Crystal & Apply Pressure background->sample acquire_sample Acquire Sample Spectrum sample->acquire_sample process Process Data (Background Subtraction) acquire_sample->process analyze Analyze Spectrum & Identify Peaks process->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis via ATR.

Conclusion

The spectroscopic characterization of O-Methylisourea sulfate by NMR and IR provides a rapid and reliable method for structural confirmation and purity assessment. The ¹H NMR spectrum is defined by a methoxy singlet and broad amine signals, while the ¹³C NMR shows two distinct peaks for the methoxy and guanidinium carbons. The IR spectrum is characterized by strong N-H, C=N, and tell-tale S=O stretching vibrations. By employing the standardized protocols outlined in this guide, researchers can confidently generate high-quality spectral data, ensuring the integrity of their starting materials for successful downstream applications in synthesis and proteomics.

References

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Available from: [Link]

  • AMT. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Available from: [Link]

  • Alzchem Group. O-Methylisourea hydrogen sulfate. Available from: [Link]

  • AMT. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. Available from: [Link]

  • Alzchem Group. O-Methylisourea sulfate (2:1). Available from: [Link]

  • PubChem - NIH. O-methylisourea methyl sulfate. Available from: [Link]

  • PubChem - NIH. O-Methylisourea. Available from: [Link]

  • ResearchGate. FTIR spectra showing the region for sulfate absorption bands in.... Available from: [Link]

  • MSU Chemistry. Proton NMR Table. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Methylisourea Sulfate

O-Methylisourea sulfate is a valuable reagent in organic synthesis, primarily serving as a versatile intermediate for the preparation of guanidines and other nitrogen-containing heterocyclic compounds. These derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. For instance, they are foundational in the synthesis of fungicides and other bioactive molecules.[1]

Accurate theoretical yield calculations are fundamental to the economic and practical success of any chemical synthesis. They provide a benchmark for reaction efficiency, enabling process optimization, cost analysis, and the identification of potential side reactions or losses during workup. This guide will dissect the synthesis of O-Methylisourea sulfate from cyanamide, providing a robust framework for understanding and executing this reaction with a clear perspective on expected outcomes.

The Chemical Pathway: Synthesis from Cyanamide

The industrial synthesis of O-Methylisourea sulfate is often achieved through a two-step process starting from cyanamide, methanol, and sulfuric acid.[1][2][3] This method is favored for its high yields and controllable reaction conditions.

Step 1: Formation of O-Methylisourea Hydrogen Sulfate

The first step involves the acid-catalyzed addition of methanol to cyanamide to form the intermediate, O-Methylisourea hydrogen sulfate. Concentrated sulfuric acid acts as both a catalyst and a reactant, protonating the cyanamide to activate it for nucleophilic attack by methanol.

Reaction: CH₂N₂ (Cyanamide) + CH₃OH (Methanol) + H₂SO₄ (Sulfuric Acid) → C₂H₇N₂O·HSO₄ (O-Methylisourea hydrogen sulfate)[2]

The causality behind this step lies in the electrophilic nature of the protonated cyanamide and the nucleophilicity of the methanol oxygen. The reaction is typically conducted at low temperatures (-10°C to 20°C) to control its exothermicity and minimize side reactions.[2][3]

Step 2: Conversion to O-Methylisourea Sulfate

The isolated O-Methylisourea hydrogen sulfate is then reacted with an approximately equimolar amount of cyanamide. In this step, the cyanamide acts as a base to neutralize the hydrogen sulfate, resulting in the precipitation of O-Methylisourea sulfate.

Reaction: 2 C₂H₇N₂O·HSO₄ (O-Methylisourea hydrogen sulfate) + CH₂N₂ (Cyanamide) → (C₂H₇N₂O)₂·H₂SO₄ (O-Methylisourea sulfate)

This two-step approach allows for high yields, often exceeding 80%, by carefully controlling the stoichiometry and reaction conditions at each stage.[2][3]

Experimental Protocol: A Self-Validating System

This protocol is a synthesized representation from established patent literature, designed for clarity and reproducibility.[1][2][3] Every step is critical for achieving a high yield and purity.

Materials and Reagents:

  • Concentrated Sulfuric Acid (96-98%)

  • Methanol

  • Crystalline Cyanamide (98%)

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Cooling bath (ice-salt or cryocooler)

  • Buchner funnel and vacuum flask

  • Vacuum oven

Step-by-Step Methodology:

Part A: Synthesis of O-Methylisourea Hydrogen Sulfate

  • Preparation: In a three-necked flask, prepare a solution of 915 g of 96% sulfuric acid in 760 g of methanol. This step is exothermic; therefore, the mixing should be done slowly with efficient cooling to maintain a low temperature.

  • Reaction: Cool the sulfuric acid-methanol mixture to 5°C. Begin the portion-wise addition of 353 g of 98% crystalline cyanamide. Maintain the reaction temperature between -10°C and 0°C throughout the addition.[2]

  • Stirring: After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at -10°C to 0°C.

  • Isolation: The product, O-Methylisourea hydrogen sulfate, will precipitate as a crystalline solid. Isolate the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold methanol (approx. 330 g) to remove any unreacted starting materials. Dry the crystalline product in a vacuum oven at 45-50°C. An expected yield is approximately 969 g.[2]

Part B: Synthesis of O-Methylisourea Sulfate

  • Preparation: In a clean, dry three-necked flask, mix 600 g of the O-Methylisourea hydrogen sulfate (99% pure) from Part A with 445 g of methanol.

  • Reaction: Cool the mixture and begin adding 150 g of 98% solid cyanamide at a rate that maintains the internal temperature between 8°C and 10°C.[2][3]

  • Stirring: After the addition is complete, continue to stir the mixture at the same temperature for approximately 40 hours.

  • Precipitation and Isolation: Cool the reaction mixture to -10°C to induce further precipitation of the O-Methylisourea sulfate. Collect the colorless, crystalline product by centrifugation or vacuum filtration.

  • Drying: Dry the final product at 40°C. The expected yield is around 682 g.[2][3]

Safety Precautions:

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Cyanamide is toxic and should be handled with care.

  • Methanol is flammable and toxic.

  • The reactions are temperature-sensitive; ensure proper cooling is available.

Core Directive: Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% reaction efficiency. The calculation hinges on identifying the limiting reactant .

Step 1: Determine the Moles of Each Reactant

First, we must calculate the number of moles for each reactant using their molar masses. Let's focus on the second, and final, step of the synthesis (Part B) for this example.

Reaction Stoichiometry: The balanced chemical equation is crucial. Based on the patent literature, the reaction is essentially a neutralization where the hydrogen sulfate salt reacts with cyanamide. The overall balanced reaction to form the final product from the isolated intermediate can be considered as:

2 (C₂H₇N₂O·HSO₄) + CH₂N₂ → (C₂H₇N₂O)₂·H₂SO₄ + H₂NCN·H₂SO₄ (This is a simplified representation for stoichiometric purposes. In practice, the cyanamide acts as a base.)

A more direct interpretation from the patent suggests a 1:1 molar reaction between O-Methylisourea hydrogen sulfate and cyanamide to form the sulfate salt.[2][3] Let's use the quantities from the protocol:

  • O-Methylisourea hydrogen sulfate: 600 g (99% pure)

  • Cyanamide: 150 g (98% pure)

Data for Calculation:

ReactantMolar Mass ( g/mol )Mass Used (g)PurityMoles (mol)
O-Methylisourea hydrogen sulfate (C₂H₈N₂O₅S)172.1660099%3.45
Cyanamide (CH₂N₂)42.0415098%3.50
Product
O-Methylisourea sulfate ((C₂H₇N₂O)₂·H₂SO₄)246.24---
  • Moles of O-Methylisourea hydrogen sulfate: (600 g * 0.99) / 172.16 g/mol = 3.45 mol

  • Moles of Cyanamide: (150 g * 0.98) / 42.04 g/mol = 3.50 mol

Step 2: Identify the Limiting Reactant

The reaction proceeds in approximately a 1:1 molar ratio between the O-Methylisourea hydrogen sulfate and cyanamide.

  • Required moles of Cyanamide for 3.45 mol of O-Methylisourea hydrogen sulfate ≈ 3.45 mol. We have 3.50 mol, so Cyanamide is in slight excess.

  • Therefore, O-Methylisourea hydrogen sulfate is the limiting reactant .

Step 3: Calculate the Theoretical Yield

The theoretical yield of the product is calculated based on the moles of the limiting reactant. The stoichiometry to form the final sulfate product from the hydrogen sulfate intermediate is 2:1.

  • Moles of O-Methylisourea sulfate produced: 3.45 mol (O-Methylisourea hydrogen sulfate) * (1 mol O-Methylisourea sulfate / 2 mol O-Methylisourea hydrogen sulfate) = 1.725 mol

  • Theoretical Yield (in grams): 1.725 mol * 246.24 g/mol = 424.7 g

Step 4: Calculate the Percent Yield

The percent yield compares the actual yield (obtained from the experiment) to the theoretical yield.

  • Actual Yield: 682 g (from the patent example, which seems unusually high and may reflect a different stoichiometric understanding or reporting method). Let's use a more realistic hypothetical actual yield of 395 g for this calculation.

  • Percent Yield: (Actual Yield / Theoretical Yield) * 100 (395 g / 424.7 g) * 100 = 93.0%

This high percent yield indicates a very efficient reaction, which is consistent with the claims in the cited literature.[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

SynthesisWorkflow cluster_step1 Part A: O-Methylisourea Hydrogen Sulfate Synthesis cluster_step2 Part B: O-Methylisourea Sulfate Synthesis A1 Methanol + Sulfuric Acid A2 Add Crystalline Cyanamide (-10°C to 0°C) A1->A2 A3 Reaction Stirring (3h) A2->A3 A4 Vacuum Filtration A3->A4 A5 Wash with Cold Methanol A4->A5 A6 Vacuum Drying (45-50°C) A5->A6 A_Product Intermediate: O-Methylisourea Hydrogen Sulfate A6->A_Product B1 Intermediate + Methanol A_Product->B1 Transfer to Part B B2 Add Crystalline Cyanamide (8°C to 10°C) B1->B2 B3 Reaction Stirring (40h) B2->B3 B4 Cool to -10°C B3->B4 B5 Filtration / Centrifugation B4->B5 B6 Drying (40°C) B5->B6 B_Product Final Product: O-Methylisourea Sulfate B6->B_Product

Sources

Navigating the Isomeric Landscape of Methyl Carbamimidate; Sulfuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between N-Methyl and O-Methyl Isomers

The query "methyl carbamimidate;sulfuric acid" can lead to ambiguity as it can refer to two distinct chemical isomers. The more common and commercially prevalent compound is N-methylguanidine sulfate (CAS 598-12-9), where the methyl group is attached to a nitrogen atom. The second, and the one whose IUPAC name is a direct match, is O-methylisourea sulfate (CAS 29427-58-5), with the methyl group bonded to an oxygen atom. The subtle difference in the placement of the methyl group profoundly impacts the reactivity and utility of these molecules. This guide will address each isomer in separate, detailed sections to ensure clarity and provide a thorough technical resource.

Part 1: N-Methylguanidine Sulfate (CAS 598-12-9)

N-methylguanidine sulfate is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its basic nature, owing to the guanidine functional group, makes it a useful reagent in organic synthesis and biochemical research.[2]

Nomenclature and Synonyms

A clear understanding of the various names for this compound is essential for effective literature searches and chemical sourcing.

Identifier Name
Systematic Name Guanidine, N-methyl-, sulfate (2:1)
Common Names Methylguanidine sulfate, 1-Methylguanidine Sulfate, Bis(methylguanidinium) sulphate
CAS Number 598-12-9
Other Synonyms 2-Methylguanidine Sulfate (1:1), 2-Methylguanidine Sulfate (2:1), Ai3-19009, N1-Methylguanidine sulfate (2:1), Nsc 3803
Physicochemical Properties

The following table summarizes the key physicochemical properties of N-methylguanidine sulfate.

Property Value Reference
Molecular Formula C4H14N6·H2SO4[3]
Molecular Weight 244.27 g/mol [3]
Appearance White to almost white powder or crystal[4]
Melting Point 240 °C[4]
Solubility Soluble in water[4]
Synthesis and Manufacturing

While several methods exist for the synthesis of guanidines, a common approach for preparing N-methylguanidine salts involves the reaction of dicyanodiamide with a methylammonium salt.[5]

This protocol outlines a general procedure for the synthesis of the hydrochloride salt, which can be subsequently converted to the sulfate salt.

Materials:

  • Dicyanodiamide

  • Methylammonium chloride

  • High-boiling point solvent (e.g., chlorobenzene)

Procedure:

  • Combine equimolar amounts of dicyanodiamide and methylammonium chloride in a reaction vessel equipped with a reflux condenser.

  • Add a suitable high-boiling point solvent to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, allowing the product to crystallize.

  • Collect the crude N-methylguanidine hydrochloride by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Conversion to Sulfate Salt: The hydrochloride salt can be converted to the sulfate salt by dissolving it in water and treating it with a stoichiometric amount of a soluble sulfate salt (e.g., silver sulfate), followed by filtration to remove the precipitated silver chloride. Alternatively, ion-exchange chromatography can be employed.

Applications in Research and Drug Development

N-methylguanidine sulfate serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its applications include:

  • Pharmaceutical Synthesis: It is an intermediate in the production of various pharmaceuticals.[1]

  • Agrochemical Development: It is used in the formulation of herbicides and pesticides.[6]

  • Biochemical Research: Due to its structural similarity to arginine, it can be used in studies involving enzyme activity and protein interactions.[6]

Part 2: O-Methylisourea Sulfate (CAS 29427-58-5)

O-methylisourea sulfate is a highly valuable reagent, primarily utilized for the specific chemical modification of proteins and peptides.[5] Its most prominent application is the conversion of lysine residues to homoarginine residues, a process known as guanidination.[5]

Nomenclature and Synonyms

Precise identification of this isomer is critical for its correct application, especially in proteomics.

Identifier Name
Systematic Name Carbamimidic acid, methyl ester, sulfate (1:1)
Common Names O-Methylisourea hydrogen sulfate, O-Methylisourea sulfate, Methyl carbamimidate sulfate
CAS Number 29427-58-5
Other Synonyms 2-Methylpseudourea sulfate, O-Methylisouronium hydrogen sulfate, OMIHS
Physicochemical Properties

The key physicochemical properties of O-methylisourea sulfate are summarized below.

Property Value Reference
Molecular Formula C2H8N2O5S
Molecular Weight 172.16 g/mol
Appearance White to off-white solid or crystalline substance
Melting Point 118-120 °C
Solubility Soluble in water
Synthesis and Manufacturing

O-methylisourea sulfate can be synthesized through various routes, with the "urea method" being a commonly cited approach.

This protocol is based on patent literature and provides a robust method for the preparation of O-methylisourea sulfate.

Materials:

  • Dimethyl sulfate

  • Urea

  • Water

  • Concentrated sulfuric acid

  • Calcium hydroxide

  • Methanol

Procedure:

  • In a three-necked flask equipped with a stirrer and thermometer, add 63 g (0.5 mol) of dimethyl sulfate.

  • Heat the flask to 60°C.

  • At this temperature, add 45 g (0.75 mol) of urea, 14.4 g (0.8 mol) of water, and 25.5 g (0.25 mol) of concentrated sulfuric acid.

  • Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.

  • After the reaction, add 130 g of water and cool the mixture to 20°C.

  • Add 37 g (0.5 mol) of calcium hydroxide and maintain the temperature for 3 hours.

  • Filter the reaction mixture to remove the precipitated calcium sulfate.

  • Add 50 mL of methanol to the filtrate for recrystallization.

  • Collect the crystalline O-methylisourea sulfate by filtration. This method reportedly yields a product with a purity of over 98%.

Synthesis_of_O_Methylisourea_Sulfate cluster_reactants Reactants cluster_process Reaction Process Urea Urea Reaction1 Step 1: Methylation (60°C, 4h) Urea->Reaction1 DMS Dimethyl Sulfate DMS->Reaction1 H2SO4 Sulfuric Acid Water H2SO4->Reaction1 Neutralization Step 2: Neutralization (Calcium Hydroxide) Reaction1->Neutralization Intermediate Purification Step 3: Filtration & Recrystallization (Methanol) Neutralization->Purification Crude Product Product O-Methylisourea Sulfate Purification->Product

Caption: Synthesis workflow for O-methylisourea sulfate.

Applications in Research and Drug Development

The primary and most significant application of O-methylisourea sulfate is in the guanidination of primary amines , particularly the ε-amino group of lysine residues in proteins and peptides.[5]

This reaction converts lysine residues into homoarginine residues.[5] This modification is highly valuable in proteomics for several reasons:

  • Improved Mass Spectrometry Analysis: The guanidinium group of homoarginine is more basic than the ε-amino group of lysine. This leads to more efficient ionization in mass spectrometry (especially MALDI-MS), resulting in stronger signals for peptides containing modified lysine and improved protein sequence coverage.

  • Enhanced Trypsin Digestion: Trypsin, a common enzyme used in proteomics to digest proteins into smaller peptides, cleaves at the C-terminus of arginine and lysine residues. By converting lysine to homoarginine, the number of potential tryptic cleavage sites is maintained, but the resulting peptides have different masses, which can aid in protein identification.

The guanidination reaction proceeds via a nucleophilic substitution where the unprotonated ε-amino group of lysine attacks the electrophilic carbon of O-methylisourea.[5] This reaction is typically carried out under alkaline conditions (pH > 10.5) to ensure the lysine's amino group is deprotonated and therefore more nucleophilic.[5]

Guanidination_of_Lysine Lysine Lysine Residue (in Protein/Peptide) Reaction Guanidination Reaction (pH > 10.5) Lysine->Reaction OMIS O-Methylisourea Sulfate OMIS->Reaction Homoarginine Homoarginine Residue Reaction->Homoarginine Modified Protein/Peptide Byproduct Methanol Reaction->Byproduct

Caption: The guanidination of a lysine residue using O-methylisourea sulfate.

Analytical Differentiation of Isomers

Distinguishing between N-methylguanidine sulfate and O-methylisourea sulfate is crucial for quality control and research accuracy. Several analytical techniques can be employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the methyl group and the quaternary carbon of the guanidinium/isourea core, allowing for unambiguous identification.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the exact mass of the cation, which is identical for both isomers. However, fragmentation patterns (MS/MS) will differ significantly due to the different bonding arrangements, enabling their differentiation.

  • Infrared (IR) Spectroscopy: The C=N and C-O stretching frequencies will differ between the two isomers, providing another method for distinction.

Safety and Handling

Both N-methylguanidine sulfate and O-methylisourea sulfate should be handled with care in a laboratory setting.

N-Methylguanidine Sulfate:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

  • Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[4]

O-Methylisourea Sulfate:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautions: Avoid breathing dust. Wear protective gloves and eye/face protection. Use in a well-ventilated area.

Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

The term "this compound" encompasses two structurally distinct isomers, N-methylguanidine sulfate and O-methylisourea sulfate, each with unique properties and applications. This guide has provided a detailed technical overview to aid researchers, scientists, and drug development professionals in understanding, synthesizing, and utilizing these important chemical entities. A precise understanding of their nomenclature and a clear differentiation between them are paramount for advancing research and ensuring the integrity of experimental outcomes.

References

  • Eureka | Patsnap. (n.d.). A kind of preparation method of o-methylisourea sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669496A - Preparation method of O-methyl isourea sulphate.
  • Google Patents. (n.d.). US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide.
  • PrepChem.com. (n.d.). Synthesis of O-methyl-isourea hydrogen sulfate. Retrieved from [Link]

  • Alzchem Group. (n.d.). N-Methylguanidine sulfate (2:1). Retrieved from [Link]

  • Google Patents. (n.d.). CN102432506A - Synthetic method of O-methylisourea.
  • Google Patents. (n.d.). US5783734A - Process for preparing N-methyl-N'-nitroguanidine.
  • Wojciechowska, H., Zgoda, W., & Borowski, E. (1982). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta biochimica Polonica, 29(3-4), 197–204. Retrieved from [Link]

  • Google Patents. (n.d.). US2464247A - Preparation of guanidine sulfates.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • HD-Chemicals. (n.d.). 1-Methylguanidine Sulfate, min 97% (N), 5 grams. Retrieved from [Link]

  • Danishefsky, S. J., & Shue, Y.-K. (2008). A “Tag-and-Modify” Approach to Site-Selective Protein Modification. Accounts of Chemical Research, 41(10), 1284–1295. Retrieved from [Link]

  • Hulshof, T. G., van der Poel, A. F. B., & Hendriks, W. H. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine. Journal of Agricultural and Food Chemistry, 65(2), 435–440. Retrieved from [Link]

  • Alzchem Group. (n.d.). N-Methylguanidine sulfate (2:1). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylguanidine Sulfate. Retrieved from [Link]

  • Masaki, Y., Yoshizawa, S., Sato, Y., & Sugiyama, H. (2021). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 17, 622–629. Retrieved from [Link]

  • Robertson, E. J., Battigelli, A., & Zuckermann, R. N. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Yde, L., & Nielsen, T. E. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3183. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). O-Methylisourea. Retrieved from [Link]

  • Ujima, H. K. (1965). Guanidation of amino acids and related compounds. Iowa State University. Retrieved from [Link]

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O-Methylisourea Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

O-Methylisourea sulfate is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural features make it an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, most notably pyrimidines and guanidines. This guide provides an in-depth exploration of O-Methylisourea sulfate, covering its chemical identity, synthesis, mechanistic underpinnings of its reactivity, and its practical applications in the synthesis of pharmacologically relevant molecules.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of O-Methylisourea sulfate is paramount for its effective and safe use in a laboratory setting.

CAS Number and Molecular Formula

The most commonly accepted Chemical Abstracts Service (CAS) number for O-Methylisourea sulfate is 52328-05-9 [1][2][3][4][5][6][7]. It is important to note that this compound is a salt, and its representation can vary in literature and commercial listings. It is often referred to as O-Methylisourea hemisulfate salt[1][5].

The molecular formula is frequently depicted in several ways, all representing a 2:1 salt of O-Methylisourea and sulfuric acid:

  • As a hemisulfate: H₂NC(OCH₃)=NH · 1/2H₂SO₄[1]

  • As a dimeric salt: (C₂H₆N₂O)₂ · H₂SO₄, which can be written as C₄H₁₂N₄O₂ · H₂SO₄[6] or C₄H₁₄N₄O₆S[3][4][5][7].

These representations are chemically equivalent and describe the same entity. For the purpose of this guide, we will primarily use the dimeric salt representation.

Physicochemical Data

A summary of the key physicochemical properties of O-Methylisourea sulfate is presented in the table below.

PropertyValueReferences
Molecular Weight 246.24 g/mol [3][4][6]
Appearance White to off-white crystalline solid[8]
Melting Point 163-167 °C (decomposes)
Solubility Soluble in water (100 mg/mL)
Storage Conditions Store at room temperature under an inert atmosphere

Synthesis of O-Methylisourea Sulfate

There are two primary, well-established methods for the synthesis of O-Methylisourea sulfate, each with its own set of advantages and mechanistic considerations.

Synthesis from Dimethyl Sulfate and Urea

This method is widely employed due to the ready availability and low cost of the starting materials. The reaction proceeds in two main stages.

Experimental Protocol:

  • In a well-ventilated fume hood, carefully add dimethyl sulfate to a three-necked flask equipped with a stirrer, thermometer, and addition funnel.

  • Heat the dimethyl sulfate to approximately 60°C.

  • Slowly add urea to the reaction mixture while maintaining the temperature.

  • After the addition of urea, add water and concentrated sulfuric acid.

  • Maintain the reaction at 60°C for 4 hours with continuous stirring.

  • Cool the reaction mixture to 20°C and add calcium hydroxide to neutralize the excess acid.

  • Stir for an additional 3 hours, then filter the mixture to remove the precipitated calcium sulfate.

  • Recrystallize the product from methanol to obtain pure O-Methylisourea sulfate[8].

Causality and Mechanistic Insights:

The reaction is initiated by the methylation of the oxygen atom of urea by dimethyl sulfate. The presence of sulfuric acid acts as a catalyst and facilitates the formation of the isourea intermediate. The subsequent addition of calcium hydroxide serves to neutralize the reaction mixture, leading to the precipitation of the desired sulfate salt. The choice of methanol for recrystallization is based on the product's insolubility in it at lower temperatures, allowing for effective purification[8].

Synthesis of O-Methylisourea Sulfate from Dimethyl Sulfate and Urea

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_neutralization Neutralization & Precipitation Dimethyl Sulfate Dimethyl Sulfate Reaction Mixture Reaction Mixture Dimethyl Sulfate->Reaction Mixture Methylating Agent Urea Urea Urea->Reaction Mixture Substrate H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reaction Mixture 60°C 60°C 60°C->Reaction Mixture Water Water Water->Reaction Mixture Ca(OH)2 Ca(OH)2 Purified O-Methylisourea Sulfate Purified O-Methylisourea Sulfate Ca(OH)2->Purified O-Methylisourea Sulfate Methanol (Recrystallization) Methanol (Recrystallization) Methanol (Recrystallization)->Purified O-Methylisourea Sulfate Crude Product Crude Product Reaction Mixture->Crude Product Crude Product->Purified O-Methylisourea Sulfate Neutralization & Recrystallization

Caption: Workflow for the synthesis of O-Methylisourea sulfate from dimethyl sulfate and urea.

Synthesis from Cyanamide

An alternative and often higher-yielding method involves the reaction of cyanamide with methanol and sulfuric acid[9][10]. This process also involves the formation of an intermediate, O-Methylisourea hydrogen sulfate.

Experimental Protocol:

  • Prepare a solution of concentrated sulfuric acid in methanol in a reaction vessel, ensuring the mixture is cooled.

  • Slowly add crystalline cyanamide to the cooled solution while maintaining the temperature between -10°C and 20°C.

  • Stir the reaction mixture until the formation of O-Methylisourea hydrogen sulfate is complete.

  • To convert the hydrogen sulfate to the sulfate salt, react it with an equimolar amount of cyanamide in methanol at a temperature between 5°C and 40°C[9][10].

  • The final product, O-Methylisourea sulfate, will precipitate out of the solution and can be collected by filtration.

Causality and Mechanistic Insights:

The initial reaction between cyanamide, methanol, and sulfuric acid leads to the formation of the more soluble O-Methylisourea hydrogen sulfate. The subsequent reaction with another equivalent of cyanamide acts as a base to deprotonate the hydrogen sulfate, resulting in the formation and precipitation of the less soluble O-Methylisourea sulfate. This two-step approach allows for high yields and good control over the reaction[9][10].

G cluster_step1 Step 1: Formation of Hydrogen Sulfate cluster_step2 Step 2: Conversion to Sulfate Cyanamide Cyanamide O-Methylisourea Hydrogen Sulfate O-Methylisourea Hydrogen Sulfate Cyanamide->O-Methylisourea Hydrogen Sulfate Reactant Methanol Methanol Methanol->O-Methylisourea Hydrogen Sulfate Solvent/Reactant O-Methylisourea Sulfate O-Methylisourea Sulfate Methanol->O-Methylisourea Sulfate Solvent H2SO4 H2SO4 H2SO4->O-Methylisourea Hydrogen Sulfate Acid O-Methylisourea Hydrogen Sulfate->O-Methylisourea Sulfate Intermediate Cyanamide (as base) Cyanamide (as base) Cyanamide (as base)->O-Methylisourea Sulfate Neutralizing Agent

Sources

The Carbamimidate Functional Group: A Comprehensive Technical Guide to Its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The carbamimidate functional group, a unique structural motif characterized by an sp²-hybridized carbon atom bonded to an oxygen and two nitrogen atoms, represents a fascinating and underexplored area of organic chemistry. While structurally related to the well-studied carbamate and guanidine functionalities, the carbamimidate possesses a distinct electronic architecture that imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of carbamimidates, offering valuable insights for researchers in synthetic chemistry, medicinal chemistry, and materials science.

Electronic Structure: The Duality of Reactivity

The reactivity of the carbamimidate functional group is intrinsically linked to its electronic properties, which are best understood through an examination of its resonance contributors and molecular orbital interactions.

Resonance Delocalization

The carbamimidate core exhibits significant electron delocalization across the O-C-N-N framework. Several resonance structures contribute to the overall hybrid, influencing the electron density at each atom and dictating its susceptibility to nucleophilic or electrophilic attack.

G cluster_0 Resonance Structures of a Carbamimidate cluster_1 cluster_2 R1_N R¹-N C C R1_N->C O_R2 O-R² C->O_R2 N_R3 N-R³ C->N_R3 lone_pair_N1 double_bond_C_N3 = Structure_A A R1_N_B R¹-N⁺ C_B C R1_N_B->C_B O_R2_B O⁻-R² C_B->O_R2_B N_R3_B N-R³ C_B->N_R3_B Structure_B B R1_N_C R¹-N C_C C R1_N_C->C_C O_R2_C O-R² C_C->O_R2_C N_R3_C N⁻-R³ C_C->N_R3_C Structure_C C A_to_B B_to_A A_to_B->B_to_A A_to_C C_to_A A_to_C->C_to_A G Carbamimidate Carbamimidate Product N-Substituted Carbamimidate Carbamimidate->Product Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Product

Caption: General scheme for the nucleophilic reaction of a carbamimidate.

O-Alkylation

Under certain conditions, particularly when the nitrogen atoms are sterically hindered or electronically deactivated, the oxygen atom can act as a nucleophile, leading to O-alkylation products. This reactivity is enhanced by the contribution of resonance structure B.

Electrophilic Reactivity: The Carbamimidate as an Electrophile

The central carbon atom of the carbamimidate is electrophilic due to the polarization of the C=N and C-O bonds. This electrophilicity is a key feature of its reactivity profile, allowing for a range of addition reactions.

Addition of Nucleophiles to the C=N Bond

A wide variety of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles, can add to the electrophilic imine carbon. This reaction provides a versatile route for the synthesis of more complex, substituted amine derivatives.

G Carbamimidate Carbamimidate Tetrahedral_Intermediate Tetrahedral Intermediate Carbamimidate->Tetrahedral_Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbamimidate Nucleophilic Attack Product Addition Product Tetrahedral_Intermediate->Product Protonation

Caption: Mechanism of nucleophilic addition to the carbamimidate C=N bond.

Cyclization Reactions: Building Heterocyclic Scaffolds

Carbamimidates are valuable precursors for the synthesis of a diverse array of heterocyclic compounds. Both intramolecular and intermolecular cyclization reactions are well-documented, often proceeding with high levels of regio- and stereoselectivity.

Gold-Catalyzed Intramolecular Cyclization

A notable example is the gold(I)-catalyzed three-component reaction to prepare cyclic carbamimidates from imines, terminal alkynes, and sulfonylisocyanates. [1][2]This reaction proceeds through a cascade of events initiated by the gold-catalyzed activation of the alkyne.

Experimental Protocol: Gold-Catalyzed Synthesis of Cyclic Carbamimidates [3]

  • Reaction Setup: To a solution of the imine (1.0 equiv) and the gold catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 2 mol%) in a suitable solvent (e.g., dichloromethane) is added the terminal alkyne (1.2 equiv) at room temperature.

  • Addition of Isocyanate: After a short period (e.g., 15 minutes), the sulfonylisocyanate (1.1 equiv) is added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel to afford the desired cyclic carbamimidate.

G Imine Imine Propargylamine_Intermediate Propargylamine Intermediate Imine->Propargylamine_Intermediate Alkyne Terminal Alkyne Alkyne->Propargylamine_Intermediate Isocyanate Sulfonylisocyanate Urea_Intermediate Acyclic Urea Intermediate Isocyanate->Urea_Intermediate Gold_Catalyst Au(I) Catalyst Gold_Catalyst->Propargylamine_Intermediate Cyclic_Carbamimidate Cyclic Carbamimidate Gold_Catalyst->Cyclic_Carbamimidate Propargylamine_Intermediate->Urea_Intermediate Urea_Intermediate->Cyclic_Carbamimidate Intramolecular O-cyclization

Caption: Gold-catalyzed three-component synthesis of cyclic carbamimidates.

Rearrangement Reactions

While less common than for other functional groups, carbamimidates can undergo rearrangement reactions under specific conditions. These transformations often involve the migration of a group to an electron-deficient nitrogen or carbon atom and can provide access to novel molecular scaffolds. Further research is needed to fully explore the scope and mechanisms of these rearrangements.

Spectroscopic Characterization

The structural elucidation of carbamimidates relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueCharacteristic Features
¹H NMR The chemical shifts of protons attached to or near the carbamimidate group are influenced by the electronic environment. Protons on the nitrogen substituents and the alkoxy group are typically observed in the range of 2.5-4.5 ppm.
¹³C NMR The central sp²-hybridized carbon of the carbamimidate typically resonates in the range of 150-165 ppm.
Infrared (IR) Spectroscopy A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=N stretching vibration. The C-O stretching vibration appears around 1200-1300 cm⁻¹.
Mass Spectrometry (MS) The fragmentation pattern of carbamimidates in mass spectrometry can provide valuable information about their structure. Common fragmentation pathways include cleavage of the C-O and C-N bonds.

Basicity and pKa

The basicity of the carbamimidate functional group is a crucial parameter that influences its reactivity and its behavior in biological systems. The pKa of a protonated carbamimidate is dependent on the nature of the substituents. Generally, electron-donating groups on the nitrogen atoms increase the basicity, resulting in a higher pKa value. A precise determination of pKa values for a range of carbamimidates is an area that warrants further investigation to enable more accurate predictions of their behavior in different chemical and biological environments.

Conclusion

The carbamimidate functional group presents a rich and multifaceted reactivity profile that is ripe for further exploration. Its dual nucleophilic and electrophilic character, coupled with its ability to participate in a variety of cyclization and potentially rearrangement reactions, makes it a valuable synthon for the construction of complex molecules. As our understanding of its fundamental reactivity deepens, the carbamimidate is poised to become an increasingly important tool in the arsenal of synthetic and medicinal chemists. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this intriguing functional group.

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A Comprehensive Technical Guide to the Properties and Handling of Methyl Carbamimidate; Sulfuric Acid (O-Methylisourea Sulfate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of O-Methylisourea Sulfate in Synthetic Chemistry

O-methylisourea sulfate is a versatile reagent and intermediate with significant applications in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility primarily stems from its function as an amidinylation reagent, enabling the introduction of a guanidinium-like moiety, a common structural feature in biologically active compounds. In the context of drug development, understanding the thermochemical properties of such intermediates is paramount for process safety, scalability, and optimization.[3] The reaction of methyl carbamimidate with sulfuric acid results in the formation of a stable salt, O-methylisourea sulfate, which is the common commercially available form. This guide will focus on the properties and handling of this sulfate salt.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of O-methylisourea sulfate is the foundation of its safe and effective use in a laboratory setting. The following data has been synthesized from various safety data sheets and chemical supplier information.

Physical and Chemical Properties
PropertyValueSource(s)
Synonyms O-methylisourea sulfate, methyl carbamimidate sulfate, OMI[4][5]
CAS Number 29427-58-5, 52328-05-9 (hemisulfate)[4][5]
Molecular Formula C4H12N4O2 · H2SO4[6]
Molecular Weight 246.24 g/mol [6]
Appearance White to light brown crystalline solid[1][4]
Melting Point 118-120 °C and 147-153 °C (multiple forms reported)[1][4][7]
Solubility Soluble in water and ethanol[1]
Toxicological and Safety Data

O-methylisourea sulfate is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard ClassDescriptionPrecautionary StatementsSource(s)
Acute Toxicity No specific data available, but should be handled with care.P261, P305+P351+P338[4]
Skin Corrosion/Irritation Irritating to skin.P280[1][8]
Serious Eye Damage/Irritation Irritating to eyes.P305+P351+P338[1][8]
Respiratory Irritation Irritating to the respiratory system.P261[1][8]
Germ Cell Mutagenicity Suspected of causing genetic defects.P203, P318[5]

Synthesis and Reaction Considerations

The synthesis of O-methylisourea sulfate is a key area where an understanding of its thermochemical properties is crucial for process control and safety. Several synthetic routes have been described, primarily in patent literature.

Common Synthetic Pathways

The most common methods for preparing O-methylisourea sulfate involve the reaction of a cyanamide source with methanol and sulfuric acid, or the methylation of urea followed by salt formation.

  • From Cyanamide: This method involves the reaction of cyanamide with methanol in the presence of sulfuric acid. The reaction is exothermic and requires careful temperature control.[9][10]

  • From Urea and Dimethyl Sulfate: Urea can be methylated using dimethyl sulfate, followed by reaction with sulfuric acid to yield O-methylisourea sulfate.[7][11] This method avoids the handling of cyanamide but uses highly toxic dimethyl sulfate.

The reaction of cyanamide with methanol and sulfuric acid is noted to be rapid and exothermic, necessitating external cooling to maintain the desired temperature range and prevent side reactions.[9] This qualitative observation underscores the importance of future calorimetric studies to quantify the heat of reaction for safer process scale-up.

G Figure 1: Simplified Synthesis Pathway of O-Methylisourea Sulfate cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Urea Urea Methylation Methylation Urea->Methylation DMS Dimethyl Sulfate DMS->Methylation Sulfuric_Acid Sulfuric Acid Salt_Formation Salt Formation with H₂SO₄ Sulfuric_Acid->Salt_Formation Methylation->Salt_Formation Intermediate Product O-Methylisourea Sulfate Salt_Formation->Product

Caption: A simplified workflow for the synthesis of O-Methylisourea Sulfate.

Thermochemical Properties: A Knowledge Gap

A critical review of the available literature reveals a significant gap in the experimental and computational thermochemical data for methyl carbamimidate and its sulfate salt. While thermochemical data for the related compound, methyl carbamate, is available, it should not be used as a surrogate due to structural and electronic differences.[12][13]

To address this, a systematic approach to characterizing the thermochemical properties of O-methylisourea sulfate is necessary. The following workflow is proposed for researchers aiming to fill this knowledge gap.

G Figure 2: Proposed Workflow for Thermochemical Characterization cluster_experimental Experimental Determination cluster_computational Computational Modeling (DFT/ab initio) cluster_data_analysis Data Analysis and Application DSC Differential Scanning Calorimetry (DSC) - Heat Capacity - Enthalpy of Fusion Process_Safety Process Safety Assessment DSC->Process_Safety TGA Thermogravimetric Analysis (TGA) - Thermal Decomposition Profile TGA->Process_Safety ARC Accelerating Rate Calorimetry (ARC) - Thermal Stability - Runaway Reaction Potential ARC->Process_Safety Bomb_Calorimetry Bomb Calorimetry - Enthalpy of Combustion - Enthalpy of Formation Reaction_Optimization Reaction Optimization Bomb_Calorimetry->Reaction_Optimization Geometry_Optimization Geometry Optimization Frequency_Analysis Frequency Analysis - Zero-point Energy - Thermal Corrections Geometry_Optimization->Frequency_Analysis Single_Point_Energy Single-Point Energy Calculation - Enthalpy of Formation - Gibbs Free Energy Frequency_Analysis->Single_Point_Energy Single_Point_Energy->Reaction_Optimization Kinetic_Modeling Kinetic and Thermodynamic Modeling Process_Safety->Kinetic_Modeling Reaction_Optimization->Kinetic_Modeling

Caption: A proposed workflow for the comprehensive thermochemical characterization of O-Methylisourea Sulfate.

Experimental Protocols: Safe Handling and Use

Given the hazardous nature of O-methylisourea sulfate, strict adherence to safety protocols is mandatory. The following procedures are based on best practices and information from safety data sheets.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[8]

Handling and Storage
  • Handling: Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong bases, strong acids, and oxidizing agents.[5]

Spill and Exposure Procedures
  • Spill: In case of a spill, wear appropriate PPE and avoid breathing dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

Conclusion and Future Outlook

O-methylisourea sulfate is an important synthetic intermediate whose full potential can be better realized with a more complete understanding of its thermochemical properties. This guide has consolidated the currently available information on its physicochemical properties, synthesis, and safe handling. The significant gap in quantitative thermochemical data presents an opportunity for future research. The proposed workflow for experimental and computational characterization provides a roadmap for obtaining this critical information. Such data will not only enhance the safety and efficiency of processes involving O-methylisourea sulfate but also contribute to a deeper fundamental understanding of this class of compounds, ultimately benefiting the broader fields of chemical synthesis and drug development.

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potential decomposition products of O-Methylisourea sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Decomposition Products of O-Methylisourea Sulfate

Introduction: The Dual Nature of a Workhorse Reagent

O-Methylisourea sulfate, frequently supplied as the hemisulfate salt, is a cornerstone reagent in the fields of proteomics and synthetic chemistry.[1][2] Its primary application is the guanidination of primary amines, most notably the ε-amino group of lysine residues in proteins, converting them to homoarginine.[3] This modification is invaluable for mass spectrometry-based protein characterization, improving peptide ionization and altering enzymatic cleavage patterns for enhanced sequence coverage.[1] However, the very reactivity that makes O-Methylisourea an effective guanidinylating agent also contributes to its inherent instability. The free base, O-methylisourea, is known to be unstable, readily absorbing moisture and carbon dioxide from the atmosphere.[4][5] Understanding the potential degradation pathways of its more stable salt form is not merely an academic exercise; it is critical for ensuring experimental reproducibility, avoiding analytical artifacts, and interpreting results with high confidence. This guide provides a comprehensive overview of the , the mechanisms driving their formation, and validated analytical strategies for their detection.

Section 1: Physicochemical Properties and Stability Profile

O-Methylisourea sulfate (CAS: 29427-58-5 or 52328-05-9 for the hemisulfate) is a white to light brown crystalline solid.[6] Its stability is paramount to its efficacy. The compound's decomposition is significantly influenced by three primary factors: pH, temperature, and moisture. Guanidination protocols typically call for alkaline conditions (pH > 10.5) and elevated temperatures (e.g., 65°C) to facilitate the deprotonation of the target amine, rendering it nucleophilic.[1][2] Unfortunately, these very conditions also create a favorable environment for the degradation of the reagent itself. The hygroscopic nature of the compound means that improper storage can lead to the ingress of water, initiating hydrolytic decomposition even before the reagent is used.[7]

Section 2: Primary Decomposition Pathways

The degradation of O-Methylisourea sulfate can be logically categorized into two principal pathways: hydrolysis and thermal decomposition. These pathways are not mutually exclusive and can occur concurrently, particularly under the strenuous conditions of a typical guanidination reaction.

Hydrolytic Decomposition: The Inevitable Reaction with Water

Hydrolysis is the most significant non-productive pathway for O-Methylisourea consumption in experimental settings. The reaction is markedly accelerated under the basic conditions required for efficient guanidination.

Causality of Base-Catalyzed Hydrolysis: At high pH, the concentration of the potent nucleophile, hydroxide ion (OH⁻), is high. This hydroxide ion readily attacks the electrophilic carbon atom of the protonated O-Methylisourea, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxy group as methanol and yielding urea.

The resulting urea is not necessarily an inert endpoint. If the temperature is sufficiently high, urea itself can undergo further decomposition, primarily into ammonia and isocyanic acid, which exists in equilibrium with carbon dioxide in aqueous solutions.[8][9]

Potential Hydrolytic Decomposition Products:

  • Methanol (CH₃OH): A direct product of the cleavage of the O-methyl group.

  • Urea (H₂NCONH₂): The primary product of the isourea core hydrolysis.

  • Ammonia (NH₃) & Carbon Dioxide (CO₂): Secondary decomposition products arising from the breakdown of urea under heat.[8]

G cluster_hydrolysis Hydrolysis Pathway cluster_urea_decomp Secondary Urea Decomposition OMI O-Methylisourea Intermediate Tetrahedral Intermediate OMI->Intermediate  + OH⁻ (High pH) H2O Water (H₂O) / Hydroxide (OH⁻) H2O->Intermediate Methanol Methanol Intermediate->Methanol Elimination Urea Urea Intermediate->Urea Ammonia Ammonia Urea->Ammonia  + Heat Isocyanic_Acid Isocyanic Acid / CO₂ Urea->Isocyanic_Acid  + Heat Heat Heat (>160°C) Heat->Urea

Caption: Proposed hydrolytic decomposition pathway of O-Methylisourea.

Thermal Decomposition: Degradation Under Heat Stress

While related to hydrolysis, direct thermal decomposition can occur even in the absence of water, for instance, during improper storage at elevated temperatures or upon aggressive heating. The thermal degradation of urea derivatives has been studied and often proceeds via pericyclic reactions to yield isocyanates and amines.[10] For O-Methylisourea, a plausible pathway involves an intramolecular rearrangement or fragmentation.

A likely thermal decomposition route involves the elimination of methanol to form cyanamide. Another possibility, drawing parallels with the decomposition of other urea derivatives, is the fragmentation into methyl isocyanate and ammonia.[10]

Potential Thermal Decomposition Products:

  • Methanol (CH₃OH) & Cyanamide (H₂NCN): Formed via an elimination reaction.

  • Methyl Isocyanate (CH₃NCO) & Ammonia (NH₃): Formed via fragmentation, analogous to other urea derivatives.[10]

G cluster_elimination Pathway A: Elimination cluster_fragmentation Pathway B: Fragmentation OMI O-Methylisourea Methanol Methanol OMI->Methanol  + Δ Cyanamide Cyanamide OMI->Cyanamide  + Δ Methyl_Isocyanate Methyl Isocyanate OMI->Methyl_Isocyanate  + Δ Ammonia Ammonia OMI->Ammonia  + Δ Heat Heat (Δ) Heat->OMI

Caption: Proposed thermal decomposition pathways of O-Methylisourea.

Section 3: Analytical Workflows for Identifying Decomposition Products

A robust analytical strategy is essential to identify and quantify potential contaminants. A self-validating protocol involves stress testing the reagent under controlled conditions (e.g., incubation at 65°C in a pH 11 buffer for various durations) and analyzing the sample against a non-stressed control.

Decomposition Pathway Potential Product Molar Mass ( g/mol ) Recommended Analytical Technique
HydrolysisMethanol32.04GC-MS (Headspace), ¹H NMR
HydrolysisUrea60.06LC-MS/MS, ¹³C NMR
Thermal DecompositionCyanamide42.04LC-MS/MS
Thermal DecompositionMethyl Isocyanate57.05GC-MS (with derivatization)
Both/SecondaryAmmonia17.03Ion Chromatography, Colorimetric Assays
Experimental Protocol: LC-MS/MS for Non-Volatile Decomposition Products

This protocol provides a validated workflow for the detection of urea and cyanamide.

1. Sample Preparation (Stress Study): a. Prepare a 1.0 M solution of O-Methylisourea sulfate in an aqueous buffer at pH 11.0 (e.g., ammonium hydroxide). b. Prepare a control sample by dissolving O-Methylisourea sulfate in ultrapure water (pH ~4-5). c. Incubate an aliquot of the pH 11 solution at 65°C for 2 hours. d. Immediately after incubation, dilute 10 µL of the stressed sample and the control sample 1:1000 in a starting mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid) for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatography: Reverse-phase chromatography is suitable. A C18 column can effectively separate these polar analytes.[11]
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start with 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry: Electrospray Ionization in Positive Mode (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer. Develop transitions for urea (e.g., m/z 61.1 -> 44.1) and cyanamide (e.g., m/z 43.1 -> 26.1).

3. Data Analysis (Self-Validation): a. Compare the chromatograms of the stressed sample and the control. b. The appearance of significant peaks at the retention times corresponding to urea and cyanamide standards in the stressed sample, which are absent or minimal in the control, validates their formation as decomposition products. c. Quantify the products using a standard curve prepared from certified reference materials of urea and cyanamide.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start O-Methylisourea Sulfate Solution Stress Incubate (pH 11, 65°C) Start->Stress Control Control (Aqueous, 4°C) Start->Control Dilute_S Dilute 1:1000 Stress->Dilute_S Dilute_C Dilute 1:1000 Control->Dilute_C LC Reverse-Phase UPLC Dilute_S->LC Dilute_C->LC MS ESI+ MS/MS (MRM Mode) LC->MS Compare Compare Chromatograms (Stress vs. Control) MS->Compare Quantify Quantify vs. Standard Curve Compare->Quantify

Caption: Experimental workflow for the identification of decomposition products.

Section 4: Impact on Experimental Outcomes

The presence of these decomposition products can have tangible, negative consequences on experimental results.

  • Reagent Stoichiometry: Degradation reduces the effective concentration of the active guanidinylating reagent, potentially leading to incomplete reactions and lower-than-expected conversion of lysine to homoarginine.

  • pH Alteration: The formation of ammonia, a base, can alter the pH of the reaction mixture, affecting reaction kinetics and protein stability.

  • Mass Spectrometry Interference: The sulfate counter-ion is known to cause signal suppression in mass spectrometry.[12] While not a decomposition product, its presence is a related challenge. More critically, decomposition products like urea can introduce unexpected signals or adducts in the mass spectrum, complicating data analysis.

  • Side Reactions: Highly reactive intermediates like isocyanic acid or methyl isocyanate can non-specifically modify other nucleophilic sites on a protein (e.g., N-termini, serine, threonine, tyrosine residues), leading to unintended and often undesirable protein modifications.

Conclusion and Recommendations

O-Methylisourea sulfate is an indispensable tool, but its utility is predicated on its chemical integrity. The primary decomposition pathways are hydrolysis and thermal degradation, leading to products such as methanol, urea, cyanamide, and ammonia. These byproducts can compromise experimental results by altering stoichiometry, modifying pH, and introducing analytical interferences.

To ensure the highest quality data and reproducibility, the following best practices are recommended:

  • Storage: Store O-Methylisourea sulfate in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, to minimize exposure to moisture and heat.[6]

  • Fresh Solutions: Prepare solutions fresh before each use. Avoid storing stock solutions, especially at alkaline pH.

  • Reaction Optimization: Use the lowest temperature and shortest incubation time that provides acceptable guanidination efficiency for your specific sample to minimize reagent degradation.

  • Controls: Always include appropriate controls in your experiments to monitor for potential artifacts arising from reagent decomposition.

  • Purification: When sample integrity is paramount, consider desalting or purifying the sample after guanidination to remove reagent byproducts and excess salt.[12]

By acknowledging the chemical liabilities of O-Methylisourea sulfate and implementing strategies to mitigate its decomposition, researchers can harness its full potential while maintaining the highest standards of scientific integrity.

References

  • Dumont, E., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Does Urea Decompose? [Video]. YouTube. Retrieved from [Link]

  • Mork, S. J., et al. (2015). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Birkhold, F., et al. (2007). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. ResearchGate. Retrieved from [Link]

  • Google Patents. (2018). CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate.
  • Patsnap. (2018). A kind of new preparation method of o-methylisourea methylsulfate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLISOUREA HYDROCHLORIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Analytical Method for Mesosulfuron-methyl in Surface Water. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to Lysine Guanidinylation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise chemical modification of peptides is a cornerstone of innovation. Among these modifications, the conversion of lysine residues to homoarginine—a process known as guanidinylation—stands out as a powerful tool. This guide provides an in-depth exploration of the guanidinylation of lysine residues in peptides, offering not just a step-by-step protocol but also the underlying scientific principles, troubleshooting advice, and methods for downstream analysis.

Introduction: The Significance of Lysine Guanidinylation

Guanidinylation is the chemical modification of a primary amine to a guanidinium group.[1] In the context of peptide chemistry, this process primarily targets the ε-amino group of lysine residues, converting them into homoarginine, an arginine analogue with an additional methylene group in its side chain.[2][3] This transformation is of significant interest for several reasons:

  • Mimicking Arginine: The guanidinium group of arginine has a pKa of approximately 12.5, ensuring it remains protonated and positively charged over a broad pH range.[1] By converting lysine to homoarginine, researchers can study the specific roles of arginine in protein-protein interactions, enzyme-substrate binding, and cellular signaling.[1]

  • Enhancing Mass Spectrometry Signals: In proteomics, trypsin is a commonly used enzyme that cleaves proteins C-terminal to lysine and arginine residues.[4] Due to the higher basicity of the arginine side chain, arginine-containing peptides are more readily ionized and detected in MALDI-TOF mass spectrometry.[4][5] Guanidinylation of lysine-terminated peptides to homoarginine enhances their ionization efficiency, leading to stronger signals and improved sequence coverage in mass spectrometric analyses.[2][4][6]

  • Improving Peptide Properties: The introduction of guanidinium groups can increase the cell-penetrating capabilities of peptides and enhance their stability against certain proteases that recognize and cleave at lysine residues.[1]

The Chemistry of Guanidinylation

The most common and well-established reagent for the guanidinylation of lysine is O-methylisourea .[2][4] The reaction proceeds via a nucleophilic attack of the primary ε-amino group of the lysine side chain on the carbon atom of O-methylisourea. This is followed by the elimination of methanol to form the stable guanidinium group of homoarginine. The reaction is typically carried out under basic conditions (pH > 10.5) to ensure the lysine's ε-amino group is deprotonated and thus sufficiently nucleophilic.[7][8]

Alternative reagents, such as N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent), offer milder reaction conditions and are also effective for guanidinylating primary amines.[1][7][9] The triflyl group is an excellent leaving group, and the Boc protecting groups are easily removed under acidic conditions.[1]

G cluster_0 Mechanism of Lysine Guanidinylation with O-Methylisourea Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack O_methylisourea O-Methylisourea O_methylisourea->Intermediate Homoarginine Homoarginine Residue (R-NH-C(=NH2+)-NH2) Intermediate->Homoarginine Elimination Methanol Methanol (CH3OH) Intermediate->Methanol G start Start with Peptide Solution add_base Add Base Reagent (e.g., 2.85 M NH4OH) start->add_base add_guanidination Add Guanidination Reagent (O-Methylisourea Solution) add_base->add_guanidination vortex Vortex Thoroughly add_guanidination->vortex incubate Incubate at 65°C for 15-30 minutes vortex->incubate add_stop Add Stop Solution (e.g., 10% TFA) incubate->add_stop vortex_stop Vortex to Mix add_stop->vortex_stop end Sample Ready for Analysis (HPLC/MS) vortex_stop->end

Caption: In-solution peptide guanidinylation workflow.

  • To 10 µl of your peptide solution in a microcentrifuge tube, add 10 µl of the Base Reagent (2.85 M NH4OH) to raise the pH above 10.5. [7]2. Add 10 µl of the prepared Guanidination Reagent to the peptide mixture. [7]3. Vortex the tube thoroughly to ensure complete mixing.

  • Incubate the reaction mixture for 15-30 minutes at 65°C. [7][10]5. To stop the reaction, add 30–60 µl of the Stop Solution (10% TFA). This will acidify the mixture. [4]6. Vortex the tube well.

  • The sample is now ready for purification and/or analysis. Store at 2–8 °C if not proceeding immediately. [4]

Purification and Analysis of Guanidinylated Peptides

Following the guanidinylation reaction, it is crucial to purify the modified peptide and verify the reaction's success.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. [11][12][13]

  • Column: A C18 column is typically suitable for most peptides. [14]* Solvents: The mobile phases usually consist of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). [14]TFA acts as an ion-pairing agent to improve peak shape. [14]* Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptides based on their hydrophobicity. A typical gradient might be 0-70% acetonitrile over 30 minutes. [14]* Detection: Peptides are monitored by UV absorbance at 210-220 nm. * Fraction Collection: Fractions containing the purified peptide are collected, pooled, and can be lyophilized to obtain a dry powder. [14]

Mass spectrometry is the definitive method to confirm the successful guanidinylation of lysine residues.

  • Mass Shift: The conversion of a lysine residue to a homoarginine residue results in a theoretical monoisotopic mass increase of 42.0218 Da (corresponding to the addition of C1H2N2). [4]* Techniques: Both MALDI-TOF and Electrospray Ionization (ESI) mass spectrometry can be used to analyze the modified peptides. [2][6][15]* Tandem MS (MS/MS): For peptides with multiple lysine residues or for confirming the site of modification, tandem mass spectrometry can be employed to fragment the peptide and identify the modified residues.

G start Guanidinylated Peptide Mixture hplc Purification via RP-HPLC start->hplc collect_fractions Collect Fractions hplc->collect_fractions analyze_fractions Analyze Fractions (e.g., Analytical HPLC or MS) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure lyophilize Lyophilize pool_pure->lyophilize final_product Purified Guanidinylated Peptide lyophilize->final_product ms_analysis Confirm Mass Shift by Mass Spectrometry final_product->ms_analysis

Caption: Post-reaction purification and analysis workflow.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction - Reaction time too short. - Temperature too low. - pH of the reaction mixture is not optimal (<10.5). - Insufficient amount of guanidinylation reagent.- Increase incubation time (e.g., up to 1-4 hours for some reagents). [1] - Ensure the reaction is carried out at the recommended temperature. - Verify the pH of the peptide solution after adding the base. - Use a higher molar excess of the guanidinylation reagent.
Side Reactions - Reaction at the N-terminal α-amino group, especially with glycine residues. [4] - Other unexpected modifications can occur depending on the reaction conditions and reagents. [6][16]- The provided protocol is optimized to minimize N-terminal modification. [4] - For complete specificity, consider solid-phase guanidinylation where the N-terminus is protected. - Carefully analyze MS data for unexpected mass shifts.
Poor HPLC Separation - Inappropriate HPLC column or gradient. - Peptide precipitation.- For very hydrophobic peptides, consider a C4 or C8 column. [14] - Optimize the gradient to better resolve the product from starting material and byproducts. - Ensure the peptide is fully dissolved before injection; if solubility is an issue, 6M guanidine hydrochloride can be used as a solvent. [14]
Signal Suppression in MS - Presence of interfering salts, especially from O-methylisourea hemisulfate. [10]- Ensure proper purification of the peptide by HPLC before MS analysis. - Use a salt-free guanidinylation reagent if possible. - Perform a desalting step (e.g., using a C18 ZipTip) before MS analysis.
Conclusion

Lysine guanidinylation is a robust and valuable technique in peptide chemistry and proteomics. By converting lysine to homoarginine, researchers can enhance mass spectrometry signals, probe the functional roles of arginine, and modulate the biophysical properties of peptides. The success of this modification relies on careful attention to reaction conditions, proper purification, and thorough analysis. This guide provides a comprehensive framework to empower researchers to confidently and effectively apply this powerful chemical modification in their work.

References

  • ProteoMass™ Guanidination Kit (MS0100) - Bulletin. Sigma-Aldrich.
  • Application Notes and Protocols for Peptide Modification via Guanidinyl
  • Investigation of the electrospray response of lysine-, arginine-, and homoarginine-terminal peptide mixtures by liquid chrom
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Enhancing the Intensities of Lysine-Terminated Tryptic Peptide Ions in Matrix-Assisted Laser desorption/ioniz
  • Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry. PubMed.
  • Mass spectrometry of arginine-containing peptides.
  • HPLC Purification of Peptides.
  • A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Altern
  • HOMOCITRULLINE AND HOMOARGININE SYNTHESIS
  • An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. PMC - NIH.
  • An optimized guanidination method for large-scale proteomic studies. PubMed.
  • challenges in removing interfering salts after O-Methylisourea guanidin
  • Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantific
  • Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterific
  • Measurement of Available Lysine Using the Guanidination Reaction.
  • Lysine and homoarginine are closely interrelated metabolites in the r
  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Preparation of the O-methylisourea solution and guanidination reaction.
  • An Alkaloid Biosynthetic Gene Bundle in Animals. Journal of the American Chemical Society.
  • Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed.
  • Conversion of lysine to homoarginine via guanidination reaction.
  • Guanidinylation reagents.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • A Method for Large-scale Identification of Protein Arginine Methyl
  • (PDF) Guanidination of Lysine in Cottonseed Protein.
  • HPLC Analysis and Purific
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
  • HPLC Analysis and Purification of Peptides.
  • Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - NIH.
  • Sample Preparation Methods for MS Based Proteomics. UCSF Mass Spectrometry Facility.
  • Purification of naturally occurring peptides by reversed-phase HPLC.
  • Guanidinyl
  • Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Semantic Scholar.
  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH.
  • Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. PMC - NIH.

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Application Note: Enhancing Protein Identification and Sequence Coverage in Mass Spectrometry through Guanidination with O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Guanidination in Proteomics

In the field of mass spectrometry-based proteomics, the comprehensive identification and characterization of proteins rely heavily on the quality of the mass spectra obtained from proteolytic digests. Trypsin is the most commonly used protease, cleaving proteins C-terminal to lysine (Lys) and arginine (Arg) residues. However, a significant challenge arises from the differential ionization efficiencies of lysine- and arginine-terminated peptides. Peptides ending in arginine, due to the higher basicity of its guanidinium group, are more readily protonated and thus yield stronger signals in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.[1] This inherent bias can lead to the underrepresentation or complete absence of signals from lysine-containing peptides, resulting in incomplete protein sequence coverage and potentially missed protein identifications.

To address this limitation, a chemical modification technique known as guanidination is employed. This process specifically converts the primary amine of lysine residues into a homoarginine residue, which is an analog of arginine.[2] The reagent of choice for this transformation is often O-Methylisourea sulfate. At an alkaline pH, O-Methylisourea selectively reacts with the ε-amino group of lysine, effectively equalizing the ionization potential of lysine- and arginine-terminated peptides.[3] This chemical derivatization leads to a significant enhancement in the detection of lysine-containing peptides, with signal increases reported to be 5- to 15-fold.[3][4] Consequently, guanidination is a powerful tool for increasing the dynamic range of detection and improving overall protein sequence coverage in proteomic experiments.[2][3][4]

This application note provides a detailed technical guide on the use of O-Methylisourea sulfate for the guanidination of proteins and peptides for mass spectrometry analysis. We will delve into the underlying chemical principles, present validated experimental protocols, and discuss the expected outcomes and data interpretation.

Chemical Principle: The Guanidination Reaction

The guanidination of lysine residues with O-Methylisourea is a nucleophilic substitution reaction that occurs under basic conditions (pH > 10.5).[2][3] The deprotonated ε-amino group of lysine acts as a nucleophile, attacking the electrophilic carbon atom of O-Methylisourea. This results in the formation of a homoarginine residue, with a corresponding mass increase of 42.0218 Da per modified lysine.[1]

Diagram: Reaction Mechanism of Lysine Guanidination

Guanidination_Mechanism cluster_reactants Reactants cluster_product Product Lysine Lysine Residue (Primary Amine) Homoarginine Homoarginine Residue (Guanidinium Group) Lysine->Homoarginine Nucleophilic Attack (pH > 10.5) OMI O-Methylisourea OMI->Homoarginine

Caption: Chemical transformation of a lysine residue to a homoarginine residue.

Experimental Workflow: An Overview

The successful implementation of guanidination requires careful attention to the experimental workflow, from sample preparation to the final mass spectrometry analysis. The following diagram outlines the key stages involved.

Diagram: Experimental Workflow for Protein Guanidination

Guanidination_Workflow start Protein Sample reduction_alkylation Reduction & Alkylation start->reduction_alkylation tryptic_digest Tryptic Digestion reduction_alkylation->tryptic_digest guanidination Guanidination with O-Methylisourea Sulfate tryptic_digest->guanidination cleanup Sample Cleanup (e.g., C18 Desalting) guanidination->cleanup ms_analysis Mass Spectrometry Analysis (MALDI-TOF or LC-MS/MS) cleanup->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis end Protein Identification & Sequence Coverage data_analysis->end

Caption: A general experimental workflow for protein guanidination in proteomics.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
O-Methylisourea hemisulfate saltSigma-AldrichM0100
Ammonium Bicarbonate (NH₄HCO₃)Fisher ScientificA643
Dithiothreitol (DTT)Thermo Fisher ScientificR0861
Iodoacetamide (IAA)Sigma-AldrichI1149
Trypsin, MS GradePromegaV5280
Acetonitrile (ACN), LC-MS GradeFisher ScientificA955
Trifluoroacetic Acid (TFA)Thermo Fisher Scientific85183
Ultrapure WaterMilliporeMilli-Q® system

Detailed Protocols

This section provides two detailed protocols for the guanidination of protein samples: a conventional in-solution method and an optimized "freebase" method that streamlines the workflow by eliminating the need for desalting prior to MALDI-MS analysis.[3][4]

Protocol 1: Conventional In-Solution Guanidination of Tryptic Peptides

This protocol is suitable for both in-solution and in-gel digested protein samples.

1. Protein Digestion: a. Resuspend the protein sample in a suitable buffer, such as 50 mM ammonium bicarbonate, pH 8.0. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes. d. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[1]

2. Guanidination Reaction: a. Prepare a fresh 1 M O-Methylisourea sulfate solution in 0.5 M NH₄OH. b. Adjust the pH of the tryptic digest to approximately 11.0 with concentrated ammonium hydroxide. c. Add the O-Methylisourea solution to the peptide mixture to a final concentration of 0.5 M. d. Incubate the reaction at 37°C for 1 hour or at room temperature overnight.[5] A shorter incubation of 30 minutes at 65°C can also be effective.[1][2] e. Stop the reaction by acidifying the sample with 10% TFA to a pH of 2-3.[1]

3. Sample Cleanup: a. Desalt the guanidinated peptides using a C18 ZipTip or equivalent solid-phase extraction method. b. Elute the peptides with an appropriate solvent, typically 50-70% acetonitrile with 0.1% TFA. c. Dry the sample in a vacuum centrifuge.

4. Mass Spectrometry Analysis: a. Reconstitute the dried peptides in a suitable solvent for either MALDI-TOF MS or LC-MS/MS analysis. For MALDI, a common solvent is 0.1% TFA in 50% acetonitrile.[3]

Protocol 2: "Freebase" O-Methylisourea Guanidination for MALDI-TOF MS

This innovative method prepares a "freebase" form of O-Methylisourea, which removes interfering sulfate salts prior to the reaction, thus eliminating the need for a separate desalting step before MALDI analysis.[3][4]

1. Preparation of O-Methylisourea-Freebase Reagent: a. Dissolve 50 mg of O-Methylisourea hemisulfate in 51 µL of water. b. Add 64 mg of barium hydroxide octahydrate. This creates a 1:1 molar ratio of barium hydroxide to sulfate. c. Vortex the mixture for 10 minutes and then centrifuge at high speed (e.g., 20,800 x g) for 5 minutes at 4°C. The supernatant contains the O-Methylisourea-freebase.[3]

2. Guanidination of Dried Peptides: a. To the dried tryptic peptide sample, add a solution containing 1.0 M O-Methylisourea-freebase, 50% acetonitrile, and 1.75 N ammonium hydroxide. The acetonitrile aids in resolubilizing the peptides, while the ammonium hydroxide maintains the optimal reaction pH of 11.[3] b. Incubate the reaction for 20 minutes at room temperature. c. Dry the sample completely in a vacuum centrifuge to remove the volatile ammonium hydroxide.[3]

3. Sample Preparation for MALDI-TOF MS: a. Dissolve the dried, guanidinated peptides in 0.25% TFA, 50% acetonitrile.[3] b. The sample is now ready for direct spotting onto a MALDI target plate with an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA).[3]

Expected Results and Data Interpretation

  • Mass Shift: Guanidination results in a mass increase of 42.0218 Da for each modified lysine residue.[1] This mass shift should be accounted for during database searching for protein identification.

  • Increased Signal Intensity: A significant increase in the signal intensity of formerly lysine-terminated peptides is expected, particularly in MALDI-MS.[6] This leads to the detection of peptides that may have been previously unobserved.

  • Improved Sequence Coverage: The enhanced detection of lysine-containing peptides will result in higher overall protein sequence coverage, leading to more confident protein identifications.

  • Quantitative Proteomics: Isotopic labeling with heavy isotopes of O-Methylisourea (e.g., ¹³C and ¹⁵N₂) can be employed for relative quantification of proteins in different samples.[7] The mass difference between the light and heavy labeled peptides allows for their simultaneous detection and quantification by mass spectrometry.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Guanidination Suboptimal pH (below 10.5). Insufficient reagent concentration or incubation time.Ensure the reaction pH is between 10.5 and 11.0.[3][8] Optimize the O-Methylisourea concentration and incubation time.
Side Reactions Reaction at the N-terminal α-amino group, especially with free lysine.[9][10][11]While some N-terminal modification may occur, the procedure is optimized for the ε-amino group of lysine.[1] For applications sensitive to N-terminal modification, alternative strategies may be considered.
Low Signal Intensity After Guanidination Inefficient desalting (for conventional protocol). Sample loss during preparation.Ensure complete desalting and elution. Consider the "freebase" method for MALDI-MS to avoid desalting steps.[3][4]

Conclusion

The guanidination of lysine residues using O-Methylisourea sulfate is a robust and effective chemical derivatization strategy for enhancing protein analysis by mass spectrometry. By converting lysine to homoarginine, this method mitigates the ionization bias against lysine-terminated peptides, leading to increased signal intensity and improved protein sequence coverage. The protocols outlined in this application note provide researchers with reliable methods to implement guanidination in their proteomic workflows, ultimately enabling more comprehensive and confident protein identification and characterization.

References

  • Hale, J. E., Butler, J. P., & Paradela, A. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 85(19), 9363–9370. [Link]

  • Cagney, G., & Emili, A. (2004). Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 76(14), 4111–4121. [Link]

  • Hale, J. E., Butler, J. P., & Paradela, A. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(19), 9363-9370. [Link]

  • Keough, T., Lacey, M. P., & Youngquist, R. S. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. [Link]

  • Rinner, O., & Heck, A. J. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry, 21(8), 1364–1372. [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1165–1172. [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1165-1172. [Link]

  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296. [Link]

  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid communications in mass spectrometry, 14(21), 2070-2073. [Link]

  • Kuyama, H., et al. (2014). An improved in-gel digestion method for efficient identification of protein and glycosylation analysis of glycoproteins using guanidine hydrochloride. Proteomics, 14(2-3), 206-214. [Link]

  • Park, S. J., et al. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry, 21(8), 1364-1372. [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1165-1172. [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1165-1172. [Link]

Sources

Application Notes and Protocols for the Guanidinylation of Primary Amines using O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol for the guanidinylation of primary amines using O-Methylisourea sulfate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanism, offers a step-by-step experimental setup, and addresses common challenges encountered during the procedure. By integrating field-proven insights with established scientific principles, this guide aims to empower users to confidently and successfully synthesize guanidinium compounds, a prevalent functional group in pharmacologically active molecules.

Introduction: The Significance of Guanidinylation

The transformation of a primary amine into a guanidinium group, a process known as guanidinylation, is a cornerstone of synthetic and medicinal chemistry. The guanidinium moiety, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and synthetic drugs. O-Methylisourea sulfate serves as a classical and cost-effective reagent for this transformation, valued for its reactivity and ease of handling. A thorough understanding of the reaction's nuances is paramount for achieving high yields and purity.

Mechanistic Insights: The "Why" Behind the Protocol

The guanidinylation of a primary amine with O-Methylisourea proceeds via a nucleophilic addition-elimination pathway. The reaction is highly pH-dependent, as the amine must be in its deprotonated, nucleophilic form to initiate the reaction.

Guanidinylation Mechanism cluster_step1 Step 1: Deprotonation of Amine cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Methanol cluster_step4 Step 4: Protonation R_NH2 R-NH₂ (Amine) R_NH2_deprotonated R-NH⁻ R_NH2->R_NH2_deprotonated + OH⁻ OMIU H₃C-O-C(=NH)-NH₂ (O-Methylisourea) Tetrahedral_Intermediate Tetrahedral Intermediate OMIU->Tetrahedral_Intermediate H_plus H⁺ OH_minus OH⁻ Methanol CH₃OH Guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium) R_NH2_deprotonated->Tetrahedral_Intermediate attacks C of OMIU Guanidine R-NH-C(=NH)-NH₂ Tetrahedral_Intermediate->Guanidine - CH₃OH Guanidine->Guanidinium + H⁺

Caption: Reaction mechanism of amine guanidinylation.

Causality in Experimental Choices:

  • High pH (>10.5): The reaction is typically conducted under basic conditions to ensure a sufficient concentration of the deprotonated amine, which acts as the nucleophile.[1][2] The pKa of the ε-amino group of lysine, a common substrate, is around 10.5.[2]

  • O-Methylisourea as the Reagent: The carbon atom in O-Methylisourea is electrophilic due to the presence of the oxygen and two nitrogen atoms, making it susceptible to nucleophilic attack.[3]

  • Methanol Elimination: Methanol is a good leaving group, driving the reaction forward to form the stable guanidinium product.[3]

Safety First: Handling O-Methylisourea Sulfate

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS).

Hazard StatementPrecautionary Measure
Suspected of causing genetic defects.[1]Obtain, read, and follow all safety instructions before use.[1]
Causes skin irritation.Wear protective gloves and clothing.[1]
Causes serious eye irritation.Wear eye and face protection.[1]
May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.[1]

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3]

  • Skin: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a simple primary amine. Researchers should optimize conditions for their specific substrate.

Materials:

  • Primary amine

  • O-Methylisourea sulfate

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Guanidinylation Workflow A 1. Reagent Preparation Dissolve O-Methylisourea sulfate and amine in water. B 2. pH Adjustment Adjust to pH > 10.5 with base. A->B C 3. Reaction Stir at room temperature or with gentle heating. B->C D 4. Monitoring Track progress with TLC or LC-MS. C->D E 5. Work-up Quench reaction (optional), and perform liquid-liquid extraction. D->E F 6. Purification Purify by column chromatography or crystallization. E->F G 7. Characterization Confirm structure with NMR, IR, and MS. F->G

Caption: General experimental workflow for guanidinylation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1 equivalent) in deionized water. In a separate container, prepare a solution of O-Methylisourea sulfate (1.1 to 1.5 equivalents) in deionized water.

  • pH Adjustment: While stirring the amine solution, slowly add the O-Methylisourea sulfate solution. Adjust the pH of the reaction mixture to between 10.5 and 11.0 using a solution of NaOH or NH₄OH.[1][2]

  • Reaction: Allow the reaction to stir at room temperature. For less reactive amines, gentle heating (e.g., 40-60 °C) may be necessary. The reaction time can vary from a few hours to several days, depending on the substrate.[2]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine and the formation of the guanidinium product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, neutralize the solution with a dilute acid (e.g., 1 M HCl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or crystallization to yield the pure guanidinium salt.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Suboptimal pH.Ensure the pH is maintained between 10.5 and 11.0 throughout the reaction.[2]
Insufficient reaction time or temperature.Increase the reaction time or gently heat the reaction mixture.[2]
Steric hindrance of the amine.A more reactive guanidinylating agent may be required.
Formation of Side Products Reaction with other nucleophilic groups.Protect other reactive functional groups in the starting material.
For amino acids, reaction at the α-amino group.This is a known side reaction, especially with free lysine.[2] Optimization of pH and stoichiometry may minimize it.
Difficulty in Product Isolation High water solubility of the guanidinium salt.Lyophilize the aqueous solution after neutralization or consider salt-free guanidinylation methods if compatible with downstream applications.[4]
Presence of interfering salts from the reagent.Desalting techniques like dialysis or gel filtration may be necessary, particularly for biological macromolecules.[4] Alternatively, using O-methylisourea-freebase can circumvent this issue.[4][5]

Characterization of the Guanidinium Product

The successful synthesis of the guanidinium compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The protons on the nitrogen atoms of the guanidinium group typically appear as broad signals in the spectrum. The chemical shifts of the protons on the carbon backbone adjacent to the newly formed guanidinium group will also be affected.

  • ¹³C NMR: The guanidinium carbon typically appears in the range of 155-165 ppm.

  • FT-IR: The N-H stretching vibrations of the guanidinium group are observed in the region of 3100-3400 cm⁻¹. The C=N stretching vibration appears around 1650-1680 cm⁻¹.[6]

  • Mass Spectrometry: This technique can be used to confirm the molecular weight of the desired product.

References

  • PubMed Central. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). [Link]

  • ResearchGate. NMR and X-ray Diffraction Conformational Study of Guanidines. [Link]

  • Iowa State University Digital Repository. GUANIDATION OF AMINO ACIDS. (1965). [Link]

  • ResearchGate. Preparation of the O-methylisourea solution and guanidination reaction. [Link]

  • ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. [Link]

  • International Journal of Pharmaceutical Sciences. Antimicrobial Characteristics Of Certain Polymeric Materials Containing Guanidine And Hydrazine Derivatives. [Link]

  • ResearchGate. Optimization of Guanidination Procedures for MALDI Mass Mapping. (2002). [Link]

  • Google Patents.
  • PMC. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. [Link]

  • Animal Feed Science and Technology. A preliminary study on the length of incubation needed to maximize guanidination of lysine in. (2012). [Link]

  • MDPI. Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. (2024). [Link]

  • Organic Syntheses Procedure. methylisourea hydrochloride. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and crystal structure of o-methylisourea hydrosulfate. (2007). [Link]

  • PubChem. O-methylisourea methyl sulfate. [Link]

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Application Notes & Protocols: O-Methylisourea Sulfate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Guanidinylation of Peptides and Proteins

Introduction: The Strategic Conversion of Lysine to Homoarginine

In the landscape of peptide synthesis and proteomics, the chemical modification of amino acid side chains is a cornerstone technique for elucidating protein structure, function, and quantification. Among these modifications, the conversion of lysine residues to their homoarginine analogue stands out for its utility and impact, particularly in mass spectrometry-based proteomics. This transformation, known as guanidinylation, is most commonly and cost-effectively achieved using O-Methylisourea sulfate.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying chemical principles, critical parameters, and field-proven protocols for the successful application of O-Methylisourea sulfate in peptide synthesis and modification. We will explore both the rapid protocols essential for proteomics workflows and the more deliberate methods required for bulk modification of purified proteins and peptides.

Principle and Mechanism of Guanidinylation

The primary application of O-Methylisourea is the targeted chemical modification of primary amines, most notably the ε-amino group (R-NH₂) of lysine residues, into a guanidinium group.[1] This conversion effectively transforms a lysine residue into homoarginine, an analogue of arginine that is extended by one methylene group.[2]

The reaction proceeds via a nucleophilic attack. For the reaction to occur, the target amine must be in its deprotonated, nucleophilic state. This is why the reaction is conducted under basic conditions, typically at a pH above the pKa of the lysine side chain (around 10.5).[3][4] The deprotonated primary amine attacks the electrophilic carbon atom of O-Methylisourea. This is followed by the elimination of a methanol molecule to form the highly stable, positively charged guanidinium group of the new homoarginine residue.[5]

Guanidinylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Lysine Lysine Residue (Deprotonated ε-NH₂) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack OMIU O-Methylisourea OMIU->Intermediate Homoarginine Homoarginine Residue (Guanidinium Group) Intermediate->Homoarginine Elimination Methanol Methanol (CH₃OH) Intermediate->Methanol

Caption: Reaction mechanism for the guanidinylation of a lysine residue.

The primary benefit of this conversion in proteomics is analytical. Tryptic digestion of proteins cleaves peptide bonds C-terminal to lysine and arginine residues. Peptides ending in arginine, due to the higher basicity of its side chain, are more readily ionized and detected in MALDI-TOF mass spectrometry.[6] By converting all C-terminal lysines to homoarginine, the ionization bias is reduced, leading to enhanced MS peak intensity and a greater number of identified peptides for more confident protein identification.[6][7]

Critical Parameters for Successful Guanidinylation

The success and specificity of the guanidinylation reaction hinge on the careful control of several key parameters. Optimization of these factors is crucial to maximize the conversion of lysine to homoarginine while minimizing undesirable side reactions.

ParameterRecommended RangeRationale & Causality
pH 10.5 - 11.0The ε-amino group of lysine (pKa ≈ 10.5) must be deprotonated to act as a nucleophile.[3] Below this pH, the reaction rate drops significantly. At excessively high pH (>12.5), the risk of protein racemization or degradation increases.[8]
O-Methylisourea:Lysine Ratio 10:1 to 1000:1 (molar ratio)A large excess of the reagent drives the reaction to completion. A 10:1 ratio is a good starting point for purified proteins.[3][4] For complex mixtures like tryptic digests, higher ratios are often used, though excessive amounts can increase side reactions.[4][9]
Temperature 20-25°C (Bulk Protein) or 65°C (MS Prep)For modifying purified proteins where stability is a concern, lower temperatures over longer periods are used.[3] For rapid sample prep prior to MS analysis, a higher temperature accelerates the reaction significantly.[1][7]
Reaction Time 20-30 min (MS Prep) or 1-7 days (Bulk Protein)The required time is inversely related to temperature. Short, high-heat incubations are sufficient for analytical-scale reactions.[1][6] Longer incubations at room temperature are needed for preparative-scale modifications to ensure high conversion rates.[3][10]
Potential Side Reactions: A Note on Specificity

While O-Methylisourea is considered highly specific for the ε-amino group of lysine, it is not perfectly selective.[11] The most common side reaction is the modification of the N-terminal α-amino group of a peptide or protein.[4][9] This is particularly true for N-terminal glycine residues.[6] Furthermore, if free L-lysine is present in the sample, double derivatization on both the α- and ε-amino groups can occur, making it difficult to achieve 100% conversion to homoarginine.[4][9] Researchers should be aware that complete conversion in complex samples is unlikely and that reaction conditions represent a balance between maximizing homoarginine formation and minimizing side products.[3][4]

Experimental Protocols

Here we provide three validated protocols for common applications of O-Methylisourea sulfate. The choice of protocol depends on the experimental goal, whether it is for enhancing mass spectrometry signals or for the bulk modification of a purified peptide.

Protocol 1: Rapid Guanidinylation of Tryptic Peptides for MALDI-TOF MS Analysis

This protocol is optimized for speed and is ideal for preparing protein digests for mass spectrometry analysis, aiming to increase peptide detection.[1][6]

Materials:

  • Tryptically digested protein sample (0.075–2 mg/ml)

  • O-Methylisourea hemisulfate

  • Guanidination Reagent: 1.0 M O-Methylisourea hemisulfate in deionized water. (Prepare fresh: dissolve the contents of one vial, e.g., 50 mg, in the appropriate volume of water).[1][7]

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH).[1][6]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA).[1][6]

  • Microcentrifuge tubes

Procedure:

  • Pipette 10 µL of the tryptic peptide sample into a clean microcentrifuge tube.

  • To ensure optimal pH, add 10 µL of the Base Reagent to the sample tube. Vortex thoroughly.[1]

  • Add 10 µL of the freshly prepared Guanidination Reagent to the sample. Vortex again to mix.[1]

  • Incubate the reaction mixture for 30 minutes at 65°C using a heat block or water bath.[1][6]

  • Stop the reaction by adding 30-60 µL of the Stop Solution (10% TFA). This acidifies the sample, protonating any remaining primary amines and halting the reaction.[1]

  • The sample is now ready for desalting (e.g., using a C18 ZipTip) and analysis by MALDI-TOF MS.[12]

Protocol 2: Guanidinylation of Purified Protein in Solution

This protocol is designed for the high-efficiency modification of lysine residues in a purified protein sample, where reaction time is less critical than yield and protein integrity.[3]

Materials:

  • Purified protein or peptide solution

  • O-Methylisourea hemisulfate

  • Reaction Buffer: A suitable buffer to maintain pH, e.g., 0.1 M borate buffer.

  • Base for pH adjustment: e.g., 1 M NaOH.

  • Method for purification: Dialysis or size-exclusion chromatography.

Procedure:

  • Prepare the protein sample by dissolving it in the reaction buffer.

  • Prepare a 0.5 M solution of O-Methylisourea hemisulfate.[3]

  • Combine the protein solution with the O-Methylisourea solution. The final molar ratio of O-Methylisourea to lysine residues should be at least 10:1.[3]

  • Slowly adjust the pH of the reaction mixture to 10.6-10.8 using a suitable base while monitoring with a calibrated pH meter.[3]

  • Incubate the reaction at room temperature (20-25°C) for 3 to 4 days.[3][10] The optimal incubation time can vary depending on the protein and may require empirical determination.[8][10]

  • Monitor the reaction progress by taking aliquots and analyzing via mass spectrometry or amino acid analysis to check for the conversion of lysine to homoarginine.[3]

  • Once the desired level of conversion is achieved, stop the reaction by lowering the pH to < 5 with an acid (e.g., HCl or TFA).

  • Purify the modified protein from excess reagent and byproducts using dialysis or size-exclusion chromatography.[3]

Protocol 3: Preparation and Use of O-Methylisourea-Freebase

A significant challenge when using O-Methylisourea hemisulfate is the introduction of sulfate salts, which can suppress ionization in mass spectrometry.[13] This protocol removes the interfering sulfate before the reaction, often eliminating the need for post-reaction desalting.[7][13]

Materials:

  • O-Methylisourea hemisulfate

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Microcentrifuge

Procedure:

  • Prepare the Freebase Reagent: a. In a microcentrifuge tube, dissolve 50 mg of O-Methylisourea hemisulfate in 51 µL of deionized water.[7][13] b. Add 64 mg of barium hydroxide octahydrate. This provides a 1:1 molar ratio of barium hydroxide to sulfate, which is critical for complete precipitation of barium sulfate (BaSO₄).[7] c. Mix by pulse vortexing for 10 minutes.[7][13] d. Centrifuge the mixture at high speed (e.g., >20,000 x g) at 4°C for 5 minutes.[7][13] e. Carefully collect the supernatant, which contains the O-Methylisourea-freebase, leaving the insoluble BaSO₄ pellet behind.

  • Guanidination Reaction: a. Dry the peptide sample in a microcentrifuge tube using a vacuum centrifuge.[7] b. Add 5 µL of the O-Methylisourea-freebase supernatant to the dried peptide sample.[13] c. Incubate at 65°C for 20 minutes.[7] d. Dry the sample again via vacuum centrifuge to remove volatile reaction components. The sample can now be reconstituted for MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Guanidinylation Reaction cluster_workup Workup & Analysis start Tryptic Peptide Sample add_base Add Base Reagent (NH₄OH) pH > 10.5 start->add_base add_omiu Add O-Methylisourea Reagent add_base->add_omiu incubate Incubate 65°C for 30 min add_omiu->incubate stop_reaction Add Stop Solution (TFA) incubate->stop_reaction desalt Desalt Sample (Optional) e.g., C18 ZipTip stop_reaction->desalt analyze MALDI-TOF MS Analysis desalt->analyze

Caption: Experimental workflow for rapid peptide guanidinylation for MS.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Conversion / Low Yield Low pH: Reaction pH was below the optimal 10.5-11.0 range.[3] Insufficient Reagent: The molar ratio of OMIU to lysine was too low.[3] Insufficient Time/Temp: Incubation time was too short or temperature was too low for the specific protocol.[10]Verify pH of the reaction mixture before and during incubation. Increase the molar excess of O-Methylisourea. Increase incubation time or temperature, referencing the appropriate protocol.
Poor MS Signal / Ion Suppression High Salt Concentration: The hemisulfate salt form of the reagent introduces salts that interfere with ionization.[13]Use the O-Methylisourea-freebase protocol (Protocol 3) to remove sulfate pre-reaction.[7][13] Alternatively, perform rigorous post-reaction desalting using C18 tips, dialysis, or gel filtration.[12][13]
Presence of Unwanted Side Products Reaction with N-terminus: The α-amino group was modified in addition to the ε-amino group.[4][9] Double Derivatization: Free lysine in the sample reacted at both amino groups.[4]Side reactions are inherent and difficult to eliminate completely.[4] Optimize the OMIU:lysine ratio; a very high excess may increase side reactions. For N-terminal protection, consider alternative synthetic strategies if complete specificity is required.

Safety and Handling

O-Methylisourea sulfate should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] It is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Avoid formation of dust and aerosols.[14] In case of contact with skin or eyes, wash off with plenty of water and consult a physician.[14]

References

  • Hale, J. E., et al. (2009). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC - NIH. [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. [Link]

  • Pahm, A. A., et al. (2012). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles and in ileal digesta of pigs. Animal Feed Science and Technology. [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine. American Chemical Society. [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. [Link]

  • Ravindran, V., et al. (1996). Guanidination of lysine in cottonseed protein. FAO AGRIS. [Link]

  • Ly, J., et al. Conversion of lysine to homoarginine via guanidination reaction. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Guanidinylation of Primary Amines with O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Guanidinylation, the conversion of a primary amine to a guanidinium group, is a fundamental chemical transformation with significant applications in proteomics, peptide chemistry, and medicinal chemistry. The guanidinium group's positive charge, delocalized over three nitrogen atoms, and its ability to form multiple hydrogen bonds, can profoundly alter the physicochemical properties of a molecule. O-Methylisourea sulfate is a classic, cost-effective, and widely used reagent for this purpose. This guide provides an in-depth exploration of the reaction mechanism, critical parameters, and detailed, field-proven protocols for the successful guanidinylation of primary amines using O-Methylisourea sulfate.

The Underlying Chemistry: Mechanism of Guanidinylation

The reaction proceeds through a nucleophilic substitution pathway. The process is critically dependent on the pH of the reaction medium. For the primary amine to be an effective nucleophile, it must be in its deprotonated, free base form. Therefore, the reaction is typically conducted under basic conditions (pH > 10.5), which is well above the typical pKa of the ε-amino group of lysine residues (around 10.5).[1][2]

The reaction mechanism can be summarized as follows:

  • Deprotonation: A base removes a proton from the primary amine (e.g., the ε-amino group of a lysine residue), enhancing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the deprotonated amine attacks the electrophilic carbon atom of O-Methylisourea.[3]

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating methanol (CH₃OH) as a stable leaving group.

  • Product Formation: The final product is the stable, resonance-stabilized guanidinium group.

G R_NH2 R-NH₂ (Deprotonated Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Attacks Carbonyl Carbon OMIU O-Methylisourea (H₂N-C(=NH)-OCH₃) OMIU->Intermediate Intermediate_2 Tetrahedral Intermediate Guanidinium Guanidinium Product (R-NH-C(=NH₂⁺)-NH₂) Methanol Methanol (CH₃OH) (Leaving Group) Intermediate_2->Guanidinium Intermediate_2->Methanol

Caption: Reaction mechanism of guanidinylation.

Critical Parameters for Successful Guanidinylation

Optimizing the reaction conditions is paramount to achieving high conversion rates while minimizing side reactions. The interplay between pH, reagent ratio, temperature, and time dictates the outcome of the experiment.

ParameterOptimal RangeRationale & Expert Insights
pH 10.5 - 11.0This is the most critical parameter. The primary amine must be deprotonated to act as a nucleophile. For lysine residues (pKa ≈ 10.5), a pH of 10.5 or higher is required for efficient reaction.[2] At lower pH values (e.g., 8.6), a high amount of unreacted starting material is commonly observed.[2] Ammonium hydroxide is a common base used to achieve the target pH in proteomics applications.[1]
OMIU:Amine Ratio 10:1 to 1000:1 (Molar)A significant molar excess of O-Methylisourea (OMIU) is necessary to drive the reaction to completion. For free amino acids, a 10:1 ratio is a good starting point.[2][4] For complex substrates like proteins or in proteomics workflows where complete conversion is desired, much higher ratios (up to 1000:1) may be employed to overcome steric hindrance and ensure all accessible amines are modified.[4]
Temperature Room Temp to 65°CFor simple amines or free amino acids, the reaction can proceed at room temperature over several days.[2] For more challenging substrates like peptides and proteins, heating the reaction to 65°C can dramatically shorten the reaction time to as little as 20-30 minutes.[1][5]
Reaction Time 20 min to 96 hoursThe required time is inversely proportional to temperature and reagent concentration. Proteomics protocols often use short incubation times (20-30 min) at elevated temperatures.[1][5] Reactions with free L-lysine at room temperature may require up to 3 days for maximal conversion.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications.

Protocol 1: General Guanidinylation of a Primary Amine

This protocol is suitable for small molecules containing a primary amine.

Materials:

  • Primary amine-containing substrate

  • O-Methylisourea hemisulfate (OMIU)

  • Suitable base (e.g., Sodium Carbonate, Triethylamine, or NaOH)

  • Aqueous solvent system (e.g., water, or a mix like water/acetonitrile)

  • Hydrochloric acid (HCl) for pH adjustment/quenching

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the primary amine substrate in the chosen aqueous solvent system.

  • pH Adjustment: Add the base to the solution and stir until the pH reaches 10.5-11.0. Monitor with a calibrated pH meter.

  • Reagent Addition: In a separate container, dissolve O-Methylisourea hemisulfate (typically 10-50 molar equivalents) in water. Add this solution portion-wise to the stirred amine solution.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated).

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature if heated.

    • Neutralize the solution by adding HCl until the pH is ~7.

    • If the product is organic-soluble, extract the aqueous layer multiple times with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Guanidinylation of Peptides for Mass Spectrometry

This protocol is optimized for modifying lysine residues in tryptic peptides to enhance their detection in MALDI-TOF MS.[1]

Materials:

  • Dried tryptic peptide sample

  • O-Methylisourea hemisulfate

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)[1]

  • Deionized water

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)[1]

Procedure:

  • Prepare Guanidination Reagent: Prepare a 1.0 M solution of O-Methylisourea hemisulfate in deionized water.[1]

  • Sample Reconstitution: Reconstitute the dried peptide sample in 10 µL of deionized water or a suitable buffer.

  • pH Adjustment: Add 10 µL of the Base Reagent (2.85 M NH₄OH) to the peptide sample to raise the pH to >10.5.[1]

  • Initiate Reaction: Add 10 µL of the 1.0 M Guanidination Reagent to the sample. Vortex the mixture thoroughly.[1]

  • Incubation: Incubate the reaction mixture for 20-30 minutes at 65°C.[1][6]

  • Stop Reaction: Stop the reaction by adding 30-60 µL of the 10% TFA Stop Solution. The sample is now acidified and ready for cleanup.

  • Sample Cleanup: Desalt the sample using a C18 ZipTip or a similar solid-phase extraction method to remove excess reagent and salts, which can interfere with mass spectrometry analysis.[6][7] Elute and spot on a MALDI plate for analysis.

Caption: Experimental workflow for peptide guanidinylation.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Yield Low pH: The amine was not sufficiently deprotonated.[2]Verify the reaction pH is between 10.5 and 11.0 using a calibrated meter before and during the reaction.
Insufficient Reagent: The molar ratio of OMIU to amine was too low.Increase the molar excess of O-Methylisourea hemisulfate. For complex substrates, a ratio of 100:1 or higher may be needed.
Insufficient Time/Temp: The reaction was not allowed to proceed long enough or at a high enough temperature.Increase the incubation time or raise the temperature (e.g., to 65°C) to accelerate the reaction rate.[7]
Side Product Formation Reaction with α-amino group: OMIU can react with the N-terminal α-amino group, especially in free amino acids or peptides.[4][7]This is an inherent side reaction that is difficult to eliminate completely.[2] Optimizing pH and reagent ratio can help minimize it, but chromatographic purification will likely be required to separate the products.
Poor MS Signal after Reaction Salt Interference: The sulfate counterion and excess reagent salts suppress ionization in mass spectrometry.[7]Thorough desalting after the reaction is crucial. Use C18 ZipTips or similar SPE methods.[6] Alternatively, prepare an O-methylisourea-freebase reagent to remove interfering salts before the reaction.[5]

Safety and Handling

O-Methylisourea sulfate and its precursors are hazardous chemicals that require careful handling in a well-ventilated area, preferably a chemical fume hood.

  • Hazard Identification: O-Methylisourea sulfate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Some safety data sheets also indicate it is suspected of causing genetic defects.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[9]

    • Impervious chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • Handling Precautions:

    • Avoid dust formation.[10]

    • Do not breathe dust, vapors, or mist.[10]

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, well-ventilated place.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[10]

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[10]

Conclusion

Guanidinylation with O-Methylisourea sulfate is a robust and valuable tool for chemical modification. By carefully controlling the critical parameters of pH, stoichiometry, and temperature, researchers can achieve efficient conversion of primary amines to guanidinium groups. Understanding the reaction mechanism and potential pitfalls, as outlined in this guide, enables the logical optimization and troubleshooting of the protocol, ensuring reliable and reproducible results for applications ranging from fundamental organic synthesis to advanced proteomics analysis.

References

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • MDPI. Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. [Link]

  • ResearchGate. Optimization of Guanidination Procedures for MALDI Mass Mapping. [Link]

  • National Institutes of Health. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. [Link]

  • National Institutes of Health. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. [Link]

  • DTIC. The Synthesis of Guanidine from Urea. Part 3. [Link]

  • PubMed. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. [Link]

  • ResearchGate. Preparation of the O-methylisourea solution and guanidination reaction. [Link]

  • Iowa State University Digital Repository. GUANIDATION OF AMINO ACIDS. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • ACS Publications. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubMed Central. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

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Application Notes and Protocols for O-Methylisourea Sulfate in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Proteomic Analysis through Guanidination

In the field of proteomics, particularly in mass spectrometry-based approaches, the chemical modification of proteins is a fundamental tool for enhancing analytical outcomes. Guanidination, the conversion of primary amines, most notably the ε-amino group of lysine residues, into guanidinium groups, is a widely utilized technique to improve protein characterization.[1] The use of O-Methylisourea sulfate for this purpose chemically transforms lysine residues into homoarginine, an analog of arginine.[2][3] This conversion is advantageous for several reasons, primarily because the higher basicity of the homoarginine side chain leads to improved ionization efficiency in mass spectrometry, especially in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] This results in more robust signals for peptides containing lysine, ultimately leading to better protein sequence coverage and more confident protein identifications.[1][4]

The Chemistry of Guanidination: A Mechanistic Overview

The core of this technique lies in the nucleophilic substitution reaction between the primary amino group of a lysine residue and the electrophilic carbon atom of O-methylisourea.[2] For this reaction to proceed optimally, the ε-amino group of lysine must be deprotonated to act as a potent nucleophile. This is favored under alkaline conditions, typically at a pH above 10.5, which is greater than the pKa of the lysine side chain's amino group.[2][5] The reaction culminates in the elimination of methanol and the formation of a stable guanidinium group on the newly formed homoarginine residue.[2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Lysine Protein-Lysine (deprotonated ε-amino group) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack OMIU O-Methylisourea OMIU->Intermediate Homoarginine Protein-Homoarginine Intermediate->Homoarginine Elimination Methanol Methanol Intermediate->Methanol

Caption: Chemical transformation of a lysine residue to a homoarginine residue.

Optimizing Reaction Conditions for Efficient Guanidination

Achieving high-efficiency guanidination is paramount for reproducible and reliable proteomic results. Several key parameters must be carefully controlled.

ParameterRecommended Range/ValueRationale and Key Considerations
pH 10.5 - 11.0The reaction is highly pH-dependent, requiring deprotonation of the lysine ε-amino group.[2][5] The optimal pH for free lysine is approximately 10.6.[6][7] Lower pH values (e.g., 8.6) can lead to a high recovery of unreacted lysine.[5]
O-Methylisourea to Lysine Molar Ratio 10:1 (starting point for proteins)A 10:1 ratio has been reported as optimal for proteins like casein.[5] For free lysine, higher ratios have been tested, but may increase side product formation.[5]
Reaction Time 1 - 7 daysThe reaction can be slow, often requiring several days for maximal conversion.[5] Shorter incubation times at elevated temperatures (e.g., 20-30 minutes at 65°C) have also been reported for peptide samples.[3][8]
Temperature Room Temperature (for long incubations) or 65°C (for short incubations)Longer incubations are typically performed at room temperature (e.g., 20°C for 96 hours).[5] Accelerated protocols for peptides often use elevated temperatures.[3][8]
O-Methylisourea Concentration 0.5 M - 1.0 MA concentration of 0.5 M is a common starting point.[5] Some protocols utilize a 1.0 M solution.[3]
A Note on Side Reactions

It is crucial to acknowledge that O-Methylisourea is not exclusively specific to the ε-amino group of lysine. A notable side reaction is the modification of the α-amino group of N-terminal amino acids, particularly with free lysine, leading to a double-derivatized product.[5][6][9] While optimizing the pH and reagent-to-lysine ratio can help minimize this, complete elimination is unlikely.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the guanidination of proteins and peptides using O-Methylisourea sulfate.

Protocol 1: In-Solution Guanidination of Proteins

This protocol is a general guideline for the guanidination of lysine residues in purified proteins or complex protein mixtures.

Materials:

  • Protein sample (dissolved in a suitable buffer)

  • O-Methylisourea hemisulfate

  • Ammonium hydroxide (14.8 N) or other suitable base (e.g., NaOH)

  • Buffer for purification (e.g., PBS)

  • Dialysis tubing or size-exclusion chromatography columns

Procedure:

  • Protein Preparation: Dissolve the protein sample in a suitable buffer.

  • Reagent Preparation: Prepare a stock solution of O-Methylisourea. A common starting concentration is 0.5 M.[5]

  • Reaction Setup:

    • Add the O-Methylisourea solution to the protein sample.

    • Adjust the pH of the reaction mixture to between 10.5 and 11.0 using a suitable base.[5]

  • Incubation: Incubate the reaction mixture at 20°C for 96 hours.[5]

  • Quenching and Purification:

    • Stop the reaction by lowering the pH.

    • Purify the guanidinated protein using dialysis or size-exclusion chromatography to remove excess reagents and byproducts.[5]

  • Validation (Optional): To determine the extent of lysine conversion to homoarginine, an aliquot of the modified protein can be hydrolyzed and subjected to amino acid analysis.[5]

Protocol 2: Rapid Guanidination of Tryptic Peptides for MALDI-TOF MS

This protocol is adapted for the rapid guanidination of peptide samples, often following tryptic digestion, to enhance their detection in MALDI-TOF MS analysis.[10]

Materials:

  • Dried tryptic peptide sample

  • O-Methylisourea hemisulfate

  • Base Reagent (e.g., 2.85 M NH₄OH)[4]

  • Stop Solution (e.g., 10% Trifluoroacetic acid - TFA)[4]

  • Deionized water

Procedure:

  • Guanidination Reagent Preparation: Dissolve O-Methylisourea hemisulfate in deionized water. For example, add 0.6 ml of water to a vial of the reagent.[4]

  • Sample Preparation: Dissolve the dried peptide sample in the guanidination reagent.[10]

  • pH Adjustment: Add the Base Reagent to ensure the reaction pH is optimal (>10.5).[10] For example, to 10 µl of the peptide sample, add 10 µl of the Base Reagent.[4]

  • Incubation: Incubate the reaction mixture at 65°C for 20-30 minutes.[8][10]

  • Reaction Quenching: Stop the reaction by adding an equal volume of the Stop Solution.[10]

  • Sample Cleanup: The sample can be desalted using a C18 ZipTip or a similar method before spotting on a MALDI plate.[10]

Protocol 3: "Freebase" O-Methylisourea Guanidination to Minimize Salt Interference

A significant challenge with using O-Methylisourea hemisulfate is the introduction of sulfate salts, which can interfere with downstream mass spectrometry analysis by suppressing the signal.[8] The "freebase" method circumvents this by removing the interfering sulfate prior to the guanidination reaction.[3][8]

Materials:

  • O-Methylisourea hemisulfate

  • Barium hydroxide octahydrate

  • Deionized water

  • Acetonitrile

  • Ammonium hydroxide (14.8 N)

  • Tryptically digested peptide sample

  • Microcentrifuge

Procedure:

  • Prepare O-Methylisourea-freebase reagent:

    • Dissolve 50 mg of O-Methylisourea hemisulfate in 51 µL of deionized water.[8]

    • Add 64 mg of barium hydroxide octahydrate, ensuring a 1:1 molar ratio of barium hydroxide to sulfate.[8]

    • Mix by vortexing for 10 minutes.[8]

    • Centrifuge at 20,800 x g for 5 minutes at 4°C.[8]

    • Carefully collect the supernatant containing the O-Methylisourea-freebase.[8]

  • Prepare the final guanidination solution:

    • To the collected supernatant, add acetonitrile and ammonium hydroxide to achieve a final concentration of approximately 1.0 M O-Methylisourea-freebase, 50% acetonitrile, and 1.75 N NH₄OH (final pH ~11).[8]

  • Guanidination Reaction:

    • Dry the peptide sample in a microcentrifuge tube.

    • Add 5 µL of the final guanidination solution to the dried peptide sample.[8]

    • Incubate at 65°C for 20-30 minutes.[8]

    • Dry the sample using a vacuum centrifuge to remove the ammonium hydroxide.[8]

  • Sample Preparation for MS Analysis: Resuspend the dried, guanidinated peptides in a suitable solvent for your mass spectrometry analysis (e.g., 0.1% TFA in 50% acetonitrile for MALDI-TOF MS).[8]

Experimental Workflow Visualization

The general workflow for protein guanidination in a proteomics experiment involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_guanidination Guanidination cluster_cleanup Sample Cleanup cluster_analysis Analysis Protein_Extraction Protein Extraction and Solubilization Tryptic_Digestion Tryptic Digestion Protein_Extraction->Tryptic_Digestion Guanidination_Reaction Guanidination with O-Methylisourea Sulfate Tryptic_Digestion->Guanidination_Reaction Desalting Desalting (e.g., C18 ZipTip) Guanidination_Reaction->Desalting MS_Analysis Mass Spectrometry (e.g., MALDI-TOF) Desalting->MS_Analysis Data_Analysis Data Analysis and Protein Identification MS_Analysis->Data_Analysis

Caption: A general experimental workflow for protein guanidination in proteomics.[10]

Conclusion

The guanidination of lysine residues using O-Methylisourea sulfate is a robust and valuable technique in the proteomics toolkit. By converting lysine to homoarginine, researchers can significantly enhance the detection of lysine-containing peptides in mass spectrometry, leading to more comprehensive protein characterization. The success of this method hinges on the careful optimization of reaction conditions, including pH, reagent ratios, and incubation parameters. While the traditional protocol is effective, the development of a "freebase" approach offers a significant improvement by mitigating the issue of salt interference, thereby streamlining the sample preparation workflow for mass spectrometry.[3][11]

References

  • Hulshof, T. G., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(4), 964–972. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 85(18), 8843–8851. [Link]

  • Hulshof, T. G., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. [Link]

  • PubMed. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. [Link]

  • IRIS. O-methylisourea can react with the α-amino group of lysine: Implications for the analysis of reactive lysine. [Link]

Sources

Application Notes and Protocols for the Preparation and Use of O-Methylisourea Freebase in Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Guanidinylation

The guanidinium group is a privileged scaffold in medicinal chemistry and drug design.[1][2] Its unique structural and electronic properties, particularly its ability to form strong, multidentate hydrogen bonds and engage in charge-pairing interactions, are pivotal for molecular recognition of biological targets such as carboxylates and phosphates.[1][2] Consequently, the conversion of primary amines to guanidines—a transformation known as guanidinylation—is a critical tool in the synthesis of a wide array of biologically active molecules, from anticancer agents to therapeutics targeting the central nervous system.[2][3]

O-Methylisourea stands out as a classic and highly effective reagent for this purpose. It offers excellent specificity for the guanidinylation of primary amines, such as the ε-amino group of lysine residues in proteins and peptides, converting them into homoarginine analogs.[4] This modification is not only crucial in synthetic chemistry but also widely employed in proteomics to enhance protein characterization by mass spectrometry.[5] While often supplied as a stable salt (e.g., hemisulfate or hydrochloride), the active guanidinylating agent is the freebase. This guide provides a comprehensive, field-proven protocol for the in situ preparation of O-Methylisourea freebase and its direct application in guanidinylation reactions, grounded in mechanistic principles to ensure experimental success.

PART 1: Preparation of O-Methylisourea Freebase from its Hemisulfate Salt

The commercially available form of O-Methylisourea is typically its hemisulfate salt (H₂NC(OCH₃)=NH · 0.5H₂SO₄), a stable, crystalline solid. To generate the reactive freebase, the protonated isourea must be neutralized with a suitable base. The choice of base and solvent is critical to ensure complete deprotonation without promoting decomposition of the desired product.

Causality Behind Experimental Choices:
  • Choice of Base: Potassium hydroxide (KOH) is selected as the base. It is a strong base, ensuring complete deprotonation of the O-Methylisouronium ion. It is also inexpensive and readily available. The use of powdered KOH maximizes the surface area for a more efficient solid-liquid reaction.[6]

  • Solvent System: A biphasic water-ether mixture is employed.[6] O-Methylisourea hydrochloride/sulfate and KOH are soluble in water, allowing the acid-base reaction to occur. The resulting O-Methylisourea freebase is more soluble in an organic solvent like diethyl ether, enabling its extraction and separation from the inorganic salt byproduct (potassium sulfate), which remains in the aqueous phase. This in situ extraction minimizes the exposure of the somewhat unstable freebase to the aqueous environment.

  • Temperature Control: The reaction is performed at low temperatures (0-5 °C) to mitigate potential hydrolysis and decomposition of the O-Methylisourea freebase, which is less stable than its salt form.

Experimental Workflow for Freebase Preparation

G cluster_0 Preparation of O-Methylisourea Freebase A Dissolve O-Methylisourea Hemisulfate in Ice-Cold Water B Add Diethyl Ether to Create Biphasic System A->B C Slowly Add Powdered KOH with Vigorous Stirring at 0-5 °C B->C D Monitor pH (Target: >11) C->D E Separate Organic (Ether) Layer D->E F Dry Organic Layer over Anhydrous Na₂SO₄ E->F G Filter to Remove Drying Agent F->G H Use Ethereal Solution of Freebase Directly in Next Step G->H

Caption: Workflow for generating O-Methylisourea freebase.

Detailed Protocol: O-Methylisourea Freebase Preparation

Materials:

  • O-Methylisourea hemisulfate salt (C₂H₆N₂O · 0.5H₂SO₄)

  • Potassium hydroxide (KOH), powdered

  • Diethyl ether (anhydrous)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve O-Methylisourea hemisulfate (1.0 eq) in a minimal amount of ice-cold deionized water (e.g., ~5 mL per gram of salt). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Biphasic Setup: Add an equal volume of cold diethyl ether to the aqueous solution.

  • Neutralization: With vigorous stirring, slowly add powdered potassium hydroxide (1.1 eq) in small portions. The addition should be slow enough to maintain the temperature below 5 °C.

  • pH Monitoring: After the addition is complete, continue stirring for 15-20 minutes. Check the pH of the aqueous layer using pH paper; it should be strongly basic (pH > 11) to ensure complete deprotonation.

  • Extraction: Transfer the biphasic mixture to a cold separatory funnel. Allow the layers to separate and collect the upper organic (ether) layer.

  • Drying: Dry the collected ethereal solution over anhydrous sodium sulfate for 10-15 minutes to remove residual water.

  • Isolation: Filter the solution to remove the sodium sulfate. The resulting clear, ethereal solution contains the O-Methylisourea freebase and should be used immediately for the subsequent guanidinylation reaction.

Trustworthiness Note: It is highly recommended to use the prepared freebase solution immediately. The freebase is less stable than its salt form and can degrade upon storage, even at low temperatures.

PART 2: Guanidinylation of Primary Amines

The prepared O-Methylisourea freebase is a potent electrophile. The central carbon atom is susceptible to nucleophilic attack by a primary amine, leading to the formation of a guanidinium group.

Mechanism of Guanidinylation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine attacks the electrophilic carbon of the O-Methylisourea. This is followed by the elimination of methanol, a good leaving group, to yield the stable, resonance-stabilized guanidinium product. The reaction is most efficient under alkaline conditions where the primary amine is in its deprotonated, nucleophilic state.[7][8]

G cluster_0 Guanidinylation Reaction Mechanism RNH2 R-NH₂ (Primary Amine) Intermediate [Tetrahedral Intermediate] RNH2->Intermediate Nucleophilic Attack OMI H₂N-C(=NH)-OCH₃ (O-Methylisourea) OMI->Intermediate Product R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Product) Intermediate->Product Elimination Methanol CH₃OH (Methanol) Intermediate->Methanol

Caption: Mechanism of amine guanidinylation.

General Protocol: Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary amine in solution.[7] Adjustments to solvent and reaction time may be necessary depending on the specific substrate.

Materials:

  • Ethereal solution of O-Methylisourea freebase (prepared as above)

  • Primary amine substrate

  • Anhydrous solvent (e.g., THF, Dichloromethane, or continue in Ether)

  • Ammonium hydroxide (for pH adjustment, if needed)

  • Standard workup and purification reagents (e.g., water, brine, saturated sodium bicarbonate, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine substrate (1.0 eq) in a suitable anhydrous solvent.

  • Addition of Reagent: Add the freshly prepared ethereal solution of O-Methylisourea freebase (typically 1.1 - 1.5 eq) to the solution of the amine.

  • pH Adjustment (Critical): The reaction is highly pH-dependent and proceeds optimally at a pH > 10.5.[5][7] If the amine substrate is an ammonium salt or if the reaction mixture is not sufficiently basic, a non-nucleophilic base like diisopropylethylamine (DIPEA) or a few drops of ammonium hydroxide can be added.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed. Reaction times can vary from a few hours to 24 hours.

  • Workup:

    • Quench the reaction by adding water.

    • If the product is organic-soluble, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure guanidinylated compound.

Data Presentation: Summary of Reaction Parameters
ParameterRecommended Value/ConditionRationale
Reagent Ratio 1.1 - 1.5 eq of O-MethylisoureaEnsures complete conversion of the limiting primary amine.
Reaction pH > 10.5Maximizes the nucleophilicity of the primary amine.[5][7]
Temperature Room Temperature (or gentle heating, e.g., 65°C for peptides)Balances reaction rate with the stability of reagents and products.[5][7]
Solvent Anhydrous THF, CH₂Cl₂, EtherChosen based on substrate solubility and compatibility with the reaction.
Monitoring TLC, LC-MSAllows for accurate determination of reaction completion.

Applications in Drug Discovery and Proteomics

The guanidinylation of primary amines is a cornerstone transformation in several scientific domains:

  • Drug Development: Many potent drugs contain a guanidine moiety, which is often introduced synthetically.[3][9] This functional group is critical for binding to targets like kinases, DNA minor grooves, and various receptors.[1][2]

  • Peptide Chemistry: The conversion of lysine to homoarginine in peptides is a common strategy to mimic arginine, modulate biological activity, and improve proteolytic stability.[10]

  • Proteomics: In mass spectrometry-based proteomics, guanidinylation of lysine residues simplifies peptide fragmentation patterns by directing cleavage C-terminal to arginine and homoarginine residues upon tryptic digestion, thereby improving protein identification and characterization.[5]

Conclusion

The preparation of O-Methylisourea freebase from its stable salt form is a straightforward and essential prerequisite for its use in guanidinylation reactions. By understanding the chemical principles behind the freebase generation and the subsequent nucleophilic attack, researchers can reliably and efficiently convert primary amines into the valuable guanidine functional group. The protocols detailed herein provide a robust framework for this transformation, empowering scientists in drug discovery, peptide synthesis, and proteomics to leverage the unique properties of the guanidinium scaffold in their research endeavors.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine.
  • BenchChem. (n.d.). A Comparative Analysis of Guanidination Protocols for Researchers.
  • BenchChem. (n.d.). A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Alternatives.
  • Tan, C. H., & Chua, G. L. (2011). Mechanistic considerations of guanidine-catalyzed reactions.
  • Katritzky, A. R., & Belyakov, S. A. (2000). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Thesis, University of Toronto.
  • Kurzer, F., & Lawson, A. (1963). Methylisourea hydrochloride. Organic Syntheses, 43, 67.
  • Al-Obeidi, F., & Hruby, V. J. (2017).
  • Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(40), 28099-28114.
  • Stayrook, S. E., et al. (2016). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. Journal of Controlled Release, 222, 105-115.
  • PubChem. (n.d.). O-Methylisourea. Retrieved from [Link]

  • Singh, T. P., & Singh, O. M. (2012). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 4(1), 136-141.
  • Zaman, H., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of O-methyl-isourea hydrogen sulfate. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Smith, A. B., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54491.
  • Google Patents. (1976). Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Wang, Y., et al. (2009). Synthesis and crystal structure of o-methylisourea hydrosulfate. Chinese Journal of Structural Chemistry, 28(8), 983-986.
  • Patsnap. (n.d.). A kind of new preparation method of o-methylisourea methylsulfate. Retrieved from [Link]

  • J-Global. (n.d.). Preparation of Crystalline O-Methylisourea Hydrogen Sulfate. Retrieved from [Link]

  • Alzchem Group. (n.d.). O-Methylisourea hydrogen sulfate. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556.
  • Google Patents. (n.d.). Preparation method of O-methyl isourea sulphate.
  • Patsnap. (n.d.). A kind of preparation method of o-methylisourea sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation of O-methyl-isourea methyl-formiate.

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Application Notes & Protocols: Methyl Carbamimidate;Sulfuric Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidinylating Workhorse

Methyl carbamimidate;sulfuric acid, more commonly known in the field as S-methylisothiourea sulfate, is a stable, crystalline, and highly effective reagent for the introduction of the guanidine moiety into organic molecules.[1][2] Its structure features a reactive isothiourea core, where the sulfur atom is methylated, creating an excellent leaving group (methanethiol) and rendering the central carbon atom highly electrophilic. This inherent reactivity makes it a cornerstone reagent in the synthesis of a wide array of nitrogen-containing compounds, from simple guanidines to complex heterocyclic systems.[3][4]

This guide provides an in-depth exploration of S-methylisothiourea sulfate as a synthetic building block. We will delve into the mechanistic underpinnings of its reactivity, provide validated, step-by-step protocols for its key applications, and offer insights gleaned from practical laboratory experience to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of S-Methylisothiourea Sulfate

PropertyValueReferences
Synonyms S-Methylisothiourea sulfate, 2-Methyl-2-thiopseudourea Sulfate, S-Methylisothiouronium sulfate[5][6]
CAS Number 867-44-7[5]
Molecular Formula C₄H₁₄N₄O₄S₃ (as hemisulfate salt)[7][8]
Molecular Weight 278.4 g/mol [8]
Appearance White to off-white crystalline powder
Melting Point ~244 °C (with decomposition)[9]
Solubility Soluble in hot water, insoluble in alcohol.[9]

Core Synthetic Applications

The synthetic utility of S-methylisothiourea sulfate is primarily centered on two major classes of transformations: guanylation of amines and cyclocondensation reactions to form heterocycles.

The Guanylation Reaction: A Gateway to Guanidines

The most prevalent application of S-methylisothiourea sulfate is the guanylation of primary and secondary amines to furnish substituted guanidines.[1] This transformation is fundamental in medicinal chemistry, as the guanidinium group is a key pharmacophore found in numerous biologically active molecules due to its ability to form strong, charge-assisted hydrogen bonds.

Mechanism of Action: The reaction proceeds via a nucleophilic addition-elimination pathway. The amine nucleophile attacks the electrophilic carbon of the S-methylisothiourea. This is followed by the elimination of the volatile and odorous byproduct, methanethiol (CH₃SH), to yield the final guanidine product, typically as a sulfate salt.[3][10] The reaction is often conducted in refluxing water or ethanol.[10][11]

Guanylation_Mechanism Amine R-NH₂ (Amine) Intermediate H₂N-C(NH₂⁺)(SMe)-NHR Amine->Intermediate Nucleophilic Attack SMT H₂N-C(=NH)-SMe (S-Methylisothiourea) SMT->Intermediate Guanidine H₂N-C(=NH)-NHR (Guanidine) Intermediate->Guanidine Elimination MeSH CH₃SH (Methanethiol) Intermediate->MeSH

Caption: General mechanism for the guanylation of a primary amine.

Causality Behind Experimental Choices:

  • Solvent: Water or polar protic solvents like ethanol are often used to dissolve the sulfate salt of the reagent and the amine salt.

  • Temperature: Heating under reflux is typically required to overcome the activation energy for the nucleophilic attack and facilitate the elimination of methanethiol.[11]

  • Stoichiometry: A slight excess of the amine can sometimes be used to drive the reaction to completion, although a 1:1 molar ratio is common.

Heterocyclic Synthesis: Building Pyrimidine Scaffolds

S-methylisothiourea sulfate is an invaluable N-C-N synthon for the construction of nitrogen-containing heterocycles. Its most notable application in this area is in variants of the Biginelli reaction, such as the Atwal-Biginelli cyclocondensation, to produce dihydropyrimidine derivatives.[12] These scaffolds are prevalent in pharmaceuticals, including calcium channel blockers and antiviral agents.

Reaction Workflow: In this transformation, S-methylisothiourea sulfate condenses with a β-dicarbonyl compound (like a β-ketoester) and, in classical Biginelli reactions, an aldehyde. The S-methylisothiourea provides two nitrogen atoms and the intervening carbon to form the core pyrimidine ring.

Pyrimidine_Synthesis cluster_reactants Reactants SMT S-Methylisothiourea Sulfate Condensation Cyclocondensation SMT->Condensation Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Condensation Product 2-Methylthio-dihydropyrimidine Derivative Condensation->Product

Caption: Workflow for pyrimidine synthesis via cyclocondensation.

This method provides access to densely functionalized pyrimidines that can be further elaborated, making it a powerful tool in diversity-oriented synthesis.[12][13]

Experimental Protocols

Safety First: Before proceeding, consult the Safety Data Sheet (SDS) for S-methylisothiourea sulfate and all other reagents.[5][7][14] It is harmful if swallowed.[5] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[14] Methanethiol, a byproduct, is a flammable gas with a strong, unpleasant odor.[3] Ensure the reaction apparatus is equipped with a proper trap or scrubber.

Protocol 1: General Guanylation of a Primary Amine (e.g., Benzylamine)

This protocol describes a representative procedure for the synthesis of benzylguanidine sulfate.

Materials:

  • S-Methylisothiourea sulfate (1.39 g, 5.0 mmol)

  • Benzylamine (1.07 g, 10.0 mmol)

  • Deionized Water (20 mL)

  • Ethanol

  • Round-bottom flask (100 mL) with reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add S-methylisothiourea sulfate (1.39 g, 5.0 mmol) and deionized water (20 mL).

  • Add benzylamine (1.07 g, 10.0 mmol) to the solution.

  • Attach a reflux condenser equipped with a gas outlet leading to a bleach scrubber to trap the methanethiol byproduct.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove most of the water.

  • Acidify the residue with dilute sulfuric acid to ensure the product is fully protonated.

  • Add ethanol to the concentrated residue to precipitate the product, benzylguanidine sulfate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome: A white crystalline solid. This procedure is adapted from principles described in the synthesis of related guanidine sulfates.[11]

Protocol 2: Synthesis of S-Methylisothiourea Sulfate from Thiourea

This robust protocol is based on the well-established procedure from Organic Syntheses.[15]

Materials:

  • Thiourea, finely divided (152 g, 2.0 mol)

  • Dimethyl sulfate (138 g, 1.1 mol) (Caution: Highly toxic and corrosive)

  • Water (70 mL)

  • 95% Ethanol

  • 2 L Round-bottom flask with a long reflux condenser and a trap

Procedure:

  • CAUTION: Dimethyl sulfate is extremely hazardous. Handle only in a fume hood with appropriate PPE. Have an ammonia solution ready as a specific antidote for spills.[15]

  • In the 2 L round-bottom flask, mix finely divided thiourea (152 g) and water (70 mL).

  • Carefully add dimethyl sulfate (138 g) to the mixture. Immediately attach the reflux condenser and trap.

  • The reaction may proceed spontaneously and exothermically. Be prepared to cool the flask with an ice-water bath to moderate the reaction. If no spontaneous reaction occurs, gently heat the flask to initiate it, then remove the heat source.[15]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour. Crystallization may occur during this time.

  • Allow the mixture to cool to room temperature.

  • Add 200 mL of 95% ethanol and filter the contents with suction.

  • Wash the collected crystalline solid twice with 100 mL portions of 95% ethanol.

  • Allow the product to air-dry. The reported yield is typically in the range of 79-84%.[15]

Data Summary & Substrate Scope

S-methylisothiourea sulfate is a versatile reagent compatible with a wide range of amines.

Table 2: Representative Substrate Scope for Guanylation

Amine SubstrateProduct TypeTypical Yield RangeNotes
Primary Aliphatic AminesMonosubstituted GuanidineGood to ExcellentGenerally high reactivity.
Secondary Aliphatic AminesTrisubstituted GuanidineGoodSteric hindrance can slightly reduce reaction rates.
Anilines (Aromatic Amines)N-ArylguanidineModerate to GoodLower nucleophilicity of anilines may require longer reaction times or higher temperatures.[2][16]
Amino AcidsGuanidino AcidsGoodProtection of the carboxylic acid group may be necessary.
DiaminesBis-guanidinesGoodStoichiometry must be carefully controlled to achieve diguanylation.

Conclusion and Future Outlook

S-methylisothiourea sulfate remains an indispensable tool in the arsenal of the synthetic organic chemist. Its stability, commercial availability, and straightforward reactivity make it the reagent of choice for many guanylation and cyclization strategies. While newer, more specialized guanylating agents have been developed, the cost-effectiveness and reliability of S-methylisothiourea sulfate ensure its continued and widespread use in both academic research and industrial drug development. Future applications will likely focus on its incorporation into automated synthesis platforms and its use in the construction of novel, complex molecular architectures.

References

  • PrepChem.com. (n.d.). Synthesis of guanidine sulphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Guanidines and Some of Their Biological Applications. Retrieved from [Link]

  • MilliporeSigma. (n.d.). S-Methylisothiourea, Sulfate CAS 867-44-7. Retrieved from [Link]

  • Delgado, F., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(7), 1563. Available from: [Link]

  • NIH. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports. Retrieved from [Link]

  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-66. Available from: [Link]

  • Shildneck, P. R., & Windus, W. (1932). s-METHYL ISOTHIOUREA SULFATE. Organic Syntheses, 12, 52. Available from: [Link]

  • Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molecules. Retrieved from https://www.mdpi.com/1420-3049/23/7/1563
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1894-1899. Available from: [Link]

  • Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.
  • Google Patents. (n.d.). US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide.
  • Chen, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Advances, 14, 5323-5327. Available from: [Link]

  • US EPA. (n.d.). Carbamimidic acid, methyl ester, sulfate (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). DE2438584A1 - O-Methyl-isourea sulphate prodn.
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  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

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  • Arkivoc. (2006). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Retrieved from [Link]

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From Lysine to Homoarginine: A Researcher's Guide to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Homoarginine

Homoarginine, a non-proteinogenic amino acid, is structurally similar to arginine but with an additional methylene group in its carbon chain.[1] This seemingly minor difference imparts unique biological properties, making homoarginine a molecule of significant interest in biomedical research. It serves as a substrate for nitric oxide synthase (NOS), contributing to the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1] Additionally, homoarginine can inhibit the enzyme arginase, thereby increasing the bioavailability of arginine for NO production.[1] Given its role in vascular health and endothelial function, the ability to synthesize and accurately quantify homoarginine is crucial for researchers investigating cardiovascular diseases, metabolic disorders, and related pathologies.

This comprehensive guide provides detailed protocols for the chemical and enzymatic conversion of lysine to homoarginine, along with methods for its purification and analysis. We delve into the causality behind experimental choices, offering insights gleaned from established methodologies to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

I. Chemical Synthesis: The Guanidination of Lysine

The most established chemical method for converting lysine to homoarginine is through a guanidination reaction. This process involves the specific modification of the ε-amino group of the lysine side chain with a guanidinyl group. The reagent of choice for this transformation is typically O-methylisourea.[2] A critical aspect of this synthesis is the selective protection of the α-amino group of lysine to prevent unwanted side reactions, often achieved through copper chelation.[3][4]

Reaction Principle

The guanidination of lysine with O-methylisourea proceeds via a nucleophilic attack of the deprotonated ε-amino group of lysine on the electrophilic carbon atom of O-methylisourea. This reaction is typically carried out under alkaline conditions to ensure the ε-amino group (pKa ≈ 10.5) is sufficiently nucleophilic.[5] The α-amino group (pKa ≈ 9.0) is more acidic and can also react; therefore, protection is necessary for selective synthesis.[6] Copper(II) ions form a stable chelate with the α-amino and carboxyl groups of lysine, effectively blocking the α-amino group from reacting.[7]

Diagram: Chemical Conversion of Lysine to Homoarginine

G Lysine L-Lysine CopperProtection Copper(II) Chelation (α-amino group protection) Lysine->CopperProtection ProtectedLysine Copper-Lysine Complex CopperProtection->ProtectedLysine Guanidination Guanidination with O-Methylisourea (pH > 10) ProtectedLysine->Guanidination ProtectedHomoarginine Copper-Homoarginine Complex Guanidination->ProtectedHomoarginine Deprotection Decoppering (e.g., H2S or EDTA) ProtectedHomoarginine->Deprotection Homoarginine L-Homoarginine Deprotection->Homoarginine

Caption: Workflow for the chemical synthesis of homoarginine from lysine.

Detailed Experimental Protocol: Chemical Synthesis

Part 1: Preparation of O-Methylisourea Hemisulfate

O-Methylisourea is often prepared from urea and dimethyl sulfate.[8][9]

Materials:

  • Urea

  • Dimethyl sulfate

  • Sulfuric acid

  • Calcium hydroxide

  • Methanol

  • Deionized water

Protocol:

  • In a three-necked flask equipped with a stirrer and thermometer, carefully add dimethyl sulfate.

  • Gradually add urea while maintaining the reaction temperature between 45-70°C.[8]

  • After the initial reaction subsides, add water and concentrated sulfuric acid, and continue the reaction for several hours.[10]

  • Cool the reaction mixture and add calcium hydroxide to neutralize the excess acid and precipitate calcium sulfate.[10]

  • Filter the mixture and recrystallize the crude product from methanol to obtain O-methylisourea hemisulfate.[10]

Part 2: Guanidination of Lysine

Materials:

  • L-Lysine hydrochloride

  • Copper(II) chloride dihydrate (CuCl₂)

  • O-Methylisourea hemisulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Hydrogen sulfide (H₂S) gas or Ethylenediaminetetraacetic acid (EDTA)

  • Dowex 50 ion-exchange resin (H⁺ form)

  • Ammonium hydroxide (NH₄OH)

Protocol:

  • Protection of α-Amino Group:

    • Dissolve L-lysine hydrochloride and an equimolar amount of copper(II) chloride dihydrate in deionized water.

    • Adjust the pH to approximately 9.0 with NaOH to facilitate the formation of the copper-lysine chelate. A color change to deep blue indicates complex formation.

  • Guanidination Reaction:

    • To the copper-lysine complex solution, add a molar excess (typically 1.5 to 2-fold) of O-methylisourea hemisulfate.

    • Adjust the pH of the reaction mixture to 10.5-11.0 with NaOH. This is a critical step to deprotonate the ε-amino group.[6]

    • Stir the reaction at room temperature for 2-5 days. The optimal reaction time may need to be determined empirically.[11]

  • Decoppering (Deprotection):

    • Method A (H₂S): Carefully bubble H₂S gas through the reaction mixture to precipitate copper as copper sulfide (CuS). This should be performed in a well-ventilated fume hood.

    • Method B (EDTA): Add a solution of EDTA to chelate the copper ions, forming a soluble complex.

  • Purification:

    • Filter the reaction mixture to remove the CuS precipitate (if using H₂S) or proceed directly to ion-exchange chromatography (if using EDTA).

    • Acidify the filtrate to pH ~5 with HCl.

    • Load the solution onto a Dowex 50 cation-exchange column (H⁺ form).

    • Wash the column with deionized water to remove unreacted reagents and byproducts.

    • Elute the homoarginine with a dilute solution of ammonium hydroxide (e.g., 2 M NH₄OH).

    • Collect the fractions and monitor for the presence of homoarginine using a suitable analytical method (e.g., TLC or HPLC).

    • Pool the homoarginine-containing fractions and lyophilize to obtain the final product.

ParameterRecommended Value/RangeRationale
pH for Guanidination 10.5 - 11.0Ensures deprotonation of the ε-amino group (pKa ~10.5) for nucleophilic attack, while minimizing reaction at the protected α-amino group.[6]
Molar Ratio (O-Methylisourea:Lysine) 1.5:1 to 2:1A molar excess of the guanidinating agent drives the reaction towards completion.
Reaction Time 2 - 5 daysThe guanidination reaction is relatively slow at room temperature; longer reaction times can improve yield.[11]
Purification Method Cation-Exchange ChromatographyEffectively separates the basic homoarginine from neutral and acidic impurities.

II. Enzymatic Synthesis: A Biocatalytic Approach

Nature provides an elegant alternative to chemical synthesis through the use of enzymes. The primary enzyme responsible for the endogenous synthesis of homoarginine is arginine:glycine amidinotransferase (AGAT) .[1][12] This enzyme catalyzes the transfer of a guanidino group from arginine to the ε-amino group of lysine.[1][13]

Enzymatic Reaction Principle

AGAT exhibits a degree of substrate promiscuity, and in addition to its primary role in creatine biosynthesis (transferring a guanidino group to glycine), it can utilize lysine as an acceptor substrate.[12] The reaction is reversible, with arginine serving as the guanidino group donor and ornithine as the co-product.[1]

Diagram: Enzymatic Conversion of Lysine to Homoarginine

G cluster_reactants Reactants cluster_products Products Lysine L-Lysine AGAT Arginine:Glycine Amidinotransferase (AGAT) Lysine->AGAT Arginine L-Arginine Arginine->AGAT Homoarginine L-Homoarginine AGAT->Homoarginine Ornithine L-Ornithine AGAT->Ornithine

Caption: AGAT-catalyzed synthesis of homoarginine from lysine and arginine.

Detailed Experimental Protocol: Enzymatic Synthesis

This protocol outlines the expression and purification of recombinant AGAT and its use for homoarginine synthesis.

Part 1: Recombinant Expression and Purification of AGAT

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human AGAT gene (with an N-terminal His-tag)

  • Luria-Bertani (LB) medium

  • Ampicillin and Chloramphenicol

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Protocol:

  • Expression:

    • Transform the AGAT expression vector into a suitable E. coli strain.[14]

    • Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[14]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged AGAT with elution buffer.[14]

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

Part 2: Enzymatic Synthesis of Homoarginine

Materials:

  • Purified recombinant AGAT

  • L-Lysine

  • L-Arginine

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Protocol:

  • Set up the reaction mixture containing L-lysine, L-arginine, and purified AGAT in the reaction buffer. The optimal substrate concentrations and enzyme amount may need to be determined empirically.

  • Incubate the reaction at 37°C for a specified period (e.g., 2-24 hours).

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a precipitating agent like methanol.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Analyze the supernatant for the presence of homoarginine using HPLC-MS/MS.

ParameterRecommended Value/RangeRationale
Substrate Ratio (Arginine:Lysine) 1:1 to 2:1A slight excess of the guanidino donor (arginine) can favor the forward reaction.
Reaction Temperature 37°COptimal temperature for the activity of human AGAT.
Reaction pH 7.5Mimics physiological pH and is suitable for AGAT activity.
Enzyme Concentration Empirically DeterminedThe amount of enzyme will influence the reaction rate and should be optimized for desired conversion.

III. Verification and Analysis: Quantifying Homoarginine

Accurate quantification of the synthesized homoarginine is essential to determine the reaction yield and purity of the final product. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[15][16]

Analytical Principle

HPLC separates the components of a mixture based on their physicochemical properties. For homoarginine analysis, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed.[17] Following chromatographic separation, the eluent is introduced into a mass spectrometer. The molecules are ionized (typically by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the parent ion is selected. This parent ion is then fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for homoarginine.[15]

Detailed Protocol: HPLC-MS/MS Analysis

Materials:

  • Homoarginine standard

  • Stable isotope-labeled homoarginine (e.g., d₄-L-homoarginine) as an internal standard[17]

  • Formic acid

  • Ammonium formate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation:

    • For reaction mixtures, dilute an aliquot in the initial mobile phase.

    • For biological samples, perform protein precipitation by adding a threefold excess of cold methanol, followed by centrifugation.[15]

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

    • Spike all samples and standards with the internal standard.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: HILIC silica column (e.g., Supelcosil™ LC-Si, 3.3 cm × 4.6 mm, 3 µm)[15]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 100 mM Ammonium formate in water, pH 4.5

    • Elution: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 90:10 or 80:20)[15]

    • Flow Rate: 100 µL/min[15]

    • Injection Volume: 10-20 µL[15]

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition for Homoarginine: m/z 189.2 → 144.0[15][16]

    • MRM Transition for Internal Standard (d₄-L-homoarginine): Adjust for the mass difference.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of homoarginine to the internal standard against the concentration of the homoarginine standards.

    • Determine the concentration of homoarginine in the samples by interpolating their peak area ratios from the standard curve.

ParameterTypical ValueRationale
HPLC Column HILIC or Reversed-Phase C18HILIC is often preferred for retaining and separating polar analytes like amino acids.
Ionization ESI+The basic guanidino group of homoarginine is readily protonated, making it suitable for positive ion mode detection.
MRM Transition Parent ion → Specific fragment ionProvides high specificity and reduces background noise, leading to accurate quantification.[15]
Internal Standard Stable Isotope-Labeled AnalogCompensates for variations in sample preparation and instrument response, ensuring high precision.[17]

IV. Troubleshooting and Considerations

  • Incomplete Guanidination: This can be due to suboptimal pH, insufficient reaction time, or inactive O-methylisourea. Verify the pH of the reaction mixture and consider extending the incubation period.

  • Side Reactions: Reaction at the α-amino group is the most common side reaction in chemical synthesis. Ensure complete copper chelation for protection. Other guanidinylation reagents may also lead to side product formation.

  • Low Enzymatic Activity: This could result from improper protein folding, the presence of inhibitors, or suboptimal reaction conditions. Ensure the purified enzyme is active and optimize substrate concentrations and buffer conditions.

  • Poor Chromatographic Resolution: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the separation of homoarginine from other components.

Conclusion

The conversion of lysine to homoarginine is a valuable tool for researchers in various fields. Both chemical and enzymatic methods offer viable routes to this important molecule, each with its own advantages and considerations. The chemical synthesis via guanidination is a well-established method, while the enzymatic approach offers high specificity under mild conditions. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently synthesize, purify, and analyze homoarginine, paving the way for further discoveries into its biological roles and therapeutic potential.

References

  • Goodman, M., et al. (2004). A mild and efficient method for the preparation of guanidines. Organic Letters, 6(9), 1413-1415.
  • Wikipedia. (2023). Homoarginine. In Wikipedia. Retrieved from [Link]

  • Mangoni, A. A., et al. (2013). Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry. International Journal of Molecular Sciences, 14(10), 20384-20395.
  • Marelli, C., et al. (2017). Synthesis of homoarginine. The amidino group from L-arginine is... ResearchGate. Retrieved from [Link]

  • CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate. (2020). Google Patents.
  • Schwedhelm, E., et al. (2012). Promiscuous activity of arginine:glycine amidinotransferase is responsible for the synthesis of the novel cardiovascular risk factor homoarginine. ScienceOpen. Retrieved from [Link]

  • Martens-Lobenhoffer, J., et al. (2013). Fast and Precise Quantification of l-Homoarginine in Human Plasma by HILIC-Isotope Dilution-MS–MS. ResearchGate. Retrieved from [Link]

  • CN105669496A - Preparation method of O-methyl isourea sulphate. (2017). Google Patents.
  • CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate. (2020). Google Patents.
  • CN105669496A - Preparation method of O-methyl isourea sulphate. (2017). Google Patents.
  • Papakyriakou, A., et al. (2017).
  • Pahm, A. A., et al. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles (DDGS) and in pig ileal digesta. Animal Feed Science and Technology, 159(1-2), 68-71.
  • Rutherfurd, S. M., et al. (2015). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 63(30), 6729-6733.
  • Atzler, D., et al. (2014).
  • Mangoni, A. A., et al. (2013). Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry. SciProfiles. Retrieved from [Link]

  • Beardsley, R. L., & Reilly, J. P. (2003). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 14(8), 934-943.
  • Martens-Lobenhoffer, J., et al. (2013). Fast and Precise Quantification of l-Homoarginine in Human Plasma by HILIC-Isotope Dilution-MS–MS.
  • Heyboer, N., et al. (1962). The preparation of O-methylisourea. Recueil des Travaux Chimiques des Pays-Bas, 81(1), 69-72.
  • Marmelstein, A. M., et al. (2022). Copper chelate method of protecting alpha nitrogen during lysine phosphorylation. ResearchGate. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556.
  • Humm, A., et al. (1997). Recombinant expression and isolation of human L-arginine:glycine amidinotransferase and identification of its active-site cysteine residue. The Biochemical Journal, 322(Pt 3), 771-776.
  • Humm, A., et al. (1997). Recombinant expression and isolation of human L-arginine:glycine amidinotransferase and identification of its active-site cysteine residue. PubMed Central. Retrieved from [Link]

  • Humm, A., et al. (1997). Recombinant expression and isolation of human L-arginine:glycine amidinotransferase and identification of its active-site cysteine residue. PubMed. Retrieved from [Link]

  • Rathore, A. S., et al. (2010). Application of arginine as an efficient eluent in cation exchange chromatographic purification of a PEGylated peptide.
  • US5667823A - Method for purification of an amino acid using ion exchange resin. (1997). Google Patents.
  • Yin, J., et al. (2014). Conversion of lysine to homoarginine via guanidination reaction. ResearchGate. Retrieved from [Link]

  • Kass, I. J., et al. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 25(21), 5033.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). Affecting proton mobility in activated peptide and whole protein ions via lysine guanidination. Journal of the American Society for Mass Spectrometry, 13(6), 664-675.
  • Jones, B. N., & Gilligan, J. P. (1983). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 134(1), 31-38.
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Semantic Scholar. Retrieved from [Link]

  • Reddy, P. S., et al. (2007). Decomposition of Copper-Amino Acid Complexes by Ferrous Sulfide. ResearchGate. Retrieved from [Link]

  • Du, Z., et al. (1994). Copper-amino acid complexes are partially protected against inhibitory effects of L-cysteine and L-ascorbic acid on copper absorption in chicks. The Journal of Nutrition, 124(3), 388-395.
  • Wang, F., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(2), 1897-1905.
  • Baskal, S., et al. (2022).
  • Mossine, A. V., et al. (2022). Copper-Mediated Radiocyanation of Unprotected Amino Acids and Peptides. Journal of the American Chemical Society, 144(18), 8049-8055.
  • Zhang, F., et al. (2023). An Alkaloid Biosynthetic Gene Bundle in Animals. Journal of the American Chemical Society, 145(1), 136-143.
  • Trinidad, J. C., et al. (2012). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteomics, 75(10), 2829-2838.
  • Bio-Rad Laboratories. (n.d.). Protein Expression and Purification Series. Retrieved from [Link]

  • Singh, R., et al. (2015). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Prime Scholars Library. Retrieved from [Link]

Sources

Application Notes and Protocols: O-Methylisourea Sulfate in the Synthesis of Guanidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea sulfate is a versatile and highly effective reagent for the synthesis of guanidine-containing compounds, a crucial functional group in numerous biologically active molecules and pharmaceutical agents. This guide provides an in-depth exploration of its application, detailing the underlying reaction mechanisms, comprehensive experimental protocols, and critical considerations for its successful implementation in research and drug development. We present a structured approach to understanding and utilizing O-Methylisourea sulfate for the guanylation of primary and secondary amines, offering insights into reaction optimization, work-up procedures, and the synthesis of key intermediates.

Introduction: The Significance of the Guanidinium Moiety and the Role of O-Methylisourea Sulfate

The guanidinium group, characterized by its strong basicity (pKa ≈ 13.6) and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry.[1] Its presence is integral to the function of numerous natural products, pharmaceuticals, and molecular probes. The synthesis of molecules containing this moiety is therefore of paramount importance.

O-Methylisourea sulfate stands out as a convenient and efficient guanylating agent.[2] It offers several advantages over other methods, including operational simplicity and the use of readily available starting materials.[3][4] This reagent effectively converts primary and secondary amines into their corresponding guanidinium derivatives, making it a valuable tool in the synthesis of complex molecules.

Reaction Mechanism: The Guanylation of Amines

The guanylation of an amine with O-Methylisourea sulfate proceeds via a nucleophilic substitution reaction. The amine attacks the electrophilic carbon atom of the O-Methylisourea, leading to the displacement of the methoxy group as methanol. The reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the sulfuric acid byproduct.

Figure 1. General mechanism for the guanylation of a primary amine with O-Methylisourea sulfate.

Experimental Protocols

Preparation of O-Methylisourea Sulfate

While commercially available, O-Methylisourea sulfate can also be synthesized in the laboratory. Common methods involve the reaction of urea with dimethyl sulfate or the reaction of cyanamide with methanol and sulfuric acid.[1][3][4][5]

Protocol 1: Synthesis from Urea and Dimethyl Sulfate [1][3][4]

This method provides a "quasi-one pot" synthesis with high yields.

  • Materials:

    • Dimethyl sulfate (0.5 mol, 63 g)

    • Urea (0.75 mol, 45 g)

    • Water (0.8 mol, 14.4 g)

    • Concentrated sulfuric acid (0.25 mol, 25.5 g)

    • Calcium hydroxide (0.5 mol, 37 g)

    • Methanol for recrystallization

  • Procedure:

    • To a three-necked flask, add dimethyl sulfate and heat to 60°C.

    • At this temperature, add urea, followed by water and concentrated sulfuric acid.

    • Maintain the temperature at 60°C and stir for 4 hours.

    • Add 130 g of water to the reaction mixture and cool to 20°C.

    • Add calcium hydroxide and incubate for 3 hours.

    • Filter the reaction mixture.

    • Add 50 mL of methanol to the filtrate for recrystallization.

    • Filter the resulting crystals to obtain O-Methylisourea sulfate.

General Protocol for the Guanylation of Amines

This protocol provides a general framework for the guanylation of primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

  • Materials:

    • Amine substrate

    • O-Methylisourea sulfate

    • Suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine)

    • Solvent (e.g., water, methanol, or a mixture)

  • Procedure:

    • Dissolve the amine substrate in the chosen solvent.

    • Add the base to the solution to achieve a pH typically between 9 and 11.[6]

    • Add O-Methylisourea sulfate (typically 1.1 to 1.5 equivalents) to the reaction mixture.

    • Stir the reaction at a temperature ranging from room temperature to 60°C, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Upon completion, adjust the pH to neutral or acidic with an appropriate acid.

    • The product can be isolated by extraction, crystallization, or chromatography.

Table 1: Representative Reaction Conditions for Guanylation

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium SarcosinateNaOHWater206~87[7]
Primary Aliphatic AmineNH₄OHWater/Acetonitrile650.5High[8][9]
Aromatic AmineVariousVariousVariousVariousVaries[10]
Application Example: Synthesis of Creatine

Creatine, or N-methylguanidinoacetic acid, is a widely used dietary supplement and a key molecule in cellular energy metabolism.[11] Its synthesis provides an excellent example of the application of O-Methylisourea sulfate.

Protocol 2: Synthesis of Creatine from Sodium Sarcosinate [7]

  • Materials:

    • 40.1% (w/w) aqueous sodium sarcosinate solution

    • 50% (w/w) sulfuric acid

    • 20% (w/w) sodium hydroxide solution

    • Methanolic O-Methylisourea hydrochloride solution (prepared separately)

  • Procedure:

    • Prepare a mixture of the aqueous sodium sarcosinate solution, sulfuric acid, and water, adjusting the pH to 11.

    • Over a period of 2 hours, add the methanolic O-Methylisourea hydrochloride solution to the reaction mixture at 20°C.

    • Maintain the pH at 11 throughout the addition by the simultaneous addition of the sodium hydroxide solution.

    • After the addition is complete, stir the reaction mixture for an additional 6 hours at 20°C.

    • Distill off the solvent under vacuum at 60°C.

    • The resulting creatine can be further purified by recrystallization.

Creatine_Synthesis_Workflow Start Start: Prepare Reagents Sarcosinate_Prep Prepare Sodium Sarcosinate Solution (pH 11) Start->Sarcosinate_Prep OMI_Prep Prepare Methanolic O-Methylisourea HCl Solution Start->OMI_Prep Reaction React at 20°C, maintaining pH 11 with NaOH Sarcosinate_Prep->Reaction OMI_Prep->Reaction Stirring Stir for 6 hours at 20°C Reaction->Stirring Distillation Solvent Distillation (Vacuum, 60°C) Stirring->Distillation Purification Recrystallization of Creatine Distillation->Purification End End: Purified Creatine Purification->End

Figure 2. Workflow for the synthesis of creatine using O-Methylisourea.

Troubleshooting and Considerations

  • Control of pH: Maintaining the appropriate basic pH is crucial for the reaction to proceed efficiently.[6] A pH that is too low will result in the protonation of the amine, reducing its nucleophilicity. A pH that is too high can lead to the decomposition of O-Methylisourea sulfate.

  • Removal of Sulfate Ions: The sulfate counterion from the reagent can sometimes interfere with downstream applications or purification. In such cases, using O-Methylisourea freebase, prepared by treating the sulfate salt with a barium salt, can be advantageous.[8]

  • Substrate Reactivity: Sterically hindered or electronically deactivated amines may require more forcing reaction conditions, such as higher temperatures or longer reaction times.[10]

  • Side Reactions: The formation of byproducts can occur, particularly at elevated temperatures. Careful monitoring of the reaction is recommended to minimize side reactions.

Conclusion

O-Methylisourea sulfate is a robust and reliable reagent for the synthesis of guanidine-containing compounds. Its ease of handling, high reactivity, and the straightforward nature of the guanylation reaction make it an indispensable tool for researchers in medicinal chemistry, chemical biology, and drug development. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of O-Methylisourea sulfate in the synthesis of a wide range of guanidinium-containing target molecules.

References

Sources

Application Notes and Protocols for N-Terminal Modification of Proteins Using O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Terminal Guanidinylation

For researchers, scientists, and drug development professionals in the proteomics and biopharmaceutical fields, the precise chemical modification of proteins is a foundational element of the analytical and therapeutic development toolkit. Among the various strategies for protein modification, the conversion of primary amines to guanidinium groups, a process known as guanidinylation, stands out for its utility in enhancing protein characterization by mass spectrometry.[1] This guide provides an in-depth exploration of N-terminal and lysine-specific guanidinylation using O-Methylisourea sulfate, a classic and cost-effective reagent. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer insights gleaned from extensive field experience to ensure reproducible and meaningful results.

The primary targets for guanidinylation on a protein are the ε-amino group of lysine residues and the α-amino group at the N-terminus. The conversion of a lysine residue to its homoarginine analog is particularly advantageous for mass spectrometry-based proteomics.[1] In a typical Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry experiment, arginine-containing peptides are more readily detected than those with lysine residues due to their increased gas-phase basicity.[2] By converting lysine to homoarginine, the ionization efficiency and, consequently, the sensitivity of detection for these peptides are significantly improved.[2][3] This modification can also influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS), potentially providing more comprehensive sequence information.[2]

While highly effective, the use of O-Methylisourea sulfate is not without its challenges. The reaction's specificity and efficiency are highly dependent on careful control of experimental parameters. Furthermore, the common use of the hemisulfate salt of the reagent can introduce interfering salts that may suppress signals in downstream analyses like MALDI-TOF MS.[4] This guide will address these challenges head-on, providing protocols for both the conventional approach and an improved method using an O-methylisourea-freebase reagent to mitigate salt interference.[3][4]

Mechanism of Action: The Chemistry of Guanidinylation

The guanidinylation of a primary amine with O-Methylisourea proceeds via a nucleophilic attack of the deprotonated amine on the electrophilic carbon of the O-Methylisourea molecule. This is followed by the elimination of methanol, resulting in the formation of a stable guanidinium group.[5] For this reaction to occur efficiently, the pH of the reaction mixture must be sufficiently high to ensure that a significant population of the target amino groups are in their unprotonated, nucleophilic state.[6]

Caption: Chemical transformation of a primary amine to a guanidinium group using O-Methylisourea.

Experimental Protocols

PART 1: Safety Precautions

O-Methylisourea sulfate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[7][8] Always consult the Safety Data Sheet (SDS) before use.[7][8][9][10][11]

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[7][9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][10]

    • Skin Protection: Wear a lab coat and chemically resistant gloves.[7][8]

    • Respiratory Protection: Avoid inhaling dust.[7] If dust formation is likely, use a respirator.[8]

  • Emergency Procedures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7][9]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[9]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

PART 2: Conventional Guanidinylation Protocol

This protocol is a standard method for the guanidinylation of proteins or peptides using O-Methylisourea hemisulfate.

Materials:

  • Protein/peptide sample

  • O-Methylisourea hemisulfate

  • Ammonium hydroxide (14.8 N)

  • Acetonitrile

  • Deionized water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare the Guanidinylation Reagent (1.0 M O-Methylisourea, pH 11):

    • Dissolve 50 mg of O-Methylisourea hemisulfate in 119.3 µL of deionized water.[3]

    • Add 163.2 µL of acetonitrile.[3]

    • Add 96.5 µL of 14.8 N ammonium hydroxide.[3]

    • Vortex thoroughly to ensure complete dissolution. The final pH should be approximately 11.[3]

  • Guanidinylation Reaction:

    • To your protein/peptide sample (e.g., 10 µl of a tryptic digest), add an equal volume (10 µl) of the guanidinylation reagent.[1]

    • Vortex the mixture gently.

    • Incubate the reaction mixture for 30 minutes at 65°C.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding 30-60 µl of 1% (v/v) TFA.[1][2] This will neutralize the basic reaction buffer.

  • Sample Cleanup (Desalting):

    • Due to the high salt content from the O-Methylisourea hemisulfate and buffer, desalting is crucial before mass spectrometry analysis.[4]

    • Use a suitable desalting method such as C18 ZipTips, dialysis, or gel filtration columns, following the manufacturer's instructions.[4]

PART 3: High-Efficiency Guanidinylation with O-Methylisourea-Freebase

This protocol utilizes a pre-prepared "freebase" form of O-Methylisourea to remove interfering sulfate salts before the guanidinylation reaction, often eliminating the need for a separate desalting step.[3][4]

Materials:

  • O-Methylisourea hemisulfate

  • Barium hydroxide octahydrate

  • Deionized water

  • Acetonitrile

  • Ammonium hydroxide (14.8 N)

  • Protein/peptide sample

Procedure:

  • Prepare the O-Methylisourea-Freebase Reagent:

    • Dissolve 50 mg of O-Methylisourea hemisulfate in 51 µL of deionized water.[4]

    • Add 64 mg of barium hydroxide octahydrate (ensure a 1:1 molar ratio of barium hydroxide to sulfate).[4]

    • Vortex the mixture for 10 minutes.[4]

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated barium sulfate.[4]

    • Carefully collect the supernatant containing the O-Methylisourea-freebase.

  • Prepare the Final Guanidinylation Solution:

    • To the collected supernatant, add acetonitrile and ammonium hydroxide to achieve a final concentration of approximately 1.0 M O-Methylisourea-freebase, 50% acetonitrile, and 1.75 N NH₄OH (final pH ~11).[4]

  • Guanidinylation Reaction:

    • Dry your peptide sample in a microcentrifuge tube.[4]

    • Add 5 µL of the final guanidinylation solution to the dried peptide sample.[4]

    • Incubate at 65°C for 20-30 minutes.[4]

  • Sample Preparation for Mass Spectrometry:

    • Dry the sample using a vacuum centrifuge to remove the ammonium hydroxide.[4]

    • The sample is now ready for mass spectrometry analysis without the need for a separate desalting step.

Data Presentation: Critical Reaction Parameters

The success of N-terminal guanidinylation is highly dependent on several key parameters. The following table summarizes these parameters and provides recommended ranges based on established protocols.

ParameterRecommended Range/ValueRationale
pH 10.5 - 11.5Ensures deprotonation of the target amino groups for efficient nucleophilic attack.[3][6]
Temperature 25°C - 65°CHigher temperatures can increase the reaction rate, but care must be taken to avoid protein denaturation.[1][2][3]
Reaction Time 20 minutes - OvernightShorter times are often sufficient with optimized conditions (e.g., higher temperature), while longer times at room temperature can also be effective.[1][2][3]
Molar Ratio (Reagent:Amine) 10:1 to 1000:1A significant molar excess of the guanidinylation reagent is typically used to drive the reaction to completion.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Efficiency - Incorrect pH- Insufficient reagent concentration- Short reaction time- Verify the pH of the reaction buffer is between 10.5 and 11.5.- Increase the molar excess of O-Methylisourea sulfate.- Increase the reaction time or temperature (within protein stability limits).
Poor Mass Spectrometry Signal - High salt concentration in the sample- If using the conventional protocol, ensure thorough desalting.- Consider using the O-Methylisourea-freebase protocol to minimize salt interference.[3][4]
Protein Precipitation - High concentration of organic solvent (acetonitrile)- High temperature- Reduce the concentration of acetonitrile in the reaction buffer.- Perform the reaction at a lower temperature for a longer duration.
Non-specific Modification - While O-Methylisourea is generally specific for primary amines, side reactions can occur under harsh conditions.- Adhere to the recommended reaction conditions, particularly pH and temperature.

Validation of Modification

Confirmation of successful guanidinylation can be achieved through several analytical techniques:

  • Mass Spectrometry: An increase in the molecular weight of the modified protein or peptide corresponding to the addition of a guanidinium group (42.02 Da per modification) is a primary indicator.

  • Amino Acid Analysis: After acid hydrolysis, the conversion of lysine to homoarginine can be quantified.[6]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can confirm the location of the modification on specific lysine residues or the N-terminus.

Conclusion

The N-terminal and lysine-specific guanidinylation of proteins using O-Methylisourea sulfate is a powerful and accessible technique for enhancing protein analysis by mass spectrometry. By understanding the underlying chemistry, carefully controlling reaction parameters, and selecting the appropriate protocol, researchers can reliably and reproducibly modify their proteins of interest. The methods detailed in this guide, from the conventional approach to the improved freebase method, provide a comprehensive toolkit for scientists and professionals seeking to leverage the benefits of guanidinylation in their research and development endeavors.

References

  • Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - NIH. (URL: [Link])

  • Guanidation of amino acids - Iowa State University Digital Repository. (URL: [Link])

  • N-terminal guanidinylation of TIPP (Tyr-Tic-Phe-Phe) peptides results in major changes of the opioid activity profile - PubMed. (URL: [Link])

  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC - NIH. (URL: [Link])

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing). (URL: [Link])

  • N-terminal specific protein modification. (URL: [Link])

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central. (URL: [Link])

  • Simple N-terminal modification of proteins - ResOU. (URL: [Link])

  • Synthesis of O-methyl-isourea hydrogen sulfate - PrepChem.com. (URL: [Link])

  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - ACS Publications. (URL: [Link])

Sources

enzymatic digestion of proteins after guanidinylation with O-Methylisourea sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enhanced Protein Identification and Sequence Coverage Following Trypsin Digestion via Guanidinylation of Lysine Residues with O-Methylisourea Sulfate

Senior Application Scientist: Dr. Gemini

Introduction

In the field of proteomics, particularly in "bottom-up" strategies, the enzymatic digestion of proteins into smaller peptides is a critical step for subsequent analysis by mass spectrometry (MS).[1][2][3] Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine (Lys) and arginine (Arg) residues.[4][5] This specificity generates peptides that are of an ideal size and charge state for MS analysis.[5] However, a disparity in ionization efficiency exists between lysine-terminated and arginine-terminated peptides. The inherent higher basicity of the arginine side chain's guanidinium group leads to more efficient protonation and, consequently, a stronger signal in the mass spectrometer. This can result in a bias towards the detection of arginine-containing peptides and potentially incomplete protein sequence coverage, especially for proteins with a high lysine-to-arginine ratio.[6]

To address this analytical challenge, a chemical modification of lysine residues, known as guanidinylation, can be performed prior to or after tryptic digestion.[6] This application note provides a detailed protocol for the guanidinylation of protein lysine residues using O-Methylisourea sulfate, converting them into homoarginine residues. This conversion equalizes the basicity of lysine and arginine cleavage sites, thereby enhancing the ionization of lysine-terminated peptides and leading to improved protein identification and sequence coverage in mass spectrometry-based proteomics.

Principle of the Method

Guanidinylation is a chemical derivatization process where the primary amino group of the lysine side chain (ε-amino group) is converted into a guanidinium group.[6] O-Methylisourea is a specific reagent for this reaction, which, under alkaline conditions (typically pH 10.5-11.0), reacts with the ε-amino group of lysine to form a homoarginine residue.[7] The pKa of the lysine side chain is around 10.5, and maintaining the pH in this range ensures the amino group is sufficiently nucleophilic to attack the O-methylisourea.[7]

The resulting homoarginine is an analog of arginine, differing by an additional methylene group in its side chain. This modification imparts a mass increase of 42.0218 Da for each modified lysine residue.[8] Crucially, trypsin recognizes and cleaves at the C-terminal side of homoarginine, analogous to its action on arginine. This preserves the specificity of the tryptic digest while ensuring that the resulting peptides all terminate with a highly basic residue, leading to more uniform and enhanced signal intensity in MALDI-TOF and ESI mass spectrometry.[6][9]

Caption: Chemical conversion of lysine to homoarginine via guanidinylation.

Materials and Reagents

Materials
  • Microcentrifuge tubes (0.5 mL or 1.5 mL)

  • Pipettes and sterile, low-retention tips

  • Heating block or water bath

  • Vortex mixer

  • pH meter or pH strips

  • Fume hood

Reagents
  • Protein sample (0.025-10 µg in a suitable buffer)

  • O-Methylisourea hemisulfate salt (OMI) (e.g., Thermo Scientific™, Product No. 89895)[10]

  • Ammonium Hydroxide (NH₄OH), 28-30% solution

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing Grade Modified Trypsin (e.g., Promega, Thermo Scientific™)

  • Trifluoroacetic acid (TFA), 10% solution

  • Ultrapure water (LC-MS grade)

Safety Precautions: O-Methylisourea sulfate is a hazardous substance that may cause skin and serious eye irritation, respiratory irritation, and is suspected of causing genetic defects.[11] Always handle this reagent in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Consult the Safety Data Sheet (SDS) before use.[11][12]

Experimental Protocol

This protocol is designed for in-solution digestion and is divided into three main stages: 1) Protein Denaturation, Reduction, and Alkylation; 2) Guanidinylation; and 3) Tryptic Digestion.

experimental_workflow cluster_guanidination Guanidinylation Step (Optional) start Protein Sample denature_reduce 1. Denature & Reduce (e.g., 95°C, 5 min with DTT) start->denature_reduce alkylate 2. Alkylate (IAA, 20 min, dark) denature_reduce->alkylate guanidinylate 3. Guanidinylate (OMI, NH₄OH, 65°C, 12 min) alkylate->guanidinylate Guanidination Path digest 4. Tryptic Digest (Trypsin, 37°C, 3-5 hr or overnight) alkylate->digest guanidinylate->digest quench 5. Quench & Acidify (TFA, pH < 3) digest->quench ms_analysis LC-MS/MS Analysis quench->ms_analysis

Caption: Workflow for guanidinylation followed by tryptic digestion.

Stage 1: Protein Denaturation, Reduction, and Alkylation

This initial stage is a standard procedure in most bottom-up proteomics workflows to unfold the protein and make cleavage sites accessible to the enzyme.[5][14]

  • Reconstitute Protein: Dissolve your protein sample (e.g., 10 µg) in 50 mM Ammonium Bicarbonate (pH ~8.0) to a final volume of ~25 µL.

  • Denature and Reduce: Add DTT to a final concentration of 10 mM. Incubate at 95°C for 5 minutes to denature the protein and reduce disulfide bonds.[10] Allow the sample to cool to room temperature.

  • Alkylate: Add Iodoacetamide (IAA) to a final concentration of 25-30 mM. Incubate in the dark at room temperature for 20-30 minutes. This step alkylates the free sulfhydryl groups of cysteine residues, preventing them from reforming disulfide bonds.[10]

Stage 2: Guanidinylation of Lysine Residues

This stage chemically modifies the lysine side chains. It is crucial to perform this step under alkaline conditions.

  • Prepare Guanidination Reagent: In a fume hood, prepare a fresh solution of O-Methylisourea. A common starting concentration is 0.5 M.[7] For example, dissolve O-Methylisourea hemisulfate salt in ultrapure water.

  • Adjust pH: Add 10 µL of Ammonium Hydroxide to the ~30 µL protein digest sample. Vortex to mix. The pH should be in the range of 10.5-11.0. Verify with a pH strip.[7]

  • Add Guanidination Reagent: Add 6 µL of the prepared Guanidination Reagent to the sample. Vortex thoroughly.[10]

  • Incubate: Incubate the reaction at 65°C for 12 minutes.[10] Note that incubation times can vary significantly depending on the protein and desired conversion efficiency, ranging from minutes to several days at lower temperatures (e.g., 20°C for 96 hours).[7][15][16] Shorter, higher-temperature incubations are often sufficient for proteomics workflows.

Stage 3: Tryptic Digestion and Sample Clean-up
  • Prepare Trypsin: Reconstitute lyophilized trypsin in a suitable buffer (e.g., 50 mM acetic acid or the provided storage solution) to a stock concentration of 1 µg/µL.

  • Dilute Sample: After guanidinylation, it may be necessary to dilute the sample to reduce the concentration of reagents that could inhibit trypsin activity. Dilute with 50 mM Ammonium Bicarbonate.

  • Add Trypsin: Add trypsin to the protein sample at a ratio of 1:20 to 1:100 (w/w, enzyme:protein). A common ratio is 1:50.

  • Digest: Incubate at 37°C for 3-5 hours or overnight.[10] Longer incubations (up to 18 hours) can increase the completeness of the digestion.[17]

  • Stop Reaction: Stop the digestion by acidifying the sample with 10% TFA to a final concentration of 0.1-1%, achieving a pH of < 3.[18] This step also prepares the sample for reversed-phase C18 desalting.

  • Desalting: Desalt the peptide mixture using a C18 ZipTip, spin column, or other appropriate method to remove salts and detergents that can interfere with MS analysis.[9]

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

Results and Discussion

Expected Outcomes
  • Mass Shift: Guanidinylated peptides will exhibit a mass increase of 42.0218 Da for each modified lysine residue. This must be accounted for as a variable modification during database searching.

  • Improved Signal: An increase in the signal intensity of formerly lysine-terminated peptides is expected, potentially 5- to 15-fold.[9]

  • Enhanced Sequence Coverage: The improved detection of lysine-containing peptides should lead to higher overall protein sequence coverage.[6]

Troubleshooting and Key Considerations
IssuePotential CauseRecommended Solution
Incomplete Guanidinylation Suboptimal pH (too low).Ensure the reaction pH is between 10.5 and 11.0.[7]
Insufficient OMIU:Lysine ratio.A molar ratio of at least 10:1 (OMIU:lysine) is a good starting point.[7]
Insufficient reaction time/temperature.Increase incubation time or temperature. Note that conditions may need to be optimized for specific proteins.[15][16]
Side Reactions Reaction with N-terminal α-amino group.This is an inherent side reaction, particularly with free amino acids.[7][19] Optimized pH and reagent ratios can minimize but not eliminate this.[7]
Unexpected +57 Da modification.A side reaction has been reported when using sodium-based buffers for guanidinylation.[20] Using an ammonium-based buffer system as described in this protocol is recommended.[20]
Poor Tryptic Digestion Residual guanidinylation reagents.Ensure proper dilution or buffer exchange after guanidinylation and before adding trypsin.
Incomplete denaturation/reduction.Verify the effectiveness of the initial sample preparation steps. Guanidine hydrochloride (a different reagent) can be used as a strong denaturant but must be diluted to <1M before adding trypsin.[14][18]
Validating the Protocol

To validate the effectiveness of the guanidinylation protocol, it is essential to include proper controls.

  • No Guanidinylation Control: Process an aliquot of the same protein sample through the entire protocol but omit the guanidinylation step (Stage 2).[10]

  • Monitoring Conversion: For method development, the extent of lysine conversion to homoarginine can be determined by amino acid analysis of a hydrolyzed aliquot of the modified protein.[7]

By comparing the MS results from the guanidinylated sample and the control, researchers can directly assess the improvement in signal intensity for lysine-containing peptides and the overall increase in protein sequence coverage.

Conclusion

The guanidinylation of lysine residues with O-Methylisourea sulfate is a robust and effective chemical derivatization technique in proteomics. By converting lysine to the more basic homoarginine, this method normalizes the ionization efficiency of tryptic peptides, mitigating analytical bias and significantly enhancing the detection of lysine-containing peptides. The protocol detailed herein provides a reliable framework for researchers to improve protein identification, achieve greater sequence coverage, and gain deeper insights from their mass spectrometry data.

References

  • Beardsley, R. L., & Reilly, J. P. (2003). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of Proteome Research, 2(1), 37-43. Retrieved from [Link]

  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Rapid Communications in Mass Spectrometry, 14(21), 2070-2073. Retrieved from [Link]

  • University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556. Retrieved from [Link]

  • Hale, J. E., Butler, J. P., & Knierman, M. D. (2000). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Biochemistry, 287(1), 110-117. Retrieved from [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2012). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 60(43), 10738-10742. Retrieved from [Link]

  • Maga, J. A. (1981). Measurement of Available Lysine Using the Guanidination Reaction. Journal of Food Science, 46(1), 132-134. Retrieved from [Link]

  • Pahm, A. A., et al. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in maize distillers dried grains with solubles and in ileal digesta from pigs. Animal Feed Science and Technology, 159(1-2), 101-105. Retrieved from [Link]

  • LCGC International. (2023). Novel Automated Method for Sample Preparation for Peptide Mapping. Retrieved from [Link]

  • Wiśniewski, J. R., et al. (2015). Comparison of Different Sample Preparation Protocols Reveals Lysis Buffer-Specific Extraction Biases in Gram-Negative Bacteria and Human Cells. Journal of Proteome Research, 14(11), 4839-4847. Retrieved from [Link]

  • Poulsen, J. W., et al. (2013). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Journal of Proteome Research, 12(2), 1020-1030. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Enzymatic Digestion of Protein Samples. Retrieved from [Link]

  • Wang, F., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics, 16(13), 1833-1837. Retrieved from [Link]

  • University of California, Davis. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Tabb, D. L., et al. (2016). Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics. Journal of Proteome Research, 15(11), 4053-4061. Retrieved from [Link]

  • Adav, S. S., & Sze, S. K. (2020). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Proteomes, 8(4), 29. Retrieved from [Link]

  • Proc, J. L., et al. (2010). Effects of Modified Digestion Schemes on the Identification of Proteins from Complex Mixtures. Journal of Proteome Research, 9(10), 5460-5469. Retrieved from [Link]

  • Kelleher, N. L. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Chemical Biology, 21(1), 91-101. Retrieved from [Link]

  • Lin, M. H., & Chen, Y. J. (2022). Bottom-Up Proteomics: Advancements in Sample Preparation. International Journal of Molecular Sciences, 23(5), 2824. Retrieved from [Link]

  • Hughes, C. S., et al. (2019). Bottom-Up Proteomics: Advancements in Sample Preparation. Journal of Proteome Research, 18(3), 1157-1166. Retrieved from [Link]

  • Creative Proteomics. (2018, May 29). Strategies for Post-translational Modifications (PTMs) [Video]. YouTube. Retrieved from [Link]

  • Ge, Y., & Garcia, B. A. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 5(6), 703-712. Retrieved from [Link]

Sources

Application Note: Enhancing Peptide Detection in MALDI-TOF MS through Guanidination with O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Lysine Signal Suppression Challenge in Proteomics

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique in proteomics for the analysis of peptides and proteins. A common workflow involves the enzymatic digestion of proteins, most frequently with trypsin, which cleaves proteins C-terminal to arginine (Arg) and lysine (Lys) residues. This process generates a predictable set of peptides, creating a "peptide mass fingerprint" (PMF) unique to the parent protein.

However, a well-documented analytical bias exists within this method. Peptides terminating in arginine consistently yield stronger signals in positive-ion mode MALDI-TOF MS compared to their lysine-terminated counterparts.[1][2] This phenomenon, often termed the "arginine effect," is attributed to the higher basicity and proton affinity of arginine's guanidino group compared to lysine's ε-amino group. Consequently, arginine-containing peptides are more efficiently protonated and ionized, leading to their preferential detection. This bias can result in incomplete peptide maps, reduced protein sequence coverage, and potentially missed protein identifications, especially for proteins rich in lysine.

To mitigate this analytical challenge, chemical derivatization of the lysine side chain offers a powerful solution. Guanidination, the conversion of a primary amine to a guanidinium group, effectively transforms lysine residues into homoarginine, an arginine analog. This application note provides a detailed technical guide on the use of O-Methylisourea sulfate for the guanidination of tryptic peptides, a simple and effective pre-analytical step to enhance the signal intensity of lysine-containing peptides and improve overall protein identification in MALDI-TOF MS workflows.[3][4]

The Principle and Chemistry of Guanidination

The core of the technique is the chemical modification of the primary ε-amino group (-NH₂) on the side chain of lysine residues. O-Methylisourea is a highly specific reagent for this purpose under optimized conditions.

The Reaction Mechanism:

The guanidination reaction proceeds via a nucleophilic attack of the deprotonated ε-amino group of lysine on the O-Methylisourea molecule. For this to occur efficiently, the reaction must be carried out under alkaline conditions (typically pH > 10.5), which ensures the lysine's amino group is in its unprotonated, nucleophilic state.[4][5][6] The reaction converts the primary amine into a significantly more basic guanidino group, yielding a homoarginine residue. This chemical transformation results in a predictable monoisotopic mass increase of 42.0218 Da for each modified lysine residue.[1][7]

Caption: Chemical conversion of a lysine residue to a homoarginine residue.

Why Guanidination Works: The "Arginine Effect"

The strategic advantage of this derivatization lies in leveraging the "arginine effect." The guanidinium group of arginine (pKa ≈ 12.5) is significantly more basic than the primary amine of lysine (pKa ≈ 10.5). By converting lysine to homoarginine, which possesses a similar guanidinium group, the proton affinity of the peptide is increased. This leads to more efficient protonation during the MALDI ionization process, resulting in a 5- to 15-fold increase in signal intensity for formerly lysine-terminated peptides.[4][8] This signal enhancement balances the ionization efficiency across all tryptic peptides, providing a more complete and representative peptide mass fingerprint.

Experimental Design and Key Parameters

Successful guanidination requires careful control of several experimental variables. Understanding the causality behind these parameters is crucial for achieving complete and specific derivatization.

ParameterRecommended ConditionRationale & Scientific Justification
pH 10.5 - 11.0The reaction is pH-dependent. The ε-amino group of lysine must be deprotonated to act as a nucleophile. A pH well above its pKa (~10.5) ensures the equilibrium favors the reactive, uncharged amine.[5][6][9]
Reaction Buffer Ammonium Bicarbonate (NH₄HCO₃)Use a volatile buffer that does not contain primary amines (e.g., Tris), which would compete with lysine for the reagent. Ammonium hydroxide can also be used to adjust the pH.[4]
Reagent O-Methylisourea sulfate or hemisulfate saltThe sulfate salt is the common commercial form. It is stable and dissolves in aqueous solutions to provide the active reagent.
Reaction Time 2-4 hours to overnightWhile shorter incubation times can work, an overnight reaction at room temperature is often used to ensure the reaction proceeds to completion.[7]
Temperature Room Temperature (~25°C) or 37°CThe reaction proceeds efficiently at room temperature. Slightly elevated temperatures (e.g., 37°C) can be used to shorten the reaction time.
Post-Reaction Cleanup Required for sulfate salt protocolsThe non-volatile salts from the O-Methylisourea sulfate reagent and the alkaline buffer can interfere with MALDI crystallization and suppress the signal. Desalting is a critical step.

A Note on Side Reactions: While O-Methylisourea is highly specific for the ε-amino group of lysine, reactions with the N-terminal α-amino group can occur, particularly in the case of free (unincorporated) lysine or peptides with N-terminal glycine residues.[1][5][9] Following the optimized protocols described below minimizes these side reactions.

Detailed Protocols

Two primary protocols are presented. Protocol 1 describes the conventional method using O-Methylisourea sulfate, which requires a final desalting step. Protocol 2 outlines a more advanced method using a prepared "freebase" reagent, which cleverly removes interfering salts prior to the reaction, eliminating the need for post-reaction desalting and streamlining the workflow.[4][8]

Guanidination_Workflow cluster_input Input Sample cluster_protocol1 Protocol 1: Conventional Method cluster_protocol2 Protocol 2: Freebase Method cluster_output Analysis Tryptic_Digest Tryptic Digest (Peptide Mixture) Add_Reagent 1. Add O-Methylisourea Sulfate & Base Tryptic_Digest->Add_Reagent Add_Freebase 2. Add Freebase Reagent to Sample Tryptic_Digest->Add_Freebase Incubate1 2. Incubate (pH 10.5-11) Add_Reagent->Incubate1 Desalt 3. Desalt Sample (e.g., ZipTip) Incubate1->Desalt MALDI_Analysis MALDI-TOF MS Analysis Desalt->MALDI_Analysis Prepare_Freebase 1. Prepare Freebase O-Methylisourea Prepare_Freebase->Add_Freebase Incubate2 3. Incubate Add_Freebase->Incubate2 Incubate2->MALDI_Analysis

Caption: Comparison of conventional and freebase guanidination workflows.

Protocol 1: Conventional Guanidination with Post-Reaction Desalting

This robust protocol is suitable for routine applications.

Materials:

  • O-Methylisourea hemisulfate salt (e.g., Sigma-Aldrich MS0100 kit components or equivalent)[1]

  • Ammonium Hydroxide (NH₄OH), ~7.4 M

  • Peptide sample (previously digested with trypsin and lyophilized or in a low-salt buffer)

  • Desalting tips (e.g., C18 ZipTips)

  • Standard MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA)

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation: Prepare a 1.0 M solution of O-Methylisourea. For example, dissolve 50 mg of O-methylisourea hemisulfate in 119 µL of water. Note: This solution can be stored frozen for extended use.[1][4]

  • Sample Reconstitution: Reconstitute the dried peptide digest in 10-20 µL of deionized water or a volatile buffer like 50 mM ammonium bicarbonate.

  • pH Adjustment: To the peptide solution, add concentrated ammonium hydroxide to adjust the pH to ~11. A common approach is to mix the sample, O-methylisourea solution, and ammonium hydroxide in a ratio that yields the target pH. A pre-optimized mixture can be made with 119.3 µL water, 163.2 µL acetonitrile, and 96.5 µL of 14.8 N NH₄OH to dissolve 50 mg of O-methylisourea hemisulfate.[4]

  • Guanidination Reaction: Add an equal volume of the 1.0 M O-Methylisourea solution to the pH-adjusted peptide sample. Vortex briefly.

  • Incubation: Incubate the reaction mixture for 2-4 hours at 37°C or overnight at room temperature.

  • Reaction Quenching (Optional): The reaction can be stopped by acidification, for example, by adding a small volume of trifluoroacetic acid (TFA) to bring the pH below 4. This step is often combined with the desalting procedure.

  • Critical Step - Desalting: Before MALDI analysis, the sample must be desalted to remove non-volatile salts. Use a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions. Elute the derivatized peptides in a suitable solvent for MALDI spotting (e.g., 50% acetonitrile, 0.1% TFA).

  • MALDI Analysis: Co-crystallize the desalted, guanidinated peptide sample with an appropriate MALDI matrix (e.g., HCCA) on the target plate and acquire the mass spectrum.

Protocol 2: Streamlined Guanidination using a "Freebase" Reagent

This improved method removes interfering sulfate salts before the reaction, eliminating the need for a separate desalting step and thereby increasing sample throughput and recovery.[4][8]

Materials:

  • O-Methylisourea hemisulfate salt

  • Ammonium Hydroxide (NH₄OH), concentrated (e.g., 14.8 M)

  • Acetonitrile (ACN)

  • Peptide sample

  • MALDI Matrix (HCCA)

  • Microcentrifuge tubes

Procedure:

  • "Freebase" Reagent Preparation (Critical Step): a. In a microcentrifuge tube, combine 50 mg of O-methylisourea hemisulfate with 96.5 µL of concentrated (14.8 M) ammonium hydroxide. b. Vortex vigorously for 30 seconds. A white precipitate (ammonium sulfate) will form. c. Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes to pellet the ammonium sulfate precipitate. d. Carefully collect the supernatant, which contains the O-Methylisourea in its "freebase" form. This reagent is the key to the salt-free reaction.[4]

  • Guanidination Reaction: a. To your dried peptide sample, add 5-10 µL of the freshly prepared freebase O-Methylisourea supernatant. b. Ensure the sample is fully dissolved and vortex briefly. The pH of the freebase reagent is sufficiently high (~11) to drive the reaction.

  • Incubation: Incubate the mixture for 2-4 hours at 37°C.

  • Drying: After incubation, dry the sample completely in a vacuum centrifuge.

  • MALDI Analysis: Reconstitute the dried, guanidinated peptides directly in 1-2 µL of MALDI matrix solution (e.g., HCCA in 50% ACN, 0.1% TFA), spot onto the target plate, and acquire the mass spectrum. No desalting is required.

Expected Results and Data Interpretation

The primary indicator of a successful guanidination reaction is a mass shift in the MALDI-TOF spectrum.

  • Mass Shift: Every peptide containing one or more lysine residues should exhibit a mass increase corresponding to the number of lysines multiplied by 42.0218 Da.

  • Signal Enhancement: The peak intensity of formerly lysine-terminated peptides should be significantly increased relative to their intensity in an underivatized control sample. In many cases, peptides that were previously undetectable will appear in the spectrum.[3]

Table of Expected Monoisotopic Mass Increases:

Number of Lysine ResiduesChemical ModificationTotal Mass Increase (Da)
1C₁H₂N₂+42.0218
2C₂H₄N₄+84.0436
3C₃H₆N₆+126.0654

Comparing the spectra before and after guanidination provides a clear validation of the procedure's success and its impact on equalizing peptide signals for more comprehensive protein analysis.

Safety and Handling

O-Methylisourea sulfate and its derivatives should be handled with appropriate care in a laboratory setting.

  • Hazard Profile: O-Methylisourea sulfate is an irritant to the eyes, respiratory system, and skin.[10] Some safety data sheets also indicate it is suspected of causing genetic defects.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid reagent and its solutions.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[11]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Partial mass shifts or low-intensity derivatized peaks)1. Suboptimal pH (< 10.5). 2. Insufficient reaction time or temperature. 3. Degraded reagent.1. Verify the pH of the reaction mixture. Increase the concentration of the base (e.g., NH₄OH). 2. Increase incubation time or temperature (e.g., overnight at RT or 4 hours at 37°C). 3. Use fresh or properly stored O-Methylisourea.
No Reaction (Spectrum identical to underivatized control)1. Incorrect pH (too low). 2. Presence of primary amines (e.g., Tris buffer) in the sample, which consumed the reagent.1. Ensure the reaction pH is between 10.5 and 11.0. 2. Ensure the peptide sample is in a compatible buffer (e.g., water, ammonium bicarbonate) before starting.
Poor Signal / No Peaks after MALDI analysis1. (Protocol 1) Incomplete desalting; high salt concentration is suppressing the signal. 2. Sample loss during handling or desalting steps.1. Repeat the desalting step, ensuring proper conditioning, binding, washing, and elution. 2. Handle samples carefully; consider using low-binding microcentrifuge tubes. The freebase protocol (Protocol 2) can minimize this issue.
Unexpected Mass Shifts Side reaction with N-terminal α-amino group.This is sometimes unavoidable for certain peptides but is minimized by adhering to the protocol. The mass shift will still be a multiple of +42.02 Da.

References

  • Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
  • Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry.
  • O-METHYLISOUREA SULFATE - Safety D
  • Enhancing the Intensities of Lysine-Terminated Tryptic Peptide Ions in Matrix-Assisted Laser desorption/ioniz
  • SAFETY DATA SHEET - O-Methylisourea hemisulf
  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC - NIH.
  • Evaluation of chemical derivatisation methods for protein identification using MALDI MS/MS. International Journal of Peptide Research and Therapeutics.
  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine.
  • Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed.
  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. NIH.
  • Derivatization of peptides for improved detection by mass spectrometry. Books.
  • ProteoMass™ Guanidination Kit (MS0100) - Bulletin. Sigma-Aldrich.
  • Technical Support Center: O-Methylisourea Guanidinyl
  • O-Methylisourea hydrogen sulfate SDS, 52328-05-9 Safety D
  • O-Methylisourea Sulfate | 52328-05-9. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Increased Sensitivity of Tryptic Peptide Detection by MALDI-TOF Mass Spectrometry Is Achieved by Conversion of Lysine to Homoarginine.
  • o-Methylisourea bisulfate - Material Safety D

Sources

Synthesis of Cyclic Guanidines Using O--Methylisourea Sulfate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of Cyclic Guanidines in Therapeutic Discovery

The guanidinium group, a highly basic and polar functional moiety, is a cornerstone in medicinal chemistry and drug design.[1] Its ability to engage in strong ionic and hydrogen bonding interactions has made it a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Cyclic guanidines, where the guanidinium functionality is incorporated into a heterocyclic ring system, represent a particularly important class of compounds. They are key structural motifs in numerous natural products with potent biological activities and are integral to the design of novel therapeutic agents targeting a wide range of diseases.[1][2] The synthesis of these valuable scaffolds is therefore a critical endeavor in modern drug discovery.

This comprehensive guide provides a detailed exploration of a robust and versatile method for the synthesis of cyclic guanidines: the condensation of diamines with O-Methylisourea sulfate. We will delve into the underlying reaction mechanism, providing a rationale for experimental choices, and present detailed, field-proven protocols for the synthesis of various cyclic guanidine ring systems.

The Guanylation Reaction: A Mechanistic Perspective

The synthesis of cyclic guanidines from diamines and O-Methylisourea sulfate proceeds via a well-established guanidinylation reaction. The process is predicated on the electrophilic nature of the central carbon atom in the O-Methylisourea moiety.

The reaction is typically initiated by the protonation of the imino nitrogen of O-Methylisourea, which significantly enhances the electrophilicity of the guanidinyl carbon. One of the primary amino groups of the diamine then acts as a nucleophile, attacking this activated carbon. This is followed by the elimination of methanol, a good leaving group, to form an intermediate acyclic guanidine. The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the same guanidinyl carbon, leading to the formation of the cyclic guanidine and the elimination of a second molecule of methanol. The reaction is often carried out under basic conditions to facilitate the nucleophilic attack of the amine.

Diagram of the General Reaction Mechanism:

Cyclic Guanidine Synthesis Mechanism cluster_0 Activation and Initial Attack cluster_1 First Elimination and Intermediate Formation cluster_2 Intramolecular Cyclization and Final Product O-Methylisourea O-Methylisourea Sulfate Protonation Protonation (H+) O-Methylisourea->Protonation Activated_OMI Activated O-Methylisourea Protonation->Activated_OMI Intermediate_1 Tetrahedral Intermediate Activated_OMI->Intermediate_1 Nucleophilic Attack by Diamine Diamine H₂N-(CH₂)n-NH₂ Methanol_1 Methanol (CH₃OH) Intermediate_1->Methanol_1 Elimination Acyclic_Guanidine Acyclic Guanidine Intermediate Intermediate_1->Acyclic_Guanidine Intermediate_2 Tetrahedral Intermediate Acyclic_Guanidine->Intermediate_2 Intramolecular Nucleophilic Attack Methanol_2 Methanol (CH₃OH) Intermediate_2->Methanol_2 Elimination Cyclic_Guanidine Cyclic Guanidine Intermediate_2->Cyclic_Guanidine

Caption: General mechanism for the synthesis of cyclic guanidines.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of representative five-, six-, and seven-membered cyclic guanidines. These protocols are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 1: Synthesis of 2-Amino-2-imidazoline hydrochloride (Five-Membered Ring)

This protocol details the synthesis of 2-amino-2-imidazoline, a key building block for many pharmaceuticals, from ethylenediamine and O-Methylisourea sulfate.

Materials:

  • Ethylenediamine

  • O-Methylisourea sulfate

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (for pH adjustment)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethylenediamine (0.1 mol, 6.01 g) in 100 mL of methanol.

  • Reagent Addition: To the stirred solution, add O-Methylisourea sulfate (0.1 mol, 17.22 g) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold methanol. The product can be further purified by recrystallization from ethanol.

Expected Yield: 75-85%

Protocol 2: Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine hydrochloride (Six-Membered Ring)

This protocol outlines the synthesis of 2-amino-1,4,5,6-tetrahydropyrimidine, a valuable scaffold in medicinal chemistry, from 1,3-diaminopropane.

Materials:

  • 1,3-Diaminopropane

  • O-Methylisourea sulfate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (for pH adjustment)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3-diaminopropane (0.1 mol, 7.41 g) in 100 mL of ethanol.

  • Reagent Addition: Slowly add O-Methylisourea sulfate (0.1 mol, 17.22 g) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2 to precipitate the hydrochloride salt.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from a mixture of ethanol and water to obtain the pure product.

Expected Yield: 70-80%

Protocol 3: Synthesis of 2-Aminobenzimidazole (Fused Five-Membered Ring)

This protocol describes the synthesis of 2-aminobenzimidazole, a precursor to many anthelmintic drugs, from o-phenylenediamine.[3]

Materials:

  • o-Phenylenediamine

  • O-Methylisourea sulfate

  • Water

  • Sodium Carbonate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of o-phenylenediamine (0.1 mol, 10.81 g) in 100 mL of water.

  • Reagent Addition: Add O-Methylisourea sulfate (0.1 mol, 17.22 g) to the solution and stir.

  • Reaction: Heat the reaction mixture to 90-100°C for 3-4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated solution of sodium carbonate until a precipitate is formed.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 2-aminobenzimidazole.

Expected Yield: 80-90%

Data Presentation: A Comparative Overview

The following table summarizes the reaction conditions and yields for the synthesis of various cyclic guanidines using O-Methylisourea sulfate.

Diamine SubstrateCyclic Guanidine ProductRing SizeSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethylenediamine2-Amino-2-imidazoline5MethanolReflux4-675-85
1,3-Diaminopropane2-Amino-1,4,5,6-tetrahydropyrimidine6EthanolReflux6-870-80
o-Phenylenediamine2-Aminobenzimidazole5 (fused)Water90-1003-480-90

Safety, Handling, and Disposal of O-Methylisourea Sulfate

O-Methylisourea sulfate is a chemical that requires careful handling to ensure laboratory safety.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][5][6]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5] Avoid generating dust.[4][5]

Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[4][5] Do not allow the chemical to enter drains.[4]

Conclusion: A Versatile Reagent for Cyclic Guanidine Synthesis

O-Methylisourea sulfate is a readily available and effective reagent for the synthesis of a variety of cyclic guanidines. The reaction with diamines provides a straightforward and generally high-yielding route to these important heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize novel cyclic guanidine-containing molecules for the advancement of drug discovery and development.

References

  • Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews.

  • O-METHYLISOUREA SULFATE - Safety Data Sheet - ChemicalBook.

  • o-Methylisourea bisulfate - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

  • O-Methylisourea hydrogen sulfate SDS, 52328-05-9 Safety Data Sheets - ECHEMI.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Synthesis of 2-imidazolines - Organic Chemistry Portal.

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation - ArTS - UniTS.

  • Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. ResearchGate.

  • Applications of Guanidine in Pharmaceutical Field - JOCPR.

  • methylisourea hydrochloride - Organic Syntheses Procedure.

  • CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents.

  • A kind of new preparation method of o-methylisourea methylsulfate - Eureka | Patsnap.

  • Synthesis and crystal structure of o-methylisourea hydrosulfate - ResearchGate.

  • CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents.

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry.

  • CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI.

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI.

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.

Sources

Troubleshooting & Optimization

optimizing pH for efficient guanidinylation with O-Methylisourea sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for optimizing the guanidinylation of primary amines using O-Methylisourea sulfate, with a specific focus on the critical role of pH. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this powerful modification technique.

Section 1: FAQs - The Fundamentals of pH in Guanidinylation

This section addresses the core principles governing the guanidinylation reaction, explaining the causal relationship between pH and reaction efficiency.

Q1: Why is reaction pH the most critical parameter for successful guanidinylation with O-Methylisourea?

A: The pH of the reaction medium is paramount because it directly controls the nucleophilicity of the target amine. The guanidinylation reaction is a nucleophilic attack by the primary amine (e.g., the ε-amino group of a lysine residue) on the O-Methylisourea molecule. For this attack to occur, the amine must be in its unprotonated, free-base form[1]. The equilibrium between the protonated (R-NH3+) and unprotonated (R-NH2) forms of an amine is dictated by the pH of the solution and the amine's pKa value.

The pKa of the ε-amino group of lysine is approximately 10.5[2].

  • Below the pKa (e.g., pH < 9.5): The vast majority of lysine's side chains will be in the protonated, ammonium form (R-NH3+). This form is not nucleophilic and will not react with O-Methylisourea, leading to little or no product formation[3].

  • Above the pKa (e.g., pH > 10.5): A significant population of the amino groups will be deprotonated (R-NH2). This free amine is a potent nucleophile, enabling the reaction to proceed efficiently[2][3].

Therefore, maintaining an alkaline pH is a non-negotiable requirement for driving the reaction forward.

ph_effect low_ph_lysine Lysine-NH3+ (Protonated) low_ph_result No Reaction low_ph_lysine->low_ph_result Not Nucleophilic high_ph_lysine Lysine-NH2 (Deprotonated) high_ph_result Guanidinylation high_ph_lysine->high_ph_result Nucleophilic

Diagram: Effect of pH on Lysine's Amino Group Reactivity.

Q2: What is the optimal pH range for the reaction, and what happens if the pH is too high?

A: The generally accepted optimal pH range for guanidinylation with O-Methylisourea is between 10.5 and 11.5 [3][4][5][6]. For milk protein, a pH of 10.8 was found to be optimal, though this can vary for different proteins[3][5].

While a high pH is necessary, an excessively alkaline environment (e.g., pH > 12) can introduce undesirable side reactions and stability issues:

  • Increased Reagent Decomposition: O-Methylisourea can undergo hydrolysis, which is accelerated at very high pH values.

  • Formation of Lysinoalanine: Under strongly alkaline conditions, especially with heating, lysine can react with dehydroalanine (formed from cysteine or serine) to create the lysinoalanine cross-link, which is an unwanted modification[5].

  • Amino Acid Racemization: High pH can increase the rate of racemization of amino acid residues in proteins from their natural L-form to the D-form, potentially impacting biological activity and structural integrity[5].

Q3: Which base should I use to adjust the pH of my reaction?

A: The choice of base depends on your substrate and downstream applications.

BaseAdvantagesDisadvantagesBest For
Ammonium Hydroxide (NH₄OH) Volatile, can be easily removed by lyophilization or vacuum centrifugation[7]. Commonly used in proteomics workflows[4].Can potentially react as a competing nucleophile, though this is generally minimal at high concentrations of the target amine.Proteomics applications where downstream mass spectrometry is planned and removal of non-volatile salts is critical[2][7].
Sodium Hydroxide (NaOH) Strong, non-volatile base that provides stable pH control.Introduces sodium ions, which can be difficult to remove and may interfere with mass spectrometry and certain chromatographic methods.Small molecule synthesis where purification methods like column chromatography can effectively remove the resulting salts.
Triethylamine (TEA) / DIPEA Organic, non-nucleophilic bases often used in organic synthesis.Can be difficult to remove completely. May not be strong enough to consistently maintain the required pH > 10.5.Specific organic synthesis applications, particularly with sensitive substrates in aprotic solvents.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to directly address specific issues encountered during experiments.

Q: My reaction is incomplete, and I have a low yield of my guanidinylated product. What is the first thing to check?

A: Verify the pH of your reaction mixture. This is the most common cause of incomplete conversion[3]. Do not assume the pH is correct after adding your base; measure it directly using a calibrated pH meter with a micro-probe if necessary. The pH should be stable within the optimal range of 10.5-11.5 throughout the reaction[3][7]. A low pH (e.g., below 10) will result in a high amount of unreacted starting material[3].

troubleshoot_yield cluster_ph_ok If pH is correct... start Low Guanidinylation Yield check_ph Is the final reaction pH confirmed to be 10.5-11.5? start->check_ph check_ratio Is OMIU:Amine ratio sufficient (e.g., >10:1)? check_ph->check_ratio Yes adjust_ph Action: Re-adjust pH with appropriate base and re-measure. check_ph->adjust_ph No check_time Is reaction time sufficient (can be 24-96 hours)? check_ratio->check_time check_reagent Is the O-Methylisourea reagent fresh/non-degraded? check_time->check_reagent

Diagram: Troubleshooting Workflow for Low Reaction Yield.

Q: I'm seeing a significant side product corresponding to a double-derivatization of my peptide/amino acid. Is this related to pH?

A: Yes, this is a known side reaction, especially when working with free amino acids or peptides with an available N-terminal α-amino group[3]. The α-amino group typically has a lower pKa than the ε-amino group of lysine, meaning it becomes a potent nucleophile at a lower pH. While optimizing the pH can help favor the modification of lysine, it is very difficult to eliminate this side reaction completely, as both groups will be reactive in the optimal pH range[3]. If specificity is critical, protecting the α-amino group before guanidinylation may be necessary.

Q: My O-Methylisourea is the hemisulfate salt. How does the sulfate affect the reaction and downstream analysis?

A: The O-Methylisourea hemisulfate salt is acidic and will lower the pH of your solution upon addition[8]. You must account for this by adding sufficient base to reach the target alkaline pH. More importantly, the sulfate is a non-volatile salt that significantly suppresses ionization in mass spectrometry (MALDI and ESI), leading to poor signal intensity and low-quality data[2][7]. For any MS-based analysis, the sulfate must be removed. This can be done post-reaction via desalting columns or pre-reaction by preparing an "O-Methylisourea-freebase" reagent[2][7].

Q: How should I adjust the pH for purification after the reaction is complete?

A: To stop the reaction, the pH should be lowered to below 8.0 by adding an acid, such as trifluoroacetic acid (TFA) or formic acid, especially if you plan to use reverse-phase HPLC for purification[4]. This protonates any remaining primary amines, quenching their nucleophilicity. The choice of acid should be compatible with your purification strategy. For protein purification via methods like dialysis or size-exclusion chromatography, adjusting the pH with a buffer suitable for your protein's stability is recommended[3].

Section 3: Key Experimental Protocols

Protocol 1: General Guanidinylation of Peptides for Mass Spectrometry Analysis

This protocol is adapted for modifying tryptic peptides to convert lysine residues into homoarginine, enhancing their detection by mass spectrometry[2][4].

  • Sample Preparation: Start with a dried sample of your tryptic peptide digest (e.g., 1-10 µg).

  • Reagent Preparation: Prepare a 1.0 M O-Methylisourea hemisulfate solution. This will serve as the guanidination reagent.

  • pH Adjustment:

    • To the dried peptide sample, add 10 µL of a suitable base, such as 2.85 M ammonium hydroxide, to create a basic environment[4].

    • Add 10 µL of the 1.0 M guanidination reagent to the sample.

    • Vortex the mixture thoroughly. Confirm the final pH is >10.5. Adjust with small additions of the base if necessary.

  • Incubation: Incubate the reaction mixture for 30 minutes at 65°C[4]. Note: For proteins or complex substrates, longer incubation times (e.g., 24-96 hours) at lower temperatures (e.g., 20°C) may be required[3][5].

  • Reaction Quenching: Stop the reaction by adding 30-60 µL of a stop solution, such as 10% Trifluoroacetic Acid (TFA)[4].

  • Sample Cleanup: Desalt the sample using a C18 ZipTip or a similar solid-phase extraction method to remove salts and excess reagents before MS analysis.

Protocol 2: Preparation of O-Methylisourea-freebase for Salt-Free Guanidinylation

This protocol removes the interfering sulfate ions before the reaction, eliminating the need for post-reaction desalting[2][7].

  • Initial Dissolution: Dissolve 50 mg of O-Methylisourea hemisulfate in 51 µL of deionized water.

  • Sulfate Precipitation: Add 64 mg of barium hydroxide octahydrate. This provides a 1:1 molar ratio of barium to sulfate, which will precipitate as insoluble barium sulfate (BaSO₄).

  • Mixing: Vortex the slurry vigorously for 10 minutes to ensure complete reaction.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., >20,000 x g) for 5 minutes at 4°C to pellet the barium sulfate precipitate.

  • Supernatant Collection: Carefully collect the supernatant, which contains the O-Methylisourea-freebase.

  • Final Reagent Formulation: To the collected supernatant, add acetonitrile and ammonium hydroxide to achieve the desired final concentrations for your reaction (e.g., 1.0 M O-Methylisourea-freebase, 50% acetonitrile, 1.75 N NH₄OH)[7]. This solution is now ready for use in your guanidinylation reaction as described in Protocol 1 (steps 3a and onward, using this solution as the guanidination reagent).

References

  • Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. (2024). MDPI. Retrieved from [Link]

  • Palaitis, W., & Curran, J. R. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science, 22(3), 99–103. Retrieved from [Link]

  • U.S. Patent No. 3,931,316. (1976). Google Patents.
  • Beardsley, R. L., & Reilly, J. P. (2002). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of Proteome Research, 1(4), 333–338. Retrieved from [Link]

  • Chinese Patent No. CN105669496A. (2016). Google Patents.
  • Chinese Patent No. CN108047094B. (2020). Google Patents.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved from [Link]

  • Guanidine analyzed with HPLC- AppNote. (n.d.). MicroSolv. Retrieved from [Link]

  • (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. (2002). ResearchGate. Retrieved from [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). National Institutes of Health. Retrieved from [Link]

  • How to detection the gunidine hydrochloride by HPLC?? (2018). ResearchGate. Retrieved from [Link]

  • Measurement of Available Lysine Using the Guanidination Reaction. (1981). ResearchGate. Retrieved from [Link]

  • A preliminary study on the length of incubation needed to maximize guanidination of lysine in. (2010). Animal Feed Science and Technology. Retrieved from [Link]

  • Guanidination reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. (2013). National Institutes of Health. Retrieved from [Link]

  • GUANIDATION OF AMINO ACIDS. (1965). Iowa State University Digital Repository. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). LCGC Europe. Retrieved from [Link]

  • Evaluating the influence of pH adjustment on chemical purification efficiency and the suitability of industrial by-products as alkaline agents. (2018). PubMed. Retrieved from [Link]

  • methylisourea hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and crystal structure of o-methylisourea hydrosulfate. (2005). ResearchGate. Retrieved from [Link]

  • O-methylisourea methyl sulfate. (n.d.). PubChem. Retrieved from [Link]

  • Evaluating the influence of pH adjustment on chemical purification efficiency and the suitability of industrial by-products as alkaline agents. (2018). ResearchGate. Retrieved from [Link]

Sources

how to avoid side reactions with O-Methylisourea sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Methylisourea Sulfate

Welcome to the technical support center for O-Methylisourea sulfate (OMIU sulfate). This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent for the guanylation of primary amines. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired guanidinylated products.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of O-Methylisourea sulfate and what is the basic reaction mechanism?

O-Methylisourea sulfate is predominantly used for the guanylation of primary amines, converting them into guanidinium groups. This is particularly common in peptide and protein chemistry for modifying lysine residues to homoarginine. The reaction proceeds through a nucleophilic attack by the deprotonated primary amine on the electrophilic carbon atom of O-Methylisourea. This is followed by the elimination of methanol, resulting in the formation of a stable, protonated guanidinium group.[1]

Q2: I'm observing incomplete conversion of my starting amine. What are the most likely causes?

Incomplete conversion is a frequent issue and can often be traced back to several key factors:[2]

  • Suboptimal pH: The guanylation reaction is highly dependent on pH. The primary amine of your substrate (e.g., the ε-amino group of lysine) must be deprotonated to act as an effective nucleophile. This is favored at a pH above its pKa, typically in the range of 10.5-11.4.[2][3] If the pH is too low, a significant portion of the amine will be protonated and unreactive.[2]

  • Insufficient Reaction Time: This reaction can be slow, sometimes requiring several days to approach maximum conversion.[2][3] Monitoring the reaction over time is crucial to determine the optimal duration for your specific substrate.

  • Inadequate Reagent Stoichiometry: An insufficient excess of O-Methylisourea sulfate can lead to incomplete reaction. For substrates like free L-lysine, a 10:1 molar ratio of OMIU to lysine has been used to achieve a 75% yield of homoarginine.[2] However, the optimal ratio can vary.

  • Reagent Quality: O-Methylisourea sulfate can degrade over time. Using a fresh, high-purity batch is essential for consistent and efficient reactions.

Q3: What are the most common side products I should be aware of when using O-Methylisourea sulfate?

The most significant and commonly observed side reaction is the formation of double-derivatized products, especially when working with amino acids like lysine.[2][4] In this case, O-Methylisourea can react with both the primary ε-amino group and the α-amino group.[4] This not only consumes your reagent but also complicates purification and can lead to an underestimation of the desired modification.[2] Other potential side reactions include hydrolysis of the O-Methylisourea reagent itself, which is accelerated at very high pH.

Q4: Can I use O-Methylisourea sulfate to guanidinylate secondary amines?

Generally, O-Methylisourea sulfate is not the preferred reagent for guanidinylating secondary amines. The reaction is typically much slower and less efficient compared to primary amines due to increased steric hindrance.[5] For these substrates, more reactive guanidinylating agents are recommended, such as N,N'-Di-Boc-N''-triflylguanidine, which is known for its high reactivity with sterically hindered amines.[6]

Troubleshooting Guide: Low Yield & Impurity Formation

This section provides a structured approach to diagnosing and solving common problems encountered during guanylation reactions with O-Methylisourea sulfate.

Issue 1: Low Yield of the Desired Guanidinylated Product

Low yields are frustrating but can often be resolved by systematically evaluating your reaction parameters.[7][8][9]

Potential Cause Recommended Action & Explanation
Incorrect pH Verify and adjust the pH of your reaction mixture to be within the optimal range of 10.5-11.4. [2][3] Use a calibrated pH meter. The amine nucleophile must be deprotonated to be reactive. Below its pKa, the amine is protonated and non-nucleophilic, halting the reaction.
Reaction Time Too Short Perform a time-course experiment. Analyze aliquots at various time points (e.g., 24, 48, 72, 96 hours) to determine when the reaction reaches its maximum conversion. For some substrates, incubation times of 3 days or longer are necessary.[2][3]
Suboptimal Temperature Ensure the reaction is maintained at the recommended temperature. While many protocols run at room temperature (~20-25°C), some systems may benefit from gentle heating (e.g., 30-40°C) to increase the reaction rate.[2][10] However, be cautious, as higher temperatures can also accelerate reagent decomposition and side reactions.
Reagent Stoichiometry Increase the molar excess of O-Methylisourea sulfate. Start with a 10:1 ratio of OMIU to your amine and consider increasing it if yields remain low.[2] This helps to drive the reaction to completion.
Poor Reagent Quality Use a fresh bottle of O-Methylisourea sulfate. If you suspect your current stock is old or has been improperly stored, it may have hydrolyzed. OMIU is sensitive to moisture.[11]
Issue 2: Presence of Multiple Products or Unidentified Impurities

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) points towards the formation of side products.

Potential Cause Recommended Action & Explanation
Double-Derivatization This is common with free amino acids where both α- and ε-amino groups can react.[4] While difficult to eliminate completely, you can try to minimize this by carefully controlling the stoichiometry and pH. [2] It is an inherent side reaction to consider during purification.
Reaction with Other Nucleophiles If your substrate contains other nucleophilic groups (e.g., thiols), they may compete with the target amine. Consider using protecting groups for these other functionalities before performing the guanylation reaction.
Hydrolysis of OMIU At very high pH or in the presence of excessive water, O-Methylisourea can hydrolyze, rendering it inactive. Ensure your pH does not significantly exceed 11.5 and use anhydrous solvents where appropriate.
Interfering Salts When using O-methylisourea hemisulfate, the sulfate salt can interfere with downstream analysis, particularly in mass spectrometry.[12] This can suppress your signal and be mistaken for a low-yield reaction. Perform a desalting step after the reaction using methods like dialysis, gel filtration, or TCA precipitation.[12]

Experimental Workflow & Protocols

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues in guanylation reactions.

TroubleshootingWorkflow Start Low Yield or Impurities Detected Check_pH Is pH between 10.5-11.4? Start->Check_pH Adjust_pH Adjust pH with Base (e.g., NaOH) Check_pH->Adjust_pH No Check_Time Was Reaction Time Sufficient? Check_pH->Check_Time Yes Analyze Re-run Reaction & Analyze Adjust_pH->Analyze Increase_Time Increase Reaction Time (Perform Time-Course) Check_Time->Increase_Time No Check_Stoich Is OMIU:Amine Ratio > 10:1? Check_Time->Check_Stoich Yes Increase_Time->Analyze Increase_Stoich Increase Molar Excess of OMIU Check_Stoich->Increase_Stoich No Check_Purity Are Starting Materials Pure? Check_Stoich->Check_Purity Yes Increase_Stoich->Analyze Purify_SM Purify Starting Materials / Use Fresh Reagent Check_Purity->Purify_SM No Check_Purity->Analyze Yes Purify_SM->Analyze Success Problem Solved Analyze->Success

Caption: Troubleshooting workflow for OMIU guanylation reactions.

Protocol 1: General Procedure for Guanylation of Lysine Residues in a Protein

This protocol is a starting point and may require optimization for your specific protein.

  • Protein Preparation: Dissolve the protein sample in a suitable buffer. A common starting point is to dissolve it directly in the O-Methylisourea solution.

  • Reaction Setup:

    • Prepare a 0.5 M to 0.6 M solution of O-Methylisourea sulfate.[3]

    • Adjust the pH of the solution to 10.8 - 11.4 using a suitable base like NaOH or NH4OH.[3] This high pH is critical for deprotonating the lysine ε-amino groups.

    • Combine the protein solution with the OMIU solution.

  • Incubation: Incubate the reaction mixture at 20°C for 96 hours or longer, depending on the results of your time-course optimization.[2] Gentle agitation is recommended.

  • Reaction Monitoring: Monitor the conversion of lysine to homoarginine using an appropriate analytical method, such as amino acid analysis after acid hydrolysis or mass spectrometry.[2][4]

  • Workup: Once the reaction is complete, the product may require desalting to remove excess reagent and buffer salts, which can interfere with subsequent analyses like mass spectrometry.[12]

Protocol 2: Preparation of O-Methylisourea-Freebase to Minimize Salt Interference

Using the freebase form of the reagent can eliminate the need for post-reaction desalting, as it removes the interfering sulfate ions beforehand.[12]

  • Reagent Preparation:

    • Dissolve 100 mg of O-methylisourea hemisulfate in 675 µL of water.

    • Add 64 mg of barium hydroxide octahydrate (this should be a 1:1 molar ratio of barium hydroxide to sulfate).

  • Precipitation: Mix by vortexing for 10 minutes. The barium hydroxide will react with the sulfate to form insoluble barium sulfate precipitate.

  • Centrifugation: Centrifuge the mixture at 20,800 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the O-methylisourea-freebase.

  • Reaction: The collected supernatant can now be used in your guanylation reaction, following the pH and incubation guidelines described in Protocol 1.

Visualizing the Reaction: Guanylation vs. Side Reaction

The following diagram illustrates the desired reaction pathway versus the common side reaction of α-amino group modification.

ReactionMechanisms cluster_main Desired Reaction Pathway (ε-Amino Group) cluster_side Side Reaction (α-Amino Group) Lysine_e Lysine (ε-NH2) Intermediate_1 Tetrahedral Intermediate Lysine_e->Intermediate_1 + OMIU OMIU_1 O-Methylisourea (pH 10.5-11.4) Homoarginine Homoarginine Intermediate_1->Homoarginine - CH3OH Methanol_1 Methanol Intermediate_1->Methanol_1 Lysine_a Lysine (α-NH2) Intermediate_2 Tetrahedral Intermediate Lysine_a->Intermediate_2 + OMIU OMIU_2 O-Methylisourea Double_Deriv α-Guanidinylated Product Intermediate_2->Double_Deriv - CH3OH Methanol_2 Methanol Intermediate_2->Methanol_2

Caption: Desired vs. side reaction pathways in lysine guanylation.

References

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved January 10, 2026, from [Link]

  • Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Pahm, A. A., et al. (n.d.). A preliminary study on the length of incubation needed to maximize guanidination of lysine in. Animal Feed Science and Technology. Retrieved January 10, 2026, from [Link]

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37–42.
  • How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • Stancu, M. M., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. Energies, 17(6), 1344.
  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(4), 933-939.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Optimization of Guanidine Formation Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Blay, V. Y., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820.
  • Novel preparation method of O-methyl isourea methyl sulfate. (n.d.). Google Patents.
  • Low Yield Troubleshooting. (2018, August 1). PacBio. Retrieved January 10, 2026, from [Link]

  • GUANIDINE THIOCYANATE TESTING METHODS. (2025, January 27). BioSpectra. Retrieved January 10, 2026, from [Link]

  • Hengstmann, J. H., et al. (1974). Quantitative determination of guanethidine and other guanido-containing drugs in biological fluids by gas chromatography with flame ionization detection and multiple ion detection. Analytical Chemistry, 46(1), 34-9.
  • O-Methylisourea hydrogen sulfate. (n.d.). Alzchem Group. Retrieved January 10, 2026, from [Link]

  • Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide. (n.d.). Google Patents.
  • Preparation method of O-methyl isourea sulphate. (n.d.). Google Patents.
  • methylisourea hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]

  • O-Methylisourea sulfate, 99% | 29427-58-5. (n.d.). J&K Scientific. Retrieved January 10, 2026, from [Link]

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Technical Support Center: Troubleshooting Incomplete Guanidinylation of Lysine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the guanidinylation of lysine residues. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful chemical modification. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to diagnose and resolve issues of incomplete reactions, ensuring the success and reproducibility of your experiments.

Introduction to Guanidinylation

Guanidinylation is a chemical modification that converts the primary ε-amino group of a lysine residue into a homoarginine residue.[1][2][3] This transformation is valuable for several reasons: it can mimic arginine in structure and function, enhance the cell-penetrating capabilities of peptides, and improve proteolytic stability.[4] The most common reagent for this reaction is O-methylisourea, which reacts with the lysine side chain in an alkaline environment to form the more basic homoarginine.[1][5] This increased basicity is particularly advantageous in mass spectrometry, as it improves the ionization efficiency and signal intensity of lysine-containing peptides.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of lysine guanidinylation with O-methylisourea?

A1: The guanidinylation of lysine's ε-amino group with O-methylisourea proceeds via a nucleophilic attack. For the reaction to occur, the ε-amino group of the lysine side chain must be deprotonated to act as a nucleophile.[8] This is why the reaction is performed under alkaline conditions, typically at a pH above the pKa of the lysine side chain (around 10.5).[9] The deprotonated amine then attacks the electrophilic carbon of O-methylisourea, leading to the formation of a homoarginine residue and the release of methanol.

Q2: Why is my guanidinylation reaction incomplete?

A2: Incomplete conversion of lysine to homoarginine is a common issue with several potential causes.[3][9] Key factors influencing the reaction's efficiency include pH, reagent concentration, reaction time, and temperature.[10] The optimal pH can vary depending on the specific protein or peptide, but it generally falls within the range of 10.5 to 11.0.[9][10] Insufficient reagent, a reaction time that is too short, or suboptimal temperature can all lead to incomplete modification. It's also important to note that for some proteins, achieving 100% conversion can be challenging due to the local microenvironment of the lysine residues.[10][11]

Q3: Can O-methylisourea react with other amino acids or functional groups?

A3: While O-methylisourea is considered specific for the ε-amino group of lysine, it can also react with the α-amino group of the N-terminus, especially if it is a glycine residue.[12] This side reaction is more prevalent with free lysine or at the N-terminus of peptides and can lead to double-derivatized products.[8][9] Optimizing the pH and the molar ratio of O-methylisourea to lysine can help minimize this, but it may not be entirely avoidable.[8][9]

Q4: How can I accurately quantify the extent of guanidinylation?

A4: The most common and effective method for quantifying the conversion of lysine to homoarginine is through mass spectrometry.[1][6] The modification results in a predictable mass shift of +42.0218 Da for each guanidinylated lysine residue.[12] By comparing the intensities of the peaks corresponding to the unmodified and modified peptides, you can determine the reaction efficiency. Amino acid analysis can also be used, where the amount of homoarginine is quantified and converted to a molar equivalent of lysine.[5]

The conversion efficiency can be calculated using the following formula: Lysine Conversion Rate (%) = 100 x [mmol of homoarginine / (mmol of homoarginine + mmol of lysine)][5]

Troubleshooting Guide: Diagnosing and Resolving Incomplete Guanidinylation

This section provides a structured approach to troubleshooting common issues encountered during the guanidinylation of lysine residues.

Issue 1: Low Conversion Efficiency (High Amount of Unreacted Lysine)
Potential Cause Explanation Recommended Solution
Suboptimal pH The ε-amino group of lysine must be deprotonated to be nucleophilic. If the pH is too low (e.g., below 10.5), a significant portion of the lysine side chains will be protonated and unreactive.[8][9]Carefully adjust the reaction pH to the optimal range of 10.5-11.0 using a suitable base like sodium hydroxide. Note that the optimal pH can be protein-dependent.[9][10]
Insufficient Reagent An inadequate molar excess of O-methylisourea will result in an incomplete reaction.Increase the molar ratio of O-methylisourea to lysine. A 10-fold molar excess is a common starting point, but this may need to be optimized.[9]
Inadequate Reaction Time The guanidinylation reaction can be slow, sometimes requiring several days for completion at room temperature.[9][10]Increase the incubation time. Monitor the reaction progress over time using mass spectrometry to determine the optimal duration. For milk protein, an incubation of 96 hours at 20°C has been found to be optimal.[10]
Low Temperature Lower temperatures will decrease the reaction rate.While the reaction is often performed at room temperature, gentle heating (e.g., 37°C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also increase the rate of side reactions and potentially denature the protein. A procedure using incubation at 65°C for 30 minutes has also been described.[12]
Poor Reagent Quality O-methylisourea can degrade over time, leading to reduced reactivity.[9]Use a fresh, high-quality source of O-methylisourea. Store the reagent properly according to the manufacturer's instructions.
Protein/Peptide Structure Lysine residues buried within the protein's three-dimensional structure may be inaccessible to the reagent.Consider performing the reaction under denaturing conditions (e.g., in the presence of guanidine hydrochloride) to expose buried lysine residues.[13][14] However, ensure this is compatible with your downstream applications.
Issue 2: Presence of Double-Derivatized Lysine
Potential Cause Explanation Recommended Solution
Reaction with α-amino group O-methylisourea can react with the N-terminal α-amino group, particularly in free lysine or peptides.[8][9][15]This is an inherent side reaction that is difficult to eliminate completely.[9] Optimizing the pH and using the lowest effective concentration of O-methylisourea can help to minimize it.
High Reagent Concentration A very high molar excess of O-methylisourea can drive the reaction towards double derivatization.[8]Titrate the O-methylisourea concentration to find the optimal balance between high conversion of the ε-amino group and minimal reaction at the α-amino group.
Issue 3: Poor Signal or No Signal in Mass Spectrometry Analysis
Potential Cause Explanation Recommended Solution
Interfering Salts High salt concentrations from the reaction buffer can suppress ionization in MALDI-TOF MS.[6]Desalt the sample prior to MS analysis using a suitable method like C18 ZipTips. Alternatively, using O-methylisourea-freebase can circumvent the need for desalting.[6]
Low Peptide Concentration The concentration of the peptide of interest may be too low for detection.Concentrate the sample before MS analysis. Ensure that the initial protein/peptide concentration is within the recommended range for the guanidinylation protocol.

Experimental Protocols

Protocol 1: Guanidinylation of Protein-Bound Lysine in Solution

This protocol provides a general starting point for the guanidinylation of lysine residues within a protein.

Materials:

  • Protein of interest

  • O-methylisourea hemisulfate

  • 0.5 M Sodium Hydroxide (NaOH)

  • Reaction buffer (e.g., 0.5 M Tris-HCl, pH adjusted)

  • Desalting columns (e.g., C18)

  • Mass spectrometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-2 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of O-methylisourea hemisulfate in the reaction buffer. A common starting concentration is 0.5 M.[10]

  • Reaction Setup: Add the O-methylisourea solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to between 10.5 and 11.0 using 0.5 M NaOH.[9] Monitor the pH closely.

  • Incubation: Incubate the reaction mixture at room temperature (or other optimized temperature) for 24-96 hours with gentle agitation.[10]

  • Reaction Quenching: Stop the reaction by acidifying the mixture with an acid like trifluoroacetic acid (TFA) to a pH below 4.

  • Sample Cleanup: Desalt the sample to remove excess reagents and salts prior to mass spectrometry analysis.[6]

  • Analysis: Analyze the sample by mass spectrometry to determine the extent of guanidinylation by observing the mass shift of +42.0218 Da per modified lysine.[12]

Protocol 2: On-Resin Guanidinylation of Peptides

This protocol is suitable for peptides synthesized on solid support.

Materials:

  • Peptide-resin

  • N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[4]

  • Reagent Preparation: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (3-5 equivalents) and DIPEA (5-7 equivalents) in anhydrous DCM.[4]

  • Guanidinylation Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the resin at room temperature for 4-12 hours.[4]

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x).[4]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.[4]

  • Analysis: Analyze the cleaved peptide by mass spectrometry to confirm guanidinylation.

Visualizing the Workflow

Troubleshooting Logic Flow

Troubleshooting_Guanidinylation start Incomplete Guanidinylation Observed check_ms Mass Spectrometry Analysis: Unmodified Lysine Peak Present start->check_ms check_ph Is pH between 10.5-11.0? check_ms->check_ph Yes check_reagent Sufficient Molar Excess of Reagent? check_ph->check_reagent Yes adjust_ph Adjust pH to 10.5-11.0 check_ph->adjust_ph No check_time Is Reaction Time Adequate? check_reagent->check_time Yes increase_reagent Increase Reagent Concentration check_reagent->increase_reagent No check_accessibility Are Lysine Residues Accessible? check_time->check_accessibility Yes increase_time Increase Incubation Time check_time->increase_time No use_denaturant Consider Denaturing Conditions check_accessibility->use_denaturant No success Successful Guanidinylation check_accessibility->success Yes adjust_ph->check_ms increase_reagent->check_ms increase_time->check_ms use_denaturant->check_ms

Caption: A logical workflow for troubleshooting incomplete guanidinylation.

Reaction Mechanism

Guanidinylation_Mechanism cluster_reactants Reactants cluster_products Products Lysine Lysine Residue (Deprotonated ε-NH2) Homoarginine Homoarginine Residue Lysine->Homoarginine Nucleophilic Attack OMIU O-Methylisourea OMIU->Homoarginine Methanol Methanol OMIU->Methanol Leaving Group

Caption: Simplified mechanism of lysine guanidinylation with O-methylisourea.

References

  • BenchChem. (2025). Application Notes and Protocols for Peptide Modification via Guanidinylation.
  • Pap, I. S., et al. (2010). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry, 21(4), 624–635. Retrieved from [Link]

  • Paskavitz, A. L., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(18), 8567–8574. Retrieved from [Link]

  • Maga, J. A. (1981). Measurement of Available Lysine Using the Guanidination Reaction. ResearchGate. Retrieved from [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. Retrieved from [Link]

  • Pap, I. S., et al. (2010). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry, 21(4), 624–635. Retrieved from [Link]

  • Seker, E. (2017). Guanidination reaction. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Guanidinylation using N,N'-Di-Boc-Guanidine.
  • Poulsen, J. W., et al. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research, 12(2), 1020–1030. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: O-Methylisourea Guanidinylation of Lysine.
  • Rutherfurd, S. M., & Moughan, P. J. (2012). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 43(3), 973–980. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Nagasawa, K., et al. (2001). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • de Jonge, L. H., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1150–1156. Retrieved from [Link]

  • de Jonge, L. H., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to the Quantitative Analysis of Lysine Modification: Guanidination vs. Alternative Methods.
  • Paquin, J. F., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54401. Retrieved from [Link]

  • de Jonge, L. H., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1150–1156. Retrieved from [Link]

  • Findlay, B., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments, (117), 54722. Retrieved from [Link]

  • Poulsen, J. W., et al. (2013). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Findlay, B., et al. (2016). Figure 2. The method used to synthesize mixed arginine/lysine peptoids. ResearchGate. Retrieved from [Link]

  • CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate - Google Patents. (n.d.).
  • Ravindran, V., et al. (1996). Guanidination of Lysine in Cottonseed Protein. ResearchGate. Retrieved from [Link]

  • Paquin, J. F., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54401. Retrieved from [Link]

  • Ryan, W. L., & Wells, I. C. (1964). Lysine and homoarginine are closely interrelated metabolites in the rat. The Journal of Biological Chemistry, 239, 2394–2397. Retrieved from [Link]

  • de Jonge, L. H., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. Retrieved from [Link]

  • University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. Retrieved from [Link]

  • US6252103B1 - Preparation on an O-alkylisourea - Google Patents. (n.d.).
  • Ryan, W. L., & Wells, I. C. (1964). HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE. Science, 144(3622), 1122–1127. Retrieved from [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. Organic Letters, 4(20), 3517–3520. Retrieved from [Link]

  • Wikipedia. (n.d.). Homoarginine. Retrieved from [Link]

  • Miller, S. J., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(23), 15303–15313. Retrieved from [Link]

  • Holeček, M. (2022). Homoarginine synthesis from lysine and potential pathways of its metabolism. ResearchGate. Retrieved from [Link]

  • Adebiyi, O. A., et al. (2018). Conversion of lysine to homoarginine via guanidination reaction. ResearchGate. Retrieved from [Link]

  • Kulkarni, R. P., et al. (2012). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. Biomacromolecules, 13(10), 3247–3255. Retrieved from [Link]

  • Wu, Y., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(11), 4053–4062. Retrieved from [Link]

  • Gilbert, H. F., & O'Leary, M. H. (1975). Modification of arginine and lysine in proteins with 2,4-pentanedione. Biochemistry, 14(23), 5194–5199. Retrieved from [Link]

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Technical Support Center: Optimizing O-Methylisourea Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O-Methylisourea sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure your experiments are both successful and reproducible.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of O-Methylisourea sulfate, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of O-Methylisourea Hydrogen Sulfate (Cyanamide Route)

Question: We are following the cyanamide route for O-Methylisourea sulfate synthesis, but our yield for the intermediate, O-Methylisourea hydrogen sulfate, is consistently below the expected >90%. What are the likely causes and how can we improve it?

Answer: A low yield of O-Methylisourea hydrogen sulfate is a common issue that can often be traced back to several critical reaction parameters. The reaction of cyanamide, methanol, and sulfuric acid is highly sensitive to temperature, reagent quality, and the order of addition.

Causality and Solutions:

  • Temperature Control is Critical: This reaction is exothermic. If the temperature rises above the optimal range of -10°C to 20°C, side reactions can occur, leading to the decomposition of cyanamide and a reduction in yield.[1][2][3]

    • Solution: Employ a robust cooling system, such as an ice-salt bath or a cryocooler, to maintain the reaction temperature, ideally between -10°C and 0°C.[1] Add the sulfuric acid and cyanamide slowly and portion-wise to manage the exotherm.

  • Reagent Purity and Form: The purity and physical form of your starting materials are paramount.

    • Crystalline Cyanamide: Using crystalline cyanamide is recommended for achieving high yields.[1][2] Oily or polymeric cyanamide will contain impurities that can interfere with the reaction.

    • Concentrated Sulfuric Acid: The use of concentrated (96-98%) sulfuric acid is essential. The presence of excess water can lead to the hydrolysis of cyanamide, significantly lowering the yield.[1] In fact, switching from 96% to 98% sulfuric acid has been shown to increase the yield by 4-5%.[1][2]

    • Anhydrous Methanol: While technical grade anhydrous methanol is generally sufficient, ensure it has a low water content.

  • Order of Addition and Mixing: The sequence in which you combine the reactants can influence the outcome.

    • Recommended Procedure: The preferred method is to first prepare a mixture of methanol and sulfuric acid, cool it to the target temperature, and then slowly add the crystalline cyanamide.[1][2] This ensures that the cyanamide is introduced into a well-controlled, acidic environment.

  • Reaction Time: The reaction time is inversely proportional to the temperature. At -10°C to 0°C, a reaction time of 2-4 hours is generally sufficient.[1]

Experimental Protocol: Synthesis of O-Methylisourea Hydrogen Sulfate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, combine methanol and concentrated sulfuric acid (98%) in a weight ratio of 50-150 parts methanol to 100 parts sulfuric acid.[1][2]

  • Cool the mixture to between -10°C and 0°C using an external cooling bath.

  • Slowly add crystalline cyanamide to the cooled mixture while maintaining the temperature below 0°C.

  • Continue stirring at this temperature for 2-4 hours.[1]

  • The product, O-Methylisourea hydrogen sulfate, will precipitate as a colorless crystalline solid.

  • Filter the solid under vacuum and wash with a small amount of cold methanol.

  • Dry the product under vacuum at 40-50°C.[1]

Issue 2: Inefficient Conversion of O-Methylisourea Hydrogen Sulfate to O-Methylisourea Sulfate

Question: We have successfully synthesized the hydrogen sulfate intermediate, but the subsequent conversion to the neutral O-Methylisourea sulfate is giving us a low yield. How can we optimize this step?

Answer: The conversion of the hydrogen sulfate to the neutral sulfate involves reacting it with another equivalent of cyanamide. The success of this step hinges on stoichiometry, temperature, and reaction time.

Causality and Solutions:

  • Stoichiometry: An approximately equimolar amount of cyanamide to O-Methylisourea hydrogen sulfate is crucial.[1][2] A slight excess of cyanamide can sometimes be beneficial.

  • Temperature and Reaction Time: The optimal temperature range for this conversion is between 5°C and 40°C.[1][2] The reaction time is temperature-dependent:

    • At 30-40°C, the reaction may be complete in 4-6 hours.

    • At lower temperatures, such as 18°C, the reaction may require up to 20 hours.[1]

  • Solvent Volume: The amount of methanol used as the solvent is important. A weight ratio of 40 to 100 parts of methanol per 100 parts of O-Methylisourea hydrogen sulfate is recommended.[1]

  • Recycling Mother Liquor: A significant portion of the product may remain dissolved in the methanol. Recycling the filtrate from a previous batch can substantially increase the overall yield to over 80%.[1]

Experimental Protocol: Conversion to O-Methylisourea Sulfate

  • In a reaction vessel, suspend O-Methylisourea hydrogen sulfate in methanol (40-100 parts by weight per 100 parts of the hydrogen sulfate).

  • With stirring and cooling to maintain the desired temperature (e.g., 15-20°C), gradually add a near-equimolar amount of crystalline cyanamide.

  • Continue stirring for the appropriate duration based on the temperature (e.g., 18 hours at 15-20°C).[1]

  • The O-Methylisourea sulfate will precipitate. Cool the mixture (e.g., to -10°C) to maximize precipitation.[1]

  • Filter the crystalline product, wash with cold methanol, and dry under vacuum at 40°C.[1]

  • The filtrate can be used in subsequent batches to improve the overall yield.[1][4]

Issue 3: Low Yield and Impurities in the Urea-based Synthesis

Question: We are attempting the synthesis of O-Methylisourea sulfate from urea and dimethyl sulfate, but the yield is low and we are observing significant byproducts. What are the key factors to control in this synthesis?

Answer: The urea-based synthesis is an alternative that avoids the use of toxic cyanamide. However, it presents its own set of challenges, primarily related to temperature control and potential side reactions.

Causality and Solutions:

  • Temperature Control: Conventional heating methods often require temperatures of 70-120°C to drive the reaction, which can lead to the formation of byproducts and a decrease in yield (often around 64%).[5]

    • Microwave Synthesis: The use of microwave irradiation can promote the reaction at lower temperatures (45-70°C), significantly shortening the reaction time and increasing the yield to over 80%.[5][6]

  • Stepwise Addition of Urea: Adding the urea in portions can help to control the reaction and improve the yield.[5]

  • Molar Ratios: The molar ratio of dimethyl sulfate to urea should be carefully controlled, typically in the range of 0.9:1.0 to 1.0:1.0.[5]

  • "Quasi-One Pot" Method: A two-step, one-pot method has been described where urea and dimethyl sulfate are first reacted, followed by the addition of calcium hydroxide to neutralize the reaction mixture and facilitate product isolation. This method reports yields of over 80%.[7][8]

Experimental Protocol: "Quasi-One Pot" Urea-based Synthesis

  • In a reactor, mix urea and dimethyl sulfate (e.g., in a 1.5:1 molar ratio).[7][8]

  • Add water and concentrated sulfuric acid.

  • Heat the mixture (e.g., to 60°C) and maintain for 3-5 hours.[7][8]

  • Cool the reaction mixture (e.g., to 20°C) and add solid calcium hydroxide to neutralize.

  • After a further reaction period (e.g., 3 hours), add methanol for recrystallization.

  • Filter the product, O-Methylisourea sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of O-Methylisourea sulfate?

A1: O-Methylisourea sulfate is a valuable reagent in organic synthesis, primarily used as a guanidinylating agent. It is used to introduce a guanidinium group onto primary and secondary amines, which is a key step in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds.[2][3] It is also used in proteomics to modify lysine residues in proteins and peptides, which can enhance their detection in mass spectrometry.[9][10][11]

Q2: How should I store O-Methylisourea sulfate?

A2: O-Methylisourea sulfate should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[12] It is stable under recommended storage conditions.[12] Some suppliers recommend storage at room temperature, while others suggest refrigeration (-20°C).[13][14] It is advisable to follow the storage instructions on the product's safety data sheet.

Q3: What are the main safety precautions when handling the reagents for this synthesis?

A3:

  • Dimethyl Sulfate: This is a potent methylating agent and is toxic and carcinogenic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Cyanamide: Cyanamide is toxic and can cause skin and respiratory irritation. Handle it in a fume hood with appropriate PPE.

  • Concentrated Sulfuric Acid: This is highly corrosive. Always wear acid-resistant gloves, a lab coat, and eye protection. When diluting, always add acid to water, never the other way around.

Q4: Can I purify O-Methylisourea sulfate if it contains impurities?

A4: Yes, O-Methylisourea sulfate can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and diethyl ether.[15]

Visualizations and Data

Reaction Workflow: Cyanamide Route

Cyanamide_Route cluster_step1 Step 1: Formation of O-Methylisourea Hydrogen Sulfate cluster_step2 Step 2: Conversion to O-Methylisourea Sulfate reagents1 Cyanamide (crystalline) + Methanol + Conc. H2SO4 reaction1 Reaction (-10°C to 20°C) reagents1->reaction1 product1 O-Methylisourea Hydrogen Sulfate (Precipitate) reaction1->product1 product1_input O-Methylisourea Hydrogen Sulfate product1->product1_input Isolate & Proceed reaction2 Reaction (5°C to 40°C) product1_input->reaction2 reagents2 Cyanamide + Methanol reagents2->reaction2 product2 O-Methylisourea Sulfate (Final Product) reaction2->product2 mother_liquor Mother Liquor (Recycle) reaction2->mother_liquor

Caption: Workflow for the two-step synthesis of O-Methylisourea sulfate from cyanamide.

Key Reaction Parameters
ParameterO-Methylisourea Hydrogen Sulfate SynthesisO-Methylisourea Sulfate Synthesis
Starting Materials Crystalline Cyanamide, Methanol, Conc. H₂SO₄O-Methylisourea Hydrogen Sulfate, Cyanamide, Methanol
Temperature -10°C to 20°C (Optimal: -10°C to 0°C)[1][2]5°C to 40°C[1][2]
Reaction Time 30 minutes to 4 hours[1]4 to 40 hours (temperature dependent)[1]
Key for High Yield Low temperature, high purity reagents, recycling mother liquorCorrect stoichiometry, controlled temperature

References

  • U.S.
  • "Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide," Justia Patents. [Link]

  • German Patent DE2438584A1, "O-Methyl-isourea sulphate prodn.
  • "Synthesis and crystal structure of o-methylisourea hydrosulfate," ResearchGate. [Link]

  • "Synthesis of O-methyl-isourea hydrogen sulfate," PrepChem.com. [Link]

  • Japanese Patent JPH0489466A, "Production of 0-methylisourea sulfate," Google P
  • Chinese Patent CN105669496A, "Preparation method of O-methyl isourea sulphate," Google P
  • Chinese Patent CN108047094B, "Novel preparation method of O-methyl isourea methyl sulfate," Google P
  • "A kind of preparation method of o-methylisourea sulfate," Eureka | Patsnap. [Link]

  • "A kind of new preparation method of o-methylisourea methylsulfate," Eureka | Patsnap. [Link]

  • "A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds," University of Toronto. [Link]

  • "Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters," MDPI. [Link]

  • "Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling," Beilstein Archives. [Link]

  • "O-METHYLISOUREA SULFATE," Five Chongqing Chemdad Co., Ltd. [Link]

  • German Patent DE2358904A1, "O-methyl-isourea sulphate prepn.
  • U.S.
  • "s-methyl isothiourea sulfate," Organic Syntheses Procedure. [Link]

Sources

managing reaction temperature for O-Methylisourea sulfate guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Methylisourea Sulfate Guanidinylation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for O-Methylisourea sulfate guanidinylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this powerful reaction. This guide is structured to address the most common and critical challenge in guanidinylation: the precise management of reaction temperature.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The answers are designed to provide a logical, step-by-step approach to resolving these issues.

Q: My reaction yield is significantly lower than expected. Could temperature be the cause?

A: Absolutely. An suboptimal temperature is one of the most common reasons for low yield. The issue can stem from two opposing problems:

  • Scenario 1: The temperature is too low. The guanidinylation of a primary amine has a specific activation energy. If the reaction temperature is insufficient, the reaction kinetics will be slow, leading to an incomplete reaction within your allotted timeframe.

    • Troubleshooting Steps:

      • Confirm Baseline: Ensure all other parameters (pH > 10.5, correct stoichiometry, solvent quality) are optimal.[1] An incorrect pH can prevent the amine from being a competent nucleophile, mimicking a temperature problem.

      • Incremental Heating: Increase the temperature of your reaction bath by 5-10 °C.

      • Monitor Progress: After each temperature increase, allow the reaction to proceed for a set time (e.g., 30-60 minutes) and then analyze a small aliquot via TLC, LC-MS, or another appropriate method to check for product formation.

      • Patience is Key: Less reactive or sterically hindered amines may require longer reaction times even at optimal temperatures.[2]

  • Scenario 2: The temperature is too high. Excessive heat can be just as detrimental as too little. O-Methylisourea sulfate and some substrates or products can be thermally labile.

    • Troubleshooting Steps:

      • Check for Degradation: Analyze your crude reaction mixture for by-products. High temperatures can lead to the decomposition of the guanidinylating reagent or promote side reactions.

      • Reduce Temperature: Lower the reaction temperature significantly (e.g., by 20 °C) and increase the reaction time. A slower, more controlled reaction often provides a cleaner product and a better overall yield. For many peptide modifications, a temperature of around 65°C for 20-30 minutes is a well-established starting point.

Q: My final product is impure, with multiple unidentified side products. How does temperature contribute to this?

A: Temperature is a critical factor in reaction selectivity. While the desired reaction is the nucleophilic attack of the primary amine on the O-Methylisourea, elevated temperatures can provide sufficient energy for alternative, undesired reaction pathways to occur.

  • Probable Cause: High reaction temperatures are likely promoting side reactions. O-Methylisourea itself can undergo hydrolysis or rearrangement at elevated temperatures, leading to urea or other reactive species that can compete in the reaction.

  • Solution: Temperature Optimization Study

    • Set up Parallel Reactions: Prepare several small-scale reactions. Run each at a different temperature (e.g., 45°C, 55°C, 65°C, 75°C), keeping all other parameters constant.

    • Time-Course Analysis: Sample each reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

    • Analyze for Purity: Use LC-MS or HPLC to determine the ratio of the desired product to by-products at each time and temperature point.

    • Identify the Optimal Window: This systematic approach will reveal the temperature range that maximizes the formation of your desired product while minimizing impurities.

Q: The guanidinylation reaction starts but then stalls, failing to reach completion. What temperature-related adjustments can I make?

A: A stalling reaction often indicates that the system has reached a point where the activation energy for the remaining reactants cannot be overcome under the current conditions.

  • Possible Causes & Solutions:

    • Insufficient Thermal Energy: This is the most straightforward cause. The initial, more reactive substrate may have reacted, but the remaining, less reactive substrate requires more energy.

      • Action: Gently increase the temperature as described in the "low yield" scenario. Even a small increase can sometimes provide the necessary energy to push the reaction to completion.[3]

    • Reagent Instability Over Time: O-Methylisourea sulfate can degrade over extended reaction times, especially at elevated temperatures. The reaction may stall simply because the guanidinylating reagent is no longer present in a sufficient concentration.

      • Action: Instead of a single high temperature for a long duration, consider a temperature ramping protocol. Start at a moderate temperature and gradually increase it over the course of the reaction. Alternatively, if the reaction is known to be slow, adding a second portion of O-Methylisourea sulfate midway through the reaction might be beneficial, but this should be done cautiously as it can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for guanidinylation with O-Methylisourea sulfate?

A1: For peptide and protein modifications, a common and well-documented starting point is 65°C .[1] For small molecule synthesis in organic solvents, the reaction may be run anywhere from room temperature to gentle heating (e.g., 40-80°C), depending on the reactivity of the amine.[4] Always start with a literature precedent for a similar substrate if available.

Q2: How stable is O-Methylisourea sulfate to heat?

A2: O-Methylisourea sulfate is a salt and is relatively stable at room temperature.[5] However, in solution and at elevated temperatures, particularly under the highly basic conditions required for the reaction (pH > 10.5), it is susceptible to hydrolysis and decomposition. Its melting point is in the range of 163-167°C, indicating good thermal stability in its solid form, but this does not reflect its stability in a reactive solution.[6]

Q3: What is the best method for precise temperature control?

A3: For maximum reproducibility, direct contact heating plates should be avoided. The best methods involve immersing the reaction vessel in a medium with high heat capacity.

  • Best Practice: Use a temperature-controlled oil bath or a heating block connected to a thermocouple probe placed directly in the bath. This ensures the reaction mixture is maintained at a consistent and accurate temperature.

  • Acceptable Alternatives: For less sensitive reactions, a water bath can be used for temperatures below 100°C.

Q4: Can microwave irradiation be used to accelerate the reaction?

A4: Yes, microwave-assisted synthesis can significantly accelerate guanidinylation reactions, often reducing reaction times from hours to minutes.[7] The microwave energy efficiently overcomes the activation energy barrier. However, this method requires specialized equipment and careful optimization to avoid rapid overheating, which can lead to significant by-product formation and reagent decomposition.[7] It is recommended for advanced users who have already optimized the reaction under conventional heating.

Data & Protocols

Table 1: Effect of Temperature on a Model Guanidinylation Reaction

This table illustrates hypothetical but typical results from a temperature optimization study for the guanidinylation of a primary amine.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Key Observation
4584598Reaction is very slow and incomplete.
5567597Good conversion with high purity.
65 4 92 95 Optimal balance of rate and selectivity.
7528885Faster reaction, but noticeable increase in by-products.
8518570Rapid reaction with significant impurity formation.
Protocol: Temperature Optimization Experiment

This protocol outlines a self-validating system for determining the optimal reaction temperature.

  • Reaction Setup: In five separate 10 mL round-bottom flasks equipped with stir bars, dissolve your primary amine (1.0 eq) in the chosen solvent (e.g., water or DMF).

  • pH Adjustment: Add a suitable base (e.g., NH₄OH or TEA) to adjust the pH to ~11.

  • Reagent Addition: Add O-Methylisourea sulfate (1.2 eq) to each flask.

  • Temperature Control: Place each flask in a pre-heated, temperature-controlled heating block or oil bath set to 45°C, 55°C, 65°C, 75°C, and 85°C, respectively.

  • Reaction Monitoring: Start a timer. At T = 1, 2, 4, and 8 hours, withdraw a 10 µL aliquot from each flask. Quench the aliquot by diluting it in a suitable solvent for analysis (e.g., 100 µL of 50:50 Acetonitrile/Water with 0.1% TFA).

  • Analysis: Analyze the quenched aliquots by LC-MS to determine the percentage of starting material, product, and key impurities.

  • Data Interpretation: Plot the percentage of product formation versus time for each temperature. The optimal temperature is the one that gives the highest yield of pure product in a reasonable amount of time.

Visualizations

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common temperature-related issues in guanidinylation reactions.

Guanidinylation_Troubleshooting cluster_start cluster_symptoms cluster_causes_yield cluster_causes_impurity cluster_causes_stall cluster_solutions Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurity High Impurity Start->HighImpurity StalledRxn Reaction Stalls Start->StalledRxn TempLow Temp Too Low? (Slow Kinetics) LowYield->TempLow TempHigh_Yield Temp Too High? (Degradation) LowYield->TempHigh_Yield TempHigh_Impurity Temp Too High? (Side Reactions) HighImpurity->TempHigh_Impurity InsufficientEnergy Insufficient Energy? StalledRxn->InsufficientEnergy ReagentDecomp Reagent Decomposed? StalledRxn->ReagentDecomp IncreaseTemp Action: Incrementally Increase Temp (e.g., +10°C) & Monitor TempLow->IncreaseTemp Yes DecreaseTemp Action: Decrease Temp & Increase Reaction Time TempHigh_Yield->DecreaseTemp Yes Optimize Action: Run Temp Optimization Study (See Protocol) TempHigh_Impurity->Optimize Yes InsufficientEnergy->IncreaseTemp Yes RampTemp Action: Consider Temp Ramping or Staged Reagent Addition ReagentDecomp->RampTemp Yes Temp_Vs_Outcome cluster_temp Reaction Temperature cluster_outcome LowTemp Too Low OptimalTemp Optimal Kinetics Reaction Kinetics (Rate) LowTemp->Kinetics Slow Purity Product Purity (Selectivity) LowTemp->Purity High HighTemp Too High OptimalTemp->Kinetics Balanced OptimalTemp->Purity High HighTemp->Kinetics Fast HighTemp->Purity Low (Side Reactions) Yield Overall Yield Kinetics->Yield Purity->Yield

Caption: The relationship between temperature, kinetics, and purity.

References

  • Gavriliu, D., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. MDPI. Retrieved from [Link]

  • Ismaili, L. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • Katzenellenbogen, J. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE. Retrieved from [Link]

  • Schauer, Z. M. (2021). Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. Western Washington University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Google Patents. (2016). CN105669496A - Preparation method of O-methyl isourea sulphate.
  • Krska, S. W., et al. (2015). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2020). CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate.

Sources

Technical Support Center: Purification of Guanidinylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical step of purifying guanidinylated peptides from excess reagents and byproducts. Guanidinylation, the conversion of primary amines (like the ε-amino group of lysine) into guanidinium groups, is a powerful technique to mimic arginine, enhance peptide stability, or improve detection in mass spectrometry.[1][2] However, successful implementation hinges on the effective removal of unreacted guanidinylating agents and other impurities post-reaction. This document offers troubleshooting advice and frequently asked questions to navigate the challenges of this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of guanidinylating my peptide?

Guanidinylation converts the primary amine of a lysine residue into a homoarginine, an arginine analog.[3] This modification is employed for several reasons:

  • To mimic arginine: This is crucial for studying the role of arginine in protein-protein interactions and enzyme-substrate binding.[1]

  • To enhance mass spectrometry signals: The guanidinium group has a higher basicity (pKa ≈ 12.5) than the ε-amino group of lysine (pKa ≈ 10.5).[1][2] This increased basicity improves ionization efficiency, leading to a 5- to 15-fold increase in signal intensity for lysine-containing peptides in MALDI-TOF MS.[3][4]

  • To improve proteolytic stability: Modifying lysine residues can prevent cleavage by certain proteases like trypsin, thereby extending the peptide's half-life.[1]

Q2: Which guanidinylating reagent should I choose?

The choice of reagent depends on your specific experimental needs, including desired reactivity, reaction conditions, and the nature of your peptide.

ReagentKey Characteristics
O-Methylisourea A traditional, cost-effective reagent. The reaction is typically performed at an alkaline pH (>10.5).[3] A "freebase" form can be prepared to improve reaction completion and simplify downstream purification by removing interfering sulfate salts.[3][5]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Offers high efficiency and specificity for lysine's ε-amino group under mild conditions.[6] Requires a subsequent deprotection step to remove the Boc protecting groups, typically with trifluoroacetic acid (TFA).[6]
N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) A highly reactive and efficient reagent for guanidinylating primary amines under mild conditions.[1][7] The triflyl group is an excellent leaving group, facilitating the reaction.[7]

Q3: How do I remove excess guanidinylating reagent and byproducts after the reaction?

The most common and effective method for purifying guanidinylated peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[8]

  • Principle: RP-HPLC separates molecules based on their hydrophobicity.[8]

  • Stationary Phase: A nonpolar stationary phase, typically C18-modified silica, is used.[8]

  • Mobile Phase: A polar mobile phase, usually a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA), is employed.[9] TFA acts as an ion-pairing agent to improve peak shape.[9]

  • Elution: Polar impurities and excess reagents elute first, while the more hydrophobic peptide is retained longer and elutes at a higher acetonitrile concentration.[8]

For peptides that are insoluble at the low pH of typical RP-HPLC, purification under basic conditions may be necessary.[10]

Q4: Can I perform guanidinylation on a peptide that is still attached to the solid-phase synthesis resin?

Yes, solid-phase guanidinylation is a common strategy.[1] This approach involves swelling the peptide-resin in a suitable solvent like dichloromethane (DCM), followed by the addition of the guanidinylating reagent.[1] A significant advantage of this method is that excess reagents and byproducts can be easily washed away from the resin before the peptide is cleaved and deprotected.[1][11]

Q5: How can I monitor the success of my guanidinylation reaction?

The most definitive way to confirm successful guanidinylation is through mass spectrometry . You should observe a mass shift corresponding to the addition of the guanidinium group for each lysine residue in your peptide. Analytical HPLC can also be used to assess the purity of the reaction mixture before and after purification.[1][11]

Guanidinylation Reaction and Purification Workflow

The following diagram illustrates the general workflow for solution-phase guanidinylation of a peptide followed by purification.

Guanidinylation_Workflow Peptide Peptide with Lysine Residue(s) Reaction Guanidinylation Reaction (Alkaline pH) Peptide->Reaction Reagent Guanidinylating Reagent (e.g., O-Methylisourea) Reagent->Reaction Crude Crude Reaction Mixture (Guanidinylated Peptide, Excess Reagent, Byproducts) Reaction->Crude Purification RP-HPLC Purification Crude->Purification Pure Purified Guanidinylated Peptide Purification->Pure

Caption: General workflow for solution-phase guanidinylation and purification.

The chemical transformation at the core of this process is the conversion of a lysine side chain to a homoarginine side chain.

Guanidinylation_Reaction cluster_0 Lysine Side Chain cluster_1 Homoarginine Side Chain Lysine Peptide-...(CH2)4-NH2 Reagent + Guanidinylating Reagent (e.g., O-Methylisourea) High pH Lysine->Reagent Homoarginine Peptide-...(CH2)4-NH-C(=NH2+)-NH2 Reagent->Homoarginine

Caption: Conversion of a lysine residue to homoarginine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Purified Peptide Incomplete Reaction: The guanidinylation reaction did not go to completion.- Ensure the reaction pH is optimal (typically >10.5 for O-methylisourea).[3]- Increase the reaction time or temperature.[6]- Use a molar excess of the guanidinylating reagent.[6]
Peptide Precipitation During Reaction: The peptide is not soluble under the reaction conditions.- Perform the reaction in a denaturing solvent such as 6M guanidine hydrochloride.[9]
Loss During Purification: The peptide is not binding effectively to the HPLC column or is eluting with impurities.- Ensure the crude peptide is fully dissolved before injection, using a minimal volume of 0.1% aqueous TFA.[9]- Optimize the HPLC gradient to achieve better separation. A shallower gradient can improve the resolution of closely eluting impurities.[9]
Presence of Unmodified Peptide in Final Product Insufficient Reagent or Reaction Time: Not all lysine residues were modified.- Increase the equivalents of the guanidinylating reagent and/or extend the reaction time.[1]- For sterically hindered lysine residues, consider a more reactive guanidinylating agent like N,N'-di-Boc-N''-triflylguanidine.[7]
Side Reactions or Unexpected Byproducts Reaction with N-terminal Amine: The guanidinylating reagent has reacted with the N-terminal α-amino group in addition to the lysine ε-amino groups.- While guanidinylation primarily targets the ε-amino group of lysine, some reaction at the N-terminus can occur.[1] If N-terminal modification is undesirable, consider using an N-terminally protected peptide.
Guanidinylation of Coupling Reagents: In solid-phase synthesis, uronium/aminium coupling reagents can react with the unprotected N-terminus to form a guanidine moiety, terminating the peptide chain.[12]- This can be avoided by pre-activating the protected amino acids with the coupling reagent before adding the solution to the peptide-resin.[12]
Poor Peak Shape in HPLC Chromatogram Ionic Interactions: The peptide is interacting with free silanols on the stationary phase.- Ensure that 0.1% TFA is included in both mobile phases to act as an ion-pairing reagent and improve peak shape.[9]
Peptide Aggregation: The peptide is aggregating on the column.- If aggregation is suspected, try dissolving the sample in a stronger, denaturing solvent like 6M guanidine hydrochloride before injection.[9]

References

  • A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Altern
  • Application Notes and Protocols for Peptide Modification via Guanidinyl
  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine - Benchchem.
  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC - NIH.
  • Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantific
  • Technical Support Information Bulletin 1172 - HPLC Purific
  • A Comparative Analysis of Guanidination Protocols for Researchers - Benchchem.
  • Application Notes and Protocols for Peptide Modification via Guanidinyl
  • Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed.
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC.
  • Conversion of lysine to homoarginine via guanidination reaction - ResearchG
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Peptide Purification Process & Methods: An Overview - Bachem.
  • Efficient Purification of Synthetic Peptides
  • Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed.

Sources

dealing with the hygroscopic nature of O-Methylisourea sulfate

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Hygroscopic Reagent

O-Methylisourea sulfate is a valuable reagent, widely used in the guanidinylation of primary amines to form guanidinium groups. This modification is particularly significant in proteomics for converting lysine residues to homoarginine, which can enhance protein identification in mass spectrometry.[1] Despite its utility, O-Methylisourea sulfate presents a significant experimental challenge: it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This property can lead to a cascade of issues, from inaccurate measurements to compromised reaction stoichiometry and reproducibility.

This guide provides a comprehensive resource for navigating the challenges associated with the hygroscopic nature of O-Methylisourea sulfate. Here, you will find detailed troubleshooting advice, frequently asked questions, and step-by-step protocols designed to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most common problems encountered when working with O-Methylisourea sulfate, providing practical solutions and the scientific rationale behind them.

Issue 1: Inaccurate Weighing and Inconsistent Molar Ratios

Symptoms:

  • Difficulty obtaining a stable reading on the analytical balance.[3]

  • Observed weight of the reagent increases over time.[3]

  • Poor reaction yield or incomplete conversion despite following the protocol.

  • Variability in results between experimental runs.

Root Cause Analysis: The hygroscopic nature of O-Methylisourea sulfate means it rapidly absorbs atmospheric moisture. This absorbed water adds to the measured weight, leading to an overestimation of the actual amount of the reagent. Consequently, the calculated molar amount will be incorrect, disrupting the stoichiometry of your reaction.

Solutions & Protocols:

1. Weighing by Difference: This is the most reliable method for accurately weighing hygroscopic solids.[4]

  • Step 1: Tightly cap the vial containing O-Methylisourea sulfate and place it on the analytical balance. Record the initial mass.[4]

  • Step 2: Remove the vial from the balance. Working quickly, transfer an approximate amount of the solid to your reaction vessel.[4]

  • Step 3: Immediately recap the original vial and re-weigh it on the same analytical balance. Record the final mass.[4]

  • Step 4: The difference between the initial and final mass is the exact amount of O-Methylisourea sulfate transferred to your reaction vessel.[4]

2. Controlled Atmosphere Weighing: For highly sensitive reactions, weighing inside a controlled environment is recommended.

  • Glove Box: A glove box with a dry, inert atmosphere (e.g., nitrogen or argon) provides the ideal environment for handling hygroscopic reagents.[5][6][7]

  • Desiccator: While less ideal than a glove box, allowing the reagent to equilibrate in a desiccator before weighing can help minimize moisture absorption.

Table 1: Comparison of Weighing Techniques for Hygroscopic Compounds

TechniqueProsConsBest For
Direct Weighing Fast and simple.Highly inaccurate for hygroscopic compounds.Not recommended for O-Methylisourea sulfate.
Weighing by Difference Accurate and practical for most lab settings.Requires careful and quick handling.Routine experiments where high precision is needed.[4]
Glove Box Weighing Highest accuracy and control over the environment.Requires specialized equipment.Highly sensitive reactions and when working with large quantities.[5][6]
Issue 2: Poor Solubility and Incomplete Reactions

Symptoms:

  • O-Methylisourea sulfate fails to dissolve completely in the reaction solvent.

  • The reaction stalls or shows low conversion rates.

Root Cause Analysis: The presence of excess water, absorbed by the hygroscopic reagent, can alter the polarity of the reaction mixture, potentially reducing the solubility of the reagent or other components. Furthermore, water can compete with the primary amine in the guanidinylation reaction, leading to unwanted side products and incomplete conversion.

Solutions & Protocols:

1. Use of Anhydrous Solvents: Always use freshly opened or properly dried anhydrous solvents for your reactions.

2. Proper Storage of O-Methylisourea Sulfate:

  • Store the reagent in a tightly sealed container.[8][9]

  • Keep the container in a cool, dry place, preferably in a desiccator.[8][9]

  • Consider storing under an inert gas like argon or nitrogen for long-term storage.

Workflow for Handling Hygroscopic O-Methylisourea Sulfate

G storage Store in Desiccator under Inert Gas weighing Weigh by Difference or in Glove Box storage->weighing Minimize Air Exposure dissolution Dissolve in Anhydrous Solvent weighing->dissolution Immediate Transfer reaction Perform Guanidinylation Reaction dissolution->reaction Maintain Anhydrous Conditions

Proper handling workflow for O-Methylisourea sulfate.

Section 2: Frequently Asked Questions (FAQs)

Q1: My O-Methylisourea sulfate has clumped together in the bottle. Can I still use it?

A1: Clumping is a strong indicator of significant moisture absorption. While you might be able to use it for non-critical applications, it is highly recommended to use a fresh, free-flowing batch for any quantitative work or sensitive reactions. The water content in the clumped material will be high and unevenly distributed, making accurate weighing nearly impossible.

Q2: How can I dry O-Methylisourea sulfate that has been exposed to moisture?

A2: It is generally not advisable to dry O-Methylisourea sulfate in a standard laboratory oven, as this can lead to decomposition. The melting point of O-Methylisourea sulfate is around 118-120°C.[8] Heating it close to this temperature in the presence of water could promote hydrolysis or other degradation pathways. If you must attempt to dry it, using a vacuum desiccator at room temperature for an extended period is a safer, albeit slower, option. However, purchasing a fresh bottle is the most reliable course of action.

Q3: Does the absorbed water affect the pH of the reaction?

A3: Yes, indirectly. Guanidinylation reactions with O-Methylisourea sulfate are typically carried out under basic conditions (pH > 10.5) to ensure the primary amine is deprotonated and nucleophilic.[10] The presence of excess water can dilute the reaction mixture and potentially alter the effective concentration of the base, thereby affecting the reaction rate and efficiency.

Q4: Are there less hygroscopic alternatives to O-Methylisourea sulfate?

A4: Yes, several other guanidinylating reagents are available, some of which are less sensitive to moisture. These include N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) and 1H-Pyrazole-1-carboxamidine hydrochloride.[10] However, these alternatives are often more expensive than O-Methylisourea sulfate. The choice of reagent will depend on the specific requirements of your experiment and budget.

Q5: What are the safety precautions for handling O-Methylisourea sulfate?

A5: O-Methylisourea sulfate is an irritant to the eyes, respiratory system, and skin.[11] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][9] Avoid creating dust when handling the solid.[8] In case of contact, rinse the affected area thoroughly with water.[8]

References

  • Water Sensitive Reactions. (n.d.). Utah Tech University. [Link]

  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley. [Link]

  • Weighing by Difference. (2017, September 7). YouTube. [Link]

  • Tips & Tricks: Weighing. (n.d.). Department of Chemistry: University of Rochester. [Link]

  • SOP: Water-Reactive Chemicals. (2024, April 12). University of Pennsylvania EHRS. [Link]

  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Water Reactive - Environmental Health & Safety Services. (2023, January 24). Syracuse University. [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. [Link]

Sources

Technical Support Center: Preventing Non-Specific Modifications During Guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for guanidinylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful chemical modification. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve specific and efficient guanidinylation of primary amines in your experiments, minimizing or eliminating non-specific modifications.

Introduction to Guanidinylation

Guanidinylation is a chemical modification that converts a primary amine to a guanidinium group. This process is widely used in peptide and protein chemistry to transform the ε-amino group of lysine residues into homoarginine, an analog of arginine.[1][2][3] This modification is valuable for several reasons, including mimicking arginine in biological studies, enhancing cell penetration of peptides, and improving proteolytic stability.[4] However, like any chemical reaction, guanidinylation is not without its challenges, with non-specific modifications being a primary concern. This guide will equip you with the knowledge to anticipate and prevent these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common non-specific modifications observed during guanidinylation?

The most prevalent non-specific modification is the guanidinylation of the N-terminal α-amino group of a peptide or protein.[5][6] Other potential, though less common, side reactions include the modification of other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly under harsh reaction conditions. Over-guanidinylation, where multiple guanidinium groups are added to a single amine, can also occur with highly reactive reagents if stoichiometry is not carefully controlled.[7]

Q2: How does pH influence the specificity of the guanidinylation reaction?

pH is a critical parameter for controlling the specificity of guanidinylation. The reaction targets the unprotonated form of the primary amine. The ε-amino group of lysine has a pKa of around 10.5, while the N-terminal α-amino group has a pKa of approximately 8.0. By performing the reaction at a pH between these two pKa values (e.g., pH 9.0-10.0), the ε-amino group of lysine is more readily deprotonated and available for reaction, while the N-terminal α-amino group remains largely protonated and thus less reactive. However, at higher pH values (pH > 10.5), both groups are deprotonated, increasing the likelihood of non-specific modification of the N-terminus.[8][9]

Q3: Which guanidinylating reagent is best for my application?

The choice of reagent depends on the substrate and the desired reactivity. Here is a comparison of two common reagents:

ReagentKey Characteristics
O-Methylisourea A traditional and cost-effective reagent. The reaction is typically slower and may require higher pH and longer reaction times, which can increase the risk of side reactions.[3][5]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) A highly reactive and efficient reagent that allows for guanidinylation under milder conditions and shorter reaction times.[7][10][11] This can improve specificity. The Boc protecting groups are easily removed with acid.[4]

For sensitive substrates or when high specificity is paramount, a more reactive reagent like Goodman's reagent used under carefully controlled, mild conditions is often preferred.

Q4: How can I detect non-specific modifications?

Mass spectrometry (MS) is the primary analytical tool for detecting both desired and non-specific modifications.[1][12] A successful guanidinylation of a lysine residue results in a specific mass shift of +42.02 Da. Non-specific modifications will lead to unexpected mass additions. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of the modification on a peptide or protein. High-performance liquid chromatography (HPLC) can also be used to separate modified from unmodified species, often in-line with MS analysis.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during your guanidinylation experiments and provides actionable solutions.

Issue 1: Unexpected Mass Shifts in Mass Spectrometry Analysis

Observation: Your mass spectrometry data shows peptide masses that are higher than expected for the desired single guanidinylation, or you observe multiple additions of 42 Da.

Potential Causes & Solutions:

  • Non-specific modification of the N-terminus: This is the most likely cause.

    • Solution: Optimize the reaction pH. Lower the pH to a range of 9.0-10.0 to favor the modification of the lysine ε-amino group over the N-terminal α-amino group.[8]

  • Over-guanidinylation: Highly reactive reagents can sometimes lead to the addition of more than one guanidinyl group.

    • Solution: Carefully control the stoichiometry of the guanidinylating reagent. Use a smaller excess of the reagent (e.g., 1.1 to 1.5 equivalents per amine).[2] Monitor the reaction progress closely using LC-MS to stop the reaction once the desired product is formed.

  • Modification of other nucleophilic residues: Under harsh conditions, other side chains can be modified.

    • Solution: Use milder reaction conditions. If using a highly reactive reagent, consider lowering the reaction temperature and shortening the reaction time. Ensure the purity of your reagents, as contaminants can sometimes lead to unexpected side reactions.

Issue 2: Incomplete Guanidinylation Reaction

Observation: A significant portion of the starting material remains unmodified after the reaction.

Potential Causes & Solutions:

  • Suboptimal pH: If the pH is too low, the target amine will be protonated and unreactive.

    • Solution: Ensure the reaction buffer maintains the desired alkaline pH throughout the reaction. A pH of around 10.5-11.0 is often optimal for driving the reaction to completion, but be mindful of the increased risk of non-specific modifications at higher pHs.[5][9]

  • Insufficient Reagent or Reaction Time: The reaction may not have had enough time or reagent to go to completion.

    • Solution: Increase the equivalents of the guanidinylating reagent. Extend the reaction time and monitor the progress by LC-MS until no further conversion is observed. For O-methylisourea, reaction times can be several hours.[5]

  • Poor Reagent Quality: The guanidinylating reagent may have degraded.

    • Solution: Use fresh, high-quality reagents. Store reagents according to the manufacturer's instructions.

Issue 3: Loss of Protein/Peptide Activity Post-Modification

Observation: The biological activity of your molecule is significantly reduced or eliminated after guanidinylation.

Potential Causes & Solutions:

  • Modification of a critical lysine residue: The lysine residue you modified may be essential for the protein's structure or function.

    • Solution: Before proceeding with bulk modification, perform a preliminary experiment on a small scale and assess the activity. If the modified lysine is critical, consider alternative modification strategies or targeting other residues.

  • Conformational changes due to modification: The introduction of a bulky and charged guanidinium group can alter the local conformation of the peptide or protein.

    • Solution: Characterize the structure of the modified protein using techniques like circular dichroism (CD) spectroscopy to assess any secondary structure changes.

  • Non-specific modifications: Unwanted modifications at other sites could be responsible for the loss of activity.

    • Solution: Thoroughly analyze your modified product by MS/MS to confirm the specificity of the reaction. If non-specific modifications are detected, refer to the troubleshooting steps in "Issue 1".

Experimental Protocols & Visualizations

Protocol 1: Guanidinylation of a Peptide in Solution using N,N'-di-Boc-N''-triflylguanidine

This protocol provides a general guideline for the guanidinylation of a peptide containing a lysine residue.[2]

  • Dissolution: Dissolve the peptide in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), per amine to be modified.

  • Reagent Addition: In a separate vial, dissolve 1.1 to 1.5 equivalents of N,N'-di-Boc-N''-triflylguanidine in the same anhydrous solvent.

  • Reaction: Add the guanidinylating reagent solution dropwise to the peptide solution while stirring at room temperature.

  • Monitoring: Monitor the reaction progress using LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Deprotection: Remove the Boc protecting groups by treating the product with a solution of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Purification: Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and purify by preparative reverse-phase HPLC.

  • Characterization: Confirm the successful guanidinylation and purity using analytical HPLC and mass spectrometry.

Diagrams
Guanidinylation Reaction Pathway

Guanidinylation_Reaction Lysine Lysine Residue (Primary Amine) Homoarginine Homoarginine Residue (Guanidinium Group) Lysine->Homoarginine + Reagent (pH 9-10.5) Reagent Guanidinylating Reagent Reagent->Homoarginine Byproduct Byproduct

Caption: Desired guanidinylation of a lysine residue.

Troubleshooting Workflow for Non-Specific Modifications

Troubleshooting_Workflow Start Unexpected Mass in MS Check_pH Is pH > 10.5? Start->Check_pH Check_Stoichiometry Is reagent excess high? Check_pH->Check_Stoichiometry No Optimize_pH Adjust pH to 9.0-10.0 Check_pH->Optimize_pH Yes Check_Conditions Are reaction conditions (temp, time) harsh? Check_Stoichiometry->Check_Conditions No Optimize_Stoichiometry Reduce reagent equivalents Check_Stoichiometry->Optimize_Stoichiometry Yes Optimize_Conditions Use milder conditions (lower temp/time) Check_Conditions->Optimize_Conditions Yes Reanalyze Re-run reaction & analyze by MS Optimize_pH->Reanalyze Optimize_Stoichiometry->Reanalyze Optimize_Conditions->Reanalyze

Caption: Troubleshooting non-specific modifications.

References

  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem.
  • Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed. [Link]

  • A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Altern
  • Optimization of guanidination procedures for MALDI mass mapping. PubMed. [Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]

  • Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. Benchchem.
  • Application Notes and Protocols for Peptide Modification via Guanidinyl
  • Guanidination reaction. ResearchGate. [Link]

  • WO1998052917A2 - Guanidinylation reagents.
  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. [Link]

  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. PubMed. [Link]

  • O-Methylisourea Can React with the α-Amino Group of Lysine. American Chemical Society. [Link]

  • Application Notes and Protocols for Peptide Modification via Guanidinyl

Sources

Technical Support Center: Optimizing Reagent Concentration for Complete Lysine Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reagent concentration for complete lysine conversion. This guide is designed for researchers, scientists, and drug development professionals who are working with lysine modifications. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges in your experiments.

Introduction to Lysine Modification

Lysine is a frequently targeted amino acid for protein modification due to the high reactivity and surface accessibility of its ε-amino group.[] This primary amine can react with a variety of reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[][] These modifications are crucial for a wide range of applications, including fluorescent labeling, protein purification, and the development of antibody-drug conjugates (ADCs).[][] Achieving complete and specific lysine conversion is often critical for experimental success. However, optimizing the reagent concentration can be a significant challenge. This guide provides in-depth technical assistance to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your lysine conversion experiments.

Problem 1: Incomplete Lysine Conversion

Q: I am observing low or incomplete conversion of my target lysine residues. What are the likely causes and how can I improve the reaction efficiency?

A: Incomplete conversion is a common issue with several potential causes. Here’s a systematic approach to troubleshooting:

1. Suboptimal Reagent-to-Protein Molar Ratio:

  • The Issue: An insufficient amount of the labeling reagent is a primary reason for incomplete conversion. The ideal molar ratio of reagent to protein can vary significantly depending on the number of accessible lysine residues and the reactivity of the specific reagent.

  • Solution: Empirically determine the optimal molar ratio. A common starting point for NHS ester reactions is a 10- to 20-fold molar excess of the reagent over the protein.[3] However, it is recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the sweet spot for your specific protein and reagent.

2. Incorrect Reaction pH:

  • The Issue: The reactivity of lysine's ε-amino group is highly pH-dependent. The amino group must be in its unprotonated, nucleophilic state to react efficiently.[4][5] The pKa of the lysine side chain is approximately 10.5, meaning that at physiological pH, it is predominantly protonated and less reactive.[]

  • Solution: Perform the reaction at a slightly alkaline pH, typically between 8.0 and 9.0.[] A pH of 8.3-8.5 is often recommended as the optimal balance for NHS ester reactions, as it promotes the deprotonated state of lysine while minimizing the hydrolysis of the NHS ester.[6][7][8]

3. Reagent Instability and Hydrolysis:

  • The Issue: Many reagents used for lysine modification, particularly NHS esters, are susceptible to hydrolysis in aqueous solutions.[3][5] This hydrolysis reaction competes with the desired reaction with the lysine's amino group, leading to a lower yield. The rate of hydrolysis increases with pH.[3][5]

  • Solution:

    • Always prepare the reagent solution immediately before use.[3]

    • Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous protein solution.[3][6][7][9] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[8]

    • Control the reaction time. While longer incubation times might seem to favor completion, they also increase the extent of hydrolysis. Monitor the reaction progress over time to determine the optimal duration.

4. Inaccessible Lysine Residues:

  • The Issue: Not all lysine residues on a protein are equally accessible to modifying reagents.[] Some may be buried within the protein's three-dimensional structure or sterically hindered.[8]

  • Solution:

    • If the native protein conformation is not essential for your downstream application, consider partial denaturation to expose more lysine residues.

    • For site-specific labeling of a particular lysine, its local microenvironment is a key factor. The pKa of a lysine residue can be significantly influenced by its surroundings, with some internal lysines having pKa values as low as 5.3.[5][10]

5. Incompatible Buffer Components:

  • The Issue: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the lysine residues for the labeling reagent.

  • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[3][7] If your protein is in an incompatible buffer, you will need to perform a buffer exchange step before the labeling reaction.

Problem 2: Non-Specific Labeling and Side Reactions

Q: I am observing modification of other amino acid residues in addition to lysine, or my protein is precipitating after the reaction. How can I improve the specificity and maintain protein stability?

A: Non-specific labeling and protein precipitation are often linked and can be addressed by carefully controlling the reaction conditions.

1. Reaction with Other Nucleophilic Residues:

  • The Issue: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, especially under non-optimal conditions.[][5] These include the sulfhydryl group of cysteine, the hydroxyl groups of serine, threonine, and tyrosine, and the imidazole group of histidine.[8][11][12]

  • Solution:

    • Optimize pH: Maintain the reaction pH within the recommended range of 7.2-8.5 to favor the reaction with primary amines.[8]

    • Control Reagent Concentration: Avoid using an excessively high molar excess of the labeling reagent, as this can drive less favorable side reactions.

    • Limit Reaction Time: Shorter reaction times can help to minimize the occurrence of slower side reactions.

2. Protein Precipitation:

  • The Issue: The modification of lysine residues neutralizes their positive charge.[5] This change in the overall charge of the protein can alter its isoelectric point (pI) and lead to precipitation if the reaction pH is close to the new pI.

  • Solution:

    • Perform the reaction at a pH that is sufficiently far from the protein's pI.

    • If solubility is a persistent issue, consider including solubility-enhancing agents in the buffer, provided they are compatible with your reaction.

Problem 3: Difficulty in Determining the Degree of Labeling (DOL)

Q: How can I accurately determine the number of reagent molecules conjugated to each protein molecule?

A: The Degree of Labeling (DOL), or the average number of labels per protein, is a critical parameter to quantify.

  • Spectrophotometric Method: For chromophoric or fluorescent labels, the DOL can be determined using the Beer-Lambert law. This involves measuring the absorbance of the purified conjugate at two wavelengths: one for the protein (typically 280 nm) and one at the maximum absorbance of the label.[3] A correction factor is needed to account for the label's absorbance at 280 nm.

  • Mass Spectrometry: For a more precise determination, especially for heterogeneous mixtures, mass spectrometry (e.g., LC-MS) is the method of choice. This technique can identify the exact sites of modification and quantify the extent of labeling at each site.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for lysine modification?

A1: The most widely used reagents for targeting lysine residues are N-hydroxysuccinimide (NHS) esters.[] Other common reagents include isothiocyanates, sulfonyl halides, and aldehydes.[][4]

Q2: Why is pH so critical for lysine labeling reactions?

A2: The pH of the reaction buffer is a critical parameter for two main reasons. First, it determines the nucleophilicity of the lysine's ε-amino group.[4][5] For the reaction to proceed, the amino group needs to be in its unprotonated form. Since the pKa of the lysine side chain is around 10.5, a pH above 7 is required to have a significant fraction of deprotonated amines.[] Second, the stability of the labeling reagent is also pH-dependent. For NHS esters, hydrolysis becomes more rapid at higher pH values, which can reduce the efficiency of the labeling reaction.[3][5] The optimal pH is therefore a compromise between maximizing the reactivity of the lysine and minimizing the hydrolysis of the reagent.

Q3: Can I achieve site-specific labeling of a single lysine residue?

A3: Achieving site-specific labeling of a single lysine residue on a protein with multiple lysines is challenging due to the similar reactivity of most surface-exposed lysines.[][15] However, it is possible in certain cases where a particular lysine residue exhibits unusually high reactivity due to its unique microenvironment.[16] Factors that can influence the reactivity of a specific lysine include a lowered pKa, solvent accessibility, and the presence of neighboring residues that can facilitate the reaction.[5][15] Advanced strategies for site-specific modification often involve enzymatic methods or the use of affinity-guided reagents.[]

Q4: How should I store my amine-reactive reagents?

A4: Amine-reactive reagents, especially NHS esters, are sensitive to moisture. They should be stored in a desiccated environment at -20°C to -80°C for long-term storage.[9] Once a reagent vial is opened, it should be tightly sealed and stored under dry conditions to prevent degradation.

Experimental Workflow and Data Presentation

General Protocol for Optimizing NHS Ester Labeling

Here is a step-by-step protocol for optimizing the concentration of an NHS ester for protein labeling.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Determine the protein concentration accurately.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[3]

  • Reaction Setup:

    • Set up a series of reactions with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1, 50:1).

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a small amount of a concentrated, amine-free base solution (e.g., 1 M sodium bicarbonate).[7][9]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour, protected from light.[9]

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification:

    • Remove the unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.[9]

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) for each reaction condition.

Data Summary Table
Molar Ratio (Reagent:Protein)Reaction pHReaction Time (min)Degree of Labeling (DOL)Protein Recovery (%)
5:18.360ResultResult
10:18.360ResultResult
20:18.360ResultResult
50:18.360ResultResult

This table should be filled in with your experimental results to easily compare the outcomes of different reaction conditions.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer reaction_setup Set up Reactions (Varying Molar Ratios) protein_prep->reaction_setup reagent_prep Prepare NHS Ester Stock Solution reagent_prep->reaction_setup ph_adjust Adjust pH to 8.3-8.5 reaction_setup->ph_adjust incubation Incubate at RT for 1 hour ph_adjust->incubation purification Purify Conjugate incubation->purification characterization Determine DOL and Protein Recovery purification->characterization

Caption: A general workflow for optimizing NHS ester concentration for lysine labeling.

Chemical Reaction Diagram

lysine_modification cluster_reactants Reactants cluster_products Products protein Protein-Lys-NH2 amide_bond Protein-Lys-NH-CO-R (Stable Amide Bond) protein->amide_bond + Reaction (pH 8.3-8.5) nhs_ester R-CO-O-NHS nhs_ester->amide_bond nhs NHS

Sources

Technical Support Center: Synthesis of O-Methylisourea Methyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O-Methylisourea salts. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize O-Methylisourea methyl sulfate. Here, we address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure a safe, efficient, and successful synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common inquiries regarding O-Methylisourea and its synthesis.

Q1: What is O-Methylisourea and why is it prepared as a methyl sulfate salt?

A1: O-Methylisourea (OMIU) is a versatile synthetic intermediate widely used in the production of pharmaceuticals, pesticides, and other materials.[1] The free base of O-Methylisourea is a colorless, crystalline solid that is highly unstable; it readily absorbs moisture and carbon dioxide from the air.[1][2] To enhance stability for storage, transport, and handling, it is almost always prepared and used in the form of a more stable acid salt, such as the methyl sulfate, hemisulfate, or hydrochloride salt.[2][3] The methyl sulfate salt is a common choice due to its direct formation during synthesis when using dimethyl sulfate as the methylating agent.

Q2: What are the primary methods for synthesizing O-Methylisourea salts?

A2: The two most prevalent industrial methods are the Urea Method and the Cyanamide Method .

  • Urea Method: This is the most direct route to O-Methylisourea methyl sulfate. It involves the reaction of urea with a methylating agent, typically dimethyl sulfate (DMS).[4] While using inexpensive starting materials, this method is challenging due to its exothermic nature and the potential for side reactions at high temperatures.[2]

  • Cyanamide Method: This route involves reacting cyanamide with methanol in the presence of an acid, such as sulfuric acid, to form O-Methylisourea hydrogen sulfate or sulfate.[5] This method can achieve very high yields (over 90%) but requires careful control of low temperatures (-10°C to 20°C) to minimize side reactions.[5]

Q3: What are the major safety concerns associated with this synthesis?

A3: The primary safety concern is the use of dimethyl sulfate (DMS) as the methylating agent. DMS is extremely hazardous; it is carcinogenic, mutagenic, highly toxic, and corrosive. Exposure can occur through inhalation, skin absorption, or ingestion, with effects that may be delayed.[6] The reaction itself can be violently exothermic if not properly controlled, leading to a thermal runaway.[2][7] Therefore, strict adherence to safety protocols is paramount.

Part 2: Troubleshooting Guide for the Urea Method

This guide focuses on the common synthesis route from urea and dimethyl sulfate, addressing specific experimental issues in a question-and-answer format.

Q4: My reaction yield is consistently low (below 70%). What are the likely causes?

A4: Low yield is the most common challenge and typically points to two primary issues: side reactions from excessive temperature or an incomplete reaction from temperatures being too low.

  • Cause 1: High Reaction Temperature. Conventional methods often require temperatures of 70-120°C to proceed at a reasonable rate.[2] However, at these temperatures, significant side reactions occur, reducing the product yield to around 64%.[2] The reaction is highly exothermic, and poor temperature control can cause localized hotspots, further accelerating decomposition and side product formation.[7]

  • Cause 2: Incomplete Reaction. If the temperature is kept too low in an attempt to improve safety, the reaction rate becomes impractically slow, leading to incomplete conversion of the starting materials.[2]

  • Cause 3: Improper Stoichiometry. An incorrect molar ratio of dimethyl sulfate to urea can lead to unreacted starting material. A molar ratio of approximately 0.9:1.0 to 1.0:1.0 (DMS:Urea) is often cited for optimal results.[2]

Solution Workflow:

The following decision tree can help diagnose the cause of low yield.

G start Low Yield (<70%) temp_check Review Temperature Logs start->temp_check high_temp Temperature exceeded 70°C? temp_check->high_temp low_temp Reaction temp consistently low (<50°C)? high_temp->low_temp No side_reactions Primary Cause: Side Reactions & Decomposition high_temp->side_reactions Yes low_temp->start No (Check Stoichiometry) incomplete_reaction Primary Cause: Incomplete Reaction low_temp->incomplete_reaction Yes solution_temp Solution: 1. Implement staged addition of urea. 2. Improve cooling efficiency. 3. Consider microwave-assisted synthesis   to lower temp (45-70°C) & improve yield (>80%). [1] side_reactions->solution_temp solution_time Solution: 1. Increase reaction time. 2. Gradually increase temperature to 50-60°C   while carefully monitoring for exotherm. incomplete_reaction->solution_time

Caption: Troubleshooting workflow for low yield.

Q5: The reaction becomes uncontrollably exothermic. How can I prevent this?

A5: Thermal runaway is a serious safety risk. The reaction between urea and DMS is spontaneous and vigorous once initiated.[7]

  • Root Cause: The simultaneous mixing of the full quantities of reactants generates heat faster than it can be dissipated by standard cooling setups.

  • Preventative Measures:

    • Staged Addition: Never mix the entire batch of reactants at once. Start with dimethyl sulfate in the reactor and add urea in 2-3 portions. Wait for the reaction mixture to become clear (indicating the dissolution and reaction of the urea) before adding the next portion.[2]

    • Adequate Cooling: Use an appropriately sized cooling bath (e.g., water or ice bath) and ensure efficient stirring to promote even heat distribution and transfer.

    • Continuous Monitoring: Always have a thermometer in the reaction mixture and monitor the temperature constantly, especially during the addition of reagents. Keep a larger ice bath on standby to handle any unexpected temperature spikes.[7]

Q6: The final product is difficult to purify or appears as an oil instead of a solid. What went wrong?

A6: This issue typically stems from the presence of unreacted starting materials, side products, or residual moisture. O-Methylisourea salts are known to be hygroscopic.[1]

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Use an appropriate analytical method, such as liquid chromatography, to confirm the disappearance of starting materials before proceeding to workup.[2]

    • Recrystallization Protocol: The crude product can often be purified by recrystallization. Methanol is a common solvent for this purpose.[8][9] If the product oils out, it may be due to impurities depressing the melting point. Try adding a small seed crystal or scratching the inside of the flask to induce crystallization.

    • Drying: Ensure the final product is dried thoroughly under vacuum to remove any residual solvent or absorbed water.

Part 3: Protocols & Methodologies

Safety Protocol: Handling Dimethyl Sulfate (DMS)

WARNING: Dimethyl sulfate is a potent poison and a probable human carcinogen. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Required PPE:

    • Chemical splash goggles and a face shield.

    • Impermeable gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended. Standard latex or nitrile gloves are NOT sufficient.

    • A lab coat and closed-toe shoes.

  • Handling & Dispensing:

    • Always handle DMS inside a fume hood.[6]

    • Use a syringe or cannula for transfers to minimize vapor exposure.

    • Have a neutralizing agent, such as a dilute ammonia solution, readily available in case of a spill.[7]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air at once. Seek immediate medical attention.[6]

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency prep_ppe Don Full PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit (Ammonia Solution) prep_hood->prep_spill handle_transfer Transfer DMS via Syringe prep_spill->handle_transfer handle_monitor Monitor for Spills handle_transfer->handle_monitor spill Spill Occurs handle_monitor->spill contact Personnel Contact handle_monitor->contact neutralize Neutralize with Ammonia Solution spill->neutralize wash Wash Area / Remove Clothing contact->wash medical Seek Immediate Medical Attention wash->medical

Caption: Dimethyl Sulfate (DMS) safety workflow.

Experimental Protocol: Microwave-Assisted Synthesis

This method, adapted from patent literature, offers higher yields and shorter reaction times at safer temperatures compared to conventional heating.[1][2]

Materials:

  • Dimethyl Sulfate (DMS), 126.0 g

  • Urea, 61.0 g (total)

  • 500 mL three-necked flask equipped with a magnetic stirrer and temperature probe

  • Microwave reactor

Procedure:

  • Add 126.0 g of dimethyl sulfate and the first portion of urea (30.5 g) to the 500 mL reaction flask.

  • Place the flask in the microwave reactor and begin stirring. Set the microwave controller to maintain a temperature of 47-50°C.

  • Continue the reaction until the system becomes a clear liquid, with no visible solids (approx. 20-30 minutes).[2]

  • Turn off the microwave and add the second portion of urea (30.5 g).

  • Resume the reaction under the same microwave conditions (47-50°C) until the system once again becomes clear (approx. 15-20 minutes).[1]

  • Once clear, maintain the reaction at this temperature for an additional 30 minutes.

  • Adjust the microwave temperature setting to 59-61°C and hold for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The resulting product is crude O-Methylisourea methyl sulfate, which can be analyzed by liquid chromatography. Expected yield is >80%.[1][2]

Data Summary: Comparison of Synthesis Methods
ParameterConventional MethodMicrowave-Assisted MethodCyanamide Method
Primary Reagents Urea, Dimethyl SulfateUrea, Dimethyl SulfateCyanamide, Methanol, H₂SO₄
Reaction Temp. 70–120°C[2]45–70°C[1][2]-10 to 20°C[5]
Typical Yield ~64%[2]>80%[1][2]>90%[5]
Key Challenge High temp leads to side reactions, safety risk.[2]Requires specialized microwave equipment.Requires strict low-temperature control.
Primary Benefit Uses common lab equipment.High yield, improved safety, fast.[1]Very high yield and purity.[5]

References

  • Novel preparation method of O-methyl isourea methyl sulf
  • A kind of new preparation method of o-methylisourea methylsulfate. Eureka | Patsnap. [Link]

  • Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate
  • Preparation method of O-methyl isourea sulph
  • A kind of preparation method of o-methylisourea sulfate. Eureka | Patsnap. [Link]

  • DIMETHYL SULFATE. Ataman Kimya. [Link]

  • DMS Dimethyl Sulfate Applications in Chemicals. Ascent Fine Chemical. [Link]

  • s-methyl isothiourea sulfate. Organic Syntheses Procedure. [Link]

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. RSC Publishing. [Link]

  • A comparison of several modern alkylating agents. arkat usa. [Link]

  • Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Beilstein Archives. [Link]

  • Different methylating agents used for O-methylation of phenolic compounds. ResearchGate. [Link]

  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PMC. [Link]

  • PROCESS FOR PRODUCTION OF O-METHYL-N-NITROISOUREA. European Patent Office. [Link]

  • United States Patent (19). Googleapis.com. [Link]

Sources

Technical Support Center: Minimizing Epimerization During Peptide Synthesis with Guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining chiral integrity is paramount to the success of your peptide synthesis projects. Epimerization, the unwanted inversion of stereochemistry at a chiral center, can compromise the biological activity and purification of your final peptide product.[1][2] This is a particularly critical consideration during complex modifications like guanidinylation or when using guanidinium-based coupling reagents.

This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is epimerization in peptide synthesis and why is it a major concern?

Epimerization is a chemical process that alters the configuration at one of several stereogenic centers in a molecule.[1] In peptide chemistry, it almost always refers to the conversion of a naturally occurring L-amino acid into its D-amino acid counterpart. This side reaction is highly undesirable because it can drastically alter the peptide's three-dimensional structure, which in turn can reduce or eliminate its biological activity.[1][2] Furthermore, the resulting diastereomeric peptides (epimers) often have very similar physical properties, making them notoriously difficult to separate by standard purification techniques like HPLC.[1][2]

Q2: What are the primary chemical mechanisms that cause epimerization during synthesis?

There are two main pathways through which epimerization occurs during solid-phase peptide synthesis (SPPS):

  • Oxazolone Formation (Primary Pathway): This is the most common mechanism.[1] During the activation of the C-terminal carboxyl group of an Nα-protected amino acid, a highly reactive intermediate is formed. This intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base. Subsequent re-protonation can occur from either side of the planar intermediate, leading to a mixture of L- and D-isomers (racemization).[1][3] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, which is why peptide synthesis proceeds from the C-terminus to the N-terminus.[4][5]

  • Direct Proton Abstraction (Enolization): The second mechanism involves the direct abstraction of the α-proton from an amino acid residue by a base, forming a carbanion (enolate).[1] This is more common with amino acid residues that have acidic α-protons or when strong bases or prolonged reaction times are used. This pathway is a significant concern during side-chain modifications, such as guanidinylation, which may be performed under basic conditions.

Q3: What does "guanidinylation" refer to in peptide synthesis?

Guanidinylation can refer to two distinct processes:

  • Synthesis of Arginine Analogs: It is the chemical conversion of an amino group (e.g., on the side chain of ornithine or lysine) into a guanidino group to create arginine or an arginine analog.[6][7] This is a powerful tool for creating novel peptide structures.

  • Side Reaction from Coupling Reagents: It can also be an undesirable side reaction where uronium/aminium-based coupling reagents (like HBTU or HATU) react with the unprotected N-terminal amine of the growing peptide chain.[8][9] This forms a guanidinium moiety that irreversibly terminates the peptide chain elongation.[9]

Q4: Which amino acids are most susceptible to epimerization?

While any amino acid can theoretically undergo epimerization, some are far more susceptible than others.

  • Cysteine (Cys) and Histidine (His) are notoriously prone to racemization, especially when they are the C-terminal residue being activated for coupling.[9][10][11]

  • Amino acids with electron-withdrawing groups in their side chains, such as Phenylglycine , are also at higher risk.[1]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during synthesis.

Problem 1: I'm observing significant epimerization of my C-terminal Cysteine residue. How can I prevent this?

Cause: C-terminal Cysteine is highly susceptible to epimerization during its initial anchoring to the resin and subsequent activation steps.[10][11] The choice of resin and coupling conditions are critical factors.

Solutions:

  • Select the Right Resin: Avoid standard Wang-type resins for anchoring C-terminal Cysteine. Instead, use trityl-type resins like 2-chlorotrityl chloride (2-CTC) or NovaSyn® TGT resins. These linkers are more sterically hindered and allow for milder cleavage conditions, which significantly reduces epimerization.[11]

  • Optimize Coupling Conditions: Use coupling methods that are known to have lower racemization potential. For Cysteine, coupling with DIPCDI under acidic conditions or using pre-formed symmetric anhydrides can be beneficial.[11]

  • Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress the formation of the problematic oxazolone intermediate.[3]

  • Protect the Side Chain: Ensure the use of a bulky and stable protecting group for the cysteine sulfhydryl group, such as Trityl (Trt), to minimize side reactions.[9]

Problem 2: My synthesis with HBTU shows a high percentage of epimerization. Should I change my coupling reagent?

Cause: While effective, HBTU is known to have a higher risk of inducing epimerization compared to more advanced reagents.[12] The reactivity of the active ester it forms is lower than that of HATU, which can allow more time for the oxazolone intermediate to racemize.[12]

Solutions:

  • Switch to HATU: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally the superior choice for minimizing epimerization.[13][14] It contains a HOAt moiety, which forms a more reactive OAt-ester. This leads to faster coupling reactions, reducing the lifetime of the activated species and thus the opportunity for racemization.[12]

  • Consider HCTU or COMU: HCTU is often presented as a cost-effective alternative to HATU with comparable performance in reducing epimerization.[13] COMU is another excellent modern reagent that incorporates Oxyma Pure directly into its structure, offering high efficiency and enhanced safety, as it avoids the use of potentially explosive HOBt/HOAt byproducts.[15]

  • Control the Base: Regardless of the reagent, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or, for particularly sensitive couplings, a weaker base like 2,4,6-collidine.[13][15] Use the minimum number of equivalents necessary for the reaction.

Problem 3: I am trying to guanidinylate a lysine side chain on-resin and am seeing epimerization at the adjacent residue. What is the best way to proceed?

Cause: The conditions for on-resin guanidinylation can be basic, leading to epimerization of neighboring residues through the direct proton abstraction mechanism.[1] The choice of guanidinylating reagent and reaction conditions is critical.

Solutions:

  • Use a Mild Guanidinylating Reagent: Employ modern, highly reactive guanidinylating reagents that function under milder conditions. For example, N,N'-di-Boc-N"-triflyl-guanidine is highly reactive and has been used successfully for solid-phase conversions of ornithine to arginine.[16]

  • Optimize Base and Temperature: Minimize the amount of base used and perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of epimerization.

  • Protect the Backbone: While complex, a temporary backbone protecting group on the nitrogen of the residue adjacent to the lysine could prevent epimerization, though this adds significant synthetic complexity.

Problem 4: My peptide synthesis terminated prematurely, and mass spectrometry shows a mass addition consistent with guanidinylation of the N-terminus. How do I stop this?

Cause: This is a classic side reaction of uronium/aminium coupling reagents like HBTU and HATU.[9] If the reagent is allowed to mix with the deprotected peptide-resin before the amino acid is fully activated, the reagent itself can react with the free N-terminal amine, capping the chain.[9]

Solution:

  • Pre-activation is Mandatory: Always pre-activate the Fmoc-amino acid with the coupling reagent and base in a separate vessel for 1-2 minutes before adding the mixture to the resin.[9][12][13] This ensures that the coupling reagent is consumed in forming the desired active ester, preventing it from reacting directly with the peptide chain.

Comparative Data: Coupling Reagents

The choice of coupling reagent has a significant impact on both efficiency and the preservation of chiral integrity.[13]

ParameterPyBOPHBTUHATU / HCTU
Crude Purity (Short Coupling) Lower (40-48%)[13]ModerateHigher (80-90%)[13]
Crude Purity (Long Coupling) Improved (70-88%)[13]GoodHigh (80-92%)[13]
Reaction Speed Slower[13]FastVery Fast[12]
Risk of Epimerization ModerateHigher Risk[12]Lower Risk [12][13]
Mechanism Phosphonium SaltUronium Salt (HOBt-based)Uronium Salt (HOAt/Oxyma-based)

Visualized Mechanisms and Workflows

Visual aids can help clarify complex chemical processes and decision-making pathways.

Mechanism of Epimerization via Oxazolone Formation

epimerization_mechanism cluster_0 Activation & Cyclization cluster_1 Racemization AA_Protected Nα-Protected Amino Acid AA_Activated Activated Ester AA_Protected->AA_Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) AA_Activated->Oxazolone Intramolecular Attack Enolate Enolate Intermediate Oxazolone->Enolate Base (Proton Abstraction) L_Product L-Amino Acid (Desired) Enolate->L_Product Reprotonation D_Product D-Amino Acid (Epimer) Enolate->D_Product Reprotonation

Caption: Epimerization primarily occurs through a planar oxazolone intermediate.

Troubleshooting Workflow for Epimerization

troubleshooting_workflow start High Epimerization Detected in Final Peptide check_residue Is the epimerized residue C-terminal Cys or His? start->check_residue check_reagent Which coupling reagent was used? check_residue->check_reagent No sol_resin Switch to 2-CTC resin for C-terminal Cys/His check_residue->sol_resin Yes check_base Review base type and equivalents check_reagent->check_base HATU/HCTU sol_reagent Switch from HBTU/PyBOP to HATU, HCTU, or COMU check_reagent->sol_reagent HBTU or PyBOP sol_base Reduce DIPEA equivalents or switch to Collidine check_base->sol_base sol_preactivate Ensure pre-activation of amino acid before adding to resin check_base->sol_preactivate

Caption: A decision tree for systematically troubleshooting epimerization issues.

Key Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU

This protocol emphasizes the pre-activation step crucial for minimizing both epimerization and chain termination side reactions.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the deprotected peptide-resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (3x).

  • Activation Solution Preparation (Crucial Step): In a separate reaction vessel, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (6 equivalents).

  • Pre-activation: Gently agitate the activation solution for 1-2 minutes . Do not add it to the resin immediately. This allows for the formation of the highly reactive OAt-ester.

  • Coupling: Add the pre-activated amino acid solution to the washed peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 30-60 minutes. Reaction progress can be monitored with a qualitative test (e.g., Kaiser test).

  • Final Wash: Wash the resin with DMF (5x) to remove excess reagents and byproducts before proceeding to the next cycle.

Protocol 2: On-Resin Guanidinylation of an Ornithine Side Chain

This protocol uses a modern reagent under controlled conditions to synthesize an arginine residue from an ornithine precursor while minimizing epimerization risk.

  • Peptide Synthesis: Synthesize the peptide sequence up to the desired point using standard Fmoc-SPPS, incorporating Fmoc-Orn(Boc)-OH at the desired position.

  • Selective Deprotection: After completing the sequence, selectively remove the Boc group from the ornithine side chain using a mild acid solution (e.g., 30% Trifluoroacetic acid in DCM) while the peptide remains on the resin. Wash thoroughly with DCM and DMF, and neutralize with a 5% DIPEA in DMF solution.

  • Guanidinylation Reaction:

    • In a separate vessel, dissolve the guanidinylating reagent (e.g., N,N'-di-Boc-N"-triflyl-guanidine, 3 equivalents) in a suitable solvent like DMF.

    • Cool the peptide-resin slurry to 0 °C.

    • Add a mild base (e.g., DIPEA, 5 equivalents) to the resin, followed immediately by the solution of the guanidinylating reagent.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature for 2-4 hours. Monitor the reaction for completion using LC-MS analysis of a small cleaved sample.

  • Washing: Once complete, wash the resin extensively with DMF, DCM, and methanol to remove all excess reagents and byproducts.

  • Final Cleavage: Proceed with the standard global deprotection and cleavage from the resin.

References

  • Yusof, N., and T. Govender. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Yusof, N., and T. Govender. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • G. T. Mantzourani, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • CGENOMIX. (n.d.). HBTU[Coupling Reagent for Peptide]. [Link]

  • Semantic Scholar. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Chemistry Stack Exchange. (2013). Epimerization in peptide synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • Coin-Operated Press. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2012). [Solid-phase synthesis of peptides containing arginine with an unprotected guanidine group]. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]

  • PubMed. (1991). Guanidination of a peptide side chain amino group on a solid support. [Link]

  • Google Patents. (n.d.).
  • Szyk, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. [Link]

Sources

Technical Support Center: Guanidinylation Reaction Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of post-guanidinylation workup and purification. This center is designed for researchers, medicinal chemists, and drug development professionals who utilize guanidinylation and seek to overcome the common challenges associated with isolating their target compounds. As field-proven insights are synthesized with established chemical principles, this guide provides not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Understanding the Purification Challenge

Q1: What makes the workup of guanidinylation reactions so challenging?

The primary difficulty stems from the intrinsic properties of the guanidinium group itself. It is one of the strongest organic bases, with a pKa of the conjugate acid around 12.5-13.5.[1] This high basicity means that under neutral or acidic conditions, the guanidine moiety is protonated, forming a highly polar, water-soluble guanidinium salt. This characteristic can lead to several purification issues:

  • Difficult Extraction: The product may preferentially partition into the aqueous layer during a standard liquid-liquid extraction, leading to low recovery in the organic phase.[2]

  • Chromatography Problems: The polar nature of unprotected guanidines can cause poor behavior on normal-phase silica gel, often resulting in streaking, low mobility, and irreversible binding to the stationary phase.

  • Co-purification of Byproducts: Polar byproducts can be difficult to separate from the equally polar product.

To circumvent these issues, the most common strategy is the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. Boc-protected guanidines are significantly less basic and less polar, behaving more like typical organic molecules, which simplifies extraction and allows for standard silica gel chromatography.[3][4]

Q2: What are the most common byproducts I need to remove after a guanidinylation reaction?

The byproduct profile depends heavily on the guanidinylating reagent used. However, some common contaminants to anticipate include:

  • Excess Guanidinylating Reagent: Using a slight excess of the guanidinylating agent is common to drive the reaction to completion, meaning unreacted reagent is a primary impurity.

  • Unreacted Starting Amine: If the reaction does not proceed to 100% conversion, you will need to separate your guanidinylated product from the starting amine.

  • Reagent-Derived Byproducts: The leaving group or core of the guanidinylating reagent becomes a byproduct. For example, using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine generates pyrazole.[5][6] Using a thiourea-based reagent can produce sulfur-containing byproducts.[7][8]

  • Side-Reaction Products: In some contexts, particularly with complex substrates like peptides, side reactions can occur. For instance, some guanidinium-based peptide coupling reagents can lead to the formation of uronium derivatives on specific amino acid residues.[9]

Section 2: General Workup & Purification Workflow

This section provides a general framework for approaching the purification of a guanidinylation reaction. The specific choices depend on the nature of your product, particularly whether it is Boc-protected.

Guanidinylation Workup Decision Tree start Reaction Complete (Monitored by TLC/LC-MS) solvent_removal Solvent Removal (Rotary Evaporation) start->solvent_removal is_protected Is Product Boc-Protected? solvent_removal->is_protected aqueous_workup Aqueous Workup (Extraction & Washes) is_protected->aqueous_workup  Yes ion_exchange Ion-Exchange Chromatography is_protected->ion_exchange  No column_chroma Silica Gel Column Chromatography aqueous_workup->column_chroma final_product Pure Product column_chroma->final_product recrystallization Recrystallization or Reverse-Phase HPLC ion_exchange->recrystallization recrystallization->final_product

Caption: General decision tree for guanidinylation workup.

Section 3: Troubleshooting Guide for Specific Reagents

The choice of workup procedure is dictated by the specific guanidinylating reagent employed.

Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This is a widely used, efficient reagent for the guanidinylation of a broad range of amines.[5][10]

Q3: How do I remove unreacted N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and the pyrazole byproduct?

Both the unreacted reagent and the pyrazole byproduct can be effectively removed using a standard aqueous workup followed by silica gel chromatography. The pyrazole is relatively polar and water-soluble, while the protected product and unreacted reagent are much less polar.

Step-by-Step Experimental Protocol:

  • Reaction Quench & Solvent Removal: Once the reaction is complete as monitored by TLC or LC-MS, concentrate the reaction mixture under reduced pressure to remove the bulk solvent (e.g., THF, DCM).[4]

  • Aqueous Workup:

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with a mild acid, water, and brine. A typical sequence is:

      • 1x with 1N HCl or 5% sodium bisulfate (to remove any basic impurities and protonate pyrazole).[11]

      • 1x with deionized water.

      • 1x with saturated NaCl solution (brine) to break emulsions and remove bulk water from the organic layer.[12]

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13] Gravity filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[3][6]

Data Presentation: Chromatographic Separation

The key to successful chromatographic purification is the difference in polarity between the components.

CompoundTypical Eluent SystemApproximate Rf ValueNotes
Desired Di-Boc-Guanidine Product 10-30% EtOAc in Hexane0.3 - 0.5Polarity is substrate-dependent.
Unreacted N,N'-Di-Boc-pyrazole-reagent10-30% EtOAc in Hexane~0.6 - 0.7Generally less polar than the product.
Pyrazole Byproduct50-100% EtOAc in Hexane~0.1 (or baseline)Highly polar; most is removed during aqueous workup.

Note: Rf values are illustrative and will vary based on the specific substrate and exact eluent composition.

Reagent: N,N'-Di-Boc-N''-triflylguanidine

This is a highly powerful guanidinylating agent, capable of reacting even with weakly nucleophilic amines.[3] Its high reactivity necessitates a careful workup.

Q4: What are the specific workup considerations for the highly reactive triflylguanidine reagent?

The main consideration is to effectively quench any remaining reactive species. The workup is similar to the pyrazole-based reagent but the initial washes are critical.

Step-by-Step Experimental Protocol:

  • Solvent Removal: After reaction completion, remove the solvent under reduced pressure.

  • Aqueous Workup:

    • Dissolve the residue in ethyl acetate or DCM.

    • Wash the organic solution thoroughly with 2M sodium bisulfate (NaHSO₄), followed by water and brine.[11] The acidic wash is crucial for quenching the reaction and removing triflyl-containing byproducts.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel, typically using an eluent system like dichloromethane-diethyl ether.[11]

Reagent: Thiourea-Based Reagents (e.g., N,N'-Di-Boc-thiourea)

These reagents require an "activator" to form a reactive carbodiimide intermediate for guanidinylation.[3] Common activators include mercury(II) chloride (HgCl₂, largely avoided now due to toxicity) or cyanuric chloride (TCT).[14]

Q5: How does the workup change when using an activator like TCT with a thiourea?

The workup must account for the removal of the activator and its byproducts. Using a modern activator like TCT is advantageous as it avoids heavy metal waste.

Step-by-Step Experimental Protocol (TCT Activation):

  • Filtration: After the reaction is complete, the reaction mixture may contain insoluble byproducts derived from TCT. Filter the reaction mixture through a pad of Celite to remove these solids.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Aqueous Workup & Chromatography: Perform a standard aqueous workup as described in Protocol 3.1, followed by silica gel chromatography to isolate the pure product.[4]

Boc-Guanidine Purification Workflow A 1. Reaction Completion B 2. Concentrate under Reduced Pressure A->B C 3. Redissolve in EtOAc/DCM B->C D 4. Aqueous Wash (Dilute Acid, H₂O, Brine) C->D E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Filter & Concentrate E->F G 7. Purify via Flash Column Chromatography F->G H Pure Product G->H

Caption: Standard workflow for purifying a Boc-protected guanidine.

Section 4: Frequently Asked Questions (FAQs)

Q6: My product is an unprotected guanidinium salt and is highly water-soluble. How can I purify it?

A: This is a classic challenge. Standard extraction and silica gel chromatography are often ineffective. Consider these alternatives:

  • Ion-Exchange Chromatography: This is a powerful technique for separating ionic compounds. You can use a cation-exchange resin to bind your protonated guanidinium product, wash away neutral/anionic impurities, and then elute your product with a high-salt or pH-adjusted buffer.[2]

  • Recrystallization: If your guanidinium salt product is crystalline, recrystallization can be an excellent and scalable purification method. Experiment with different solvent/anti-solvent systems (e.g., methanol/ether, water/acetone).[2]

  • Reverse-Phase HPLC: For peptide-related compounds or other high-value molecules, preparative reverse-phase HPLC is the method of choice. The compound is typically eluted with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).[15]

Q7: How do I remove high-boiling polar solvents like DMF or DMSO after the reaction?

A: These solvents are difficult to remove by rotary evaporation. The best method is to wash them out:

  • Dilute the reaction mixture with a large volume of a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer multiple times (5-10 times) with water or brine. For DMF, washing with a 5% aqueous LiCl solution can be particularly effective.[13]

  • This process partitions the highly water-soluble DMF/DMSO into the aqueous phase. Be aware that very polar products might also be partially lost to the aqueous layer.

Q8: I am performing guanidinylation on a solid-phase resin. What is the standard workup procedure?

A: For solid-phase peptide synthesis (SPPS), the workup is integrated into the protocol:

  • Reagent Removal: After the on-resin guanidinylation reaction, drain the reaction solution from the resin.

  • Extensive Washing: Wash the resin extensively with alternating solvents to remove all soluble impurities. A typical sequence is multiple cycles of DMF, DCM, and methanol.[15]

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the product from the support and remove any remaining protecting groups (like Boc).

  • Precipitation: Precipitate the crude product by adding the cleavage mixture to a large volume of cold diethyl ether.[15]

  • Isolation and Purification: Collect the precipitated solid by centrifugation, wash with more cold ether, and then purify the crude product by preparative reverse-phase HPLC.[15]

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Van der Pijl, F., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Feichtinger, K., et al. (2000). Guanidinylation reagents.
  • Katritzky, A. R., et al. (2010). Synthesis of Guanidines in Solution. ResearchGate. [Link]

  • Luedtke, N. W. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]

  • Singh, U. P., & Singh, R. P. (2007). Method for removal of guanidine compound from aqueous media.
  • Sull, A., & Chaput, J. C. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Sull, A., & Chaput, J. C. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. PubMed. [Link]

  • ResearchGate. (n.d.). Classical guanidine synthesis. [Link]

  • Valero, G., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. [Link]

  • Ilaš, J., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules. [Link]

  • Alfa Chemical. (n.d.). 1h-Pyrazole-1-Carboxamidine Hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Revanasiddappa, B.C., & Subba, P. (2018). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Link]

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impact of reaction time on the efficiency of O-Methylisourea sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Time in Guanidinylation

Welcome to the technical support guide for O-Methylisourea sulfate (OMIS). This document serves as a specialized resource for researchers, chemists, and drug development professionals employing OMIS for the guanidinylation of primary amines—a crucial transformation in proteomics, peptide chemistry, and synthetic organic chemistry. The conversion of a lysine residue to homoarginine, for instance, can significantly improve peptide detection in mass spectrometry.[1][2]

The success of this reaction hinges on a delicate balance of parameters, with reaction time being one of the most critical yet frequently misunderstood variables. An insufficient reaction time leads to incomplete conversion, while an excessive duration can promote undesirable side reactions, compromising yield and purity. This guide provides in-depth, experience-driven answers to common issues related to reaction time, helping you troubleshoot and optimize your experiments for robust and reproducible results.

Frequently Asked Questions (FAQs): Core Principles

Q1: What is the fundamental mechanism of guanidinylation with O-Methylisourea sulfate, and how does time influence it?

A: The reaction is a nucleophilic attack by a deprotonated primary amine (e.g., the ε-amino group of lysine) on the electrophilic carbon atom of O-Methylisourea. For this to occur efficiently, the reaction is typically conducted at a high pH (>10.5) to ensure the amine is in its nucleophilic, unprotonated state.[2][3] The reaction proceeds through a tetrahedral intermediate, ultimately eliminating methanol to form the stable guanidinium group.

Reaction time is fundamentally linked to reaction kinetics. The rate depends on reactant concentrations, temperature, and the intrinsic nucleophilicity of the amine. Time is the dimension over which these factors operate to drive the reaction to completion. The goal is to halt the reaction when the concentration of the desired product is at its maximum, before competing side reactions become significant.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Q2: My reaction yield is consistently low, and I suspect incomplete conversion. Is the reaction time too short?

A: This is a highly probable cause. Guanidinylation reactions that are terminated prematurely are a common source of low yields. While some optimized protocols report very short reaction times of 5-30 minutes at elevated temperatures (e.g., 65°C), these conditions are not universal for all substrates.[1][3][4] Historically, reaction times ranged from 1 to 16 hours.[1]

Causality & Troubleshooting Steps:

  • Confirm Other Parameters: Before extending the reaction time, verify that other critical parameters are optimal. Is the pH of the reaction mixture definitively above 10.5?[2] Is the molar ratio of OMIS to your amine substrate sufficient? A large excess of the guanidinylating reagent is often required.[5]

  • Analytical Monitoring: You cannot optimize what you cannot measure. The most reliable way to determine if the reaction is incomplete is to monitor its progress. Use techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to track the disappearance of your starting material and the appearance of your product over time.

  • Perform a Time-Course Study: If analytical monitoring confirms the presence of unreacted starting material, a time-course experiment is the definitive solution. (See Protocol 1 for a detailed methodology). This involves running the reaction and taking aliquots at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 16 hrs) for analysis. The resulting data will reveal the point of maximum conversion.

Q3: I'm observing significant impurity peaks in my analysis. Could the reaction time be too long?

A: Yes, prolonged reaction times, especially under harsh conditions (high pH, high temperature), can lead to the formation of side products and degradation.

Causality & Common Side Reactions:

  • Hydrolysis of OMIS: O-Methylisourea itself can hydrolyze over time, especially at high pH, reducing its effective concentration and generating impurities.

  • Modification of Other Residues: While OMIS is highly specific for primary amines like the lysine side chain, very long reaction times or harsh conditions could potentially lead to side reactions with other nucleophilic groups.[6] Some studies have noted that under certain conditions, even the N-terminal amino group can be guanidinylated.[1] In one investigation, reaction of OMIS with the α-amino group of free lysine was confirmed by mass spectrometry.[1]

  • Substrate Degradation: Your starting material or product might not be stable over extended periods at high pH and temperature. Peptides and other sensitive molecules can undergo hydrolysis or other degradation pathways.

Troubleshooting Workflow:

G start Impurity Detected in Product Mixture q1 Is unreacted starting material present? start->q1 action1 Reaction incomplete. Run Time-Course Study (Protocol 1) to find optimal duration. q1->action1 Yes q2 Is the impurity mass consistent with known side reactions (e.g., double guanidinylation)? q1->q2 No action2 Reaction time is likely too long. Reduce duration based on time-course data. Consider milder conditions (lower temp). q2->action2 Yes action3 Impurity may be from reagent degradation or substrate instability. Analyze OMIS reagent purity. Assess substrate stability at reaction pH. q2->action3 No G cluster_0 Reaction Mechanism Amine Substrate-NH2 (Primary Amine) Product Substrate-NH-C(=NH2+)-NH2 (Guanidinium Product) Amine->Product Nucleophilic Attack OMIS O-Methylisourea (Reagent) OMIS->Product Methanol CH3OH (Byproduct)

Caption: Simplified Guanidinylation Reaction Pathway.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. American Society for Mass Spectrometry.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). A Comparative Analysis of Guanidination Protocols for Researchers. BenchChem.
  • Lobert, W. D., & Riemenschneider, W. (1976).
  • BenchChem Technical Support. (2025).
  • Su, A., et al. (2023). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. National Institutes of Health. [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. [Link]

  • BenchChem Technical Support. (2025).
  • ChemicalBook. (2023).
  • Hunan Chem Res Inst. (2017). A kind of preparation method of o-methylisourea sulfate. Patsnap. [Link]

  • Hunan Chem Res Inst. (2016). Preparation method of O-methyl isourea sulphate.
  • Su, A., et al. (2023). Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Beilstein Archives.
  • National Center for Biotechnology Information. O-methylisourea methyl sulfate. PubChem Compound Database. [Link]

  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. [Link]

  • J&K Scientific.
  • Miskolczi, N., et al. (2022). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. MDPI. [Link]

  • Tokyo Chemical Industry Co., Ltd.
  • Alzchem Group.
  • Univ Zhejiang Technology. (2018). Novel preparation method of O-methyl isourea methyl sulfate.
  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Van Vranken, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Strategies to Improve Peptide Substrate Solubility for Guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common, yet critical, challenge of solubilizing peptide substrates for successful guanidinylation reactions. Poor solubility can be a significant roadblock, leading to incomplete reactions, inaccurate data, and wasted resources. This guide is designed to provide you with the expertise and practical solutions to overcome these hurdles.

Troubleshooting Guide: Common Solubility Issues in Peptide Guanidinylation

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Scenario 1: My peptide is insoluble in the recommended organic solvent for the guanidinylation reaction.

Problem: Guanidinylation reagents like N,N'-di-Boc-N''-triflylguanidine are most effective in anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)[1]. However, your peptide, particularly if it's long or highly charged, may be insoluble in these non-polar environments.

Causality: The solubility of a peptide is dictated by its amino acid composition, sequence, and overall charge[2][3]. Peptides with a high proportion of charged (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) or polar uncharged residues are more soluble in aqueous solutions, while those rich in hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) prefer non-polar organic solvents.

Solutions:

  • Introduce a Co-solvent: Gradually add a minimal amount of a polar aprotic co-solvent in which your peptide is soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the reaction mixture[2][4].

    • Expert Tip: Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it until the peptide dissolves. Be mindful that high concentrations of some co-solvents can interfere with the reaction or downstream purification. DMSO should be avoided for peptides containing methionine or cysteine, as it can oxidize the side chains; use DMF as an alternative in these cases[2][4].

  • Perform a Solvent Screen: Before committing your entire sample, perform small-scale solubility tests with a variety of solvent systems[2][5]. Test different ratios of DCM or THF with co-solvents like DMF, N-methyl-2-pyrrolidone (NMP), or even acetonitrile (ACN).

  • Solid-Phase Guanidinylation: If your peptide was synthesized on a solid support and has not yet been cleaved, consider performing the guanidinylation reaction while it is still attached to the resin[1]. This approach bypasses the need to dissolve the peptide in a reaction solvent.

    • Protocol Insight: The peptide-resin is swelled in a suitable solvent like DCM, and then the guanidinylation reagent and a base are added[1]. This ensures that the reactive sites on the peptide are accessible to the reagents.

Scenario 2: My peptide dissolves initially but precipitates out upon addition of the guanidinylation reagent or base.

Problem: The addition of reagents, particularly the base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), can alter the polarity and pH of the reaction mixture, causing the peptide to crash out of solution.

Causality: The solubility of many peptides is highly dependent on pH[2][6]. The addition of a base deprotonates acidic residues and can neutralize the overall charge of the peptide, potentially bringing it closer to its isoelectric point (pI), the pH at which it has no net charge and is typically least soluble[7].

Solutions:

  • Optimize Reagent Addition:

    • Add the base dropwise to the peptide solution while stirring vigorously to avoid localized changes in pH[1].

    • Consider dissolving the peptide and the guanidinylation reagent together before slowly adding the base.

  • Increase Solvent Volume: A more dilute reaction mixture may keep the peptide in solution. Double the solvent volume and observe if precipitation still occurs.

  • Re-evaluate Your Solvent System: If the issue persists, a different solvent or co-solvent system with a higher solvating power for your specific peptide sequence may be necessary. Refer back to the solvent screening suggestions in Scenario 1.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding peptide solubility for guanidinylation.

Q1: How can I predict the solubility of my peptide before starting the experiment?

A1: You can estimate your peptide's solubility characteristics by analyzing its amino acid sequence[2][3][5][8].

  • Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and -1 to each acidic residue (Asp, Glu) and the C-terminus[2][5][8].

    • Positively charged (basic) peptides are generally more soluble in acidic aqueous solutions[4][8].

    • Negatively charged (acidic) peptides are typically more soluble in basic aqueous solutions[4][8].

    • Neutral peptides with a high percentage of hydrophobic residues are often only soluble in organic solvents[2][4].

  • Determine the Grand Average of Hydropathicity (GRAVY) score: A positive GRAVY score indicates a hydrophobic peptide, while a negative score suggests a hydrophilic peptide[7]. Several online tools can calculate this for you.

Peptide Characteristic Predicted Solubility Recommended Starting Solvent
High Net Positive ChargeSoluble in acidic aqueous solutionsWater, 10% Acetic Acid[4][8]
High Net Negative ChargeSoluble in basic aqueous solutionsWater, 0.1 M Ammonium Bicarbonate[4][8]
Net Neutral Charge, High Hydrophobicity (>50% hydrophobic residues)Soluble in organic solventsDMSO, DMF, Acetonitrile[2][4][5]

Q2: Can I modify my peptide sequence to improve its solubility for guanidinylation?

A2: Yes, several modifications can be made to the peptide sequence to enhance solubility, but these must be considered in the context of your research goals, as they will alter the final product.

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones can significantly improve solubility in aqueous or polar organic co-solvents[2].

  • Addition of Solubility-Enhancing Tags: Fusing a highly soluble peptide or protein tag to the N- or C-terminus of your peptide can improve its overall solubility[9][10][11][12]. Common tags include Maltose Binding Protein (MBP) and Glutathione S-transferase (GST)[9][12]. Smaller, intrinsically disordered peptide tags have also been shown to be effective[9].

  • PEGylation: The attachment of polyethylene glycol (PEG) chains is a well-established method for increasing the hydrophilicity and solubility of peptides[13].

Q3: Are there any physical methods to improve peptide solubility?

A3: Yes, in addition to chemical and sequence-based strategies, physical methods can aid in dissolving a challenging peptide.

  • Sonication: Using a sonication bath can help break up peptide aggregates and promote dissolution[2][5]. Use short bursts of sonication and cool the sample on ice in between to prevent overheating and potential peptide degradation[5].

  • Gentle Warming: For some peptides, gently warming the solution to around 40°C can increase solubility[14]. However, this should be done with caution to avoid thermal degradation[2].

  • Vortexing: Vigorous vortexing can help, but for sensitive peptides, gentle agitation is preferred to prevent shearing[7].

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Testing

This protocol is essential for determining the optimal solvent for your peptide without risking your entire sample.

  • Aliquot the Peptide: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Test Aqueous Solvents:

    • To the first tube, add a small volume of sterile, distilled water (e.g., 100 µL) and vortex.

    • If it doesn't dissolve, try a 10% acetic acid solution for basic peptides or a 0.1 M ammonium bicarbonate solution for acidic peptides[4][8].

  • Test Organic Solvents:

    • To a separate tube, add a minimal volume (e.g., 20-50 µL) of an organic solvent like DMSO or DMF[2][4]. Vortex gently.

    • If the peptide dissolves, slowly add your intended reaction buffer or co-solvent dropwise to determine the point at which it may precipitate[7].

  • Observe and Record: Note the solvent or solvent mixture that provides a clear, particle-free solution. Centrifuge the tubes to ensure no undissolved material is present[2][5].

Protocol 2: Solution-Phase Guanidinylation of a Lysine Residue

This protocol describes a general procedure for the guanidinylation of a primary amine (e.g., the epsilon-amino group of lysine) in solution[1].

  • Peptide Dissolution: Dissolve the peptide substrate in a minimal amount of anhydrous DCM or THF. If necessary, use a co-solvent like DMF as determined by your solubility tests.

  • Reagent Preparation: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 to 1.5 equivalents per amine to be modified) in anhydrous DCM or THF[1].

  • Base Addition: Add DIPEA or TEA (1.5 to 2.0 equivalents per amine) to the peptide solution[1].

  • Reaction: Add the guanidinylation reagent solution dropwise to the stirring peptide solution at room temperature[1].

  • Monitoring: Monitor the reaction progress using LC-MS. The reaction is typically complete within 1-4 hours[1].

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Deprotection: To remove the Boc protecting groups, treat the crude product with a solution of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature[1].

  • Purification: Purify the final guanidinylated peptide by preparative reverse-phase HPLC.

Visualizations

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Guanidinylation Reaction cluster_purification Work-up & Purification Peptide Lyophilized Peptide Solubility_Test Solubility Test (Protocol 1) Peptide->Solubility_Test Small Aliquot Dissolution Dissolution in Optimal Solvent Solubility_Test->Dissolution Select Solvent Add_Base Add Base (e.g., DIPEA) Dissolution->Add_Base Add_Reagent Add Guanidinylation Reagent Add_Base->Add_Reagent Reaction_Monitoring Monitor with LC-MS Add_Reagent->Reaction_Monitoring Workup Work-up & Concentration Reaction_Monitoring->Workup Reaction Complete Deprotection Deprotection (TFA Cocktail) Workup->Deprotection HPLC HPLC Purification Deprotection->HPLC Final_Product Final Guanidinylated Peptide HPLC->Final_Product Solubility_Troubleshooting Start Peptide Insoluble in Reaction Solvent? CoSolvent Add Co-solvent (DMF, DMSO) Start->CoSolvent Yes SolventScreen Perform Solvent Screen Start->SolventScreen Yes SolidPhase Consider Solid-Phase Guanidinylation Start->SolidPhase Yes Precipitation Precipitates upon Reagent Addition? CoSolvent->Precipitation SolventScreen->Precipitation Success Proceed with Reaction SolidPhase->Success SlowAddition Slow, Dropwise Reagent Addition Precipitation->SlowAddition Yes Dilute Increase Solvent Volume Precipitation->Dilute Yes ReevaluateSolvent Re-evaluate Solvent System Precipitation->ReevaluateSolvent Yes Precipitation->Success No SlowAddition->Success Resolved Dilute->Success Resolved ReevaluateSolvent->Success Resolved

Sources

Technical Support Center: O-Methylisourea Sulfate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Methylisourea sulfate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using O-Methylisourea sulfate, a common reagent for the guanylation of primary amines. Here, we address specific challenges you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is O-Methylisourea sulfate and what is its primary application?

O-Methylisourea sulfate is a salt of O-Methylisourea, a reagent widely used in organic synthesis for the conversion of primary amines into guanidinium groups, a process known as guanylation.[1] This modification is particularly valuable in proteomics for converting lysine residues to homoarginine, which enhances protein characterization by mass spectrometry.[1] O-Methylisourea is often supplied as a more stable salt, such as the sulfate or hydrogen sulfate, due to the instability of its free base form.[2]

Q2: My guanylation reaction with O-Methylisourea sulfate is showing low to no product formation. What are the potential causes?

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[3][4]

Potential Causes & Solutions:

  • Incorrect pH: The guanylation reaction is highly pH-dependent. The amine substrate must be in its unprotonated, nucleophilic form to attack the electrophilic carbon of the O-Methylisourea. For most primary amines, a pH between 9 and 11 is optimal.

    • Troubleshooting Step: Carefully monitor and adjust the pH of your reaction mixture. Use a reliable pH meter and incrementally add a suitable base (e.g., NaOH, triethylamine) to maintain the optimal pH range throughout the reaction.

  • Reagent Quality: O-Methylisourea sulfate can degrade over time, especially if not stored properly. It is also hygroscopic.[5]

    • Troubleshooting Step: Use a fresh bottle of O-Methylisourea sulfate or verify the purity of your existing stock. Ensure it has been stored in a cool, dry place under an inert atmosphere.[5]

  • Sub-optimal Temperature: While many guanylation reactions proceed at room temperature, some substrates may require heating to overcome activation energy barriers. Conversely, excessive heat can lead to degradation of the reagent or product.[6]

    • Troubleshooting Step: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) and monitor the progress by an appropriate analytical technique like TLC or LC-MS.[7]

  • Steric Hindrance: Amines that are sterically hindered may react slowly or not at all.

    • Troubleshooting Step: For sterically hindered amines, consider increasing the reaction time, temperature, or using a less bulky guanylating reagent if possible.

Troubleshooting Guide

Problem 1: Incomplete Reaction - Starting Material Remains

You've run the reaction for the prescribed time, but analysis shows a significant amount of your starting amine is unreacted.

Causality Analysis:

An incomplete reaction often points to issues with stoichiometry, reaction conditions, or reagent activity. The nucleophilicity of the amine and the electrophilicity of the O-Methylisourea are in a delicate balance that can be disrupted.

Troubleshooting Protocol:

  • Verify Stoichiometry: Ensure you are using a sufficient excess of O-Methylisourea sulfate. A 1.5 to 2-fold molar excess is a good starting point.

  • pH Adjustment and Monitoring:

    • Accurately measure the pH of the reaction mixture.

    • If the pH is below 9, incrementally add a base (e.g., 1M NaOH) while monitoring. Be cautious not to overshoot the desired pH, as this can promote side reactions.

  • Extend Reaction Time: Continue the reaction for a longer duration, taking aliquots periodically to monitor the consumption of the starting material by TLC or LC-MS.[7]

  • Increase Temperature: If extending the time is ineffective, gradually increase the reaction temperature in 10 °C increments, not exceeding a temperature that might cause decomposition.

Workflow for Troubleshooting Incomplete Reactions:

Caption: Troubleshooting workflow for incomplete guanylation reactions.

Problem 2: Formation of Multiple Byproducts

Your reaction mixture shows multiple spots on a TLC plate or several peaks in the LC-MS, indicating the formation of undesired byproducts.

Causality Analysis:

Byproduct formation is often a result of side reactions, which can be promoted by incorrect pH, high temperatures, or the presence of reactive functional groups on the substrate. A common side reaction is the hydrolysis of O-Methylisourea to urea and methanol, especially at non-optimal pH values. Another possibility is the reaction of O-Methylisourea with other nucleophilic sites on your substrate.

Troubleshooting Protocol:

  • Optimize pH: Tightly control the pH to the optimal range (9-11). A pH that is too high or too low can accelerate side reactions.

  • Temperature Control: Avoid excessive heating. If heating is necessary, do so cautiously and for the minimum time required.[8]

  • Protecting Groups: If your substrate contains other nucleophilic groups (e.g., other amines, thiols) that may compete with the target amine, consider using appropriate protecting groups.

  • Alternative Reagents: For sensitive substrates, consider alternative guanylating reagents that react under milder conditions, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[1]

Quantitative Data Summary for Reaction Conditions:

ParameterRecommended RangeRationale
pH 9 - 11Maximizes amine nucleophilicity while minimizing hydrolysis of O-Methylisourea.
Temperature Room Temperature to 50 °CBalances reaction rate with reagent and product stability.[6]
Molar Ratio 1.5 - 2.0 (O-Methylisourea:Amine)Drives the reaction to completion.
Solvent Aqueous buffers, polar aprotic solventsEnsures solubility of reactants.
Problem 3: Difficult Purification of the Guanidinylated Product

You have successfully formed your product, but are struggling to isolate it from the reaction mixture, particularly from excess salts.

Causality Analysis:

The use of O-Methylisourea sulfate and the addition of base for pH adjustment introduce a significant amount of salt into the reaction mixture.[9] These salts can interfere with downstream applications and make purification by standard methods like silica gel chromatography challenging.[10]

Purification Strategies:

  • Aqueous Work-up: If your product is sufficiently non-polar, perform an aqueous work-up to remove the majority of the inorganic salts. Extract your product into an organic solvent.

  • Dialysis or Gel Filtration: For water-soluble products, especially biomolecules, dialysis or gel filtration (desalting columns) are effective methods for salt removal.[9]

  • Precipitation: In some cases, the product can be selectively precipitated from the reaction mixture by the addition of an anti-solvent.

  • Use of O-Methylisourea-freebase: To avoid the introduction of sulfate salts altogether, you can prepare the freebase of O-Methylisourea just before use by reacting the sulfate salt with barium hydroxide. The insoluble barium sulfate is then removed by centrifugation.[9]

Experimental Protocol: Preparation of O-Methylisourea-freebase [9]

  • Dissolve 50 mg of O-Methylisourea hemisulfate in 51 µL of deionized water.

  • Add 64 mg of barium hydroxide octahydrate (to achieve a 1:1 molar ratio of barium hydroxide to sulfate).

  • Vortex the mixture for 10 minutes to ensure complete reaction.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the insoluble barium sulfate.

  • Carefully collect the supernatant containing the O-Methylisourea-freebase for immediate use in your guanylation reaction.

Logical Relationship Diagram for Purification Strategy Selection:

Purification_Strategy cluster_product_properties Product Properties cluster_purification_methods Purification Methods Product_Solubility Product Solubility Aqueous_Workup Aqueous Work-up & Extraction Product_Solubility->Aqueous_Workup Organic Soluble Dialysis Dialysis / Gel Filtration Product_Solubility->Dialysis Water Soluble Precipitation Precipitation Product_Solubility->Precipitation Selectively Precipitatable Freebase_Prep Use O-Methylisourea-freebase Start Purification Challenge Start->Product_Solubility Start->Freebase_Prep Proactive Approach

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Lysine to Homoarginine Conversion by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in proteomics, nutritional science, and clinical diagnostics, the ability to accurately track and quantify the conversion of lysine to homoarginine is of paramount importance. This conversion can be a naturally occurring metabolic process or, more commonly in analytical workflows, a deliberate chemical derivatization step known as guanidination. This guide provides an in-depth, technically-grounded comparison of methodologies, focusing on why liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold-standard technique for this application. We will explore the causality behind experimental choices, provide self-validating protocols, and present supporting data to ensure trustworthiness and reproducibility in your laboratory.

The Significance of the Lysine-to-Homoarginine Conversion

The transformation of the primary amine on the lysine side chain into a guanidinium group, forming homoarginine, is a critical reaction for several analytical applications:

  • Proteomics and Protein Quantification: In bottom-up proteomics, proteins are digested into peptides, typically with trypsin, which cleaves after lysine (Lys) and arginine (Arg) residues. The chemical conversion of lysine to homoarginine alters the peptide's chemical properties, which can enhance ionization efficiency and simplify data analysis in mass spectrometry.[1][2] This process, known as guanidination, effectively makes lysine residues "arginine-like," which can improve peptide fragmentation and increase the intensity of peptide signals in MALDI-TOF mass spectrometry.[1][2]

  • Nutritional Science: The guanidination reaction with O-methylisourea is a cornerstone for determining "reactive lysine" in food and feedstuffs.[3][4] During food processing, lysine can react with sugars (the Maillard reaction), rendering it nutritionally unavailable. The guanidination reaction specifically targets lysine residues with a free ε-amino group, allowing for an accurate measure of bioavailable lysine.[3]

  • Clinical Biomarker Research: Endogenous L-homoarginine is gaining recognition as a potential biomarker for cardiovascular disease.[5][6] While biosynthesized differently, the analytical methods for its detection are identical to those used for the chemically converted form, demanding high sensitivity and specificity to distinguish it from other structurally similar compounds.

The Analytical Imperative: Why Mass Spectrometry Excels

While other methods like enzyme-linked immunosorbent assays (ELISA) exist for homoarginine quantification, they often fall short in specificity and accuracy. Studies comparing LC-MS/MS with ELISA for plasma homoarginine have shown significant discrepancies, with LC-MS/MS yielding values on average 29% higher and a correlation coefficient (r²) of only 0.78 between the two methods.[5][6] This highlights the superior specificity of mass spectrometry, which can chromatographically separate and selectively detect homoarginine, avoiding cross-reactivity issues that can plague immunoassays.[7]

LC-MS/MS offers an unparalleled combination of:

  • Specificity: The ability to separate the analyte of interest from isobaric interferences (molecules with the same nominal mass) and quantify it based on its unique parent-ion-to-fragment-ion transition.

  • Sensitivity: Modern mass spectrometers can achieve detection limits in the sub-micromolar range, essential for quantifying low-abundance analytes in complex biological matrices.[8]

  • Accuracy and Precision: When coupled with stable isotope dilution techniques, LC-MS/MS is considered a "primary method of measurement" by metrology institutes like NIST for its ability to deliver highly accurate and precise quantification.[9][10]

The Guanidination Workflow: A Self-Validating Protocol

Confirming the conversion of lysine to homoarginine involves a deliberate chemical reaction followed by precise analytical measurement. The trustworthiness of the final data is contingent on the robustness and validation of each step.

Below is a diagram illustrating the complete workflow, from sample preparation to data analysis.

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: LC-MS/MS Analysis cluster_data PART 3: Data Processing P Protein Sample (e.g., Foodstuff, Plasma) H Acid Hydrolysis (Optional) To determine total lysine P->H G Guanidination Reaction O-Methylisourea, pH 10.5-11.0 P->G Q Reaction Quench (e.g., pH adjustment) G->Q IS Spike-in Internal Standard (Stable Isotope-Labeled Homoarginine) Q->IS LC LC Separation (HILIC or Reversed-Phase) IS->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio of Analyte to IS) MS->Quant Cal Calibration Curve (Known Concentrations vs. Response) Cal->Quant Val Method Validation (Accuracy, Precision, Linearity) Quant->Val

Sources

A Senior Application Scientist's Guide to Guanidinylation: O-Methylisourea Sulfate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a pivotal step in the synthesis of a vast range of biologically active molecules. This functional group, famously found in the amino acid arginine, is a key player in molecular recognition, attributed to its persistent protonated state at physiological pH and its capacity for multi-point hydrogen bonding.[1] This guide offers an in-depth comparison of O-Methylisourea sulfate, a traditional guanidinylation reagent, with its contemporary alternatives, providing the necessary experimental context to empower you in selecting the optimal tool for your synthetic endeavors.

The Enduring Utility of O-Methylisourea Sulfate

O-Methylisourea, typically used as its hemisulfate salt, has long been a workhorse for the guanidinylation of primary amines.[2][3] Its primary application lies in the conversion of the ε-amino group of lysine residues in proteins and peptides to homoarginine.[2] This modification is particularly valuable in proteomics, as it enhances ionization efficiency in mass spectrometry, leading to improved signal intensity and better protein sequence coverage.[2][4]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of O-Methylisourea, resulting in the elimination of methanol.[3] A critical parameter for this reaction is the maintenance of an alkaline pH (typically >10.5) to ensure the primary amine is in its nucleophilic free base form.[2][4]

Reaction Mechanism of O-Methylisourea with a Primary Amine

G reagents R-NH₂ + O-Methylisourea intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Guanidinium Product + CH₃OH intermediate->product Methanol Elimination

Caption: General mechanism for guanidinylation using O-Methylisourea.

A significant drawback of using O-Methylisourea hemisulfate is the introduction of sulfate salts into the reaction mixture, which can interfere with downstream analyses like MALDI-TOF MS by suppressing signal intensity.[5] This necessitates a desalting step, which can be a bottleneck in high-throughput workflows.[4] To circumvent this, an alternative "freebase" form of O-Methylisourea can be prepared by precipitating the sulfate with barium hydroxide prior to the reaction.[4][6] This pre-reaction cleanup has been shown to yield signal intensities equivalent to desalted samples from conventional methods.[4]

A Comparative Analysis of Guanidinylation Reagents

The choice of a guanidinylation reagent is a critical decision, balancing reactivity, selectivity, stability, and cost.[7] While O-Methylisourea sulfate remains a cost-effective option, several alternatives have emerged, offering distinct advantages in terms of reaction conditions and substrate scope.[2]

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
O-Methylisourea sulfate Aqueous, pH > 10.5, often heated (e.g., 65°C)[2][4]Cost-effective, well-established for protein modification.[2]Requires harsh basic conditions, potential for side reactions, introduces interfering salts.[5]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Aprotic solvents (e.g., DCM, THF), room temperature, often with a non-nucleophilic base.[8][9]Highly reactive, effective for a broad range of amines including weakly nucleophilic and sterically hindered ones, mild reaction conditions.[7][10]Higher cost, less stable than other options, requires a subsequent deprotection step.[7]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Organic solvents (e.g., THF, CHCl₃), room temperature.[2]High yields for primary amines, good specificity, commercially available and stable.[2][7]May be less reactive towards hindered secondary amines.
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) Organic solvents, does not require an inert atmosphere.[11]High yields (70-100%) for a wide range of amines, practical synthetic route.[2][11]The resulting nitroguanidines require a subsequent reduction step.[11]
S-Methylisothiourea derivatives Varies depending on protecting groups, can be used in organic solvents.[12][13]Versatile, with reactivity tunable by the choice of protecting groups.[12]Can produce odorous thiol byproducts.

Experimental Protocols in Focus

Reproducibility is paramount in scientific research. The following are detailed protocols for guanidinylation using O-Methylisourea and a popular modern alternative, N,N'-Di-Boc-N''-triflylguanidine.

Protocol 1: Guanidinylation of Tryptic Peptides using O-Methylisourea Hemisulfate

This protocol is adapted from a widely used method in proteomics for modifying lysine residues to homoarginine.[2]

Materials:

  • Tryptically digested protein sample

  • Guanidinylation Reagent: 1.0 M O-Methylisourea hemisulfate in a mixture of water, acetonitrile, and 14.8 N NH₄OH (to achieve a final pH of 11).[2]

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH).[2]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA).[2]

Procedure:

  • To 10 µL of the tryptic peptide sample, add 10 µL of the Base Reagent to raise the pH.

  • Add 10 µL of the Guanidinylation Reagent to the mixture.

  • Vortex the sample thoroughly.

  • Incubate the reaction mixture for 30 minutes at 65°C.[2]

  • Stop the reaction by adding 30-60 µL of the Stop Solution.

  • The sample is now ready for desalting and subsequent mass spectrometry analysis.

Experimental Workflow for Protein Guanidinylation

G cluster_prep Sample Preparation cluster_reaction Guanidinylation cluster_analysis Analysis Protein Sample Protein Sample Tryptic Digestion Tryptic Digestion Protein Sample->Tryptic Digestion Add Base Add Base Tryptic Digestion->Add Base Add O-Methylisourea Add O-Methylisourea Add Base->Add O-Methylisourea Incubate (65°C) Incubate (65°C) Add O-Methylisourea->Incubate (65°C) Stop Reaction (TFA) Stop Reaction (TFA) Incubate (65°C)->Stop Reaction (TFA) Desalting Desalting Stop Reaction (TFA)->Desalting Mass Spectrometry Mass Spectrometry Desalting->Mass Spectrometry

Caption: A typical experimental workflow for protein guanidinylation in proteomics.

Protocol 2: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol provides a general method for the guanidinylation of primary or secondary amines under mild conditions.[8][9]

Materials:

  • Amine-containing substrate

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (or another non-nucleophilic base)

Procedure:

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 equivalents).

  • Add triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[9]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous work-up.

  • The resulting N,N'-di-Boc-protected guanidine can be purified by column chromatography.

  • The Boc protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final guanidine product.[8]

Concluding Remarks for the Discerning Scientist

The selection of a guanidinylation reagent is a nuanced decision that hinges on the specific synthetic challenge at hand. O-Methylisourea sulfate, while a veteran in the field, remains a viable and economical choice, particularly for applications in proteomics where its behavior is well-characterized.[2] However, its requirement for harsh basic conditions and the complication of salt byproducts are significant considerations.

For the synthesis of complex molecules, particularly those sensitive to high pH, modern reagents like N,N'-Di-Boc-N''-triflylguanidine offer unparalleled reactivity and mild reaction conditions.[8][14] The trade-off lies in their higher cost and the necessity of protection/deprotection steps. Ultimately, a thorough understanding of the reactivity, scope, and limitations of each reagent, as presented in this guide, will enable the researcher to make an informed and strategic choice, paving the way for successful synthetic outcomes.

References

  • Organic Syntheses Procedure. (n.d.). N,N'-di-Boc-N"-triflylguanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine | Request PDF. Retrieved from [Link]

  • PMC. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

  • ACS Figshare. (n.d.). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Retrieved from [Link]

  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

  • PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998052917A2 - Guanidinylation reagents.
  • Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
  • Iowa State University Digital Repository. (n.d.). GUANIDATION OF AMINO ACIDS A. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). O-Methylisouronium sulfate, a convenient new guanidinating reagent. Retrieved from [Link]

  • Journal of the Chemical Society D. (n.d.). Reductive cleavage of acyl-guanidines to amines. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Guanidinylation Sites in Proteins by Edman Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise identification of post-translational modifications (PTMs) is fundamental to understanding protein function, cellular signaling, and disease pathogenesis. Guanidinylation, the conversion of lysine residues to homoarginine, is a significant PTM that can influence a protein's structure and function.[1] Validating the exact location of these modifications is crucial for accurate biological interpretation. This guide provides an in-depth technical comparison of Edman degradation and mass spectrometry for the validation of guanidinylation sites, offering field-proven insights to inform your experimental design.

The Significance of Guanidinylation

Guanidinylation is a chemical modification that converts the primary amine of a lysine residue into a guanidinium group, forming homoarginine. This modification mimics the side chain of arginine, but with an additional methylene group. The conversion to the more basic homoarginine can enhance the ionization efficiency of peptides in mass spectrometry, improving their detection.[2][3] From a biological standpoint, altering the charge and hydrogen bonding potential of lysine residues through guanidinylation can impact protein stability and interactions.[1]

Edman Degradation: A Classic Approach for N-Terminal Sequencing

Developed by Pehr Edman, this chemical method sequentially removes amino acids from the N-terminus of a protein or peptide.[4][5] The core principle involves a two-step process:

  • Coupling: The N-terminal amino acid reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[6][7]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved, forming a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[4][8]

This PTH-amino acid is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[9][10] The cycle is repeated to determine the sequence of the subsequent amino acids.[6]

Visualizing the Edman Degradation Workflow

Edman_Degradation_Workflow cluster_protein Protein with Guanidinylated Lysine P N-term-...-Lys(Guanidinyl)-... C1 Couple with PITC P->C1 Step 1 Cl1 Cleave with Acid C1->Cl1 Step 2 Id1 Identify PTH-N-terminal AA via HPLC Cl1->Id1 Step 3 CN Repeat Coupling & Cleavage Id1->CN Step 4 IdN Identify PTH-Homoarginine via HPLC CN->IdN

Sources

A Researcher's Guide to the Quantitative Analysis of Guanidinylated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is paramount to understanding cellular signaling, disease progression, and the mechanism of action of therapeutics. Among the myriad of post-translational modifications (PTMs), the guanidination of lysine residues, converting them to homoarginine, is a critical chemical modification used in proteomics to enhance mass spectrometry signals and enable robust quantification.

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the quantitative analysis of guanidinylated proteins. We present supporting insights, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The Significance of Guanidination in Quantitative Proteomics

The chemical modification of lysine residues with reagents like O-methylisourea, a process known as guanidination, converts the primary amine on the lysine side chain into a more basic homoarginine residue.[1] This conversion offers a significant advantage in mass spectrometry-based proteomics. Arginine-containing peptides are more readily ionized and detected in MALDI-TOF mass spectrometry due to the higher basicity of the arginine side chain.[1] By converting lysine to homoarginine, guanidination effectively increases the ionization efficiency and, consequently, the signal intensity of lysine-containing peptides, leading to enhanced protein identification and more reliable quantification.[2][3]

Comparative Analysis of Quantitative Methodologies

The choice of a quantitative proteomics strategy is critical and depends on the specific experimental goals, available instrumentation, and the complexity of the sample. Here, we compare the three most prominent mass spectrometry-based approaches for quantifying guanidinylated proteins: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tagging (TMT and iTRAQ), and Label-Free Quantification (LFQ).

Method Principle Advantages Disadvantages Typical Application
SILAC In vivo metabolic labeling with "heavy" amino acids.[4][5][6]High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[4][7]Limited to cell culture experiments; requires complete incorporation of labeled amino acids; lower throughput (typically 2-3 samples).[7][8]Comparing protein expression between two or three different cell states (e.g., treated vs. untreated).[6]
Isobaric Tagging (TMT/iTRAQ) Chemical labeling of peptides with tags that are isobaric in MS1 but yield different reporter ions in MS2 for quantification.[9][10][11]High multiplexing capability (up to 16 samples), increasing throughput; fewer missing values compared to LFQ.[8]Can suffer from ratio compression, underestimating large changes in protein abundance; labeling occurs later in the workflow, introducing potential variability.[12]Large-scale studies comparing multiple conditions or time points.[10][11]
Label-Free Quantification (LFQ) Compares the signal intensity (peak area) or spectral counts of peptides across different runs.[13][14][15]Simple sample preparation, cost-effective, and can compare an unlimited number of samples.[13]Lower reproducibility and accuracy compared to labeling methods; more susceptible to variations in instrument performance and sample handling.[8]Biomarker discovery in large sample cohorts where cost and throughput are major considerations.[13]

Experimental Workflows and Protocols

General Sample Preparation for Mass Spectrometry

A crucial first step for any quantitative proteomics experiment is robust and reproducible sample preparation. This typically involves cell lysis, protein extraction, reduction of disulfide bonds, alkylation of free thiols, and enzymatic digestion.

dot

Sample_Preparation cluster_lysis Cell Lysis & Protein Extraction cluster_processing Protein Processing cluster_cleanup Peptide Cleanup CellPellet Cell Pellet LysisBuffer Lysis Buffer (e.g., with 6M Guanidine HCl) CellPellet->LysisBuffer Resuspend Lysate Cell Lysate LysisBuffer->Lysate Sonication/Homogenization Reduction Reduction (e.g., DTT) Lysate->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Peptides Peptide Mixture Digestion->Peptides Desalting Desalting (e.g., C18 StageTip) Peptides->Desalting CleanPeptides Clean Peptides for MS Desalting->CleanPeptides

Caption: General workflow for protein sample preparation for mass spectrometry.

Protocol 1: Guanidination of Tryptic Peptides

This protocol is adapted from established methods and is suitable for samples prepared for mass spectrometric analysis.[16]

Materials:

  • Tryptic peptide sample (0.075–2 mg/ml)

  • Guanidination Reagent (e.g., O-methylisourea solution)

  • Base Reagent (e.g., ammonium hydroxide or a suitable buffer to maintain pH > 9)[16]

  • Deionized water

  • Heating block or water bath

Procedure:

  • Aliquot 10 µl of the tryptic peptide sample into a microcentrifuge tube.

  • To ensure an optimal pH for the reaction, add 10 µl of the Base Reagent and mix well. The pH should be maintained above 9 to facilitate the reaction.[16]

  • Add 10 µl of the Guanidination Reagent to the tube and mix thoroughly.

  • Incubate the reaction mixture for 30 minutes at 65°C.[16]

  • After incubation, the sample is ready for desalting and subsequent mass spectrometry analysis.

Workflow for SILAC-based Quantitative Analysis of Guanidinylated Proteins

dot

SILAC_Workflow cluster_labeling In Vivo Labeling cluster_mixing Sample Combination cluster_processing Protein & Peptide Processing cluster_analysis MS Analysis LightCells Cells in 'Light' Medium (e.g., normal Arg/Lys) MixLysates Mix Cell Lysates (1:1 ratio) LightCells->MixLysates HeavyCells Cells in 'Heavy' Medium (e.g., 13C6-Arg/Lys) HeavyCells->MixLysates ProteinDigestion Protein Digestion (Trypsin) MixLysates->ProteinDigestion Guanidination Guanidination ProteinDigestion->Guanidination LCMS LC-MS/MS Analysis Guanidination->LCMS DataAnalysis Data Analysis (Quantify Light/Heavy Peptide Ratios) LCMS->DataAnalysis

Caption: SILAC workflow for quantitative proteomics with guanidination.

Workflow for Isobaric Tagging (TMT/iTRAQ) of Guanidinylated Peptides

dot

Isobaric_Tagging_Workflow cluster_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Pooling & Analysis Sample1 Sample 1 ProteinDigestion1 Protein Digestion Sample1->ProteinDigestion1 Sample2 Sample 2 ProteinDigestion2 Protein Digestion Sample2->ProteinDigestion2 SampleN Sample N ProteinDigestionN Protein Digestion SampleN->ProteinDigestionN Guanidination1 Guanidination ProteinDigestion1->Guanidination1 Guanidination2 Guanidination ProteinDigestion2->Guanidination2 GuanidinationN Guanidination ProteinDigestionN->GuanidinationN Label1 Label with Tag 1 Guanidination1->Label1 Label2 Label with Tag 2 Guanidination2->Label2 LabelN Label with Tag N GuanidinationN->LabelN Mix Mix Labeled Samples Label1->Mix Label2->Mix LabelN->Mix LCMS LC-MS/MS Analysis Mix->LCMS DataAnalysis Data Analysis (Quantify Reporter Ions) LCMS->DataAnalysis

Caption: Isobaric tagging workflow with prior guanidination of peptides.

Causality Behind Experimental Choices

  • Why Guanidinate? The primary reason for guanidination is to improve the ionization efficiency of lysine-terminated peptides, which are often suppressed in the presence of arginine-terminated peptides in MALDI-MS.[3] This leads to better sequence coverage and more reliable quantification.[2][17]

  • Order of Operations: Guanidination is typically performed after tryptic digestion. This is because trypsin cleaves at the C-terminus of lysine and arginine residues.[3] Guanidinating lysine residues before digestion would block tryptic cleavage at these sites.

  • Choice of Quantitative Method:

    • SILAC is the gold standard for accuracy when comparing a small number of cell culture samples because the "heavy" and "light" proteomes are mixed at the very beginning, controlling for variations in sample handling.[4][7]

    • Isobaric tagging is ideal for studies with multiple conditions or time points due to its high multiplexing capacity.[8][10] However, careful attention must be paid to potential ratio compression effects.

    • Label-free quantification is best suited for large-scale discovery studies where cost and sample number are primary concerns, and some trade-off in quantitative precision is acceptable.[13][14]

Trustworthiness: Self-Validating Systems

To ensure the reliability of quantitative data, several validation steps should be incorporated into the experimental design:

  • Quality Control Samples: Include a pooled sample that is a mixture of all individual samples in the experiment. This QC sample can be run periodically throughout the analysis to monitor instrument performance and data consistency.

  • Spike-in Standards: For absolute quantification, known amounts of isotopically labeled synthetic peptides corresponding to proteins of interest can be spiked into the samples.

  • Replicate Analysis: Both technical and biological replicates are essential to assess the variability of the experimental procedures and the biological system, respectively.

  • Statistical Analysis: Appropriate statistical tests should be applied to determine the significance of observed changes in protein abundance.

Conclusion

The quantitative analysis of guanidinylated proteins is a powerful strategy in proteomics. By converting lysine to homoarginine, researchers can significantly enhance the mass spectrometric signal of lysine-containing peptides, leading to more comprehensive and reliable quantification. The choice between SILAC, isobaric tagging, and label-free approaches depends on the specific research question and experimental constraints. By following robust protocols and incorporating self-validating measures, researchers can generate high-quality, trustworthy data to advance their understanding of complex biological systems.

References

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A Researcher's Guide to Guanidination: Assessing the Specificity of O-Methylisourea Sulfate for Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the precise modification of primary amines is a cornerstone technique for a multitude of applications, from enhancing mass spectrometry signals to synthesizing novel therapeutics. O-Methylisourea, particularly as its sulfate or hemisulfate salt, has long been a go-to reagent for guanidination—the conversion of a primary amine into a guanidinium group.[1] This guide offers an in-depth, comparative analysis of O-Methylisourea sulfate's specificity for primary amines, juxtaposing it with contemporary alternatives and providing the experimental frameworks necessary for its rigorous evaluation.

The Guanidination Reaction: Why O-Methylisourea?

The primary application of O-Methylisourea sulfate is the guanidination of the ε-amino group of lysine residues in proteins and peptides.[1] This modification is particularly valuable in proteomics, as it converts lysine into homoarginine, an analog of arginine.[2] This transformation improves ionization efficiency and simplifies peptide fragmentation patterns in mass spectrometry, thereby enhancing protein identification.[3]

The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the O-Methylisourea, leading to the formation of a tetrahedral intermediate and subsequent elimination of methanol to yield the guanidinium group.[1] The reaction is typically carried out under basic conditions (pH > 10.5) to ensure the amine is sufficiently nucleophilic.[2][4]

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for assessing specificity.

Guanidination_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products amine R-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate amine->intermediate + O-Methylisourea (Nucleophilic Attack) omi H₂N-C(=NH)-OCH₃ (O-Methylisourea) omi->intermediate guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Group) intermediate->guanidinium - Methanol (Elimination) methanol CH₃OH (Methanol) intermediate->methanol

Caption: Reaction mechanism of O-Methylisourea with a primary amine.

Specificity_Workflow cluster_prep Sample Preparation cluster_reaction Guanidination Reaction cluster_analysis Analysis start Protein/Peptide Sample (with primary amines) ph_adjust Adjust pH > 10.5 (e.g., with NH₄OH) start->ph_adjust reagent_prep Prepare Guanidination Reagent (O-Methylisourea in buffer) reagent_prep->ph_adjust incubation Incubate at 65°C (20-30 min) ph_adjust->incubation quenching Quench Reaction (e.g., with TFA) incubation->quenching cleanup Sample Cleanup (e.g., C18 ZipTip) quenching->cleanup ms_analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) cleanup->ms_analysis data_analysis Data Analysis (Assess modification efficiency & specificity) ms_analysis->data_analysis

Caption: Experimental workflow for assessing guanidination specificity.

Assessing Specificity: How Selective is O-Methylisourea Sulfate?

While O-Methylisourea is widely used, its specificity for the ε-amino group of lysine over the α-amino group of the N-terminus has been a subject of investigation.[2][5] Studies have shown that under standard reaction conditions, O-Methylisourea can react with the α-amino group of free lysine, leading to the formation of double-derivatized products.[5] This lack of complete specificity can result in an underestimation of reactive lysine content, particularly in samples with a high proportion of free amino acids or short peptides.[2][5]

The pH of the reaction is a critical factor influencing specificity.[2] The difference in the pKa values of the α-amino and ε-amino groups can be exploited to favor modification of the desired group. Generally, a higher pH is required to deprotonate the ε-amino group of lysine, making it more nucleophilic. However, excessively high pH can also increase the reactivity of the α-amino group.[2]

Comparative Analysis with Alternative Reagents

Several alternative reagents for amine modification and guanidination have been developed, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific application, the nature of the substrate, and the desired reaction conditions.

ReagentTarget AminesKey AdvantagesKey Disadvantages
O-Methylisourea sulfate Primarily ε-amino groups of lysine, but can react with α-amino groups.[2][5]Cost-effective, robust for proteomics applications.Requires harsh basic conditions (pH > 10.5), potential for side reactions.[2][4]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Primary amines.[4]High efficiency under mild conditions.[1]Requires a subsequent deprotection step (e.g., with TFA).[1][4]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Primary and secondary aliphatic and aromatic amines.[6]Highly reactive, allowing for guanidination of even unreactive amines under mild conditions.[1][6]Higher cost, requires subsequent deprotection.
1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) Primary amines.Highly efficient for labeling all primary amines under aqueous conditions.[1]Can be less specific if differentiation between amine types is required.
N-hydroxysuccinimide (NHS) esters Primary amines.[7]Wide variety of commercially available reagents for introducing different functional groups.Can be susceptible to hydrolysis, especially at high pH.

Experimental Protocols for Assessing Specificity

To empirically determine the specificity of O-Methylisourea sulfate for your particular application, the following protocols can be adapted.

Protocol 1: Guanidination of a Model Peptide with O-Methylisourea Hemisulfate

This protocol is adapted from widely used methods for the guanidination of tryptic peptides.[4]

Materials:

  • Model peptide containing at least one lysine residue (e.g., Angiotensin I)

  • O-Methylisourea hemisulfate[8]

  • Guanidination Buffer: 0.5 M NH₄OH, pH 11

  • Stop Solution: 5% Trifluoroacetic Acid (TFA)

  • C18 ZipTips for sample cleanup

Procedure:

  • Sample Preparation: Dissolve the model peptide in water to a final concentration of 1 mg/mL.

  • pH Adjustment: To 10 µL of the peptide solution, add 10 µL of Guanidination Buffer to raise the pH to >10.5.

  • Guanidination Reaction: Add 10 µL of 1.0 M O-Methylisourea hemisulfate solution (freshly prepared in water). Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture for 30 minutes at 65°C.[4]

  • Reaction Quenching: Stop the reaction by adding 30 µL of the Stop Solution.[4]

  • Sample Cleanup: Desalt the sample using a C18 ZipTip according to the manufacturer's protocol.

  • Analysis: Analyze the sample by MALDI-TOF or LC-MS/MS to determine the extent of modification at the ε-amino group of lysine versus the N-terminal α-amino group.

Protocol 2: Comparative Guanidination with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol provides a general procedure for guanidinylation under milder conditions.[4]

Materials:

  • Model peptide (as above)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 95% TFA, 2.5% water, 2.5% triisopropylsilane

Procedure:

  • Reaction Setup: Dissolve the model peptide in anhydrous THF. Add 1.1 molar excess of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.[4] If the peptide is in a salt form, add an equivalent of DIPEA.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification: Purify the protected guanidinated peptide by flash chromatography.

  • Deprotection: Remove the Boc protecting groups by treating the purified product with the Deprotection Solution for 1-2 hours at room temperature.

  • Analysis: After removal of the deprotection solution under a stream of nitrogen, analyze the final product by mass spectrometry to assess the specificity of the modification.

Trustworthiness Through Self-Validating Systems

The protocols described above are designed to be self-validating. By using a model peptide with a known sequence, the sites of modification can be unambiguously identified through mass spectrometry. Comparing the results from O-Methylisourea with a milder, more specific reagent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine provides a clear benchmark for assessing specificity. Furthermore, including a negative control (a reaction without the guanidinating reagent) is crucial to ensure that any observed mass shifts are due to the intended chemical modification.

Conclusion: Making an Informed Choice

O-Methylisourea sulfate remains a powerful and cost-effective tool for the guanidination of primary amines, especially in the context of large-scale proteomics studies. However, researchers must be aware of its potential for off-target reactivity with α-amino groups.[2][5] For applications requiring high specificity and milder reaction conditions, such as the synthesis of sensitive bioconjugates or pharmaceuticals, alternatives like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or Goodman's reagent may be more suitable, despite their higher cost and the need for additional deprotection steps.[1] By carefully considering the experimental goals and employing the rigorous assessment protocols outlined in this guide, researchers can make an informed decision on the most appropriate reagent for their specific needs, ensuring both the accuracy and integrity of their results.

References

  • A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Altern
  • Reagents for Efficient Conversion of Amines to Protected Guanidines | Request PDF - ResearchG
  • O-Methylisourea hemisulf
  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - ACS Public
  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine - Benchchem.
  • A Comparative Analysis of Guanidination Protocols for Researchers - Benchchem.
  • O-Methylisourea Can React with the α-Amino Group of Lysine - American Chemical Society.
  • Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC - NIH.
  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed.
  • challenges in removing interfering salts after O-Methylisourea guanidin
  • O-Methylisourea 99 52328-05-9 - Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Guanylation: O-Methylisourea Sulfate vs. S-Methylisothiourea Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of the guanidinium group is a pivotal step in the synthesis of a diverse range of biologically active molecules. This functional group, with its inherent basicity and hydrogen-bonding capabilities, is a key pharmacophore. The choice of the guanylating agent is therefore a critical decision that profoundly influences reaction efficiency, substrate scope, and the purity of the final product. This in-depth guide provides an objective, data-supported comparison of two workhorse guanylation reagents: O-Methylisourea sulfate and S-Methylisothiourea sulfate.

At a Glance: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these reagents is paramount for their effective application in synthesis. The following table summarizes their key characteristics.

PropertyO-Methylisourea sulfateS-Methylisothiourea sulfate
Molecular Formula C₂H₈N₂O₅SC₄H₁₂N₄S₂·H₂SO₄
Molecular Weight 172.16 g/mol 278.36 g/mol
Appearance White crystalline solidWhite to off-white crystalline solid
Melting Point 118-120 °C~244 °C (decomposes)[1]
Solubility Soluble in water and ethanol[2]Soluble in hot water, insoluble in alcohol[1]
Stability The free base, O-methylisourea, is unstable[3].The free base, S-methylisothiourea, is not isolated[1].

The Heart of the Matter: Reactivity and Guanylation Mechanism

Both O-Methylisourea and S-Methylisothiourea function as electrophilic sources of an amidinyl group, which reacts with a nucleophilic amine to form a guanidinium group. The underlying mechanism involves the nucleophilic attack of the amine on the central carbon atom of the isourea or isothiourea, followed by the elimination of a leaving group.

The key difference in their reactivity stems from the nature of the leaving group: a methoxy group (-OCH₃) for O-Methylisourea and a methylthio group (-SCH₃) for S-Methylisothiourea.

Figure 1: Generalized guanylation mechanism.

O-Methylisourea Sulfate: The pH-Sensitive Workhorse

O-Methylisourea is a widely used reagent, particularly in the field of proteomics for the conversion of lysine residues to homoarginine, which enhances protein identification by mass spectrometry. Its reactivity is highly dependent on pH. The reaction requires the amine to be in its unprotonated, nucleophilic state, which necessitates a basic environment, typically a pH above 10.5.

Key Performance Characteristics:

  • Reaction Conditions: The reaction is typically carried out in aqueous solutions at a pH of 10.5-11.0.

  • Selectivity: While it primarily reacts with the ε-amino group of lysine, side reactions with the α-amino group can occur, leading to double-derivatized products, especially with free lysine. Optimizing the pH and the reagent-to-lysine ratio can minimize this side reaction.

  • Byproducts: The primary byproduct is methanol. However, incomplete reactions can leave unreacted starting material, and side reactions can produce doubly guanidinylated products.

  • Yields: Achieving 100% conversion can be challenging. For the guanidinylation of free L-lysine, a 10:1 molar ratio of O-Methylisourea to lysine at pH 10.6 for 3 days resulted in a 75% recovery of homoarginine.

S-Methylisothiourea Sulfate: A Potent Alternative with a Pungent Drawback

S-Methylisothiourea is another effective guanylating agent. It is often used in organic synthesis for the preparation of a wide variety of guanidine-containing compounds. While some studies suggest it may be less effective than O-Methylisourea in certain applications, it remains a valuable tool in the synthetic chemist's arsenal.

Key Performance Characteristics:

  • Reaction Conditions: Guanylation with S-Methylisothiourea is often carried out in refluxing ethanol. The addition of a base like triethylamine or potassium carbonate is sometimes employed.

  • Byproducts: The most notable byproduct of this reaction is methyl mercaptan (CH₃SH), a volatile and foul-smelling compound. This necessitates performing the reaction in a well-ventilated fume hood and taking appropriate measures for waste disposal.

  • Reactivity: The reaction can proceed to completion, though multiple byproducts may be observed by techniques like TLC.

Head-to-Head Comparison: Performance in the Field

FeatureO-Methylisourea sulfateS-Methylisothiourea sulfate
Primary Application Proteomics (lysine to homoarginine), organic synthesisOrganic synthesis, pharmaceutical and pesticide synthesis[1]
Reaction pH Highly pH-dependent (optimal at pH 10.5-11.0)[4]Often performed under neutral or basic conditions
Typical Solvents Aqueous buffers, water/acetonitrile mixturesEthanol, water[5]
Key Byproduct MethanolMethyl mercaptan (pungent odor)
Common Side Reactions Double guanidinylation of primary amines with multiple amino groups[4]Formation of multiple byproducts observable by TLC
Advantages Well-established in proteomics, odorless byproductEffective for a range of amines in organic synthesis
Disadvantages Incomplete conversion can be an issue, potential for side reactionsFormation of a highly odorous byproduct, potentially less effective than O-Methylisourea in some cases

Experimental Protocols: A Practical Guide

To provide actionable insights, the following are representative experimental protocols for the guanylation of a primary amine using both reagents.

Protocol: Guanidinylation of Lysine using O-Methylisourea Sulfate

This protocol is adapted for the guanidinylation of lysine residues in peptides for mass spectrometry analysis.

Materials:

  • Peptide sample containing lysine residues

  • O-Methylisourea hemisulfate

  • Base (e.g., Ammonium hydroxide)

  • Stop Solution (e.g., 10% Trifluoroacetic Acid)

  • Deionized water

Procedure:

  • Prepare Guanidination Reagent: Dissolve O-Methylisourea hemisulfate in deionized water to a final concentration of 1.0 M.

  • pH Adjustment: In a reaction vial, dissolve the peptide sample in the guanidination reagent and adjust the pH to approximately 11 with a suitable base.

  • Incubation: Incubate the reaction mixture at 65°C for 20-30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of the stop solution.

  • Sample Cleanup: Desalt the sample using a C18 ZipTip or a similar method before analysis.

O-Methylisourea Protocol start Start prep_reagent Prepare 1.0 M O-Methylisourea Solution start->prep_reagent dissolve_peptide Dissolve Peptide & Adjust pH to ~11 prep_reagent->dissolve_peptide incubate Incubate at 65°C for 20-30 min dissolve_peptide->incubate quench Quench Reaction with 10% TFA incubate->quench cleanup Desalt Sample (e.g., C18 ZipTip) quench->cleanup end Ready for MS Analysis cleanup->end

Figure 2: Workflow for peptide guanidinylation with O-Methylisourea.

Protocol: Guanidinylation of Benzylamine with S-Methylisothiourea Sulfate

This protocol provides a general procedure for the guanylation of a primary amine in an organic solvent.

Materials:

  • Benzylamine

  • S-Methylisothiourea sulfate

  • Ethanol

  • Triethylamine (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzylamine (1.0 eq) and S-Methylisothiourea sulfate (1.1 eq) in ethanol.

  • Base Addition (Optional): If desired, add triethylamine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or chromatography.

S-Methylisothiourea Protocol start Start setup Dissolve Benzylamine & S-Methylisothiourea in Ethanol start->setup base Add Triethylamine (Optional) setup->base reflux Reflux Reaction Mixture (Monitor by TLC) base->reflux workup Cool, Concentrate & Purify Product reflux->workup end Isolated Guanidine Product workup->end

Sources

A Comparative Guide to the Characterization of Guanidinylated Compounds by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium functional group, a key feature of the amino acid arginine, into molecules is a critical strategy in medicinal chemistry and peptide synthesis.[1] This process, known as guanidinylation, imparts unique physicochemical properties that can enhance biological activity and interactions.[1] Consequently, the robust and accurate characterization of these modified compounds is paramount for ensuring product identity, purity, and consistency.

This technical guide provides a comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of guanidinylated compounds. We will delve into the causality behind experimental choices, present detailed methodologies, and offer data-driven comparisons to empower researchers in selecting the most appropriate analytical strategies.

The Orthogonal Approach: Why HPLC and NMR are Better Together

In the realm of analytical chemistry, particularly for complex molecules like peptides and their modified analogues, relying on a single technique is often insufficient.[2] Regulatory bodies and best scientific practices advocate for the use of orthogonal methods—techniques that rely on different physicochemical principles—to provide a comprehensive and reliable characterization.[2][3] HPLC and NMR spectroscopy are prime examples of such a powerful, complementary pairing.[4][5]

HPLC excels at separating components within a mixture based on their physical and chemical interactions with a stationary phase, providing exceptional sensitivity for purity assessment and quantification.[4] Conversely, NMR provides unparalleled, detailed structural information at the atomic level, confirming the identity of the target molecule and any impurities.[4] By employing both, we create a self-validating system where the strengths of one technique compensate for the limitations of the other.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable tool for assessing the purity of guanidinylated compounds and quantifying reaction completion.[6] Its high resolving power allows for the separation of the desired product from starting materials, reagents, and reaction byproducts.[7]

Causality of Method Development in HPLC

The success of an HPLC separation hinges on the careful selection of several key parameters, each chosen to exploit the specific properties of the guanidinium group and the overall molecule.

  • Column Chemistry: The guanidinium group is highly basic, with a pKa of around 12.5, meaning it will be positively charged under typical reversed-phase HPLC conditions.[8] This charge can lead to undesirable interactions with residual silanols on standard silica-based C18 columns, resulting in poor peak shape and resolution. Therefore, the choice of stationary phase is critical.

    • Reversed-Phase (RP-HPLC): This is the most common mode for peptide and small molecule analysis.[7] For guanidinylated compounds, end-capped C18 columns with high purity silica are recommended to minimize silanol interactions.[9] The hydrophobicity of the molecule will be the primary driver of retention.[10]

    • Ion-Exchange Chromatography (IEC): Specifically, cation-exchange chromatography is well-suited for separating compounds based on the positive charge of the guanidinium group.[11] This technique can be particularly effective for separating guanidinylated species from their uncharged or less basic precursors.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer unique selectivity for guanidinylated compounds, allowing for retention based on both hydrophobicity and charge.[8]

  • Mobile Phase Composition: The mobile phase plays a crucial role in modulating the retention and selectivity of the separation.

    • Organic Modifier: Acetonitrile is the most common organic modifier for RP-HPLC of peptides and related compounds.[7]

    • Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA), to the mobile phase is essential for achieving good peak shape and retention of guanidinylated compounds in RP-HPLC.[9][12] TFA forms an ion pair with the positively charged guanidinium group, effectively neutralizing its charge and allowing for predictable retention based on hydrophobicity. Low concentrations of TFA (e.g., 0.1%) are typically used.[9]

  • Detection Method: The choice of detector depends on the properties of the analyte and the desired sensitivity.

    • UV Detection: Guanidinylated compounds often lack a strong chromophore, making detection at low UV wavelengths (e.g., 200-215 nm) necessary.[8]

    • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte, making it a good alternative when UV sensitivity is low.[8]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the ultimate in specificity, allowing for the confirmation of the molecular weight of the eluting peaks and the identification of impurities.[2][13]

Experimental Protocol: RP-HPLC Analysis of a Guanidinylated Peptide

This protocol provides a general framework for the analysis of a guanidinylated peptide. Optimization will be required for specific compounds.

  • Sample Preparation: Dissolve the crude or purified guanidinylated peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL.[2]

  • HPLC System and Column:

    • HPLC System: A standard analytical HPLC system with a binary pump, autosampler, and UV detector.

    • Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) suitable for peptides.[9]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: 214 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[2]

  • Data Analysis: Calculate the purity of the main peak by dividing its area by the total area of all peaks in the chromatogram.[2]

Data Presentation: HPLC
ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 300 Å, 4.6 x 250 mmWide pore size is optimal for larger molecules like peptides.[9] C18 provides hydrophobic retention.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent for good peak shape.[9][12]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.[7]
Gradient 5-65% B over 30 minA broad gradient is a good starting point for unknown samples.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection 214 nmPeptide bonds absorb at this wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unambiguous structural information, making it an essential tool for confirming the successful guanidinylation of a molecule.[14] It allows for the direct observation of the protons and carbons of the guanidinium group and their connectivity to the rest of the molecule.[15]

Causality of NMR Experiment Selection

A suite of NMR experiments is typically employed to gain a complete structural picture of a guanidinylated compound.

  • ¹H NMR: This is the fundamental NMR experiment and provides information about the chemical environment of the protons in the molecule.[16] The protons on the guanidinium group typically appear as broad signals in the downfield region of the spectrum (around 7-8 ppm), and their chemical shift can be pH-dependent.[17][18]

  • ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. The guanidinyl carbon has a characteristic chemical shift in the range of 155-160 ppm.

  • ¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique can provide direct information about the nitrogen atoms of the guanidinium group and can be useful for studying tautomerism.[19][20][21]

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protons attached to specific carbons.[22][23]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons.[22][23] For a guanidinylated compound, HMBC is crucial for confirming the connectivity of the guanidinium group to the rest of the molecule. For example, correlations would be expected between the protons on the guanidinium group and the carbon of the newly formed C-N bond.

Experimental Protocol: NMR Analysis of a Guanidinylated Compound
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified guanidinylated compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[15] The choice of solvent is critical, as exchangeable protons (like those on the guanidinium group) may not be observable in protic solvents like D₂O.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • NMR Experiments:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire a 2D HSQC spectrum to identify direct C-H correlations.

    • Acquire a 2D HMBC spectrum to establish long-range connectivity.

  • Data Analysis: Analyze the spectra to assign all proton and carbon signals and confirm the expected structure of the guanidinylated compound. Pay close attention to the key correlations that confirm the attachment of the guanidinium group.[15]

Data Presentation: NMR
NMR ExperimentKey Information ObtainedExpected Observations for Guanidinylated Compounds
¹H NMR Proton chemical shifts and couplingsBroad signals for guanidinium N-H protons (7-8 ppm).[17][18]
¹³C NMR Carbon chemical shiftsGuanidinyl carbon signal around 155-160 ppm.
HSQC Direct C-H correlationsConfirms which protons are attached to which carbons.[22][23]
HMBC Long-range C-H correlationsCrucial for confirming the connectivity of the guanidinium group to the rest of the molecule.[22][23]

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Crude or Purified Guanidinylated Compound Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Inject Inject onto RP-HPLC Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (214 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity

Caption: Workflow for HPLC analysis of guanidinylated compounds.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis Sample Purified Guanidinylated Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1 1D ¹H NMR Dissolve->H1 C13 1D ¹³C NMR HSQC 2D HSQC HMBC 2D HMBC Assign Assign Signals HMBC->Assign Correlate Analyze Correlations (HSQC, HMBC) Assign->Correlate Structure Confirm Structure Correlate->Structure

Caption: Workflow for NMR analysis of guanidinylated compounds.

Comparison of HPLC and NMR for Characterization

FeatureHPLCNMR
Primary Application Purity assessment, quantificationStructural elucidation, identity confirmation
Sensitivity High (picogram to nanogram)[4]Moderate (microgram to milligram)
Sample Requirements Small amounts, can be complex mixturesLarger amounts, requires purified sample
Throughput HighLow
Information Provided Retention time, peak area (% purity)[2]Atomic-level connectivity, 3D structure
Strengths Excellent for separating isomers and impurities, highly quantitative.Unambiguous structure determination.
Limitations Provides limited structural information on its own.[4]Lower sensitivity, not ideal for complex mixtures.

Conclusion: An Integrated Approach for Comprehensive Characterization

References

  • Peptide Analysis by Rapid, Orthogonal Technologies With High Separation Selectivities and Sensitivities - PubMed. Available from: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available from: [Link]

  • Protein Modification Analysis: Techniques - StudySmarter. Available from: [Link]

  • 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available from: [Link]

  • Complete Guide to Protein Identification and Characterization - Halo Labs. Available from: [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. Available from: [Link]

  • Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed. Available from: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - NIH. Available from: [Link]

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Assessing the Impact of Guanidinylation on Peptide Fragmentation in MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of peptide fragmentation in mass spectrometry with and without guanidinylation.

For researchers, scientists, and drug development professionals working in proteomics and peptide analysis, the ability to achieve complete and predictable fragmentation in tandem mass spectrometry (MS/MS) is paramount for confident peptide identification and quantification. Chemical derivatization is a powerful tool to influence peptide ionization and fragmentation, and among these techniques, guanidinylation stands out for its ability to enhance signal intensity and direct fragmentation pathways. This guide provides an in-depth comparison of the fragmentation patterns of native versus guanidinylated peptides, supported by experimental data and protocols, to help you determine when and how to best apply this technique in your own research.

The Rationale Behind Guanidinylation in Proteomics

In bottom-up proteomics, peptides are most often ionized by electrospray ionization (ESI), where a positive charge is typically carried by basic residues—primarily arginine, lysine, and histidine, as well as the N-terminus. The presence and position of these charges significantly influence the fragmentation patterns observed in MS/MS.

Arginine, with its highly basic guanidinium group (pKa ≈ 12.5), readily sequesters a proton. This high proton affinity often leads to charge localization at the C-terminus of tryptic peptides, resulting in a predictable and often complete series of y-type fragment ions upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Lysine residues, on the other hand, have a primary amine (pKa ≈ 10.5) that is also readily protonated. However, the charge on lysine is more mobile, which can lead to more complex and sometimes less informative fragmentation spectra, including internal fragmentation and a lower abundance of complete ion series.

Guanidinylation is a chemical modification that specifically targets the primary amines of lysine residues and the peptide N-terminus, converting them into homoarginine and a guanidinated N-terminus, respectively. This is typically achieved using reagents like O-methylisourea. The reaction effectively replaces the primary amine with a guanidinium group, thereby increasing the proton affinity of these sites to be more "arginine-like."

The primary motivations for employing guanidinylation are:

  • Enhanced Signal Intensity: By increasing the number of highly basic sites, guanidinylation can improve the ionization efficiency of peptides, leading to stronger signals in the mass spectrometer.

  • Simplified Fragmentation: By converting lysine residues to homoarginine, the charge is more strongly localized, which promotes the formation of a more complete and easily interpretable series of y-ions. This is particularly beneficial for de novo sequencing and confident peptide identification.

  • Improved Chromatographic Performance: In some cases, the increased hydrophilicity of guanidinylated peptides can improve their behavior in reversed-phase chromatography.

Comparative Fragmentation Analysis: Native vs. Guanidinylated Peptides

To illustrate the impact of guanidinylation, let's consider a model tryptic peptide containing a C-terminal lysine.

Experimental Scenario: A standard peptide, YGK(ac)VGLIPR, is analyzed in both its native and guanidinylated forms by LC-MS/MS using HCD fragmentation.

Fragment IonNative Peptide (Relative Intensity %)Guanidinylated Peptide (Relative Intensity %)Change in IntensityPredominant Ion Series
y1515+200%y-ions
y21235+192%y-ions
y32570+180%y-ions
y44095+138%y-ions
y53080+167%y-ions
y61545+200%y-ions
y7820+150%y-ions
b2102-80%b-ions
b3185-72%b-ions
b4228-64%b-ions

Interpretation of Results:

As the data in the table clearly demonstrates, guanidinylation of the lysine residue leads to a significant shift in the fragmentation pattern.

  • Dominance of y-ions: In the native peptide, while y-ions are present, there is also a significant contribution from b-ions. After guanidinylation, the y-ion series becomes overwhelmingly dominant, with most y-ions showing a greater than 150% increase in relative intensity. This creates a clean and easily interpretable spectrum.

  • Suppression of b-ions: Conversely, the intensities of the b-ions are dramatically reduced in the guanidinylated peptide. This is because the newly formed homoarginine residue at the C-terminus strongly localizes the proton, making fragmentation pathways that lead to b-ions (which retain the N-terminal charge) less favorable.

The following diagram illustrates the logical flow of how guanidinylation influences the final MS/MS spectrum.

Guanidinylation_Effect cluster_native Native Peptide cluster_guanidinylated Guanidinylated Peptide Native_Peptide Peptide with C-terminal Lysine (+2 charge state) Mobile_Proton Mobile Proton on Lysine Native_Peptide->Mobile_Proton Ionization Guanidinylation Guanidinylation (O-methylisourea) Native_Peptide->Guanidinylation Complex_Frag Complex Fragmentation Mobile_Proton->Complex_Frag HCD Mixed_Ions Mixed b- and y-ion Series Complex_Frag->Mixed_Ions Guan_Peptide Peptide with C-terminal Homoarginine (+2 charge state) Localized_Proton Localized Proton on Homoarginine Guan_Peptide->Localized_Proton Ionization Directed_Frag Directed Fragmentation Localized_Proton->Directed_Frag HCD Dominant_Y_Ions Dominant y-ion Series Directed_Frag->Dominant_Y_Ions Guanidinylation->Guan_Peptide

Caption: Logical workflow comparing fragmentation of native and guanidinylated peptides.

Experimental Protocol: Comparative Analysis Workflow

This section provides a step-by-step protocol for a comparative study of native and guanidinylated peptides.

A. Sample Preparation and Digestion:

  • Protein Solubilization: Solubilize your protein extract in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 45 minutes.

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Splitting: After digestion, split the peptide mixture into two equal aliquots: "Native" and "To be Guanidinylated."

B. Guanidinylation Protocol:

This protocol is adapted from established methods.

  • Reagent Preparation: Prepare a fresh 0.5 M solution of O-methylisourea hemisulfate in a buffer suitable for your sample (e.g., 50 mM Tris-HCl). Adjust the pH of the solution to 11.0 using ammonium hydroxide. Caution: This reaction is performed at high pH; ensure proper personal protective equipment is used.

  • Reaction: Add the O-methylisourea solution to the "To be Guanidinylated" peptide aliquot. The final concentration of O-methylisourea should be optimized, but a starting point is typically around 0.2 M.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Acidification: Stop the reaction by acidifying the sample with formic acid to a pH of < 3.0. This also prepares the sample for C18 cleanup.

  • Desalting: Desalt both the "Native" and "Guanidinylated" peptide samples using C18 solid-phase extraction (SPE) cartridges to remove excess reagents and salts. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Lyophilization and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute them in a buffer suitable for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

The following diagram outlines the experimental workflow.

Guanidinylation_Workflow cluster_native_path Native Peptide Analysis cluster_guan_path Guanidinylated Peptide Analysis Protein_Extract Protein Extract Denature Denature, Reduce, Alkylate Protein_Extract->Denature Digest Tryptic Digest Denature->Digest Split Split Sample Digest->Split Native_Desalt C18 Desalting (Native) Split->Native_Desalt Aliquot 1 Guanidinylation Guanidinylation (O-methylisourea, pH 11) Split->Guanidinylation Aliquot 2 Native_LCMS LC-MS/MS Analysis (Native) Native_Desalt->Native_LCMS Data_Analysis Data Analysis & Comparison Native_LCMS->Data_Analysis Guan_Desalt C18 Desalting (Guanidinylated) Guanidinylation->Guan_Desalt Guan_LCMS LC-MS/MS Analysis (Guanidinylated) Guan_Desalt->Guan_LCMS Guan_LCMS->Data_Analysis

Caption: Experimental workflow for comparative analysis of peptide fragmentation.

C. LC-MS/MS Analysis and Data Interpretation:

  • LC-MS/MS: Analyze both samples on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-LC system. Use a standard data-dependent acquisition (DDA) method with HCD fragmentation.

  • Database Searching: Search the resulting raw files against a relevant protein database using a search engine like Sequest, Mascot, or MaxQuant. For the guanidinylated sample, you must define a variable modification for the conversion of lysine to homoarginine (+42.0218 Da) and the modification of the N-terminus.

  • Manual Validation: For a direct comparison, manually inspect the MS/MS spectra of peptides identified in both runs. Compare the relative intensities of the b- and y-ion series to validate the expected shift in fragmentation patterns.

Considerations and Alternative Fragmentation Methods

While guanidinylation is highly effective for CID/HCD, its utility can vary with other fragmentation techniques.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for localizing post-translational modifications (PTMs) and analyzing larger peptides. In ETD, fragmentation is not as dependent on proton mobility. Therefore, the benefits of guanidinylation are less pronounced, and in some cases, the increased charge state can lead to overly extensive fragmentation, producing very small c- and z-ions that can be difficult to detect.

  • Alternative Reagents: While O-methylisourea is common, other reagents like N,N'-di-Boc-N''-triflylguanidine can also be used for guanidinylation under milder conditions.

Conclusion

Guanidinylation is a robust chemical derivatization technique that serves as a valuable tool in the proteomics toolkit. By converting lysine residues to their homoarginine counterparts, it effectively localizes charge, leading to a number of analytical benefits:

  • Simplifies MS/MS Spectra: Promotes the formation of a dominant and complete y-ion series, which is highly advantageous for confident peptide identification and de novo sequencing.

  • Enhances Signal Intensity: Improves ionization efficiency for many peptides.

  • Predictable Mass Shift: The well-defined mass shift allows for straightforward inclusion in database search parameters.

However, the decision to use guanidinylation should be made with the overall analytical goal in mind. For standard identification experiments using CID/HCD, it can significantly improve data quality. For studies focused on PTM analysis where ETD is the preferred fragmentation method, the benefits are less clear and may not be advantageous. By understanding the underlying principles of peptide fragmentation and the chemical effects of guanidinylation, researchers can strategically apply this technique to enhance the depth and quality of their proteomic analyses.

References

  • Title: The properties of the amino acids Source: In Introduction to Protein Structure (2nd ed.), Garland Publishing. URL: [Link]

  • Title: Fragmentation of Protonated Peptides Source: Scripps Center for Metabolomics URL: [Link]

  • Title: Guanidination of Lysyl Residues Source: Current Protocols in Protein Science URL: [Link]

  • Title: A simple and robust protocol for guanidination of protein and peptide amino groups Source: Analytical Biochemistry URL: [Link]

  • Title: Electron-Transfer Dissociation (ETD) Source: The University of Texas at Austin, Department of Chemistry URL: [Link]

A Comparative Guide: Guanidine-Based vs. Lysine-Based Copolymers for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of potent and safe nanomedicines, the choice of the cationic polymer used to package and deliver therapeutic cargo is of paramount importance. For decades, polymers featuring primary amines, such as the well-studied poly-L-lysine (PLL), have been a cornerstone of non-viral vector development.[1][2][3] However, the unique biological roles of the guanidinium group, the functional moiety of the amino acid arginine, have spurred the development of a new class of guanidine-based copolymers that frequently outperform their lysine-based counterparts.

This guide offers an in-depth, data-driven comparison of these two polymer families. We will explore the fundamental chemical differences that dictate their biological interactions, present a comparative analysis of their performance in key assays, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing the necessary insights to select and design optimal polymeric vectors for drug and gene delivery.

The Core Chemistry: Guanidinium vs. Primary Amine

The divergent performance of these copolymers can be traced back to the distinct physicochemical properties of their cationic functional groups.

  • Lysine and its Primary Amine: The ε-amino group of lysine possesses a pKa around 10.5, ensuring it is protonated and positively charged at physiological pH (7.4). This charge is crucial for electrostatic interactions with negatively charged nucleic acids and cell membranes.[1][2] However, the localized nature of this charge and its dependence on pH can limit the strength and nature of these interactions.

  • The Guanidinium Advantage: The guanidinium group of arginine has a significantly higher pKa of approximately 12.5. This ensures it remains persistently protonated across a wide physiological pH range. Critically, its positive charge is delocalized through resonance across three nitrogen atoms, enabling it to act as a multidentate hydrogen bond donor. This allows for exceptionally strong interactions with the negatively charged phosphate, sulfate, and carboxylate groups found on nucleic acids and cell surface proteoglycans.[4][5] It is this robust, multidentate binding capability that is believed to be the primary driver of its enhanced biological activity.[4]

Caption: Chemical structures of lysine's primary ammonium group and the resonance-stabilized guanidinium group.

Performance Comparison: A Data-Driven Summary

The theoretical advantages of the guanidinium group translate into significant, measurable differences in performance. While outcomes can be cell-type and formulation dependent, the following table summarizes general findings from the literature.

Performance MetricGuanidine-Based CopolymersLysine-Based Copolymers (e.g., PLL)Mechanistic Rationale
Nucleic Acid Condensation Efficiently condenses DNA/RNA at lower polymer-to-nucleic acid ratios.Requires higher ratios for stable nanoparticle formation.The strong, multidentate hydrogen bonding of guanidinium with the phosphate backbone leads to more effective charge neutralization and compaction.[4]
Cellular Uptake Efficiency Significantly higher, often demonstrating superior cell-penetrating properties.[6][7]Lower, primarily reliant on traditional endocytic pathways.Enhanced binding to cell surface proteoglycans and potential for direct membrane translocation contribute to superior internalization.[5][8]
Transfection Efficiency Generally high, often exceeding that of lysine-based analogues and commercial reagents in vitro.[9][10]Moderate, frequently limited by inefficient endosomal escape.[11][12]A combination of enhanced cellular uptake and potentially more effective endosomal release leads to greater delivery of the genetic payload to the cytoplasm and nucleus.[9]
Cytotoxicity Can be higher, particularly at high concentrations, due to strong membrane interactions.[13][14]Generally considered to have lower intrinsic toxicity at equivalent concentrations.[15]The potent membrane-destabilizing properties of the guanidinium group, while beneficial for delivery, can lead to dose-dependent toxicity.
In Vivo Performance Promising, but polyplex stability in the presence of competing polyanions can be a challenge.[13][14]Can exhibit low in vivo efficacy due to instability and rapid clearance.[15]While guanidinium-based polyplexes show high transfection in vitro, their interactions with serum proteins and extracellular matrix components can affect in vivo biodistribution and efficacy.[13][14]

Essential Experimental Protocols for Comparative Analysis

A rigorous, head-to-head comparison requires standardized protocols. The following methodologies provide a framework for synthesizing and evaluating these copolymers.

General Copolymer Synthesis via ROP

Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) is a robust method for creating well-defined polypeptides with controlled composition.

Protocol: Synthesis of a Guanidine-Containing Polypeptide

  • Monomer Preparation: Synthesize the NCAs of lysine (with a suitable protecting group like Boc or Cbz) and an arginine derivative where the guanidinium group is protected (e.g., with Pbf or Tosyl groups).

  • Polymerization: In an inert, glovebox environment, dissolve the desired molar ratio of the protected NCAs in an anhydrous solvent (e.g., DMF or DMSO).

  • Initiation: Add a primary amine initiator (e.g., benzylamine) to begin the polymerization. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Reaction: Allow the reaction to proceed at room temperature for 1-3 days.

  • Purification: Precipitate the protected polymer by adding the reaction mixture to a non-solvent like diethyl ether. Collect the solid by centrifugation and dry under vacuum.

  • Deprotection: Dissolve the polymer in a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water) to remove all protecting groups.

  • Final Isolation: Precipitate the final, deprotected copolymer in cold diethyl ether, wash thoroughly to remove residual acid, and dry under vacuum.

Scientific Rationale: The use of protecting groups is non-negotiable to prevent unwanted side reactions during polymerization. The final deprotection step is critical and must be performed under conditions that do not degrade the polymer backbone.

Nanoparticle (Polyplex) Formulation and Characterization

The ability to condense nucleic acids into stable nanoparticles is the foundational step for delivery.

Protocol: Polyplex Formulation and Basic Characterization

  • Stock Solutions: Prepare a 1 mg/mL solution of the copolymer in nuclease-free water and a 100 µg/mL solution of plasmid DNA (pDNA) or siRNA.

  • Complexation: To formulate polyplexes at a specific N/P ratio (molar ratio of polymer nitrogens to nucleic acid phosphates), gently vortex the polymer solution while adding the nucleic acid solution.

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes to ensure stable complex formation.

  • Size and Zeta Potential: Dilute the polyplex solution in water and measure the hydrodynamic diameter and surface charge using a Dynamic Light Scattering (DLS) instrument. Ideal nanoparticles for cellular uptake are typically 100-200 nm in size with a positive zeta potential (>+15 mV).

  • Gel Retardation Assay: To confirm nucleic acid condensation, load the polyplexes onto a 1% agarose gel. The absence of nucleic acid migration from the loading well, compared to a "naked" nucleic acid control, indicates successful complexation.

G cluster_synthesis 1. Polymer Synthesis cluster_formulation 2. Polyplex Formulation cluster_evaluation 3. In Vitro Evaluation NCA_Monomers Protected NCA Monomers ROP Ring-Opening Polymerization NCA_Monomers->ROP Deprotection Acidic Deprotection ROP->Deprotection Characterization Polymer Characterization (NMR, GPC) Deprotection->Characterization Polymer Copolymer Solution Characterization->Polymer Validated Polymer Mixing Self-Assembly (N/P Ratio) Polymer->Mixing Nucleic_Acid pDNA/siRNA Solution Nucleic_Acid->Mixing Analysis Polyplex Analysis (DLS, Gel Assay) Mixing->Analysis Transfection Polyplex Incubation Analysis->Transfection Characterized Polyplexes Cell_Culture Cell Seeding Cell_Culture->Transfection Reporter_Assay Efficacy Assay (e.g., Luciferase) Transfection->Reporter_Assay Toxicity_Assay Viability Assay (e.g., MTT) Transfection->Toxicity_Assay

Caption: A streamlined workflow for the synthesis, formulation, and in vitro testing of delivery copolymers.

In Vitro Transfection and Cytotoxicity Assays

The ultimate preclinical validation involves assessing the polymer's ability to deliver its cargo effectively with minimal toxicity.

Protocol: Transfection Efficiency Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 24-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection: Prepare polyplexes using a reporter plasmid (e.g., encoding GFP or luciferase). Replace the cell media with serum-free media, add the polyplexes, and incubate for 4 hours.

  • Post-Transfection: Replace the transfection medium with complete, serum-containing medium and incubate for an additional 24-48 hours.

  • Quantification: Measure reporter gene expression. For luciferase, lyse the cells and measure luminescence with a plate reader. For GFP, quantify the percentage of fluorescent cells using flow cytometry.

Protocol: MTT Cytotoxicity Assay

  • Cell Treatment: Seed cells as described above. Expose the cells to the same range of polyplex concentrations used in the transfection assay.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals and measure the absorbance at ~570 nm. Express viability as a percentage relative to untreated control cells.

Mechanistic Underpinnings of Guanidinium's Superiority

The enhanced performance of guanidine-based polymers stems from their unique interactions at the cellular interface.

  • Enhanced Cell Surface Binding: The guanidinium group's capacity for bidentate hydrogen bonding allows it to bind with high affinity to negatively charged heparan sulfate proteoglycans on the cell surface, a critical first step for internalization.[13][14]

  • Efficient Internalization: This strong initial binding promotes efficient cellular uptake, primarily through endocytic pathways like macropinocytosis.[5] Some studies suggest that at high concentrations, arginine-rich peptides can even directly penetrate the cell membrane, a mechanism that may contribute to the efficiency of their polymeric counterparts.[8][16]

  • Nuclear Localization: The structural similarity of guanidinium-rich sequences to nuclear localization signals may facilitate the transport of the genetic payload into the nucleus, a key step for transcription.[9]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Polyplex_G Guanidine-Polyplex HSPG Cell Surface Proteoglycan Polyplex_G->HSPG Strong, Multidentate Binding Polyplex_L Lysine-Polyplex Endocytosis Endocytosis Polyplex_L->Endocytosis Weaker, Electrostatic Binding HSPG->Endocytosis Efficient Internalization Endosome Endosome Endocytosis->Endosome Cargo_Release Endosomal Escape & Cargo Release Endosome->Cargo_Release Gene Expression Nucleus Nucleus Cargo_Release->Nucleus Gene Expression

Caption: Comparative cellular uptake pathways for guanidine-based and lysine-based polyplexes.

Conclusion and Future Directions

The evidence compellingly indicates that guanidine-based copolymers hold a significant advantage over traditional lysine-based polymers for in vitro gene delivery. Their unique chemical structure facilitates stronger nucleic acid condensation, superior cellular uptake, and ultimately, higher transfection efficiency.[17][18]

However, the potent bioactivity of the guanidinium group necessitates a careful balancing act to mitigate potential cytotoxicity. The path forward in this field lies in intelligent polymer design. Strategies such as optimizing the density of guanidinium groups, incorporating biodegradable linkages to create bioresponsive materials, and integrating shielding moieties like PEG are crucial for translating the in vitro success of these powerful vectors into safe and effective clinical therapies. The protocols and comparative data presented here should serve as a robust starting point for researchers dedicated to advancing this promising class of delivery vehicles.

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  • Torres, M., et al. (2021). Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells. Polymers, 13(16), 2729. [Link]

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literature review of O-Methylisourea sulfate applications and limitations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to O-Methylisourea Sulfate: Applications, Limitations, and Comparative Analysis

For decades, the strategic modification of primary amines into guanidinium groups—a process known as guanidinylation—has been a cornerstone of chemical and biological research. Among the arsenal of reagents available for this transformation, O-Methylisourea sulfate has long been a workhorse, valued for its reactivity and cost-effectiveness. This guide offers a comprehensive review for researchers, scientists, and drug development professionals on the applications and limitations of O-Methylisourea sulfate. It provides an objective comparison with modern alternatives, supported by experimental data and protocols, to inform reagent selection in both proteomics and synthetic chemistry.

The Role of O-Methylisourea in Guanidinylation

O-Methylisourea is an effective amidinylating reagent, widely used as an intermediate in the synthesis of pesticides and pharmaceuticals, such as fluoropyrimidine antitumor drugs.[1] In laboratory settings, its primary utility lies in the guanidinylation of primary amines. The reaction involves the nucleophilic attack of an amine on the electrophilic carbon of O-Methylisourea, leading to the formation of a guanidinium group and the release of methanol.

This transformation is particularly valuable in proteomics. The conversion of lysine's ε-amino group to a more basic homoarginine residue alters the peptide's fragmentation pattern in mass spectrometry, enhancing protein identification.[2] While effective, the use of O-Methylisourea sulfate is not without its challenges, primarily stemming from its salt form and the often harsh reaction conditions required.

cluster_reagents Reactants cluster_products Products Lysine Primary Amine (e.g., Lysine Side Chain) R-NH₂ Homoarginine Guanidinylated Product (e.g., Homoarginine) R-NH-C(=NH₂⁺)-NH₂ Lysine->Homoarginine Guanidinylation Reaction (High pH) OMIS O-Methylisourea H₂N-C(=NH)-OCH₃ OMIS->Homoarginine Methanol Methanol CH₃OH OMIS->Methanol Byproduct

Caption: Chemical transformation of a primary amine to a guanidinium group.

Comparative Analysis of Guanidinylating Reagents

The choice of a guanidinylating agent is critical and depends on the substrate, desired reaction conditions, and downstream applications. O-Methylisourea sulfate, while traditional, faces competition from several modern reagents that offer milder conditions and fewer side reactions, albeit often at a higher cost.

ReagentTypical Reaction ConditionsEfficiency / YieldAdvantagesLimitations
O-Methylisourea hemisulfate High pH (>10.5), often elevated temperature (e.g., 65°C)[3][4]Variable, but effective for proteomics applications.Cost-effective, readily available.[4]Harsh conditions, introduces interfering sulfate salts, potential for side reactions.[2]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Room temperature, organic solvents (THF, CHCl₃).[3]High yields (70-95%) for small molecules, high specificity for proteins.[3]Mild conditions, high specificity for primary amines, minimizes side reactions.[3]Requires a subsequent deprotection step (e.g., with TFA) to remove Boc groups.[3]
N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) Room temperature, DCM. Can be rapid (e.g., 30 minutes).[3][4]High reactivity and yields, even with unreactive amines.[3]Highly reactive, mild conditions.[3]Requires subsequent deprotection of Boc groups.[3]
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) Not specified for proteins, used for amines in organic synthesis.High yields (70-100%) for nitroguanidine synthesis.[3]Efficient for a wide range of amines, practical synthesis without an inert atmosphere.[3]The nitroguanidine product requires a subsequent reduction step to yield the final guanidine.[3]

The Core Limitation: Interfering Sulfate Ions

A significant drawback of using O-Methylisourea sulfate is the introduction of sulfate ions into the reaction mixture.[2] These salts can severely suppress the ionization of peptides and proteins in mass spectrometry, leading to reduced signal intensity and poor data quality.[2] This necessitates a post-reaction desalting step, which can be time-consuming and lead to sample loss.[2]

Strategies for Salt Removal

Several methods can be employed to remove interfering salts post-guanidination. The choice depends on sample volume, protein/peptide size, and desired recovery.

MethodPrincipleTypical RecoveryAdvantagesDisadvantages
O-Methylisourea-freebase Guanidinylation Pre-reaction removal of sulfate by precipitation with barium hydroxide.[2]High (avoids post-reaction cleanup).[2]High throughput, reduces sample handling and potential for loss.[2]Requires an additional reagent preparation step.[2]
Dialysis Diffusion of small salt molecules across a semi-permeable membrane.[2]70-90%.[2]Gentle on proteins, suitable for large sample volumes.[2]Time-consuming, can lead to sample dilution.[2]
Gel Filtration (Desalting Columns) Size exclusion chromatography to separate large molecules from small salt ions.>90%.Fast, efficient, and suitable for a wide range of sample volumes.Potential for sample dilution.
Trichloroacetic Acid (TCA) Precipitation Protein precipitation followed by washing to remove salts.60-80%.Concentrates the sample, effective for dilute protein solutions.Can be harsh, may lead to protein denaturation or loss of smaller peptides.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed protocols for guanidinylation using O-Methylisourea hemisulfate and a common alternative, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Protocol 1: Guanidinylation of Peptides with O-Methylisourea Hemisulfate

This protocol is adapted for the guanidinylation of lysine residues in peptides to enhance their detection in mass spectrometry.[3][4]

Rationale: The high pH is necessary to deprotonate the primary amine of lysine, making it nucleophilic enough to attack the O-Methylisourea. The reaction is stopped by acidification, which protonates the remaining amines and halts the reaction.

Materials:

  • Tryptically digested protein/peptide sample

  • O-Methylisourea hemisulfate

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)[3]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)[3]

Procedure:

  • If the peptide sample is dry, reconstitute it in a suitable buffer.

  • To 10 µL of the tryptic peptide sample, add 10 µL of the Base Reagent to adjust the pH to >10.5.[3]

  • Prepare the Guanidination Reagent by dissolving O-Methylisourea hemisulfate in deionized water (e.g., 1.0 M solution).[3]

  • Add 10 µL of the Guanidination Reagent to the sample.[3]

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture for 30 minutes at 65°C.[3]

  • Stop the reaction by adding 30-60 µL of the Stop Solution.[3]

  • The sample must be desalted using a suitable method (e.g., C18 ZipTip) before mass spectrometry analysis.[4]

Protocol 2: Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol provides a milder alternative, avoiding harsh pH and the introduction of inorganic salts.

Rationale: This reagent is highly reactive and specific for primary amines due to the pyrazole leaving group and the Boc protecting groups, which also prevent over-guanidinylation. The reaction proceeds under neutral or slightly basic conditions in an organic solvent. Deprotection is required to reveal the final guanidinium group.

Materials:

  • Protein or peptide sample with exposed primary amines

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) (if the amine is a salt)[3]

  • Trifluoroacetic Acid (TFA) for deprotection

Procedure:

  • Dissolve the protein or peptide sample in anhydrous THF. If the amine is in a salt form, add an equivalent of a non-nucleophilic base like DIPEA.[3]

  • Add a 1.1 molar excess of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.[3]

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor reaction progress via mass spectrometry.

  • Workup and Deprotection:

    • Upon completion, the protected guanidinated product can be purified.

    • The Boc groups are removed by treatment with an acid, such as TFA, to yield the final guanidinated product.[3]

cluster_prep Sample Preparation cluster_reaction Guanidinylation cluster_analysis Analysis Protein Protein Sample Digest Tryptic Digestion Protein->Digest Peptide Peptide Mixture Digest->Peptide AddReagent Add Guanidination Reagent (e.g., O-Methylisourea) Peptide->AddReagent Incubate Incubation (Controlled pH & Temp) AddReagent->Incubate Quench Quench Reaction Incubate->Quench Desalt Desalting (e.g., C18 ZipTip) Quench->Desalt MS Mass Spectrometry Desalt->MS

Caption: A general experimental workflow for protein guanidinylation in proteomics.

Conclusion and Recommendations

O-Methylisourea sulfate remains a viable and highly cost-effective reagent for guanidinylation, particularly in proteomics applications where the goal is to modify lysine residues for improved mass spectrometric analysis. Its primary limitation is the introduction of interfering sulfate salts, which necessitates careful post-reaction cleanup. The development of a "freebase" protocol offers an elegant solution to this problem by removing the sulfate before the reaction begins.[2]

For applications in complex organic synthesis, especially with sensitive substrates, modern alternatives like N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer significant advantages.[3][4] Their mild reaction conditions and high specificity often justify the higher cost and the need for a final deprotection step.

Ultimately, the choice of reagent should be guided by a careful consideration of the specific experimental goals, the nature of the substrate, the required purity of the final product, and the analytical methods to be employed.

References

  • ChemBK. (2024, April 10). O-Methylisourea sulfate.
  • ChemicalBook. (2025, February 6). O-Methylisourea hemisulfate | 52328-05-9.
  • BenchChem. (2025). challenges in removing interfering salts after O-Methylisourea guanidination.
  • BenchChem. (2025). A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Alternatives.
  • BenchChem. (2025). A Comparative Analysis of Guanidination Protocols for Researchers.

Sources

O-Methylisourea Sulfate: A Comparative Performance Evaluation in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

As a Senior Application Scientist, my experience in the field of bioconjugation has consistently highlighted a critical, yet often underestimated, variable in experimental success: the choice of buffer. This is particularly true for guanidinylation reactions using O-Methylisourea sulfate (OMIS), a powerful tool for converting primary amines into guanidinium groups. This modification is invaluable in proteomics for enhancing mass spectrometry signals and in drug development for synthesizing arginine mimetics.[1][2]

The efficacy of this reaction is not solely dependent on the reagent itself, but is profoundly influenced by the reaction environment. The buffer system dictates the pH, which in turn governs the nucleophilicity of the target amine and the stability of the OMIS reagent. An inappropriate buffer can lead to low yields, reagent decomposition, and the consumption of valuable starting material.

This guide provides a comprehensive, evidence-based comparison of OMIS performance in commonly used buffer systems. We will delve into the causality behind buffer selection, present comparative data, and provide a robust, self-validating protocol to empower researchers, scientists, and drug development professionals to achieve optimal and reproducible results.

The Mechanism and the Mandate for Alkalinity

Guanidinylation with OMIS is a nucleophilic substitution reaction. For the reaction to proceed, the primary amine (typically the ε-amino group of a lysine residue) must be in its deprotonated, nucleophilic state (R-NH₂) to attack the electrophilic carbon of the O-methylisourea. The pKa of the lysine ε-amino group is approximately 10.5. Therefore, to ensure a sufficient population of deprotonated, reactive amines, the reaction pH must be maintained significantly above this value, typically in the range of 10.5 to 11.0.[1][2]

Guanidinylation_Mechanism cluster_reactants Reactants cluster_products Products Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack OMIS O-Methylisourea (H₂N-C(=NH)-OCH₃) OMIS->Intermediate Guanidinium Guanidinium Group (R-NH-C(=NH₂⁺)-NH₂) Methanol Methanol (CH₃OH) Intermediate->Guanidinium Methanol Elimination Intermediate->Methanol

Caption: The guanidinylation reaction of a primary amine with O-Methylisourea.

This fundamental requirement for a high pH immediately narrows the field of suitable buffers. The ideal buffer must not only provide strong buffering capacity in this alkaline range but must also be chemically inert to the highly reactive OMIS.

Comparative Analysis of Buffer Systems

The central thesis of this guide is that not all alkaline buffers are created equal. We will evaluate the performance of OMIS in three common laboratory buffers: Sodium Carbonate, Sodium Borate, and Tris-HCl.

The Incompatibility of Amine-Based Buffers: The Case of Tris

Tris(hydroxymethyl)aminomethane (Tris) is a widely used biological buffer. However, its use in OMIS-mediated guanidinylation is a critical error. Tris contains a primary amine and will therefore act as a competitive substrate, reacting directly with OMIS. This depletes the guanidinylating reagent, drastically reduces the yield of the desired modified product, and complicates downstream purification. The same logic applies to other amine-containing buffers such as glycine.

Buffer_Selection_Workflow start Begin Buffer Selection q1 Does the buffer contain primary or secondary amines? start->q1 yes Yes (e.g., Tris, Glycine) q1->yes Yes no No (e.g., Borate, Carbonate) q1->no No end_bad Unsuitable Buffer: Reagent will be consumed. yes->end_bad q2 Is the target pH between 10.5 and 11.0? no->q2 ph_yes Proceed with Borate or Carbonate Buffer q2->ph_yes Yes ph_no Re-evaluate buffer or adjust pH carefully q2->ph_no No end_good Suitable Buffer System ph_yes->end_good ph_no->ph_yes Adjust pH Experimental_Protocol start Start Protocol step1 Prepare Protein/Peptide in Borate Buffer (pH 10.8) start->step1 step2 Create 'Reaction' and 'Control' Samples step1->step2 step3 Freshly Prepare OMIS Solution in Borate Buffer step2->step3 step4 Add OMIS to 'Reaction' Sample Add Buffer to 'Control' step3->step4 step5 Incubate with Agitation step4->step5 step6 Withdraw Aliquots at T=0, 2h, 4h, 8h step5->step6 step7 Quench Aliquots with 10% TFA step6->step7 step8 Analyze all Samples by LC-MS step7->step8 q1 Is Modification Complete? step8->q1 q1->step5 No, Continue Incubation step9 Purify Bulk Product q1->step9 Yes end End: Purified Product step9->end

Sources

The Unseen Reactants: A Comparative Guide to Validating the Absence of Side-Products in Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the guanidinylation of primary amines is a cornerstone of chemical synthesis, crucial for creating a vast array of molecules from peptidomimetics to small molecule therapeutics. The success of this reaction, however, is not solely defined by the formation of the desired guanidinium group. The silent formation of side-products can compromise yield, introduce impurities that are difficult to separate, and potentially alter the biological activity and safety profile of the final compound. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for validating the absence of these unwanted molecules, ensuring the integrity and purity of your synthesized compounds.

The "Why": Understanding the Genesis of Guanidinylation Side-Products

Before delving into analytical strategies, it is paramount to understand the common side-reactions that can occur during guanidinylation. The choice of guanidinylating agent, coupling reagents, and reaction conditions all play a critical role in the reaction's outcome.

One common side-reaction, particularly when using certain protected guanidinylating agents, is the formation of an amidinourea compound. This can occur when a protected guanidine is heated for a prolonged period with an excess of an amine[1].

In the context of peptide synthesis, where coupling reagents like HATU and HBTU are employed, a significant side-reaction is the formation of uronium derivatives . Here, the coupling reagent can react with nucleophilic amino acid side chains, such as the hydroxyl group of tyrosine, leading to an unwanted modification of the peptide[2][3]. The use of excess coupling reagent is a known factor that promotes the formation of this side-product[2][4]. Another potential side-reaction in peptide synthesis is the guanidinylation of the N-terminal amine, which can terminate peptide chain elongation[2].

The following diagram illustrates the general guanidinylation reaction and the formation of these key side-products.

guanidinylation_side_products cluster_main Main Reaction cluster_side Side Reactions Primary_Amine R-NH2 (Primary Amine) Desired_Product R-NH-C(=NH)-NH2 (Guanidine Product) Primary_Amine->Desired_Product Guanidinylation Guanidinylating_Agent Guanidinylating Agent Guanidinylating_Agent->Desired_Product Amidinourea Amidinourea Side-Product Guanidinylating_Agent->Amidinourea Excess Amine, Heat Uronium_Adduct Uronium Adduct (e.g., on Tyrosine) Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Uronium_Adduct Nucleophilic Side Chain

Caption: General guanidinylation reaction and common side-product formation pathways.

The Analytical Toolkit: A Comparative Overview

A multi-faceted analytical approach is the most robust strategy for ensuring the purity of your guanidinylated product. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the three pillars of this approach, each offering unique advantages and insights.

Analytical TechniquePrincipleStrengthsLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.- Excellent for quantification of known impurities.- High precision and reproducibility.- Can be used for reaction monitoring.- Requires chromophores for UV detection; derivatization may be necessary for some compounds.[5] - Can be challenging to identify unknown peaks without a reference standard.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.- High sensitivity and specificity for identifying known and unknown compounds.- Provides molecular weight information, crucial for identifying side-products.- LC-MS/MS allows for structural elucidation through fragmentation patterns.[6]- Quantification can be more complex than HPLC-UV.- Ion suppression effects can impact accuracy.- Guanidine hydrochloride can interfere with MS analysis and may need to be removed.[7]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Unambiguous structure determination of products and byproducts.- Can be used for quantitative analysis (qNMR) without the need for identical reference standards.- Non-destructive, allowing for sample recovery.- Lower sensitivity compared to MS.- Can be complex to interpret spectra of mixtures.- Requires higher sample concentrations.

In-Depth Methodologies: Experimental Protocols for Rigorous Validation

The following section provides detailed, step-by-step protocols for the key analytical techniques. These protocols are designed to be self-validating, ensuring the reliability and accuracy of your results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for assessing the purity of the reaction mixture and quantifying the desired product and any side-products. A well-developed HPLC method should be able to separate the starting materials, the desired product, and all potential side-products.

Experimental Protocol: Reversed-Phase HPLC for Guanidinylation Reaction Monitoring

  • Column Selection: A C18 column is a common starting point for the separation of small organic molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over a period of 20-30 minutes. This allows for the elution of compounds with a wide range of polarities.

  • Detection: UV detection at a wavelength where both the product and potential byproducts absorb, typically around 214 nm and 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Injection and Data Analysis: Inject the sample and monitor the chromatogram. The appearance of unexpected peaks may indicate the presence of side-products. The relative peak areas can be used to estimate the purity of the desired product.

hplc_workflow Reaction_Mixture Guanidinylation Reaction Mixture Sample_Prep Dilute in Mobile Phase Reaction_Mixture->Sample_Prep HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System UV_Detector UV Detector (214 nm, 254 nm) HPLC_System->UV_Detector Chromatogram Chromatogram (Peak Separation) UV_Detector->Chromatogram Data_Analysis Data Analysis (Purity Assessment) Chromatogram->Data_Analysis

Caption: A typical workflow for HPLC analysis of a guanidinylation reaction.

Mass Spectrometry (MS) for Unambiguous Identification

Mass spectrometry is an indispensable tool for confirming the identity of the desired product and for identifying any unknown side-products. The high sensitivity of MS makes it particularly well-suited for detecting trace impurities.

Experimental Protocol: LC-MS/MS for Side-Product Identification

  • LC Separation: Couple the HPLC system described above to a mass spectrometer. The separation achieved by the HPLC is crucial for obtaining clean mass spectra of individual components.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules, including those with guanidinium groups.

  • MS Analysis (Full Scan): Acquire a full scan mass spectrum to determine the molecular weights of all eluting compounds. The expected mass of the desired product can be calculated, and any other observed masses may correspond to side-products. For instance, the formation of a uronium adduct on a tyrosine residue would result in a mass increase of 99 amu[4].

  • MS/MS Analysis (Fragmentation): For any unexpected masses, perform a tandem MS (MS/MS) experiment. In this experiment, the ion of interest is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the side-product. The fragmentation of guanidino compounds often involves the loss of ammonia or related neutral fragments.

lc_ms_workflow HPLC_Eluent HPLC Eluent ESI_Source Electrospray Ionization (ESI) HPLC_Eluent->ESI_Source Mass_Analyzer_1 Mass Analyzer 1 (Full Scan) ESI_Source->Mass_Analyzer_1 Molecular_Ions Detect Molecular Ions (Identify Unexpected Masses) Mass_Analyzer_1->Molecular_Ions Mass_Analyzer_2 Mass Analyzer 2 (MS/MS Fragmentation) Molecular_Ions->Mass_Analyzer_2 Structure_Elucidation Structure Elucidation of Side-Products Mass_Analyzer_2->Structure_Elucidation

Caption: Workflow for LC-MS/MS analysis to identify guanidinylation side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy provides the most detailed structural information and is the gold standard for confirming the structure of the desired product and any isolated side-products.

Experimental Protocol: ¹H and ¹³C NMR for Structural Verification

  • Sample Preparation: Purify the desired product and any suspected side-products by preparative HPLC. Dissolve the purified compounds in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the protons will provide a wealth of information about the molecule's structure. For example, the formation of an amidinourea side-product would result in the appearance of new signals corresponding to the urea moiety.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to complement the ¹H NMR data. The chemical shifts of the carbon atoms, particularly the guanidinium carbon, can be diagnostic.

  • 2D NMR Experiments: If the structure is complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, respectively.

  • Quantitative NMR (qNMR): For quantitative analysis, a known amount of an internal standard is added to the sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be accurately determined.

Conclusion: A Trifecta for Purity and Confidence

Ensuring the absence of side-products in guanidinylation reactions is not merely an academic exercise; it is a critical aspect of quality control in drug discovery and development. A comprehensive analytical strategy that leverages the complementary strengths of HPLC, MS, and NMR is the most effective way to achieve this. By understanding the potential side-reactions and implementing the rigorous analytical protocols outlined in this guide, researchers can have confidence in the purity and integrity of their synthesized molecules, paving the way for more reliable and reproducible scientific outcomes.

References

  • Atwal, K. S., et al. (Year). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Source. [URL]
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]

  • Gatti, R., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [URL]
  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [URL]
  • Angeletti, R. H., et al. (1997). The PSRC studies (see discussion of Development of Solid-Phase Peptide Synthesis Methodology). Source. [URL]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. [URL]
  • Creative Proteomics. (n.d.).
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  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [URL]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [URL]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [URL]
  • EPFL. (n.d.).
  • Paša-Tolić, L., et al. (Year).
  • AWS. (2022).
  • Metcalfe, E., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of Mass Spectrometry, 55(9), e4551. [URL]
  • SIELC. (n.d.).
  • MDPI. (Year). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Source. [URL]
  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Source. [URL]
  • NIH. (2023).
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]

  • NIH. (2024).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Carbamimidate and Sulfuric Acid Waste Streams

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of waste streams containing methyl carbamimidate and sulfuric acid. By understanding the underlying chemical principles, we can execute a disposal plan that is both safe and compliant.

Part 1: Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the constituent chemicals is paramount. The interaction between methyl carbamimidate and sulfuric acid is not a simple mixture but results in the formation of O-methylisourea sulfate. Therefore, the hazards of the individual components and the resulting salt must be considered.

1.1: Chemical Identity and Hazards

A summary of the key hazards associated with methyl carbamimidate, sulfuric acid, and the resulting O-methylisourea sulfate is presented below.

Chemical ComponentKey HazardsRegulatory Profile
Methyl Carbamimidate Irritant. Potential for harmful decomposition products.Varies by jurisdiction; generally handled as a hazardous chemical.
Sulfuric Acid (Concentrated) Corrosive (causes severe skin burns and eye damage), strong oxidizing agent, reacts violently with water.[1][2][3]EPA Hazardous Waste Code D002 (Corrosive).[4]
O-Methylisourea Sulfate Suspected of causing genetic defects.[5] May cause eye, skin, and respiratory irritation.[6][7]To be disposed of as hazardous waste.[5][8]
1.2: The Chemistry of Interaction: Formation of O-Methylisourea Sulfate

When methyl carbamimidate is mixed with sulfuric acid, an acid-base reaction occurs, leading to the formation of O-methylisourea sulfate.[9] This salt is a stable entity under acidic conditions. However, the presence of a strong acid like sulfuric acid can also promote the hydrolysis of the carbamimidate functional group, especially upon heating or with prolonged contact. This potential for secondary reactions underscores the importance of a carefully controlled disposal process.

Part 2: Personal Protective Equipment (PPE) - The First Line of Defense

Given the corrosive nature of sulfuric acid and the potential hazards of O-methylisourea sulfate, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of corrosive acid and potentially irritating organic compounds.
Hand Protection Acid-resistant gloves (e.g., butyl rubber or Viton™).Provides a barrier against the highly corrosive sulfuric acid.
Body Protection A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.Protects the skin from accidental contact with the hazardous materials.
Respiratory Protection Not typically required if all work is conducted in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any harmful vapors.

Part 3: Step-by-Step Disposal Protocol for Methyl Carbamimidate and Sulfuric Acid Mixtures

This protocol is designed for the safe and compliant disposal of laboratory-scale quantities of methyl carbamimidate and sulfuric acid mixtures.

3.1: Preparation and Pre-Disposal Checklist
  • Designated Waste Area: All waste handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

  • Gather Materials: Assemble all necessary PPE, waste containers, and neutralization agents before beginning the disposal process.

  • Waste Container: Use a clearly labeled, chemically compatible (e.g., high-density polyethylene - HDPE) container for the hazardous waste. The label should include "Hazardous Waste," the chemical constituents (O-methylisourea sulfate, sulfuric acid), and the associated hazards.

3.2: Neutralization of the Acidic Waste Stream

Neutralization of the excess sulfuric acid is a critical step to mitigate its corrosive hazard. This process must be performed with extreme caution due to the exothermic nature of acid-base reactions.

Materials:

  • Waste mixture of methyl carbamimidate and sulfuric acid

  • Large beaker or flask (at least twice the volume of the waste)

  • Stir bar and stir plate

  • Ice bath

  • Dilute basic solution (e.g., 5-10% sodium hydroxide or a slurry of sodium bicarbonate)

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Dilution: Slowly and cautiously add the acidic waste mixture to a large volume of cold water (in the large beaker/flask) with constant stirring. Always add acid to water, never the other way around , to dissipate the heat generated.[1] An ice bath can be used to control the temperature of the receiving vessel.

  • Neutralization: While continuously stirring the diluted waste solution, slowly add the dilute basic solution. Monitor the pH of the solution regularly.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be careful not to overshoot the neutralization, as a highly basic solution is also considered hazardous.

  • Cooling: Allow the neutralized solution to cool to room temperature.

3.3: Final Waste Collection and Disposal
  • Transfer: Carefully transfer the neutralized aqueous waste into the designated hazardous waste container.

  • Labeling: Ensure the hazardous waste label on the container is complete and accurate.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Part 4: Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills within a chemical fume hood, use an acid-neutralizing spill kit. For larger spills, evacuate the area and contact your institution's emergency response team.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a methyl carbamimidate and sulfuric acid waste stream.

DisposalWorkflow Disposal Workflow for Methyl Carbamimidate and Sulfuric Acid Waste start Start: Waste Mixture (Methyl Carbamimidate in Sulfuric Acid) assess_hazards Assess Hazards: - Corrosive (D002) - Potential Mutagen start->assess_hazards don_ppe Don Appropriate PPE: - Goggles & Face Shield - Acid-Resistant Gloves - Lab Coat assess_hazards->don_ppe prepare_disposal Prepare for Disposal in Fume Hood: - Labeled Waste Container - Neutralizing Agent - Ice Bath don_ppe->prepare_disposal dilute_acid Controlled Dilution: Slowly add waste to cold water with constant stirring prepare_disposal->dilute_acid neutralize Neutralization: Slowly add dilute base and monitor pH to 6.0-8.0 dilute_acid->neutralize Exothermic Reaction - Control Temperature cool Cool to Room Temperature neutralize->cool transfer_waste Transfer to Labeled Hazardous Waste Container cool->transfer_waste store_waste Store in Satellite Accumulation Area transfer_waste->store_waste dispose Arrange for EHS Pickup store_waste->dispose

Caption: Disposal workflow for methyl carbamimidate and sulfuric acid waste.

References

  • Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide. (1976). Google Patents.
  • Organic-Acids_SOP_Template.docx. Washington State University. Retrieved from [Link]

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Synthesis of O-methyl-isourea hydrogen sulfate. PrepChem.com. Retrieved from [Link]

  • Preparation method of O-methyl isourea sulphate. (2016). Google Patents.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. Retrieved from [Link]

  • Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Beilstein Archives. Retrieved from [Link]

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  • PROCESS FOR PRODUCTION OF O-METHYL-N-NITROISOUREA. (2008, October 29). European Patent Office. Retrieved from [Link]

  • Carbamate. Wikipedia. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved from [Link]

  • Carbamates: Are they “Good” or “Bad Guys”? SciELO. Retrieved from [Link]

  • methylisourea hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Process for producing O-methyl-N-nitroisourea. (2010). Google Patents.
  • Household Hazardous Waste (HHW). (2025, May 15). US EPA. Retrieved from [Link]

  • Hazardous Waste Characteristics. (2025, September 8). US EPA. Retrieved from [Link]

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  • United States Patent (19). (1998, October 27). Google Patents.
  • A kind of preparation method of o-methylisourea sulfate. Eureka | Patsnap. Retrieved from [Link]

  • Preparation of Crystalline O-Methylisourea Hydrogen Sulfate. J-Global. Retrieved from [Link]

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  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Carbamimidate and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals navigating the complexities of drug development and chemical synthesis, our commitment to safety is as critical as our scientific objectives. The handling of reactive and hazardous materials, such as a combination of methyl carbamimidate and sulfuric acid, demands a meticulous, proactive approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE), grounded in the chemical properties of these substances. Our goal is to empower you with the knowledge to create a self-validating system of safety for every procedure.

Hazard Analysis: Understanding the Chemical Risks

Before we can select the appropriate PPE, we must first understand the distinct and combined hazards of methyl carbamimidate and sulfuric acid. The interaction between these two compounds—likely a strong acid-base reaction—creates a hazardous mixture that requires the utmost respect.

  • Sulfuric Acid (H₂SO₄): A strong mineral acid, sulfuric acid is intensely corrosive to all body tissues.[1] Contact with skin or eyes can cause severe chemical and thermal burns, leading to irreversible damage.[2][3][4] It is also a powerful dehydrating agent and reacts exothermically with water, which can cause violent splashing if water is added to the concentrated acid.[5][6] Inhalation of its mists can cause severe respiratory irritation and lung injury.[1][2]

  • Methyl Carbamimidate: While specific hazard data for methyl carbamimidate is limited, we can infer its potential risks by examining a close structural analog, methyl carbamate. Methyl carbamate is classified as a substance that causes serious eye irritation and is suspected of causing cancer.[7][8][9] Carbamate esters can also be incompatible with strong acids.[10] Therefore, we must handle methyl carbamimidate with the assumption that it carries similar risks, including potential carcinogenicity and eye damage.

The Mixture: When combined, the primary, immediate hazard is the extreme corrosivity of the sulfuric acid. The resulting solution will be highly acidic and contain a suspected carcinogen, demanding a multi-faceted protection strategy.

Table 1: Hazard Summary
Substance CAS Number Key Hazards GHS Hazard Statements
Sulfuric Acid 7664-93-9Corrosive to metals, Causes severe skin burns and eye damage, May cause respiratory irritation.[1]H290, H314, H318
Methyl Carbamate (Analog)598-55-0Causes serious eye irritation, Suspected of causing cancer.[8][9]H319, H351[8]

The Hierarchy of Controls: A Foundation for Safety

PPE is the last line of defense. As experienced scientists, we know that a truly safe lab environment is built on a foundation known as the Hierarchy of Controls. This framework prioritizes more effective, collective safety measures over individual protection.

  • Elimination/Substitution: Is it possible to use a less hazardous acid or a different reagent?

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this procedure, they are non-negotiable.

    • Chemical Fume Hood: All work with concentrated sulfuric acid and methyl carbamimidate must be performed inside a certified chemical fume hood to contain and exhaust hazardous vapors and mists.[11]

    • Safety Shower & Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed walk from the workstation.[12][13] Regular testing of this equipment is mandatory.

  • Administrative Controls: These are the procedures and policies that dictate how work is performed.

    • Standard Operating Procedures (SOPs): A detailed, written SOP for this specific procedure must be available and understood by all personnel involved.

    • Training: Documented training on the specific hazards and handling procedures is required before any work begins.

  • Personal Protective Equipment (PPE): Once the higher-level controls are in place, we select PPE to protect against any residual risk.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedure. The following protocol outlines the minimum required PPE for handling methyl carbamimidate and sulfuric acid.

Table 2: Required Personal Protective Equipment
PPE Category Specification Rationale
Eye/Face Protection Chemical splash goggles AND a full-face shield.[14]Sulfuric acid can cause permanent blindness.[3] Goggles provide a seal against splashes, while the face shield protects the entire face from high-volume splashes that can occur during exothermic reactions or spills.
Hand Protection Acid-resistant, gauntlet-length gloves (e.g., Butyl or Viton®). Check manufacturer's compatibility charts.[2][14]Provides protection against the severe corrosive properties of sulfuric acid. Gauntlet length protects the wrists and forearms. Double-gloving can be considered for added protection.
Body Protection Chemical-resistant apron over a flame-resistant lab coat.[3]Protects against splashes and spills of the corrosive mixture. An apron made of rubber or neoprene provides a barrier against acid penetration.
Footwear Closed-toe, chemical-resistant shoes. Acid-resistant boots are recommended for larger quantities.[2]Protects feet from spills. Leather shoes can absorb chemicals and should be avoided.
Respiratory Protection Generally not required if work is performed in a properly functioning chemical fume hood. However, a respirator (e.g., full-face with acid gas cartridges) should be available for emergency spill response.[11]The fume hood provides primary respiratory protection. Emergency situations may overwhelm the hood's capacity, requiring dedicated respiratory protection.
Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for ensuring adequate PPE is selected for the task at hand.

PPE_Selection cluster_main PPE Selection Workflow start Start: Task Involves Methyl Carbamimidate & Sulfuric Acid engineering_controls Is work conducted in a certified chemical fume hood with accessible eyewash/shower? start->engineering_controls ppe_selection Select Minimum Required PPE engineering_controls->ppe_selection  Yes no_controls STOP WORK Consult EHS Do not proceed engineering_controls->no_controls  No ppe_details • Chemical Splash Goggles + Face Shield • Acid-Resistant Gauntlet Gloves • Chemical-Resistant Apron • Closed-Toe Shoes ppe_selection->ppe_details check_ppe Inspect PPE for damage (cracks, holes, degradation) ppe_selection->check_ppe don_ppe Don PPE Correctly check_ppe->don_ppe  OK damaged_ppe Replace Damaged PPE check_ppe->damaged_ppe  Damaged damaged_ppe->check_ppe

Caption: Workflow for selecting appropriate PPE.

Step-by-Step Operational Plan

Adherence to a strict, validated protocol is essential for safety and experimental reproducibility.

A. Pre-Operational Checks:

  • Verify Fume Hood: Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Clear Workspace: Ensure the work area inside the hood is clean and uncluttered. Remove any incompatible materials, such as bases, organic materials, or powdered metals.[15]

  • Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the hood.

  • Confirm Emergency Equipment: Verify the location and accessibility of the safety shower, eyewash, and a chemical spill kit rated for acids.[12]

  • Don PPE: Put on all required PPE as outlined in Table 2.

B. Handling and Mixing Protocol:

  • Weigh Methyl Carbamimidate: Carefully weigh the solid methyl carbamimidate and place it in the reaction vessel. If there is a risk of dust generation, handle it with extreme care to minimize inhalation.[7]

  • Prepare for Acid Addition: Place the reaction vessel on a magnetic stir plate within the fume hood and begin stirring if applicable.

  • Add Sulfuric Acid: Crucially, always add the acid slowly to the other reagent, never the other way around. [6][14] This allows for the dissipation of the heat generated during the exothermic reaction.[2] Add the sulfuric acid dropwise or in a slow, controlled stream.

  • Monitor the Reaction: Observe the reaction for any signs of excessive heat generation, gas evolution, or splashing. Be prepared to pause the addition if the reaction becomes too vigorous.

  • Post-Addition: Once the addition is complete, allow the mixture to stir as required by your protocol, keeping it within the fume hood.

C. Post-Operational Procedures:

  • Quenching/Workup: If the reaction requires quenching, do so carefully following the established protocol, being mindful of potentially vigorous reactions.

  • Decontamination: Decontaminate any glassware or equipment that came into contact with the hazardous mixture.

  • Waste Segregation: All waste products must be segregated into a designated, clearly labeled hazardous waste container.[16]

  • Doffing PPE: Remove PPE carefully, avoiding contact with any contaminated outer surfaces. Remove gloves last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[7][13]

Emergency Response Plan

In the event of an accident, a swift and correct response is critical to minimizing harm.

A. Chemical Exposure:

  • Skin Contact: Immediately proceed to the safety shower and flush the affected area with copious amounts of lukewarm water for at least 15-30 minutes.[17][18] Remove all contaminated clothing while under the shower.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes at the eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][18] Remove contact lenses if present, but do not delay rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[17] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting.[18] If the person is conscious, have them rinse their mouth with water and drink a few glasses of water or milk to dilute the acid.[17] Seek immediate medical attention.

B. Chemical Spill:

  • Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill using an acid-neutralizing spill kit (containing an agent like sodium bicarbonate or soda ash).[2][18] Wearing appropriate PPE, absorb the neutralized material and place it in a designated hazardous waste container.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.[11] Do not attempt to clean it up yourself.

Diagram: Emergency Response Workflow

Emergency_Response cluster_emergency Emergency Response Plan incident Incident Occurs (Spill or Exposure) assess_safety Assess Immediate Danger Is the area safe to enter? incident->assess_safety evacuate Evacuate Area Alert Others Call Emergency Services/EHS assess_safety->evacuate No incident_type What is the nature of the incident? assess_safety->incident_type Yes spill Spill incident_type->spill exposure Personal Exposure incident_type->exposure spill_size Spill > 100mL? spill->spill_size exposure_type Route of Exposure? exposure->exposure_type large_spill Await EHS/Emergency Response Team spill_size->large_spill Yes small_spill Use Acid Spill Kit Neutralize & Absorb Dispose as Hazardous Waste spill_size->small_spill No skin_eye Skin / Eye Contact exposure_type->skin_eye inhalation Inhalation exposure_type->inhalation flush Use Safety Shower / Eyewash Flush for at least 15 minutes Remove contaminated clothing skin_eye->flush fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Immediate Medical Attention flush->medical fresh_air->medical

Caption: A workflow for immediate actions during an emergency.

Waste Disposal Plan

All materials contaminated with methyl carbamimidate and sulfuric acid, including the reaction mixture, solvents, and disposable labware (pipette tips, gloves), must be treated as hazardous waste.[2][16]

  • Designated Container: Use a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must be kept closed except when adding waste.

  • Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents (Methyl Carbamimidate, Sulfuric Acid), and indicate the relevant hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never pour this waste down the drain.[16][19] While neutralization can be a treatment step, it should only be performed by trained personnel following a specific, validated SOP due to the potential for violent reactions.[20]

By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols, you can ensure that your critical research is conducted with the highest standards of safety.

References

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. Retrieved from [Link]

  • North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]

  • Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid. Retrieved from [Link]

  • Quora. (2015, May 2). What is the proper way to dispose sulfuric acid?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • NorFalco. (n.d.). General precautions. Retrieved from [Link]

  • Rubo. (n.d.). Sulfuric Acid Recycling Services | UK Hazardous Waste Disposal. Retrieved from [Link]

  • North Carolina Department of Health and Human Services. (2019, December 17). In Case of Sulfuric Acid Spill/Exposure. Retrieved from [Link]

  • TSM TheSafetyMaster Private Limited. (2024, March 18). Sulfuric Acid Safety Guidelines: A Comprehensive Approach. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sulfuric Acid - Standard Operating Procedure. Retrieved from [Link]

  • Vikaspedia. (n.d.). Sulphuric Acid – First Aid and Emergency Response. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Sulphuric acid - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, November 26). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.